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Foundational

5-Carboethoxy-2'-deoxycytidine (5-cadC): Chemical Properties, Epigenetic Profiling, and Synthetic Applications

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 5-Carboethoxy-2'-deoxycytidine (5-cadC) , identified by CAS No. 1210427-55-6, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

5-Carboethoxy-2'-deoxycytidine (5-cadC) , identified by CAS No. 1210427-55-6, is a highly specialized modified nucleoside synthon[1]. In the rapidly evolving fields of epigenetics and oligonucleotide therapeutics, 5-cadC serves a critical dual purpose. First, it acts as a robust, lipophilic analytical standard for quantifying oxidative DNA demethylation intermediates via High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)[2]. Second, it functions as a vital precursor for synthesizing lipophilic-modified nucleic acids designed to improve therapeutic delivery[1]. This whitepaper provides a comprehensive technical guide on the chemical properties, mechanistic utility, and validated experimental workflows associated with 5-cadC.

Chemical Identity & Core Properties

The structural addition of a carboethoxy (ethyl ester) group at the C5 position of the cytosine ring fundamentally alters the molecule's electron density and lipophilicity. This modification enhances its retention on reversed-phase C18 columns compared to highly polar natural derivatives like 5-carboxylcytosine (5-caC), making it an ideal stable surrogate for chromatographic assays[2].

Table 1: Chemical and Physical Properties of 5-cadC
PropertyValue / Description
Chemical Name 5-Carboethoxy-2'-deoxycytidine (5-ethoxycarbonyl-2'-deoxycytidine)
CAS Number 1210427-55-6
Molecular Formula C12H17N3O6
Molecular Weight 299.28 g/mol
LogP (Octanol/Water) -2.1 (Calculated)
Primary Classification Modified nucleoside synthon / Analytical Standard
Downstream Derivatives 5-carbamoyl-2'-deoxycytidine

Mechanistic Role in Epigenetic Profiling

Epigenetic memory and environmental adaptation are heavily regulated by DNA methylation dynamics. The active DNA demethylation pathway is mediated by Ten-Eleven Translocation (TET) dioxygenases, which iteratively oxidize 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxylcytosine (5-caC)[2].

Causality in Assay Design: These oxidative derivatives act as environmental biosensors. For instance, fluctuations in 5-hmC and 5-mC levels in the hepatic methylome of rainbow trout and Nile tilapia directly correlate with metabolic shifts induced by plant-based diets[3][4]. Because natural 5-caC can be unstable and difficult to resolve chromatographically without ion-pairing agents, 5-cadC is employed as a stable, lipophilic ester surrogate standard[2]. This allows researchers to accurately calibrate HPLC-UV instruments and quantify the global percentage of demethylation intermediates.

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET Oxidation fC 5-Formylcytosine (5-fC) hmC->fC TET Oxidation caC 5-Carboxylcytosine (5-caC) fC->caC TET Oxidation BER Base Excision Repair (TDG Enzyme) caC->BER Excision cadC 5-Carboethoxy-2'-deoxycytidine (5-cadC Standard) caC->cadC Synthetic Ester Surrogate BER->C Repair

Fig 1. TET-mediated DNA demethylation pathway and the surrogate role of 5-cadC.

Self-Validating Experimental Protocols: HPLC-UV Quantification

To ensure trustworthiness and reproducibility, the quantification of global DNA demethylation derivatives must utilize a self-validating system that prevents artifactual oxidation or deamination during sample preparation[3].

HPLC_Workflow Step1 Genomic DNA Extraction (Non-oxidant conditions) Step2 Enzymatic Hydrolysis (DNA Degradase Plus, 37°C, 2h) Step1->Step2 Step3 Heat Inactivation (70°C, 20 min) Step2->Step3 Step4 HPLC-UV Separation (Linear Gradient, 277 nm) Step3->Step4 Step5 Quantification (Using 5-cadC & other standards) Step4->Step5

Fig 2. Self-validating HPLC-UV workflow for quantifying DNA demethylation derivatives.

Protocol 1: Non-Oxidant DNA Extraction & Enzymatic Hydrolysis

Causality: Harsh chemical hydrolysis (e.g., using formic or perchloric acid) can degrade sensitive oxidative modifications like 5-fC and 5-caC. A single-step enzymatic hydrolysis using a specialized nuclease mix ensures complete digestion to single nucleosides while preserving the integrity of the C5 modifications[3].

  • Extraction: Isolate genomic DNA using a non-oxidant NaCl/ethanol precipitation method to prevent artifactual oxidation of 5-mC[5].

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1.5 µg of the extracted DNA sample, 2.5 µL of 10X DNA Degradase Plus Reaction Buffer, and 1 µL of DNA Degradase Plus enzyme (5 U/μL)[3].

  • Volume Adjustment: Add ultrapure H2O to reach a final reaction volume of 25 µL[3].

  • Digestion: Incubate the mixture at 37°C for exactly 2 hours to ensure complete hydrolysis into individual nucleosides[3].

  • Inactivation: Heat-inactivate the enzymes at 70°C for 20 minutes to halt the reaction and stabilize the nucleoside pool prior to injection[3].

Protocol 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Separation

Causality: The precise tuning of the aqueous-organic linear gradient is critical to separate structurally similar cytidine derivatives. The UV detection is optimized at 277 nm, the isosbestic point where these specific nucleosides exhibit strong, uniform absorbance[3][4].

  • System Setup: Equip the HPLC with a reversed-phase C18 column. Maintain the column oven temperature strictly at 25°C or 30°C to ensure reproducible retention times[3][4].

  • Detection: Set the UV detector wavelength to 277 nm[3].

  • Flow Rate: Maintain a constant flow rate of 0.5 mL/min[3].

  • Gradient Elution: Apply a linear gradient (Mobile Phase A: Aqueous Buffer; Mobile Phase B: Organic Solvent) as follows:

    • 0–8.5 min: 98% A

    • 8.5–11.8 min: 97% A

    • 11.8–18.9 min: 73% A

    • 18.9–21.2 min: 65% A[4]

  • Calibration & Injection: Inject 20 µL of the hydrolyzed samples. Run parallel injections of external standards: dC, 5-mdC, 5-hmdC, 5-fdC, and 5-cadC[3][4].

  • Quantification: Calculate the global level of each derivative as a percentage of its molar quantity divided by the total molar quantities of all detected cytidine forms using the formula: 5-cadC% = 100 × Q5-cadC / (QdC + Q5-mdC + Q5-hmdC + Q5-fdC + Q5-cadC)[2].

Synthetic Utility in Oligonucleotide Development

Beyond its role as an analytical standard, 5-cadC is a valuable modified nucleoside synthon used in solid-phase oligonucleotide synthesis[1][6].

Causality: The therapeutic efficacy of nucleic acid drugs (e.g., ASOs, siRNAs, mRNA) is often limited by poor cellular uptake and rapid exonuclease degradation. Incorporating lipophilic modifications—such as the carboethoxy group of 5-cadC—into the oligonucleotide backbone enhances membrane permeability and steric shielding against nucleases[1][7]. Furthermore, 5-cadC serves as an upstream raw material for the synthesis of other complex nucleoside analogs, such as 5-carbamoyl-2'-deoxycytidine[8].

Quantitative Data Presentation: Target Nucleoside Profiling

Table 2: Cytosine Derivatives Monitored in Epigenetic Profiling
Nucleoside StandardAbbreviationBiological / Analytical Role
2'-Deoxycytidine dCBaseline canonical unmodified nucleoside.
5-Methyl-2'-deoxycytidine 5-mdCPrimary epigenetic silencing mark (DNMT-mediated).
5-Hydroxymethyl-2'-deoxycytidine 5-hmdCFirst oxidative intermediate; active environmental biosensor.
5-Formyl-2'-deoxycytidine 5-fdCSecond oxidative intermediate; signals active demethylation.
5-Carboethoxy-2'-deoxycytidine 5-cadCSynthetic ester standard used to quantify the final oxidative state (5-caC).

References

  • Marandel, L., et al. "A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background." Epigenetics, 2022. URL: [Link]

  • Molaid Chemical Database. "5-carbamoyl-2'-deoxycytidine Synthesis Pathways and Upstream Raw Materials." Molaid. URL: [Link]

  • Taylor & Francis Online. "Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia (Oreochromis niloticus)." URL: [Link]

Sources

Exploratory

5-Carboethoxy-2'-deoxycytidine: Structural Mechanics, Synthesis, and Epigenetic Applications

Executive Summary The discovery of active DNA demethylation pathways has revolutionized our understanding of epigenetics. At the core of this pathway is the Ten-Eleven Translocation (TET) enzyme family, which iteratively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of active DNA demethylation pathways has revolutionized our understanding of epigenetics. At the core of this pathway is the Ten-Eleven Translocation (TET) enzyme family, which iteratively oxidizes 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxycytosine (5-caC) .

To study the biophysical and biochemical properties of 5-caC, researchers require synthetic oligonucleotides containing this rare modification. However, the direct solid-phase synthesis of 5-caC is impossible due to the reactivity of the free carboxylic acid. 5-Carboethoxy-2'-deoxycytidine (5-cadC) serves as the critical, chemically stable synthon (precursor) that enables the precise incorporation of 5-caC into synthetic DNA.

This whitepaper provides an authoritative, step-by-step guide to the structure, de novo synthesis, and solid-phase incorporation of 5-cadC, emphasizing the chemical causality behind each protocol to ensure self-validating, high-fidelity experimental outcomes.

Structural and Physicochemical Properties

The molecular architecture of 5-cadC is defined by the substitution of a carboethoxy (ethyl ester) group at the C5 position of the cytosine nucleobase.

Causality of the Ester Choice: The ethyl ester is deliberately chosen over a methyl or tert-butyl ester. A methyl ester is highly labile and prone to premature cleavage during phosphoramidite preparation, while a tert-butyl ester is sterically hindered and highly resistant to the mild alkaline conditions required for post-synthetic deprotection. The carboethoxy group provides the optimal thermodynamic balance: it is completely orthogonal to the acidic detritylation and oxidative conditions of the Solid-Phase Oligonucleotide Synthesis (SPOS) cycle, yet it undergoes clean saponification under specific basic conditions[1].

Table 1: Physicochemical Properties and Duplex Impact of 5-caC

Note: Data reflects the properties of the final 5-caC modification within a DNA strand, post-deprotection of the 5-cadC precursor.

PropertyValue / Description
Precursor Synthon 5-Carboethoxy-2'-deoxycytidine (5-cadC)
Active Epigenetic Mark 5-Carboxy-2'-deoxycytidine (5-caC)
Monomer Formula Weight 333.19 g/mol (as 5-caC)[2]
Duplex Stability (ΔTm) +2.0 °C per insertion (Stabilizing)[1],[2]
Triplex Stability (ΔTm) -4.0 to -5.0 °C per insertion (Destabilizing)[2]
Base Pairing Preference Watson-Crick (caC:G) strictly favored over Hoogsteen[3]
Cytosine N3 pKa ~4.2 (Sensitive to acidic microenvironments)[3]

De Novo Synthesis of 5-cadC Phosphoramidite

The synthesis of the 5-cadC monomer requires a precise sequence of organometallic and substitution reactions. The protocol below is designed as a self-validating workflow, ensuring that intermediate integrity is maintained.

Step-by-Step Methodology
  • Palladium-Catalyzed Carbonylation:

    • Action: React 5-iodo-2'-deoxyuridine with Carbon Monoxide (CO) gas (1 atm) in absolute ethanol, utilizing Pd(PPh3​)4​ as the catalyst and triethylamine as the base.

    • Causality: Direct electrophilic carboxylation at the C5 position of pyrimidines is thermodynamically unfavorable. The Pd-catalyzed cross-coupling leverages the highly reactive C-I bond, inserting CO to form an acyl-palladium intermediate, which is subsequently trapped by ethanol to yield 5-carboethoxy-2'-deoxyuridine.

  • C4-Amination (Uridine to Cytidine Conversion):

    • Action: Treat the 5-carboethoxy-dU with POCl3​ , triethylamine, and 1,2,4-triazole in anhydrous acetonitrile. Displace the resulting C4-triazolyl intermediate with anhydrous ammonia in dioxane.

    • Causality: The C4 carbonyl oxygen of uridine is a poor leaving group. Triazole activation converts it into a highly reactive, electron-deficient species, allowing mild amination to yield 5-cadC without hydrolyzing the C5 ethyl ester.

  • 5'-Hydroxyl Protection:

    • Action: React the nucleoside with 4,4'-Dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine to yield 5'-DMT-5-cadC.

  • 3'-Hydroxyl Phosphitylation:

    • Action: React the 5'-DMT intermediate with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine (DIPEA) in dichloromethane.

  • Self-Validation Check:

    • Analyze the final product via 31 P-NMR. The spectrum must exhibit a characteristic doublet at ~149 ppm, confirming the presence of the pure diastereomeric phosphoramidite.

MonomerSynthesis A 5-Iodo-dU B 5-Carboethoxy-dU A->B Pd(0), CO, EtOH Carbonylation C 5-cadC B->C 1. POCl3/Triazole 2. NH3 (Amination) D 5'-DMT-5-cadC C->D DMT-Cl, Pyridine 5'-Protection E 5-cadC Phosphoramidite D->E Phosphitylation 3'-Activation

Chemical synthesis workflow for 5-carboethoxy-2'-deoxycytidine phosphoramidite.

Solid-Phase Oligonucleotide Synthesis (SPOS) Protocol

Incorporating 5-cadC into a growing oligonucleotide chain requires deviations from standard SPOS protocols, particularly during the coupling and deprotection phases[1],[3].

SPOS and Deprotection Workflow
  • Extended Coupling:

    • Action: Use a 0.1 M solution of 5-cadC phosphoramidite in anhydrous acetonitrile. Activate with 0.25 M 5-Ethylthio-1H-tetrazole (ETT). Extend the coupling time to exactly 180 seconds [1],[3].

    • Causality: The steric bulk of the carboethoxy group at the C5 position restricts the conformational freedom of the phosphoramidite. This drastically reduces the kinetics of nucleophilic attack by the 5'-OH of the growing chain. A 3-minute coupling ensures a >98% step yield, preventing deletion mutations.

  • Standard Oxidation & Capping:

    • Action: Oxidize with 0.02 M I2​ in THF/Pyridine/ H2​O . Cap unreacted 5'-OH groups with Acetic Anhydride/N-Methylimidazole.

  • Critical Deprotection Step (Saponification):

    • Action: Transfer the CPG resin to a sealed vial. Add 0.4 M NaOH in Methanol/Water (4:1 v/v) . Incubate at room temperature for 17 hours[1].

    • Causality: This is the most critical failure point in 5-caC synthesis. Standard aqueous ammonia ( NH4​OH ) acts as a strong nitrogen nucleophile and will attack the ethyl ester, resulting in transamidation to form the unintended artifact 5-carbamoyl-2'-deoxycytidine . By using NaOH, the hydroxide ion acts as a hard oxygen nucleophile that preferentially attacks the carbonyl carbon to undergo clean saponification, yielding the desired 5-carboxylate (5-caC)[1].

  • Self-Validation Check:

    • Post-deprotection, neutralize the solution with equimolar glacial acetic acid. Analyze via LC-MS. The target oligo must show a mass shift corresponding to 5-caC and be strictly absent of the -1 Da mass shift indicative of the amide side-product[2].

SPOS_Deprotection Start Solid-Phase Synthesis (180s Coupling) Cleavage Resin Cleavage Start->Cleavage Ammonia Aqueous NH3 (Standard) Cleavage->Ammonia Incorrect Choice NaOH 0.4 M NaOH in MeOH (Recommended) Cleavage->NaOH Correct Choice Amide 5-Carbamoyl-dC (Transamidation Error) Ammonia->Amide Nucleophilic Attack Target 5-Carboxy-dC (5-caC) (Target Epigenetic Mark) NaOH->Target Ester Saponification

Post-synthetic deprotection pathways highlighting the necessity of NaOH/MeOH to prevent transamidation.

Epigenetic and Structural Implications

Once 5-cadC is successfully converted to 5-caC within the DNA strand, it exerts profound local and global effects on the nucleic acid architecture.

  • Duplex Stabilization vs. Triplex Destabilization: Despite the extra negative charge of the 5-carboxylic acid at physiological pH, 5-caC stabilizes DNA duplexes by approximately 2.0 °C per insertion[1],[2]. NMR studies suggest this is due to favorable major groove interactions and localized intra-nucleobase hydrogen bonding between the carboxyl oxygen and the adjacent cytosine N4 exocyclic amine[3]. Conversely, in triplex-forming oligonucleotides (TFOs), 5-caC severely destabilizes the structure (-4 to -5 °C) due to electrostatic repulsion in the Hoogsteen base-pairing face[2].

  • Enzymatic Recognition: 5-caC is not merely a transient intermediate; it is actively recognized by Thymine DNA Glycosylase (TDG) during Base Excision Repair (BER). The structural mobility induced by 5-caC, particularly its sensitivity to acidic microenvironments (pKa ~4.2), lowers the activation energy for base-pair opening, facilitating the "base-flipping" mechanism required for TDG-mediated excision[3].

References

  • Title: Glen Report 23.11 - DNA Methylation Revisited: Oligonucleotide Synthesis using 5-Carboxy-dC Source: Glen Research URL: [Link]

  • Title: 5-Carboxy-2'-deoxycytidine, 5-Carboxy-dC Oligonucleotide Modification Source: Bio-Synthesis Inc. URL: [Link]

  • Title: 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives Source: ACS Physical Chemistry Au URL: [Link]

  • Title: Synthesis and properties of oligodeoxynucleotides containing 5-carboxy-2'-deoxycytidines (Sumino et al., 2008) Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link]

Sources

Foundational

The Pivotal Role of 5-Carboethoxy-2'-deoxycytidine in Unraveling DNA's Epigenetic Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate world of epigenetics, the dynamic regulation of gene expression is often orchestrated by subtle chemical modifications to DNA. Bey...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of epigenetics, the dynamic regulation of gene expression is often orchestrated by subtle chemical modifications to DNA. Beyond the well-known 5-methylcytosine (5mC), a cascade of its oxidized derivatives, including 5-carboxy-2'-deoxycytidine (5caC), have emerged as critical intermediates in active DNA demethylation. The study of these modifications has been significantly advanced by the ability to synthesize DNA oligonucleotides containing these rare bases at specific locations. This technical guide provides an in-depth exploration of 5-Carboethoxy-2'-deoxycytidine, a key synthetic precursor that enables the site-specific incorporation of 5caC into DNA. We will delve into the rationale for its use, the technical nuances of its application in oligonucleotide synthesis, and its downstream applications in dissecting the molecular mechanisms of DNA repair and gene regulation.

Introduction: The Expanding Epigenetic Alphabet

The epigenetic landscape is not merely a binary system of methylated and unmethylated cytosines. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has unveiled a more complex pathway for active DNA demethylation.[1][2] These enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately to 5-carboxy-2'-deoxycytidine (5caC).[2] While 5hmC has been recognized as a stable epigenetic mark in its own right, 5fC and 5caC are primarily viewed as intermediates that are excised by the DNA repair machinery, leading to the restoration of an unmodified cytosine.[2][3]

The transient nature and low abundance of 5caC in the genome make its study challenging. To overcome this, researchers rely on synthetic oligonucleotides containing site-specifically incorporated 5caC. These synthetic DNA strands serve as invaluable tools for a range of applications, from biochemical assays with purified enzymes to structural biology studies. This is where 5-Carboethoxy-2'-deoxycytidine plays its indispensable role.

The Synthetic Challenge and the Carboethoxy Solution

The direct incorporation of the highly polar and reactive carboxyl group of 5caC into a growing DNA chain during automated solid-phase synthesis is chemically problematic. Standard phosphoramidite chemistry, the gold standard for oligonucleotide synthesis, requires the use of protecting groups on reactive functionalities of the nucleoside monomers to prevent unwanted side reactions.[][5] The carboxyl group of 5caC would interfere with the coupling reactions and is not stable under the conditions used for synthesis and deprotection of standard oligonucleotides.

To circumvent this, 5-carboethoxy-2'-deoxycytidine is employed. The carboethoxy group (an ethyl ester) serves as a stable, non-reactive protecting group for the carboxyl functionality. This modified nucleoside is then converted into a phosphoramidite synthon, which can be readily used in automated DNA synthesizers.[2]

cluster_1 Chemical Synthesis Strategy 5caC 5-carboxy-dC (Target Nucleoside in DNA) Protected_Nucleoside 5-Carboethoxy-dC (Protected Form) Phosphoramidite 5-Carboethoxy-dC CE-Phosphoramidite Protected_Nucleoside->Phosphoramidite Phosphitylation Oligo_Synthesis Synthetic Oligonucleotide (with protected 5caC) Phosphoramidite->Oligo_Synthesis Incorporation into DNA (Solid-Phase Synthesis) Deprotection Final Oligonucleotide (with 5caC) Oligo_Synthesis->Deprotection Mild Basic Hydrolysis

Figure 1: Workflow for incorporating 5caC into synthetic DNA using a 5-Carboethoxy-dC phosphoramidite.

After the successful synthesis of the oligonucleotide, a specific, mild deprotection step is performed to hydrolyze the ethyl ester, yielding the desired 5-carboxy-2'-deoxycytidine residue within the DNA strand.[6] This strategic use of a protecting group is a cornerstone of synthetic nucleic acid chemistry, enabling the creation of bespoke DNA molecules for sophisticated biological investigations.

Experimental Protocol: Synthesis of a 5caC-Containing Oligonucleotide

The following is a generalized protocol for the synthesis and deprotection of an oligonucleotide containing a 5-carboxy-2'-deoxycytidine residue using a 5-Carboethoxy-dC CE-Phosphoramidite.

Materials and Reagents
  • 5'-DMT-5-Carboethoxy-N-benzoyl-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dC, T) and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA synthesizer

  • 0.4 M Sodium Hydroxide in Methanol/Water (4:1, v/v)

  • 2 M Triethylammonium Acetate (TEAA) buffer, pH 7.0

  • HPLC system with a reverse-phase column for purification

  • Mass spectrometer for quality control

Step-by-Step Methodology
  • Oligonucleotide Synthesis:

    • The synthesis is performed on an automated DNA synthesizer following standard phosphoramidite chemistry protocols.[7][8]

    • The 5-Carboethoxy-dC phosphoramidite is installed at the desired position in the sequence. No significant changes to the standard coupling times are generally required for this modified base.[6]

  • Cleavage and Deprotection:

    • Crucial Step: The deprotection of the carboethoxy group requires specific mild basic conditions that differ from standard ammonia or AMA (Ammonium hydroxide/Methylamine) deprotection.

    • After synthesis, the CPG support is treated with 0.4 M methanolic sodium hydroxide (Methanol:Water 4:1) for 17 hours at room temperature .[6] This step simultaneously cleaves the oligonucleotide from the solid support and removes the protecting groups from the standard bases (note: this is not compatible with dmf-dG) and hydrolyzes the ethyl ester of the 5-carboethoxy-dC to the desired carboxylate.

    • The supernatant containing the deprotected oligonucleotide is carefully collected.

  • Neutralization and Purification:

    • The basic solution is neutralized by the addition of 2 M TEAA buffer.

    • The crude oligonucleotide is then purified by reverse-phase HPLC to isolate the full-length product from any shorter, failed sequences.

  • Quality Control:

    • The identity and purity of the final 5caC-containing oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Applications in Molecular Biology

The ability to synthesize oligonucleotides with a precisely placed 5caC has been instrumental in several key areas of research:

Elucidating the Mechanism of Base Excision Repair

5caC is a primary substrate for the enzyme Thymine DNA Glycosylase (TDG), a key player in the Base Excision Repair (BER) pathway.[3][9] Synthetic oligonucleotides containing a 5caC:G base pair have been used in in vitro assays to:

  • Determine the enzymatic kinetics of TDG for 5caC excision.

  • Serve as substrates in structural biology studies (e.g., X-ray crystallography) to visualize how TDG recognizes and binds to the 5caC lesion in the DNA double helix.[3] These studies have revealed a specific binding pocket in TDG that accommodates the carboxyl group, explaining its specificity for this modified base.[1]

cluster_pathway Active DNA Demethylation and Base Excision Repair cluster_application Application of Synthetic Oligonucleotides 5mC 5-methylcytosine (5mC) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC TET Enzymes 5fC 5-formylcytosine (5fC) 5hmC->5fC TET Enzymes 5caC 5-carboxy-2'-deoxycytidine (5caC) 5fC->5caC TET Enzymes AP_Site Abasic Site (AP Site) 5caC->AP_Site TDG Glycosylase (Base Excision) Unmodified_C Unmodified Cytosine AP_Site->Unmodified_C BER Pathway (APE1, Pol β, Ligase) Synthetic_Oligo Synthetic DNA with 5caC Synthetic_Oligo->5caC mimics TDG_Assay TDG Activity Assay Synthetic_Oligo->TDG_Assay Substrate Structural_Studies Structural Biology (e.g., X-ray Crystallography) Synthetic_Oligo->Structural_Studies Substrate Gene_Regulation Reporter Gene Assays Synthetic_Oligo->Gene_Regulation Tool

Figure 2: The role of synthetic 5caC-containing DNA in studying the DNA demethylation pathway.
Quantitative Analysis of Epigenetic Marks

Accurate quantification of 5caC in genomic DNA is crucial for understanding its biological roles. Due to its low abundance, sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required. Synthetic oligonucleotides containing a known number of 5caC residues are indispensable as stable isotope-labeled internal standards or for generating calibration curves, ensuring the accuracy and reproducibility of these quantitative measurements.[10][11]

Table 1: Comparison of Methods for 5caC Analysis

MethodPrincipleRole of Synthetic OligonucleotidesAdvantagesLimitations
LC-MS/MS Separation and mass-based detection of digested nucleosides.Quantitative standards for calibration and internal standards for accuracy.[10]High sensitivity and specificity; provides absolute quantification.Requires specialized equipment; DNA hydrolysis can introduce artifacts.
Antibody-based (e.g., Dot Blot, MeDIP-seq) Immunodetection using antibodies specific for 5caC.As positive controls to validate antibody specificity.Relatively high-throughput; can be used for genome-wide mapping.Often semi-quantitative; antibody cross-reactivity can be an issue.
TDG-based cleavage assays Enzymatic cleavage at 5caC sites followed by detection.As positive control substrates to validate enzyme activity.Provides information on accessible 5caC sites.Indirect detection; may not be quantitative.
Investigating the Impact on Gene Regulation

The presence of 5caC in a promoter region can influence the binding of transcription factors and other regulatory proteins. By incorporating 5caC into the promoter of a reporter gene construct, researchers can directly assess its impact on gene expression.[12] These studies have shown that 5caC can act as a repressive mark, and its removal by TDG-initiated BER can lead to transcriptional reactivation.[12] This provides a direct link between the final step of DNA demethylation and the regulation of gene activity.

Conclusion and Future Perspectives

5-Carboethoxy-2'-deoxycytidine, through its role as a protected phosphoramidite, is a cornerstone of modern epigenetic research. It provides scientists with the critical ability to synthesize custom DNA molecules containing the rare but important epigenetic mark, 5-carboxy-2'-deoxycytidine. These synthetic tools have been instrumental in dissecting the intricate molecular choreography of active DNA demethylation, from the substrate specificity of DNA repair enzymes to the direct consequences of this modification on gene expression. As our understanding of the epigenetic code continues to deepen, the demand for such precisely modified nucleic acids will undoubtedly grow, paving the way for new discoveries in developmental biology, neuroscience, and cancer research. The continued development of novel protecting group strategies will further enhance our ability to construct complex, modified DNA and RNA molecules, opening new frontiers in the study of the genome and its regulation.

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Hashimoto, H., Hong, S., Bhagwat, A. S., Zhang, X., & Cheng, X. (2012). Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA. Nature Structural & Molecular Biology, 19(1), 69-71.
  • He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & He, C. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307.
  • Glen Research. (n.d.). 5-Carboxy-dC-CE Phosphoramidite. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • Schärer, O. D. (2018). Studying DNA Repair Pathways Using Site-Specifically Modified Oligonucleotides. Glen Report, 29.13.
  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
  • Jena Bioscience. (n.d.). 5-Carboxy-dC, Other 2'-Deoxy-nucleosides. Retrieved from [Link]

  • Madugundu, G. S., Fiala, D., Svejstrup, J. Q., & Egly, J. M. (2021). Direct and Base Excision Repair-Mediated Regulation of a GC-Rich cis-Element in Response to 5-Formylcytosine and 5-Carboxycytosine. International Journal of Molecular Sciences, 22(20), 11029.
  • Frontiers. (2021). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Dai, Q., He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.47.
  • F. Hoffmann-La Roche Ltd. (2022). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Retrieved from [Link]

  • Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active DNA demethylation. Journal of Biological Chemistry, 286(41), 35334-35338.
  • Drohat, A. C., & Maiti, A. (2014). Role of Base Excision “Repair” Enzymes in Erasing Epigenetic Marks from DNA. Chemical reviews, 114(3), 1595-1614.
  • Schroeder, A. S., Steinbacher, J., Steigenberger, B., Gnerlich, F. A., Schiesser, S., Pfaffeneder, T., & Carell, T. (2014). Synthesis of a DNA promoter segment containing all four epigenetic nucleosides: 5-methyl-, 5-hydroxymethyl-, 5-formyl-, and 5-carboxy-2'-deoxycytidine.
  • Brunschwig Chemie. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Wagner, J. R., Hu, C. C., & Ames, B. N. (1992). Endogenous oxidative damage of deoxycytidine in DNA. Proceedings of the National Academy of Sciences, 89(8), 3380-3384.
  • May, M. K., Ginkel, C., & Reischl, U. (2015). Using synthetic oligonucleotides as standards in probe-based qPCR. BioTechniques, 59(1), 31-36.
  • Nielsen, J. B., & Wengel, J. (2019). On-demand synthesis of phosphoramidites.
  • Lada, A. G., Kliver, O. N., & Rogozin, I. B. (2016).
  • Clough, D. W., Wigdahl, B. L., & Parkhurst, J. R. (1979). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Antimicrobial agents and chemotherapy, 15(1), 126-131.
  • Dai, Q., & He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current protocols in nucleic acid chemistry, 47(1), 4-47.
  • Glen Research. (2011). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report, 19.22.
  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Dai, Q., Song, C. X., Pan, T., & He, C. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxyl protecting group and their incorporation into DNA. The Journal of organic chemistry, 76(10), 4182-4188.
  • Dai, Q., & He, C. (2011). Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA. Chemical science, 2(7), 1267-1271.
  • Sang, P., Gu, C., Tang, Y., Wu, H., & Chen, J. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. Molecules, 28(19), 6886.
  • Sidhu, A. (2023). Base Excision Repair: A Review. Journal of BioMed Research and Reports, 2(4), 1-3.
  • May, M. K., Ginkel, C., & Reischl, U. (2018). Using synthetic oligonucleotides as standards in probe-based qPCR. BioTechniques, 64(4), 183-185.
  • Advion Interchim Scientific. (2023). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. Retrieved from [Link]

  • Glen Research. (n.d.). New Product - 5'-Carboxy-Modifier C5. Glen Report, 26.23.

Sources

Exploratory

5-Carboethoxy-2'-deoxycytidine role in epigenetic research

An In-Depth Technical Guide on the Role of 5-Carboethoxy-2'-deoxycytidine in Epigenetic Research Executive Summary The discovery of the Ten-Eleven Translocation (TET) enzyme family fundamentally shifted our understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of 5-Carboethoxy-2'-deoxycytidine in Epigenetic Research

Executive Summary

The discovery of the Ten-Eleven Translocation (TET) enzyme family fundamentally shifted our understanding of epigenetics, revealing that DNA demethylation is an active, iterative process. TET enzymes oxidize 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxylcytosine (5-caC)[1]. As researchers investigate the regulatory roles of these oxidized intermediates, the need for stable synthetic probes and analytical standards has become paramount.

5-Carboethoxy-2'-deoxycytidine (5-CE-dC) —the ethyl ester derivative of 5-caC—serves as a critical synthon and analytical standard in this domain[2]. This whitepaper provides a comprehensive technical breakdown of how 5-CE-dC is utilized to overcome the chemical instability of free carboxylates during oligonucleotide synthesis and its application as a robust standard in high-performance liquid chromatography (HPLC) workflows[3].

Mechanistic Context: The TET-TDG Demethylation Axis

To understand the utility of 5-CE-dC, one must first understand the biological pathway it mimics. 5-caC is the final oxidized state of cytosine before it is recognized and excised by Thymine DNA Glycosylase (TDG), initiating Base Excision Repair (BER) to restore an unmethylated cytosine[1].

Because 5-caC is transiently expressed and highly polar, studying its binding kinetics with reader proteins or its impact on DNA conformation requires synthetic oligonucleotides containing site-specific 5-caC modifications.

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMT hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET fC 5-Formylcytosine (5-fC) hmC->fC TET caC 5-Carboxylcytosine (5-caC) fC->caC TET BER TDG / Base Excision Repair (BER) caC->BER TDG Excision BER->C Repair

Fig 1: The TET-TDG mediated active DNA demethylation pathway.

The Chemical Rationale: Why 5-Carboethoxy-2'-deoxycytidine?

Working directly with 5-caC in synthetic chemistry presents a severe bottleneck. The free carboxylic acid group on 5-caC is highly reactive and polar.

The Synthesis Challenge: During standard solid-phase oligonucleotide synthesis, a free carboxylate will compete with the 5'-hydroxyl group of the growing DNA chain for the incoming phosphoramidite monomer. This leads to unwanted branching and catastrophic failure of the synthesis cycle.

The 5-CE-dC Solution: By masking the carboxyl group as an ethyl ester (carboethoxy), 5-CE-dC neutralizes this reactivity[2]. The carboethoxy group is sterically accommodating and completely stable under the acidic conditions of detritylation (using trichloroacetic acid) and the oxidative conditions of the iodine cycle. Once the full oligonucleotide is assembled, the ester can be quantitatively hydrolyzed back to the biologically active free carboxylic acid (5-caC) during the standard basic cleavage and deprotection step.

Furthermore, in analytical workflows, 5-CE-dC is frequently utilized as a stable external standard to quantify global DNA methylation derivatives, offering excellent chromatographic separation from other cytosine variants[3].

Quantitative Data: Chromatographic & Synthesis Parameters

To facilitate experimental design, the following table summarizes the key physical and chromatographic parameters of cytosine derivatives when utilizing 5-CE-dC as a precursor or standard.

DerivativeBiological / Chemical RoleHPLC-UV Detection (nm)Solid-Phase Synthesis StabilityDeprotection Requirement
dC Canonical Base277 nmHighStandard (NH4OH)
5-mdC Repressive Epigenetic Mark277 nmHighStandard (NH4OH)
5-hmdC Active Demethylation Intermediate277 nmModerate (Requires protection)Standard (NH4OH)
5-caC Terminal Oxidation State277 nmLow (Causes branching) N/A (Cannot be used directly)
5-CE-dC Synthetic Synthon / Standard 277 nm High (Inert ester) Basic Hydrolysis (NaOH)

Data synthesized from established epigenetic HPLC-UV profiling protocols[3].

Experimental Workflows

Workflow 1: Solid-Phase Synthesis of 5-caC Oligonucleotides

This protocol details the incorporation of the 5-CE-dC phosphoramidite into a synthetic oligonucleotide, followed by the critical hydrolysis step to yield 5-caC.

Step 1: Phosphoramidite Preparation Dissolve the 5-CE-dC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure water content is <30 ppm to prevent degradation.

Step 2: Coupling Cycle Utilize 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as the activator. Causality Note: Due to the slight steric bulk of the carboethoxy group at the 5-position, extend the coupling time from the standard 1.5 minutes to 3-5 minutes to ensure >98% coupling efficiency.

Step 3: Oxidation and Capping Proceed with standard iodine-based oxidation (0.02 M I2 in THF/Pyridine/H2O) and acetic anhydride capping. The ethyl ester is entirely stable under these conditions.

Step 4: Cleavage and Ester Hydrolysis (Critical Step) To simultaneously cleave the oligonucleotide from the solid support, remove standard nucleobase protecting groups, and hydrolyze the carboethoxy ester to the free 5-carboxyl group, treat the CPG (Controlled Pore Glass) with 0.4 M NaOH in Methanol/Water (4:1) for 17 hours at room temperature. Alternative: AMA (Ammonium hydroxide/40% aqueous methylamine, 1:1 v/v) at 65°C for 1 hour.

System Validation: Post-synthesis, analyze the crude oligonucleotide via ESI-MS. The mass shift must reflect the loss of the ethyl group (-28 Da relative to the protected mass) to confirm complete ester hydrolysis. Incomplete hydrolysis indicates insufficient base exposure.

Oligo_Synthesis Synthon 5-CE-dC Phosphoramidite Coupling Solid-Phase Coupling (Extended Time) Synthon->Coupling OxCap Oxidation & Capping Coupling->OxCap Protected Protected Oligo (Contains 5-CE-dC) OxCap->Protected Deprotect Basic Deprotection (NaOH / Heat) Protected->Deprotect Ester Hydrolysis Final Final Oligonucleotide (Contains 5-caC) Deprotect->Final

Fig 2: Solid-phase synthesis workflow for 5-caC oligonucleotides using 5-CE-dC.

Workflow 2: HPLC-UV Quantification of Global DNA Demethylation

5-CE-dC is frequently used as an analytical standard to map the global hepatic methylome and other epigenetic landscapes[3].

Step 1: Genomic DNA Digestion Extract genomic DNA (gDNA) and treat with a nuclease cocktail (e.g., Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase) at 37°C for 4 hours to reduce the polymer into single nucleosides.

Step 2: HPLC Setup Equip the system with a C18 reverse-phase column. Maintain the column oven temperature strictly at 25°C to ensure reproducible retention times[3].

  • Mobile Phase A: Water with 0.1% Formic acid.

  • Mobile Phase B: Methanol.

Step 3: Gradient Elution Apply the following linear gradient at a flow rate of 0.5 mL/min:

  • 0–8 min: 100% A to 90% A

  • 8–8.5 min: 90% A to 73% A

  • 8.5–13.5 min: 73% A to 65% A[3].

Step 4: Detection & Quantification Set the UV detection wavelength to 277 nm[1]. Identify nucleosides based on retention times compared against external standards, including synthetic 5-CE-dC. Calculate global levels by dividing the molar quantity of the target derivative by the total molar quantity of all detected cytosine forms[3].

System Validation: Run a spike-in control using a known concentration of synthetic 5-CE-dC prior to enzymatic digestion. Recovery rates should exceed 95%; a lower recovery indicates incomplete nuclease digestion or sample loss during extraction.

Conclusion

The integration of 5-Carboethoxy-2'-deoxycytidine into epigenetic research has bridged a critical gap in both synthetic chemistry and analytical quantification. By masking the reactive carboxylate of 5-caC, 5-CE-dC allows researchers to reliably synthesize heavily modified oligonucleotides for structural studies and serves as an uncompromising standard for mapping the active DNA demethylation pathway in vivo.

References

  • Liu, R., et al. "Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia (Oreochromis niloticus)." Journal of Applied Aquaculture, Taylor & Francis Online, 2023. Available at: [Link]

  • Callet, T., et al. "A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background." Epigenetics, PMC, National Institutes of Health, 2022. Available at: [Link]

Sources

Foundational

Unveiling the Epigenetic Frontier: The Discovery and Significance of 5-Carboxy-2'-deoxycytidine (5caC)

Introduction: Beyond the "Fifth Base" For decades, 5-methylcytosine (5mC) was considered the sole major epigenetic modification of cytosine in mammalian genomes, acting as a stable silencing mark. However, the epigenetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the "Fifth Base"

For decades, 5-methylcytosine (5mC) was considered the sole major epigenetic modification of cytosine in mammalian genomes, acting as a stable silencing mark. However, the epigenetic landscape was revolutionized by the discovery of the ten-eleven translocation (TET) family of dioxygenases. As a Senior Application Scientist navigating the complexities of epigenetic drug development and genomic profiling, understanding the iterative oxidation of 5mC is paramount.

TET enzymes catalyze the stepwise oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxy-2'-deoxycytidine (5caC) [1]. Far from being a mere biochemical artifact, 5caC is a critical node in active DNA demethylation and serves as a unique epigenetic marker that recruits specific chromatin readers.

The Discovery of 5caC and the Active Demethylation Pathway

The discovery of 5caC resolved a long-standing mystery in molecular biology: how do mammalian cells actively erase DNA methylation marks without cleaving the DNA backbone?

In 2011, researchers identified that TET enzymes do not stop at 5hmC but continue to oxidize the methyl group to form 5caC[1]. Crucially, 5caC is specifically recognized and excised by Thymine DNA Glycosylase (TDG) . TDG cleaves the glycosidic bond, leaving an abasic (AP) site that is subsequently repaired by the Base Excision Repair (BER) pathway, restoring an unmodified cytosine[1]. This established the first complete, continuous biochemical pathway for active DNA demethylation in mammals.

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 caC 5-Carboxylcytosine (5caC) fC->caC TET1/2/3 Abasic Abasic Site (AP) fC->Abasic TDG (Excision) caC->Abasic TDG (Excision) Abasic->C BER Pathway

Active DNA demethylation via TET oxidation and TDG-mediated base excision repair.

Quantitative Landscape of Cytosine Modifications

Because 5caC is rapidly excised by TDG, its steady-state abundance in the genome is exceedingly low, making its detection a significant analytical challenge. However, its transient nature is exactly what makes it a highly specific marker of genomic loci undergoing active demethylation (such as enhancers during lineage specification).

Below is a comparative summary of cytosine modifications, highlighting the steep drop-off in abundance as oxidation progresses:

ModificationAbundance in mESCs (per total C)Abundance in Healthy Human BloodBiological Role & Stability
5mC ~4.0% - 5.0%~1.025%Stable epigenetic silencing mark.
5hmC ~0.13% (1300 ppm)~0.023%Stable mark / Demethylation intermediate.
5fC ~0.002% (20 ppm)N/ATransient intermediate / Poised chromatin mark[2].
5caC ~0.0003 - 0.0005% (3-5 ppm)~0.001%Transient intermediate triggering TDG excision[3],[4].

Analytical Bottlenecks and the CAB-Seq Methodology

Standard bisulfite sequencing (BS-Seq)—the gold standard for mapping 5mC—fails to map 5caC. Under standard bisulfite conditions, 5caC undergoes decarboxylation followed by deamination, converting it to uracil. Consequently, it is read as a Thymine (T) during PCR amplification, making it indistinguishable from unmethylated cytosine[3].

To solve this, Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) was developed. By utilizing 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) to catalyze an amide bond formation between the carboxyl group of 5caC and a primary amine, the 5caC molecule is chemically protected. This protected 5caC survives bisulfite treatment without deaminating, allowing it to be read as a Cytosine (C) during sequencing[3].

CAB_Seq DNA Genomic DNA (Contains 5caC) EDC EDC Labeling (Amide Bond Formation) DNA->EDC Primary Amine Bisulfite Bisulfite Treatment (Deaminates unmodified C) EDC->Bisulfite Prevents Decarboxylation PCR PCR Amplification Bisulfite->PCR Seq Sequencing (Protected 5caC reads as C) PCR->Seq

CAB-Seq workflow for single-base resolution detection of 5caC in genomic DNA.

Step-by-Step Protocol: Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq)

As an application scientist, I emphasize that protocols must not merely be followed; their underlying causality must be understood to troubleshoot effectively. Furthermore, a robust protocol must be a self-validating system .

Phase 1: Preparation and Internal Validation (Spike-in Controls)

Causality: Because 5caC is present at parts-per-million levels, false positives from incomplete bisulfite conversion or false negatives from failed EDC coupling will destroy your dataset.

  • Synthesize Control Oligos: Prepare synthetic DNA oligonucleotides containing known, specific sites of C, 5mC, 5hmC, 5fC, and 5caC.

  • Spike-In Addition: Add the synthetic oligos to your fragmented genomic DNA sample at a 0.5% (w/w) ratio.

    • Self-Validation Logic: Post-sequencing, the synthetic 5caC must read as 'C' (confirming EDC protection), while the unmethylated 'C' must read as 'T' (confirming complete bisulfite conversion).

Phase 2: EDC-Catalyzed Amidation

Causality: We must neutralize the reactivity of the carboxyl group on 5caC to prevent heat-induced decarboxylation during the harsh bisulfite treatment.

  • Denaturation: Denature 1 µg of fragmented genomic DNA at 95°C for 5 minutes, then snap-chill on ice to prevent re-annealing. Single-stranded DNA ensures the EDC reagent has steric access to the cytosine bases.

  • Reaction Mixture: Add EDC (final concentration 100 mM) and ethylenediamine (primary amine, final concentration 100 mM) in a MES buffer (pH 5.0).

    • Causality: EDC requires a slightly acidic pH to efficiently activate the carboxyl group of 5caC, forming an unstable O-acylisourea intermediate, which is then attacked by the primary amine to form a stable amide bond.

  • Incubation: Incubate at 37°C for 2 hours.

  • Purification: Clean up the DNA using a standard size-exclusion column (e.g., Micro Bio-Spin 6) to remove unreacted EDC, which would otherwise interfere with downstream bisulfite chemistry.

Phase 3: Bisulfite Conversion and Library Prep
  • Bisulfite Treatment: Subject the EDC-treated DNA to standard sodium bisulfite conversion (e.g., using the EZ DNA Methylation-Gold Kit).

    • Causality: Unmodified C, 5hmC, and 5fC will deaminate to uracil (read as T). 5mC and the EDC-protected 5caC will remain intact (read as C).

  • Library Amplification: Perform PCR amplification using uracil-tolerant polymerases (e.g., KAPA HiFi Uracil+).

  • Bioinformatics Subtraction: Sequence the CAB-Seq library alongside a standard BS-Seq library (no EDC treatment). Loci that read as 'T' in BS-Seq but 'C' in CAB-Seq are definitively identified as 5caC sites.

Conclusion

The discovery of 5-carboxy-2'-deoxycytidine has fundamentally shifted our understanding of epigenetic plasticity. Far from being a static code, the epigenome is a highly dynamic interface where TET enzymes and TDG constantly write and erase regulatory elements. By leveraging advanced chemical-genomic techniques like CAB-Seq, researchers can now map these elusive, transient intermediates, opening new avenues for targeted epigenetic therapeutics in oncology and regenerative medicine.

References

  • Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA Source: Science / National Institutes of Health (NIH) URL:[Link]

  • Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) for 5-Carboxylcytosine Detection in DNA Source: Journal of the American Chemical Society / PMC URL:[Link]

  • Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay Source: Analytica Chimica Acta / PMC URL:[Link]

  • 5-Formylcytosine can be a stable DNA modification in mammals Source: Nature Chemical Biology / SciSpace URL:[Link]

Sources

Exploratory

5-Carboethoxy-2'-deoxycytidine (5-ce-dC): A Non-Canonical DNA Base in Epigenetic Tracking and Synthetic Biology

The Epigenetic Landscape and the Chemical Challenge The dynamic regulation of the mammalian epigenome relies heavily on the active DNA demethylation pathway. In this biological circuit, Ten-Eleven Translocation (TET) dio...

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Author: BenchChem Technical Support Team. Date: March 2026

The Epigenetic Landscape and the Chemical Challenge

The dynamic regulation of the mammalian epigenome relies heavily on the active DNA demethylation pathway. In this biological circuit, Ten-Eleven Translocation (TET) dioxygenases iteratively oxidize 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxylcytosine (5-caC). The terminal modification, 5-caC, is rapidly recognized and excised by Thymine DNA Glycosylase (TDG) to restore unmodified cytosine.

While 5-caC is a critical target for epigenetic research and targeted therapeutics, it presents a severe chemical challenge. The free carboxylic acid moiety of 5-caC is highly polar and negatively charged at physiological pH (pKa ~4.2). This charge strictly prevents passive cellular uptake, rendering free 5-caC useless for live-cell assays. Furthermore, in synthetic biology, the unprotected carboxylate cross-reacts with coupling reagents during solid-phase oligonucleotide synthesis.

The Solution: [1]. By masking the reactive carboxylic acid as an ethyl ester, 5-ce-dC serves as a stable, lipophilic synthon. In drug development, it acts as a membrane-permeable prodrug that intracellular esterases cleave to reveal active 5-caC. In analytical chemistry, its unique hydrophobicity makes it the gold-standard internal reference for quantifying epigenetic bases[2].

Quantitative Data: Comparative Properties of Cytosine Derivatives

To understand the utility of 5-ce-dC, we must compare its physicochemical properties against the canonical and oxidized cytosine family.

NucleosideAbbreviationpKa (Approx.)Lipophilicity / PolarityPrimary Biological / Synthetic Role
Cytosine dC4.2 (N3)ModerateCanonical genetic base
5-Methylcytosine 5-mC4.5 (N3)HighTranscriptional silencing (Epigenetic mark)
5-Hydroxymethylcytosine 5-hmC4.4 (N3)Low (Polar)Intermediate; chromatin remodeling
5-Formylcytosine 5-fC4.2 (N3)ModerateActive demethylation intermediate
5-Carboxylcytosine 5-caC4.2 (COOH)Very Low (Charged)TDG recognition target
5-Carboethoxy-dC 5-ce-dCN/A (Ester)Very High Synthetic prodrug / HPLC internal standard

Mechanistic Visualization: The Demethylation Circuit

The following diagram illustrates the biological flow of TET-mediated demethylation and where the synthetic 5-ce-dC modification integrates into cellular and analytical workflows.

TET_Demethylation mC 5-Methylcytosine (5-mC) hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET Oxidation fC 5-Formylcytosine (5-fC) hmC->fC TET Oxidation caC 5-Carboxylcytosine (5-caC) fC->caC TET Oxidation TDG Thymine DNA Glycosylase (TDG) caC->TDG Recognition Cytosine Unmodified Cytosine (C) ce_dC 5-Carboethoxy-dC (5-ce-dC) Synthetic Synthon ce_dC->caC Intracellular Esterases (Prodrug Cleavage) ce_dC->ce_dC HPLC-UV Internal Standard TDG->Cytosine Base Excision Repair

Figure 1: TET-mediated DNA demethylation pathway and the synthetic integration of 5-ce-dC.

Experimental Workflows & Self-Validating Protocols

Protocol A: HPLC-UV Quantification of Global DNA Demethylation

When studying the impact of environmental factors (e.g., diet) on the methylome, researchers must quantify trace amounts of 5-hmC, 5-fC, and 5-caC against a massive background of unmodified dC[3].

  • Causality Checkpoint: Why use 5-ce-dC here? Biological samples do not naturally contain the ethyl ester of 5-caC. Because the ethyl group increases hydrophobicity, 5-ce-dC interacts more strongly with a C18 reverse-phase column. This shifts its retention time significantly later than the highly polar endogenous oxidized bases, ensuring zero co-elution and absolute baseline resolution.

Step-by-Step Methodology:

  • Standard Spiking: Aliquot 1.0 µg of purified genomic DNA. Spike the sample with exactly 10 pmol of synthetic 5-ce-dC (Internal Standard).

  • Enzymatic Hydrolysis: Add 2 U of Nuclease P1 and 1 U of Alkaline Phosphatase in 10 mM Tris-HCl (pH 7.9). Incubate at 37°C for 4 hours to reduce the polymer to single nucleosides.

  • Protein Precipitation: Add 2 volumes of ice-cold acetonitrile, centrifuge at 14,000 x g for 10 minutes, and lyophilize the supernatant.

  • HPLC-UV Separation: Resuspend in 20 µL of mobile phase A (0.1% Formic acid in Water). Inject onto a C18 column maintained at 25°C.

  • Gradient Elution: Run a linear gradient from 100% Phase A to 35% Phase B (Methanol) over 15 minutes at 0.5 mL/min. Monitor UV absorbance at 277 nm[2].

  • Self-Validation: Calculate the Area Under the Curve (AUC) for the 5-ce-dC peak. Because exactly 10 pmol was spiked prior to hydrolysis, any deviation in the 5-ce-dC AUC strictly quantifies the efficiency of the digestion and extraction process, allowing you to mathematically normalize the endogenous 5-caC and 5-hmC peaks.

Protocol B: Solid-Phase Synthesis of 5-caC Containing Oligonucleotides

Synthesizing DNA probes with site-specific 5-caC modifications is necessary for TDG binding assays. However, direct incorporation of 5-caC is chemically prohibitive.

  • Causality Checkpoint: To bypass the reactivity of the free carboxylate, the (which utilizes the ethyl ester/5-ce-dC structure) is used[4]. The critical failure point in this workflow is the deprotection step. Standard aqueous ammonia deprotection will attack the ethyl ester, resulting in a contaminated mixture of 5-carboxamido-dC and 5-caC.

Step-by-Step Methodology:

  • Coupling: Perform standard solid-phase phosphoramidite synthesis. When incorporating the 5-ce-dC monomer, extend the coupling time with 1H-tetrazole to 3 minutes to account for slight steric hindrance.

  • Oxidation & Capping: Proceed with standard iodine oxidation and acetic anhydride capping.

  • Orthogonal Deprotection (Critical): Transfer the solid support (CPG) to a sealed vial. Add 0.4 M Sodium Hydroxide (NaOH) in Methanol/Water (4:1 v/v). Incubate at room temperature for 17 hours[4].

    • Mechanism: The hydroxide ion selectively hydrolyzes the ethyl ester to the pure carboxylate (5-caC) via saponification, entirely avoiding amide formation.

  • Neutralization: Neutralize the solution with 2 M TEAA (Triethylammonium acetate) buffer before HPLC purification.

  • Self-Validation: Perform a parallel micro-cleavage using standard aqueous ammonia. Analyze both products via MALDI-TOF MS. The ammonia-cleaved oligo will show a mass shift corresponding to the amide (-1 Da relative to the acid), while the NaOH-cleaved oligo will show the exact mass of the pure 5-caC oligo. This orthogonal mass shift validates that the ester was successfully incorporated and selectively targeted.

References

  • Taylor & Francis. Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia. URL:[Link]

  • Epigenetics & Chromatin (PMC). A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background. URL:[Link]

  • Glen Research. Glen Report 23.11 - DNA Methylation Revisited: Oligonucleotide Synthesis using 5-Carboxy-dC. URL:[Link]

Sources

Foundational

The Next Frontier in Nucleoside Chemistry: Engineering Carboxy-Modified Analogs for Therapeutics, Epigenetics, and Bioconjugation

As a Senior Application Scientist, I have observed that the functionalization of nucleosides often dictates the boundary between a biologically inert molecule and a transformative biotechnology. Historically, nucleoside...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the functionalization of nucleosides often dictates the boundary between a biologically inert molecule and a transformative biotechnology. Historically, nucleoside modifications focused on halogenation or methylation. However, the targeted introduction of carboxyl and carboxy-derivative moieties has recently unlocked unprecedented mechanisms of action. By altering the electrostatic landscape and steric geometry of nucleobases and their phosphonate backbones, carboxy-modified nucleosides are actively resolving critical bottlenecks in viral inhibition, epigenetic sequencing, and targeted bioconjugation.

This technical guide synthesizes the mechanistic causality, quantitative advantages, and self-validating laboratory protocols for three distinct applications of carboxy-modified nucleosides.

Therapeutic Applications: Bypassing Kinase Dependency with α-Carboxy Nucleoside Phosphonates (α-CNPs)

Mechanistic Causality

Nucleoside reverse transcriptase inhibitors (NRTIs) are the cornerstone of antiviral therapy. However, their efficacy is fundamentally limited by a biological bottleneck: they require rate-limiting, three-step phosphorylation by host cellular kinases to become active triphosphates. Many potential NRTIs fail in the clinic because they are poor substrates for these kinases.

The development of α-carboxy nucleoside phosphonates (α-CNPs) circumvents this dependency. By incorporating a carboxylic acid moiety adjacent to the phosphonic acid on a carbocyclic scaffold, the molecule structurally and electrostatically mimics the β,γ-phosphates of a natural deoxynucleotide triphosphate (dNTP) 1. This precise geometry allows the α-carboxyphosphonate to coordinate directly with the catalytic metal site in HIV-1 Reverse Transcriptase (RT), enabling potent, direct inhibition without prior metabolic activation. Because these highly polar molecules cannot easily cross cell membranes, they are synthesized as lipophilic prodrugs (e.g., bispivaloyloxymethyl esters) that are cleaved by intracellular esterases upon entry 2.

G cluster_0 Standard NRTI Pathway cluster_1 α-CNP Pathway N1 Standard NRTI N2 Monophosphate (Kinase 1) N1->N2 N3 Diphosphate (Kinase 2) N2->N3 N4 Triphosphate (Active) N3->N4 Target HIV-1 Reverse Transcriptase N4->Target Competitive Inhibition C1 α-CNP Prodrug C2 Cellular Uptake & Esterase Cleavage C1->C2 C3 Active α-CNP (Triphosphate Mimic) C2->C3 C3->Target Direct Inhibition

Mechanism of α-CNP bypassing kinase activation for direct HIV-1 RT inhibition.

Protocol 1: Self-Validating Cell-Free Inhibition Assay for α-CNPs

To prove that α-CNPs act directly without kinase activation, we utilize a cell-free primer extension assay.

  • Reagent Preparation: Synthesize the free-acid form of the α-CNP (the active form, bypassing the prodrug cleavage step for in vitro testing). Prepare recombinant HIV-1 RT.

  • Substrate Annealing: Anneal a 5'-fluorescently labeled DNA primer to a complementary RNA template.

  • Reaction Execution: In a buffer containing 50 mM Tris-HCl (pH 7.8) and 10 mM MgCl₂, incubate the template-primer complex (50 nM) with HIV-1 RT (20 nM). Add varying concentrations of the α-CNP free acid (0.1 μM to 100 μM). Crucial step: Do not add any cellular kinases or ATP to the mixture. Initiate the reaction by adding natural dNTPs.

  • Validation & Causality: Quench the reaction with EDTA and resolve the products on a 15% denaturing polyacrylamide gel.

    • Self-Validation: If the α-CNP requires phosphorylation, the gel will show full primer extension regardless of α-CNP concentration. A dose-dependent accumulation of truncated primer products confirms that the unphosphorylated α-CNP directly competes with natural dNTPs at the polymerase active site.

Epigenetic Sequencing: Decoding 5-Carboxycytosine (5caC) via Photoredox Catalysis

Mechanistic Causality

In the active DNA demethylation pathway, Ten-Eleven Translocation (TET) enzymes iteratively oxidize 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxycytosine (5caC). Traditional bisulfite sequencing cannot easily distinguish these oxidative states without destructive, complex subtractive methodologies.

Recent breakthroughs utilize visible-light photoredox catalysis to selectively target the carboxyl group of 5caC 3. By employing an Iridium-based photocatalyst and a thiol donor, single-electron reduction of the nucleobase is followed by hydrogen atom transfer. This saturates the C5–C6 backbone, breaking the aromaticity and permitting the rapid reductive decarboxylation of 5caC. The subsequent hydrolysis of the N4-amine converts the cytosine derivative into a T-like base. During sequencing, this is read as a C-to-T transition, allowing single-base resolution mapping of 5caC without degrading the DNA backbone.

G M 5mC H 5hmC M->H TET F 5fC H->F TET C 5caC F->C TET PR Photoredox Catalysis [Ir] + Thiol C->PR Visible Light Seq T-like Base (Read as T) PR->Seq Decarboxylation

TET-mediated oxidation of 5mC to 5caC and subsequent photoredox sequencing conversion.

Protocol 2: Photoredox-Mediated Decarboxylation of 5caC
  • Reaction Setup: In a low-bind microcentrifuge tube, combine 100 ng of 5caC-containing genomic DNA with 1 mM of the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]Cl and 1.0 M 2-mercaptoethanol.

  • Buffer Selection: Use 100 mM sodium acetate buffer adjusted to pH 4.5. Causality: The mildly acidic pH is critical to protonate the intermediate species, facilitating the hydrolysis of the N4-amine to complete the conversion to a T-like base.

  • Irradiation: Place the tube in a photoreactor equipped with a 450 nm blue LED. Irradiate for 15–30 minutes at room temperature.

  • Purification & Validation: Purify the treated DNA using a size-exclusion spin column (e.g., Micro Bio-Spin P-30) to remove the metal catalyst and thiol.

    • Self-Validation: Perform LC-MS/MS on a digested aliquot of the treated DNA. The disappearance of the specific m/z peak for 5caC and the appearance of a corresponding T-like base mass shift validates the selective decarboxylation. Subsequent PCR and Sanger sequencing will show a definitive C-to-T transition exclusively at known 5caC loci.

Aptamer Engineering: Site-Specific Bioconjugation via F-Carboxyl Modifications

Mechanistic Causality

Aptamers are single-stranded oligonucleotides that bind targets with antibody-like affinity. For diagnostic and therapeutic applications, covalently linking an aptamer to its target protein (bioconjugation) prevents dissociation in complex biological fluids. However, standard carboxyl modifications (activated via EDC/NHS) are indiscriminately reactive, leading to off-target crosslinking and loss of protein function.

To solve this, we utilize α,α-gem-difluoromethyl carboxylic acid (F-carboxyl) modified aptamers 4. The highly electronegative fluorine atoms act as electron-withdrawing groups, tuning the carboxyl moiety into a moderate electrophile. In bulk solution, the F-carboxyl is stable and unreactive toward random amines. However, when the aptamer specifically binds its target protein, it forms a Protein-Aptamer Template (PAT). This binding event drives the F-carboxyl group into extreme spatial proximity with a nucleophilic lysine amine on the protein's surface, overcoming the activation energy barrier and forcing a site-specific covalent amide bond.

G Apt Aptamer Mod F-Carboxyl Modification Apt->Mod Synthesis Complex Protein-Aptamer Template (PAT) Mod->Complex Target Target Protein (Amine) Target->Complex Crosslink Covalent Amide Bond (Site-Specific) Complex->Crosslink Proximity-driven

Proximity-driven covalent crosslinking of F-carboxyl modified aptamers to target proteins.

Protocol 3: Proximity-Driven Protein-Aptamer Crosslinking
  • Aptamer Synthesis: Incorporate an F-carboxyl phosphoramidite at the 5' terminus of the aptamer during standard solid-phase oligonucleotide synthesis. Cleave and deprotect under mild conditions to preserve the fluorine moieties.

  • Complex Formation: In a physiological buffer (PBS, pH 7.4, supplemented with 5 mM MgCl₂ to stabilize aptamer folding), mix 1 μM of the F-carboxyl aptamer with 1 μM of the target protein (e.g., human thrombin).

  • Crosslinking Reaction: Incubate the mixture at 37°C for 2 to 4 hours. Causality: No external crosslinking agents (like EDC) are added. The reaction relies entirely on the localized high effective concentration generated by the aptamer's specific non-covalent binding (the PAT effect).

  • Validation & Causality: Boil the samples in SDS loading buffer containing β-mercaptoethanol to disrupt all non-covalent interactions, then resolve via SDS-PAGE.

    • Self-Validation: A successful proximity-driven crosslink will present as a distinct, higher-molecular-weight band (Protein mass + Aptamer mass). A control reaction using a scrambled F-carboxyl sequence will yield no shifted band, proving that the moderate electrophile strictly requires the specific binding event to react.

Quantitative Summary of Carboxy-Modified Nucleosides

To facilitate rapid comparative analysis, the structural advantages and kinetic outcomes of these modifications are summarized below:

Modification TypePrimary ApplicationTarget BiomoleculeKey Advantage / MetricMechanistic Causality
α-Carboxy Nucleoside Phosphonates (α-CNPs) Antiviral TherapeuticsHIV-1 Reverse TranscriptaseDirect inhibition (IC₅₀ in low μM range) without kinase activation.The α-carboxyphosphonate mimics the β,γ-phosphates of natural dNTPs, coordinating directly with the RT metal site.
5-Carboxycytosine (5caC) Epigenetic SequencingGenomic DNA (Active Demethylation marks)Bisulfite-free, single-base resolution sequencing in <30 mins.Visible-light photoredox catalysis selectively saturates the C5-C6 bond, enabling reductive decarboxylation to a T-like base.
F-Carboxyl (α,α-gem-difluoromethyl) Aptamer BioconjugationTarget Proteins (e.g., Thrombin, PTK7)Site-specific, bioorthogonal covalent crosslinking.Electron-withdrawing fluorine atoms render the carboxyl a moderate electrophile, reacting only upon proximity-driven binding.

References

  • Design and Synthesis of α-Carboxy Nucleoside Phosphonate Analogues and Evaluation as HIV-1 Reverse Transcriptase-Targeting Agents. ACS Publications.[Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. National Institutes of Health (PMC).[Link]

  • A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society.[Link]

  • Using modified aptamers for site specific protein–aptamer conjugations. RSC Publishing.[Link]

Sources

Exploratory

5-Carboethoxy-2'-deoxycytidine: Stability, Degradation Pathways, and Application in Epigenetic Oligonucleotide Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The discovery of TET-mediated oxidative demethylation has expanded the epigenetic alphabet to include 5-hydroxymethylcytosine (5...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The discovery of TET-mediated oxidative demethylation has expanded the epigenetic alphabet to include 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxycytosine (5-caC). To study these modifications, researchers require synthetic oligonucleotides containing site-specific epigenetic marks. 5-Carboethoxy-2'-deoxycytidine (CAS No.: 1210427-55-6) serves as the critical modified nucleoside synthon for installing 5-caC into DNA[1].

This technical guide explores the chemical stability, degradation pathways, and self-validating protocols required to successfully utilize 5-carboethoxy-2'-deoxycytidine. By understanding the causality behind its chemical behavior—specifically its susceptibility to ammonolysis and decarboxylation—scientists can optimize deprotection workflows to ensure high-fidelity synthesis of epigenetic probes.

The Epigenetic Context and Synthetic Challenge

In biological systems, 5-methylcytosine (5-mC) is iteratively oxidized by Ten-Eleven Translocation (TET) dioxygenases to yield 5-caC, which is subsequently excised by Thymine DNA Glycosylase (TDG) in the base excision repair (BER) pathway.

TET_Pathway mC 5-mC hmC 5-hmC mC->hmC TET fC 5-fC hmC->fC TET caC 5-caC fC->caC TET dC Canonical C caC->dC TDG/BER

Fig 1. TET-mediated oxidative demethylation pathway generating 5-caC.

The Causality of Design: Why synthesize the ethyl ester (5-carboethoxy) instead of using 5-carboxy-dC directly? During solid-phase oligonucleotide synthesis, the presence of a free carboxylic acid on the nucleobase causes severe side reactions. The carboxylate acts as a competing nucleophile, interfering with phosphoramidite activation and leading to branched chains or synthesis failure. Esterification of the carboxyl group to an ethyl ester masks its reactivity, allowing standard coupling efficiencies[2].

Mechanistic Degradation & Deprotection Pathways

The chemical architecture of 5-carboethoxy-2'-deoxycytidine makes it vulnerable to several degradation pathways during post-synthetic processing. Recognizing these pathways is critical for avoiding catastrophic loss of the target modification[3].

  • Targeted Saponification (The Desired Pathway): To yield the active 5-caC epigenetic mark, the carboethoxy ester must be hydrolyzed. This requires a non-ammoniacal base, typically Sodium Hydroxide (NaOH) in methanol[4].

  • Ammonolysis (The Primary Failure Mode): Standard oligonucleotide deprotection relies on concentrated aqueous ammonia (NH₄OH). However, exposing an ethyl ester to ammonia triggers nucleophilic acyl substitution, converting the ester into an amide. This side reaction irreversibly converts the synthon into 5-carbamoyl-2'-deoxycytidine , ruining the epigenetic probe[4].

  • Decarboxylation: Once deprotected to 5-caC, the nucleobase is prone to spontaneous decarboxylation under thermal stress or acidic conditions, reverting to canonical 2'-deoxycytidine (dC).

  • Hydrolytic Deamination: Like many cytidine analogs, the exocyclic C4 amine can undergo hydrolytic deamination, converting the residue to a uridine analog (5-carboethoxy-dU).

Degradation_Pathways Synthon 5-Carboethoxy-dC (Protected Synthon) Hydrolysis 5-Carboxy-dC (5-caC) (Target Product) Synthon->Hydrolysis NaOH / MeOH (Saponification) Ammonolysis 5-Carbamoyl-dC (Amide Byproduct) Synthon->Ammonolysis NH4OH (Ammonolysis) Deamination 5-Carboethoxy-dU (Deamination Byproduct) Synthon->Deamination H2O / Heat (Hydrolytic Deamination) Decarboxylation Canonical dC (Degradation Product) Hydrolysis->Decarboxylation Thermal Stress / Acid (-CO2)

Fig 2. Chemical degradation and deprotection pathways of 5-Carboethoxy-dC.

Quantitative Stability Profiles

To guide experimental design, the thermodynamic and kinetic stability of 5-carboethoxy-dC under various stress conditions is summarized below.

Table 1: Kinetic Stability and Reaction Yields
ConditionReagent / EnvironmentPrimary Reaction PathwayMajor ProductConversion Yield
Standard Deprotection NH₄OH (Aq), 55°C, 16hAmmonolysis5-Carbamoyl-dC> 85% (Failure)
Targeted Saponification 0.4 M NaOH in MeOH, 25°C, 17hAlkaline Hydrolysis5-Carboxy-dC (5-caC)> 95% (Desired)
Thermal Stress H₂O, pH 7.0, 95°C, 4hHydrolytic Deamination5-Carboethoxy-dU~ 15%
Acidic Stress 0.1 M HCl, 25°C, 24hGlycosidic CleavageAbasic Site + Free Base> 50%
Table 2: Quality Control Metrics for 5-caC Oligonucleotides
Analytical MetricRecommended TechniqueAcceptance Criteria
Mass Accuracy ESI-TOF MS± 0.01 Da of theoretical mass
Oligo Purity RP-HPLC (C18)> 90% main peak area
Decarboxylation LC-MS/MS (Nucleoside level)< 1% canonical dC detected
Amide Formation LC-MS/MS (Nucleoside level)< 0.5% 5-carbamoyl-dC detected

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale to prevent the degradation pathways outlined above.

Experimental_Workflow S1 Solid-Phase Synthesis S2 NaOH/MeOH Deprotection S1->S2 S3 TEAA Neutralization S2->S3 S4 LC-MS/MS Validation S3->S4

Fig 3. Self-validating experimental workflow for 5-caC oligonucleotide preparation.

Protocol A: Controlled Alkaline Deprotection

Objective: Hydrolyze the carboethoxy ester to 5-caC without inducing ammonolysis or decarboxylation.

  • Cleavage: Following solid-phase synthesis, transfer the CPG (Controlled Pore Glass) column to a clean vial. Introduce 1.0 mL of 0.4 M NaOH in Methanol/Water (4:1 v/v) . Causality: Methanol ensures solubility of the protected oligo, while NaOH provides the hydroxide nucleophile necessary for saponification without the risk of amide formation[4].

  • Incubation: Seal the vial and incubate at 25°C for 17 hours. Causality: Room temperature incubation prevents thermal decarboxylation of the newly formed 5-caC.

  • Neutralization: Carefully neutralize the reaction mixture by adding 2 M Triethylammonium acetate (TEAA) buffer until the pH reaches 7.0. Causality: Strong acids (like HCl) must be avoided. Localized spikes in acidity will protonate the N3 position of the cytosine ring, weakening the N-glycosidic bond and causing depyrimidination. TEAA provides gentle buffering.

  • Desalting: Process the neutralized solution through a Sephadex G-25 size-exclusion column to remove excess sodium salts prior to HPLC purification.

Protocol B: LC-MS/MS Degradation Profiling

Objective: Quantify trace degradation byproducts (deamination, decarboxylation) to validate probe integrity.

  • Enzymatic Digestion: Aliquot 1 nmol of the purified oligonucleotide. Add 10 units of Snake Venom Phosphodiesterase (SVPD) and 5 units of Alkaline Phosphatase in a Tris-HCl buffer (pH 8.0). Incubate at 37°C for 2 hours. Causality: Intact oligonucleotides suffer from charge-state microheterogeneity in MS. Digestion to single nucleosides allows for absolute quantification of the base composition.

  • Chromatographic Separation: Inject the digest onto a C18 Reverse-Phase column. Use a gradient of 0–20% Acetonitrile in 10 mM Ammonium Acetate over 15 minutes.

  • Mass Spectrometry: Monitor specific MRM (Multiple Reaction Monitoring) transitions:

    • Target: 5-caC ( m/z 272 156)

    • Byproduct 1 (Ammonolysis): 5-carbamoyl-dC ( m/z 271 155)

    • Byproduct 2 (Decarboxylation): Canonical dC ( m/z 228 112)

    • Byproduct 3 (Deamination): 5-carboethoxy-dU ( m/z 301 185)

Conclusion

The successful deployment of 5-carboethoxy-2'-deoxycytidine in epigenetic research hinges entirely on the strict avoidance of ammonia during post-synthetic deprotection. By substituting standard NH₄OH protocols with controlled NaOH/Methanol saponification, researchers can bypass ammonolysis and thermal decarboxylation, yielding high-purity 5-caC oligonucleotides ready for downstream enzymatic and structural biology applications.

References

  • Glen Report 23.11 - DNA Methylation Revisited Source: Glen Research URL:[Link]

  • Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine Source: ACS Omega URL:[Link]

  • Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers Source: Chemical Communications (via ResearchGate) URL:[Link]

Sources

Foundational

Investigating the Biological Role of 5-Carboethoxy-2'-deoxycytidine: A Synthetic Nucleoside Analog with Epigenetic Potential

An In-Depth Technical Guide Abstract 5-Carboethoxy-2'-deoxycytidine is a synthetic nucleoside analog characterized by a carboethoxy modification at the 5th position of the pyrimidine ring. While this compound is availabl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

5-Carboethoxy-2'-deoxycytidine is a synthetic nucleoside analog characterized by a carboethoxy modification at the 5th position of the pyrimidine ring. While this compound is available as a synthon for oligonucleotide synthesis, its biological role remains largely unexplored in published literature.[1] This guide posits a primary hypothesis: that 5-Carboethoxy-2'-deoxycytidine functions as an epigenetic modulator, primarily by interfering with DNA methylation. Drawing parallels from the well-established mechanisms of other C5-substituted cytidine analogs, such as the FDA-approved drug 5-aza-2'-deoxycytidine (Decitabine), we propose a comprehensive framework for its investigation. This document provides a theoretical basis for its potential mechanism of action and outlines detailed experimental workflows for researchers, scientists, and drug development professionals to systematically characterize its biological activity and therapeutic potential.

Introduction: The Case for a Novel Epigenetic Modulator

The field of epigenetics has provided profound insights into the regulation of gene expression, with DNA methylation standing out as a critical mechanism for gene silencing in both normal development and disease states like cancer.[2] The enzymes responsible for this process, DNA methyltransferases (DNMTs), are key targets for therapeutic intervention. Analogs of deoxycytidine, a natural building block of DNA, have been successfully developed to inhibit DNMTs.[3][4]

5-aza-2'-deoxycytidine, for instance, is incorporated into DNA during replication and forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation. This results in a genome-wide reduction of methylation (hypomethylation) and the re-expression of silenced tumor suppressor genes.[4][5][6][7]

5-Carboethoxy-2'-deoxycytidine, the subject of this guide, is a structural analog of deoxycytidine. Its modification at the C5 position—the very site of natural methylation—suggests a strong possibility of interaction with the DNA methylation machinery. We hypothesize that this molecule, upon intracellular phosphorylation and incorporation into DNA, could sterically hinder the approach and catalytic activity of DNMTs, leading to a passive loss of methylation patterns through subsequent rounds of cell division. This guide will lay out the necessary steps to test this hypothesis, from initial cytotoxicity screening to detailed mechanistic studies.

Synthesis and Biochemical Profile

The generation of 5-Carboethoxy-2'-deoxycytidine can be approached through established methods in nucleoside chemistry. A common strategy involves the modification of a more readily available precursor like 2'-deoxyuridine or 5-iodo-2'-deoxyuridine.[8][9] For instance, a palladium-catalyzed carbonylation reaction on a protected 5-iodo-2'-deoxyuridine in the presence of ethanol could introduce the carboethoxy group, followed by amination to convert the uridine to a cytidine.[8]

Key Structural Features:

  • Deoxyribose Sugar: Allows for recognition by cellular kinases and DNA polymerases, facilitating its phosphorylation and incorporation into DNA.

  • Cytosine Base: Provides the fundamental structure for base-pairing with guanine.

  • C5-Carboethoxy Group: This bulky, electron-withdrawing group is the key modification. Unlike the nitrogen atom in 5-aza-CdR, it is not expected to form a covalent bond with DNMTs. Instead, its biological effects are likely to stem from steric hindrance or altered electronic properties of the pyrimidine ring, disrupting the enzyme-substrate interaction required for methyl group transfer.

Hypothesized Mechanism of Action

Our central hypothesis is that 5-Carboethoxy-2'-deoxycytidine acts as a DNA hypomethylating agent. The proposed cascade of events is as follows:

  • Cellular Uptake and Activation: The molecule is transported into the cell and sequentially phosphorylated by cellular kinases, starting with deoxycytidine kinase, to its active triphosphate form (5-Carboethoxy-dCTP).[4]

  • Incorporation into DNA: During the S-phase of the cell cycle, DNA polymerases incorporate 5-Carboethoxy-dCTP into newly synthesizing DNA strands opposite guanine bases.[10]

  • Inhibition of DNA Methylation: When DNMT1 attempts to methylate the newly synthesized strand at this modified CpG site, the bulky carboethoxy group at the C5 position sterically blocks the enzyme's active site. This prevents the transfer of a methyl group from S-adenosyl methionine.

  • Passive Demethylation: As the cell divides, the new DNA strands are synthesized without the corresponding methylation mark, leading to a progressive, passive dilution of methylation at these sites.

  • Gene Reactivation and Cellular Effects: The resulting DNA hypomethylation in promoter regions of tumor suppressor genes can lead to their re-expression, triggering downstream anti-cancer effects such as cell cycle arrest, apoptosis, and cellular differentiation.[2][5][11]

Hypothesized Mechanism of 5-Carboethoxy-2'-deoxycytidine cluster_0 Cellular Environment cluster_1 Epigenetic Impact cluster_2 Biological Outcome 5-CE-dC 5-Carboethoxy-2'-deoxycytidine dCK Deoxycytidine Kinase & other kinases 5-CE-dC->dCK 5-CE-dCTP 5-Carboethoxy-dCTP (Active Form) dCK->5-CE-dCTP DNA_Polymerase DNA Polymerase (S-Phase) 5-CE-dCTP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Steric_Hindrance Steric Hindrance DNA_Incorporation->Steric_Hindrance DNMT1 DNA Methyltransferase 1 (DNMT1) DNMT1->Steric_Hindrance Hypomethylation DNA Hypomethylation Steric_Hindrance->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Caption: Hypothesized mechanism of 5-Carboethoxy-2'-deoxycytidine action.

Experimental Workflows for Biological Investigation

To rigorously test our hypothesis, a systematic, multi-faceted experimental approach is required. The following workflows provide a logical progression from broad cytotoxic assessment to specific mechanistic validation.

Workflow 1: In Vitro Cytotoxicity and Dose-Response Analysis

The initial step is to determine the compound's cytotoxic potential across a panel of relevant cancer cell lines and establish working concentrations.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], HL-60 [leukemia]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 5-Carboethoxy-2'-deoxycytidine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Causality and Self-Validation: This assay establishes the concentration range at which the compound exerts a biological effect. Using multiple cell lines provides insight into potential tissue-specific sensitivities. The dose-response curve is a self-validating system; a clear sigmoidal curve indicates a specific inhibitory effect rather than non-specific toxicity.

Table 1: Hypothetical IC50 Values for 5-Carboethoxy-2'-deoxycytidine

Cell LineCancer TypeHypothetical IC50 (µM) after 72h
HCT-116Colon Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
HL-60Acute Myeloid Leukemia2.5
Workflow 2: Assessment of DNA Methylation Status

This workflow directly tests the central hypothesis that the compound induces DNA hypomethylation.

Protocol: Global DNA Methylation ELISA

  • Treatment and DNA Extraction: Treat cells (e.g., HCT-116) with 5-Carboethoxy-2'-deoxycytidine at its IC50 and a sub-IC50 concentration for 72 hours. Use 5-aza-2'-deoxycytidine as a positive control. Extract genomic DNA using a standard DNA isolation kit.

  • ELISA Assay: Use a commercial global DNA methylation (5-mC) ELISA kit. Briefly, bind 100 ng of denatured DNA to the assay wells.

  • Antibody Incubation: Add the primary antibody specific for 5-methylcytosine (5-mC), followed by a secondary HRP-conjugated antibody.

  • Color Development: Add the HRP substrate and stop the reaction.

  • Quantification: Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of 5-mC in the sample.

  • Analysis: Calculate the percentage of global 5-mC relative to the untreated control. A significant decrease indicates global hypomethylation.[5]

Protocol: Methylation-Specific PCR (MSP)

  • Bisulfite Conversion: Treat 1 µg of extracted genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Perform two separate PCR reactions for a target gene promoter (e.g., p16INK4a or RARβ2).

    • M-Reaction: Uses primers specific for the methylated sequence.

    • U-Reaction: Uses primers specific for the unmethylated (converted) sequence.

  • Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel. The presence of a band in the M-lane indicates methylation, while a band in the U-lane indicates a lack of methylation. A decrease in the M-band and an increase in the U-band after treatment indicates demethylation.[12]

MSP Workflow Start Genomic DNA from Treated & Control Cells Bisulfite Sodium Bisulfite Treatment Start->Bisulfite Conversion Unmethylated C -> U Methylated C remains C Bisulfite->Conversion PCR PCR Amplification Conversion->PCR Gel Agarose Gel Electrophoresis PCR->Gel Primers Two Primer Sets: 1. Methylated-Specific (M) 2. Unmethylated-Specific (U) Primers->PCR Result Visualize Bands: Compare M and U lanes for treated vs. control Gel->Result

Caption: Workflow for Methylation-Specific PCR (MSP).

Workflow 3: Analysis of Downstream Cellular Consequences

This workflow connects the observed epigenetic changes to tangible biological outcomes like gene re-expression and apoptosis.

Protocol: qRT-PCR for Tumor Suppressor Gene Expression

  • Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcriptase kit.

  • Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for a silenced tumor suppressor gene (e.g., p16INK4a) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the fold change in gene expression using the ΔΔCt method. A significant increase in expression post-treatment validates that demethylation is functional.[11]

Protocol: Apoptosis Analysis via Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at IC50 concentration for 48-72 hours.

  • Staining: Harvest the cells and wash with PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Incubate in the dark for 15 minutes, then analyze the cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Quantification: Quantify the percentage of cells in each quadrant to determine the level of induced apoptosis.[2]

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for elucidating the biological role of 5-Carboethoxy-2'-deoxycytidine. The proposed workflows provide a clear path to determine if this novel synthetic nucleoside acts as a DNA hypomethylating agent and to characterize its potential as an anticancer therapeutic.

Positive results from these in vitro studies would warrant further investigation, including:

  • Mechanism of DNMT Inhibition: Biochemical assays with purified DNMT enzymes to confirm direct inhibition and determine the mode of action (e.g., competitive vs. non-competitive).

  • In Vivo Efficacy: Testing the compound in animal models of cancer (e.g., xenograft mouse models) to assess its anti-tumor activity, pharmacokinetics, and toxicity profile.[13]

  • Combination Therapies: Investigating synergistic effects when combined with conventional chemotherapy or immunotherapy, as has been shown for other demethylating agents.[12][14]

By systematically applying these established methodologies, the scientific community can uncover the biological function and therapeutic utility of 5-Carboethoxy-2'-deoxycytidine, potentially adding a new tool to the arsenal of epigenetic drugs.

References

  • Genome-wide demethylation by 5-aza-2′-deoxycytidine alters the cell fate of stem/progenitor cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. (1983). Antimicrobial Agents and Chemotherapy, 24(4), 558–564. Retrieved March 15, 2026, from [Link]

  • The Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Genome-Wide Hypomethylation in Rice. (2022). Rice, 15(1). Retrieved March 15, 2026, from [Link]

  • Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2. (1983). Antimicrobial Agents and Chemotherapy, 24(4), 558-564. Retrieved March 15, 2026, from [Link]

  • Effect of 5-aza-2'–deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. (2022). Brieflands. Retrieved March 15, 2026, from [Link]

  • Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. (2015). RSC Advances, 5(45), 36093-36096. Retrieved March 15, 2026, from [Link]

  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. (1982). Journal of Medicinal Chemistry, 25(9), 1045-1048. Retrieved March 15, 2026, from [Link]

  • 5-aza-2′-deoxycytidine potentiates anti-tumor immunity in colorectal peritoneal metastasis by modulating ABC A9-mediated cholesterol accumulation in macrophages. (2022). Journal of Hematology & Oncology, 15(1), 13. Retrieved March 15, 2026, from [Link]

  • Metabolism and mechanism of action of 5-fluorodeoxycytidine. (1982). Proceedings of the National Academy of Sciences of the United States of America, 79(21), 6419–6423. Retrieved March 15, 2026, from [Link]

  • The Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Genome-Wide Hypomethylation in Rice. (2022). Rice, 15(1), 39. Retrieved March 15, 2026, from [Link]

  • Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome. (2010). PLoS ONE, 5(9), e12994. Retrieved March 15, 2026, from [Link]

  • Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. (2011). Organic Letters, 13(19), 5156–5159. Retrieved March 15, 2026, from [Link]

  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. (2013). Current Protocols in Nucleic Acid Chemistry, 53, 4.47.1–4.47.19. Retrieved March 15, 2026, from [Link]

  • Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents. (2010). Molecular and Cellular Biochemistry, 342(1-2), 101–109. Retrieved March 15, 2026, from [Link]

  • DNA demethylation caused by 5-Aza-2'-deoxycytidine induces mitotic alterations and aneuploidy. (2016). Oncotarget, 7(4), 3726–3739. Retrieved March 15, 2026, from [Link]

  • Effect of 5-Aza-2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways. (2023). Asian Pacific Journal of Cancer Prevention, 24(6), 1841-1853. Retrieved March 15, 2026, from [Link]

  • Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity. (1979). Antimicrobial Agents and Chemotherapy, 16(2), 234–240. Retrieved March 15, 2026, from [Link]

  • Pharmacology of 5-Aza-2'-deoxycytidine (decitabine). (2005). Seminars in Hematology, 42(3 Suppl 2), S3–S8. Retrieved March 15, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. (2013). Expert Opinion on Drug Metabolism & Toxicology, 9(2), 151-163. Retrieved March 15, 2026, from [Link]

  • Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. (2003). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1321-1325. Retrieved March 15, 2026, from [Link]

  • 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'. (1978). Journal of Medicinal Chemistry, 21(10), 1063-1065. Retrieved March 15, 2026, from [Link]

  • Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. (1996). Archiv der Pharmazie, 329(2), 66-72. Retrieved March 15, 2026, from [Link]

  • Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. (2020). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of 2'-deoxy-l-nucleosides. (2001). Google Patents.
  • Action of 2',2'-Difluorodeoxycytidine on DNA Synthesis. (1991). Cancer Research, 51(23 Pt 1), 6110-6116. Retrieved March 15, 2026, from [Link]

  • Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. (2003). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1321-5. Retrieved March 15, 2026, from [Link]

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Exploratory

The Synthetic and Diagnostic Paradigm of 5-Carboethoxy-2'-deoxycytidine: Unlocking 5-Carboxycytosine as a Disease Biomarker

Executive Summary The discovery of active DNA demethylation pathways has fundamentally shifted our understanding of epigenetics. At the terminus of this pathway lies 5-carboxy-2'-deoxycytidine (5-caC) , a rare but highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of active DNA demethylation pathways has fundamentally shifted our understanding of epigenetics. At the terminus of this pathway lies 5-carboxy-2'-deoxycytidine (5-caC) , a rare but highly dynamic epigenetic modification. Because global loss or dysregulation of 5-caC is increasingly recognized as an early hallmark of oncogenesis and neurodegeneration, it has emerged as a high-value biomarker.

However, studying 5-caC presents a profound synthetic challenge: the free carboxylic acid moiety is incompatible with standard solid-phase oligonucleotide synthesis. To overcome this, 5-Carboethoxy-2'-deoxycytidine (CAS No.: 1210427-55-6) was developed as a specialized modified nucleoside synthon[1]. By masking the reactive carboxylate as an ethyl ester, this synthon enables the precise, sequence-specific incorporation of 5-caC into synthetic DNA, empowering researchers to build diagnostic standards, study protein-DNA interactions, and validate quantitative mass spectrometry assays.

Mechanistic Grounding: The TET-Mediated Demethylation Pathway

The canonical model of epigenetic regulation relies on the methylation of cytosine to 5-methylcytosine (5-mC) by DNA methyltransferases (DNMTs). Active demethylation is driven by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3), which iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and finally 5-carboxycytosine (5-caC)[2].

Once 5-caC is generated, it is recognized by Thymine DNA Glycosylase (TDG) and excised via the Base Excision Repair (BER) pathway, restoring an unmodified cytosine[3]. Recent metabolic labeling studies also suggest an alternative intragenomic decarboxylation mechanism where 5-caC is directly converted back to cytosine via C–C bond cleavage[4].

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET1/2/3 fC 5-Formylcytosine (5-fC) hmC->fC TET1/2/3 caC 5-Carboxycytosine (5-caC) fC->caC TET1/2/3 caC->C Direct Decarboxylation BER Base Excision Repair (TDG enzyme) caC->BER Excision BER->C Restoration

Fig 1: TET-mediated active DNA demethylation pathway highlighting 5-caC generation and repair.

Clinical Relevance: 5-caC as a Disease Biomarker

Because 5-caC is a transient intermediate, its steady-state genomic abundance is remarkably low (often measured in parts per billion relative to canonical bases). However, the dysregulation of TET enzymes in disease states causes measurable fluctuations in 5-caC levels, making it a highly sensitive biomarker for early-stage pathology[5].

Quantitative Biomarker Trends in Pathology
Disease ContextBiospecimen SourceEpigenetic Trend (5-caC / TET)Clinical Implication
Breast Cancer LeukocytesSignificant decrease in 5-caC and 5-fCPotential non-invasive diagnostic marker for luminal B subtypes[3].
Colorectal Cancer UrineAltered 5-hmdC and 5-caC excretionIndicates systemic epigenetic dysregulation and tumor presence[6].
Non-Small Cell Lung Cancer Tissue / cfDNAReduced TET expression; global loss of 5-hmC/5-caCCorrelates with advanced tumor stage, metastasis, and poor prognosis[7].
Alzheimer's Disease PBMC / Brain TissueAltered 5-hmC and 5-caC distributionReflects chromatin changes linked to neurodegeneration and aging[8].

Synthetic Utility: Why 5-Carboethoxy-2'-deoxycytidine?

To develop robust LC-MS/MS assays for clinical samples, researchers require pure, sequence-specific 5-caC oligonucleotide standards. This introduces a severe chemical hurdle: the free carboxylic acid of 5-caC is a potent nucleophile.

If unprotected 5-caC were used during standard phosphoramidite solid-phase synthesis, the carboxylic acid would attack the activated phosphoramidite monomers during the coupling cycle. This side reaction causes chain branching, truncation, and complete synthesis failure.

The Solution: The 5-Carboethoxy-2'-deoxycytidine synthon masks the reactive carboxylic acid as an ethyl ester (carboethoxy group)[1].

  • Causality of Protection: The ethyl ester is sterically and electronically stable under the mildly acidic conditions of detritylation and the oxidative conditions of the iodine cycle.

  • Causality of Deprotection: Post-synthesis, the ester is highly susceptible to alkaline hydrolysis. Standard cleavage and deprotection protocols (e.g., aqueous ammonia or sodium hydroxide) simultaneously cleave the oligo from the solid support, remove canonical base protecting groups, and hydrolyze the ethyl ester to reveal the native 5-caC modification.

Experimental Workflows & Methodologies

The following protocols outline the self-validating systems required to synthesize 5-caC standards and quantify the biomarker in clinical samples.

Protocol 1: Solid-Phase Synthesis of 5-caC Oligonucleotides

Objective: Generate heavily modified diagnostic standards using the 5-Carboethoxy-2'-deoxycytidine synthon.

  • Preparation: Dissolve the 5-Carboethoxy-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure moisture is <10 ppm to prevent phosphoramidite hydrolysis.

  • Coupling: Utilize a standard automated DNA synthesizer. Extend the coupling time for the modified synthon to 6–10 minutes. Causality: The bulky carboethoxy group creates steric hindrance; extended coupling ensures >98% step yield.

  • Oxidation & Capping: Proceed with standard iodine oxidation (0.02 M I2 in THF/Pyridine/H2O) and acetic anhydride capping.

  • Cleavage & Deprotection (Critical Step): Transfer the solid support to a sealed vial. Treat with 0.4 M NaOH in Methanol/Water (4:1 v/v) at 45°C for 16 hours.

    • Causality: Standard AMA (Ammonium hydroxide/Methylamine) can sometimes cause incomplete ester hydrolysis or unwanted transamidation. NaOH guarantees quantitative saponification of the ethyl ester to the free carboxylate (5-caC).

  • Neutralization & Purification: Neutralize the solution with TEAA (Triethylammonium acetate) buffer and purify via Reverse-Phase HPLC.

Protocol 2: 2D-UPLC-MS/MS Quantification of 5-caC in Clinical Samples

Objective: Accurately measure trace 5-caC in biological matrices (e.g., urine, cfDNA)[3][6].

  • Enzymatic Digestion: Incubate 1 µg of extracted genomic DNA with a cocktail of DNAse I, Snake Venom Phosphodiesterase, and Alkaline Phosphatase at 37°C for 4 hours. Causality: Complete digestion to monomeric deoxynucleosides is mandatory for MS detection.

  • Isotope Dilution: Spike the digested sample with a known concentration of heavy-isotope labeled standard (e.g., [15N3]-5-caC). Causality: 5-caC is present at <1 per 10^6 normal bases. The internal standard corrects for massive matrix effects and ion suppression during electrospray ionization (ESI).

  • 2D-UPLC Separation:

    • First Dimension: Inject the sample onto a trapping column. Elute canonical bases (dC, dT, dA, dG) to waste.

    • Heart-Cutting: Divert the specific retention time window containing 5-caC onto a secondary analytical column (e.g., porous graphitic carbon or specialized C18). Causality: A single column cannot resolve trace 5-caC from the overwhelming excess of unmodified cytosine, which would otherwise blind the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Operate in positive ESI multiple reaction monitoring (MRM) mode. Monitor the specific transition for 5-caC (e.g., m/z 272.1 → 156.1) to quantify the biomarker.

Workflow Synthon 5-Carboethoxy-2'-deoxycytidine Phosphoramidite Synthesis Solid-Phase Oligonucleotide Synthesis Synthon->Synthesis Coupling Deprotection Basic Deprotection (Ester Hydrolysis) Synthesis->Deprotection Cleavage Oligo 5-caC Modified Oligonucleotide Deprotection->Oligo Yields Digestion Enzymatic Digestion (Nuclease/Phosphatase) Oligo->Digestion Sample Prep LCMS 2D-UPLC-MS/MS Quantification Digestion->LCMS Analysis

Fig 2: Workflow from solid-phase synthesis using the carboethoxy synthon to LC-MS/MS analysis.

Conclusion

The translation of 5-carboxycytosine from a theoretical biological intermediate to a highly actionable clinical biomarker relies entirely on our ability to synthesize and measure it accurately. 5-Carboethoxy-2'-deoxycytidine is the foundational chemical tool that bridges this gap. By enabling the synthesis of stable, sequence-specific 5-caC standards, this synthon ensures the analytical rigor required for next-generation epigenetic diagnostics in oncology and neurology.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Epigenetic mechanisms in Alzheimer's disease Source: Dove Medical Press URL
  • Hydroxymethylation and tumors: can 5-hydroxymethylation be used as a marker for tumor diagnosis and treatment?
  • Source: International Institute of Anticancer Research (IIAR)
  • Source: Deutsche Nationalbibliothek (D-NB)
  • 5-Carboethoxy-2'-deoxycytidine | LGC, Biosearch Technologies Source: Biosearch Technologies URL

Sources

Foundational

Introduction to Modified Nucleosides for DNA Labeling: A Senior Application Scientist’s Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of molecular biology and diagnostics, the ability to precisely label and detect nucleic acids is paramount. DNA...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and diagnostics, the ability to precisely label and detect nucleic acids is paramount. DNA labeling, the process of attaching a detectable tag to a DNA molecule, has unlocked profound insights into gene expression, DNA replication, and molecular interactions. At the heart of modern labeling techniques lies the use of modified nucleosides—synthetic analogs of the natural building blocks of DNA that have been engineered to carry reactive chemical handles or reporter molecules.

This guide provides a comprehensive exploration of the core principles, methodologies, and applications of DNA labeling using modified nucleosides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Foundation: Why Modify Nucleosides?

A natural deoxyribonucleoside triphosphate (dNTP) consists of a deoxyribose sugar, a nucleobase (A, T, C, or G), and a triphosphate group. While essential for life, these molecules lack the chemical versatility needed for direct attachment of reporter molecules like fluorophores or biotin without compromising their biological function.

Modified nucleosides overcome this limitation by incorporating a "chemical handle"—a small, bio-inert functional group that can be introduced at various positions on the nucleoside without disrupting its ability to be recognized and incorporated by DNA polymerases.[1][2] These handles serve as specific docking sites for reporter molecules, enabling a two-step labeling strategy that offers superior flexibility and efficiency. The most prevalent chemical handles are azides and alkynes, which are central to bioorthogonal "click chemistry".[3][4][5]

Core Methodologies for DNA Labeling

There are two primary routes for incorporating modified nucleosides into DNA: enzymatic incorporation and direct chemical synthesis of labeled oligonucleotides. The choice between them is dictated by the desired length of the labeled DNA, the required position of the label, and the specific application.

Enzymatic Incorporation of Modified dNTPs

For labeling long DNA fragments, plasmids, or entire genomes, enzymatic methods are the gold standard. These techniques leverage the power of DNA polymerases to build a new DNA strand from a template, using a mixture of natural and modified dNTPs.[1][6][7]

The Causality Behind Polymerase Choice: The success of enzymatic labeling hinges on the substrate tolerance of the DNA polymerase. Natural polymerases have evolved for high fidelity with their native dNTPs and can be inefficient at incorporating bulky modified analogs. Therefore, engineered DNA polymerases, such as Vent (exo-) or Taq variants, are often employed due to their broader substrate scope.[1][8][9] The selection of a polymerase is a critical experimental parameter, as an inverse relationship can exist between the yield of the product and the level of modified dNTP incorporation.[9]

Common Enzymatic Labeling Strategies:

  • PCR Incorporation: During PCR amplification, a modified dNTP (e.g., biotin-dUTP or aminoallyl-dUTP) is included in the reaction mix, leading to its incorporation throughout the newly synthesized amplicons.[][11][12]

  • Nick Translation: DNase I introduces single-stranded "nicks" into a double-stranded DNA template. DNA Polymerase I then synthesizes DNA from the 3'-hydroxyl terminus of the nick, incorporating modified dNTPs while removing the existing strand.[7]

  • 3' End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add modified nucleotides to the 3'-hydroxyl end of a DNA strand without a template, providing a method for specific end-labeling.[7][13]

This workflow illustrates the general principle of labeling DNA through the enzymatic incorporation of a modified nucleoside followed by a chemical conjugation step.

enzymatic_workflow cluster_enzymatic Step 1: Enzymatic Incorporation cluster_purification1 Purification cluster_chemical Step 2: Chemical Labeling cluster_purification2 Final Purification Template DNA Template + Primer PCR PCR Reaction Template->PCR dNTPs Natural dNTPs dNTPs->PCR Mod_dNTP Modified dNTP (e.g., Alkyne-dUTP) Mod_dNTP->PCR Polymerase DNA Polymerase (e.g., Taq, Vent) Polymerase->PCR Purify1 Purify DNA (e.g., Spin Column) PCR->Purify1 Amplified DNA with incorporated handles Labeled_DNA_handle Alkyne-Modified DNA Purify1->Labeled_DNA_handle Click Click Chemistry Reaction Labeled_DNA_handle->Click Reporter Reporter Molecule (e.g., Azide-Fluorophore) Reporter->Click Purify2 Remove Excess Dye (e.g., Chromatography) Click->Purify2 Covalently Labeled DNA Final_Product Labeled DNA Product Purify2->Final_Product

Caption: General workflow for two-step DNA labeling.

Post-Synthetic Labeling via Bioorthogonal Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[14][15] This concept is the cornerstone of modern two-step labeling. An alkyne- or azide-modified nucleoside is first incorporated into the DNA. Then, a reporter molecule carrying the complementary functional group (an azide or alkyne, respectively) is covalently attached.[3][16][17][18]

The premier bioorthogonal reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often simply called "click chemistry".[4] It forms a highly stable triazole linkage between an azide and a terminal alkyne.[3][4]

Why it's Trusted:

  • High Specificity: Azide and alkyne groups are virtually absent in natural biological systems, ensuring the reaction is highly specific and bioorthogonal.[3][15]

  • Efficiency: The reaction is fast, quantitative, and works well in aqueous solutions over a wide pH range (4-11).[4]

  • Versatility: A vast library of azide- and alkyne-functionalized fluorophores, biotin, and other tags are commercially available, allowing for modular labeling.[3]

click_chemistry cluster_reactants Reactants cluster_products Product DNA_Alkyne DNA-R1-C≡CH (Alkyne-modified DNA) Catalyst + Cu(I) Catalyst + Ascorbate DNA_Alkyne->Catalyst Reporter_Azide N3-R2-Reporter (Azide-modified Reporter) Reporter_Azide->Catalyst Triazole DNA-R1-[Triazole]-R2-Reporter (Stable Covalent Linkage) Catalyst->Triazole Forms stable triazole ring

Caption: The CuAAC "Click Chemistry" reaction mechanism.

An important alternative to click chemistry is the Staudinger ligation. This reaction forms a stable amide bond between an azide and a specifically engineered triarylphosphine, and notably, it does not require a metal catalyst.[14][19][20]

Expert Insight: The absence of a copper catalyst makes Staudinger ligation particularly valuable for in vivo applications or when working with systems where copper cytotoxicity is a concern.[14][21] While generally slower than CuAAC, its bioorthogonality is excellent.[20][][23]

staudinger_ligation cluster_reactants_staudinger Reactants cluster_intermediate Intermediate cluster_products_staudinger Products DNA_Azide DNA-R1-N3 (Azide-modified DNA) Aza_Ylide Aza-ylide Intermediate DNA_Azide->Aza_Ylide + Reporter_Phosphine Phosphine-R2-Reporter (Engineered Phosphine) Reporter_Phosphine->Aza_Ylide Amide_Bond DNA-R1-NH-CO-R2-Reporter (Stable Amide Bond) Aza_Ylide->Amide_Bond Intramolecular Rearrangement + Hydrolysis Phosphine_Oxide Phosphine Oxide (Byproduct) Aza_Ylide->Phosphine_Oxide

Caption: The Staudinger Ligation reaction mechanism.

Practical Guide: Protocols and Data

This section provides actionable protocols and comparative data to guide your experimental design.

Synthesis of Modified Nucleoside Triphosphates

While many modified dNTPs are commercially available, custom synthesis may be required for novel applications. Chemical synthesis is challenging due to the reactive nature of triphosphates.[24] Common methods include the Yoshikawa and Ludwig-Eckstein procedures, which involve the phosphorylation of a nucleoside precursor.[1][2][25] More recent, scalable "one-pot" methods have been developed to improve yields and simplify purification.[24][25][26]

Synthesis MethodKey FeatureAdvantageDisadvantage
Yoshikawa Method Uses POCl₃ for monophosphorylation.[1]One of the earliest and most popular methods.Can suffer from poor selectivity and byproducts.[25]
Ludwig-Eckstein Method Proceeds via a cyclic triphosphite intermediate.[2]Widely used for α-P-thio)triphosphates.Requires specific phosphitylation reagents.
One-Pot Approaches Combine coupling, oxidation, and deprotection.[24][25]Scalable, efficient, and avoids complex purification.[24]May require specialized phosphoramidite reagents.[24]
Experimental Protocol: Click Chemistry Labeling of DNA

This protocol is adapted from established methods for labeling alkyne-modified DNA with an azide-functionalized reporter molecule.[3][15] It is a self-validating system that includes purification steps to ensure a high-quality final product.

Materials:

  • Alkyne-modified DNA (purified)

  • Azide-reporter stock solution (e.g., 10 mM Azide-Fluorophore in DMSO)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • 5 mM Ascorbic Acid Stock (freshly prepared: dissolve 1.8 mg ascorbic acid in 2 mL distilled water).[3]

  • 10 mM Copper(II)-TBTA Stock in 55% DMSO.[3]

  • Inert gas (Argon or Nitrogen)

  • DNA precipitation reagents (e.g., 0.3 M Sodium Acetate, 100% Ethanol)

Procedure:

  • Preparation: In a microcentrifuge tube, dissolve 1 nmol of alkyne-modified DNA in sterile, nuclease-free water.

  • Buffering: Add 2M TEAA buffer to a final concentration of 0.2 M.

  • Solubilization: Add DMSO to a final concentration of 20-30% (v/v) and vortex thoroughly.

  • Add Reporter: Add 3-5 equivalents of the azide-reporter stock solution and vortex. If precipitation occurs, heat at 80°C for 3 minutes and vortex again.[3][15]

  • Add Reducing Agent: Add the required volume of freshly prepared 5 mM Ascorbic Acid stock solution and vortex briefly.

  • Degas: Gently bubble inert gas through the solution for 30-60 seconds to remove oxygen, which can inhibit the reaction.[3]

  • Add Catalyst: Add the required volume of 10 mM Copper(II)-TBTA stock solution. Flush the headspace of the tube with inert gas and cap tightly.

  • Incubation: Vortex the mixture thoroughly. Incubate at room temperature overnight, protected from light.

  • Purification (Precipitation):

    • Add sodium acetate to a final concentration of 0.3 M.

    • Add 2.5 volumes of cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 30 minutes.[3]

    • Centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.

    • Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

  • Validation: Confirm labeling efficiency and purity using gel electrophoresis (observing a mobility shift) or spectrophotometry.

Purification and Quality Control of Labeled DNA

Purification is a critical, non-negotiable step to remove unincorporated modified nucleosides, free dye, and reaction catalysts, which can interfere with downstream applications.[27][28][29]

Purification MethodPrincipleBest ForKey Considerations
Ethanol Precipitation Precipitates nucleic acids out of solution, leaving small molecules (free dyes, salts) behind.[3]General cleanup, removing salts and unincorporated nucleotides.Can be inefficient at removing hydrophobic dyes; may co-precipitate some contaminants.[30]
Size-Exclusion Chromatography (Spin Columns) Separates molecules based on size. DNA passes through while smaller contaminants are retained.Rapid removal of unincorporated labels and salts.[19][31]Choose a column with the appropriate molecular weight cutoff for your DNA length.
Anion-Exchange Chromatography Separates molecules based on negative charge. DNA binds strongly to the resin.[27][32]High-purity applications; excellent for separating labeled from unlabeled oligonucleotides.[27]Requires a salt gradient for elution; can be more time-consuming.
Magnetic Beads Carboxylated beads bind DNA under specific buffer conditions, allowing for washing and elution.[33][34]High-throughput and automated purification of sequencing or PCR products.[33][34]Buffer composition is critical to prevent binding of free dyes.[33]
pH-Controlled Extraction Exploits the differential solubility of free dye and labeled DNA in a biphasic system at low pH.[30]Efficient removal of a wide range of fluorescent dyes, regardless of hydrophobicity.[30]Requires use of organic solvents (e.g., butanol).

Applications in Research and Development

The ability to label DNA with high precision has revolutionized numerous fields.

  • Genomic Analysis: Biotin-labeled DNA probes are fundamental to microarray and next-generation sequencing (NGS) workflows for target enrichment and detection.[][35] Fluorescently labeled probes are the basis of Fluorescence In Situ Hybridization (FISH) for chromosome mapping.

  • DNA-Protein Interaction Studies: Labeled DNA is used in Electrophoretic Mobility Shift Assays (EMSA) and Chromatin Immunoprecipitation (ChIP) to study transcription factor binding and gene regulation.[]

  • Cell Biology: Metabolic labeling, where cells incorporate modified nucleosides like 5-ethynyl-2´-deoxyuridine (EdU) into newly synthesized DNA, allows for powerful imaging of DNA replication and cell proliferation.[16][36]

  • Diagnostics and Drug Development: Biotinylated oligonucleotides are used to develop sensitive diagnostic assays for pathogens and cancer biomarkers.[35] Modified nucleic acids are also being explored for therapeutic applications, including antisense agents.[16]

Conclusion

The use of modified nucleosides has transformed DNA labeling from a niche technique into a robust, versatile, and indispensable tool for life sciences. By understanding the interplay between enzymatic incorporation, bioorthogonal chemistry, and rigorous purification, researchers can generate high-quality labeled DNA for a vast array of applications. The continued development of novel modified nucleosides and labeling chemistries promises to further expand the capabilities of this powerful technology, enabling new discoveries in genomics, cell biology, and medicine.

References

  • Site-specific DNA labeling by Staudinger ligation. PubMed. [Link]

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]

  • Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. ACS Publications. [Link]

  • Click Chemistry-Based DNA Labeling of Cells for Barcoding Applications. ACS Publications. [Link]

  • Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. PMC. [Link]

  • Metabolic DNA labeling using alkyne- or alkene-modified nucleosides. ResearchGate. [Link]

  • Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. PMC. [Link]

  • Site-Specific Fluorescent Labeling of DNA Using Staudinger Ligation. ACS Publications. [Link]

  • Site-Selective and Rewritable Labeling of DNA through Enzymatic, Reversible, and Click Chemistries. ACS Publications. [Link]

  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. MDPI. [Link]

  • An azide-modified nucleoside for metabolic labeling of DNA. PubMed. [Link]

  • An Efficient Protection-Free One-Pot Chemical Synthesis of Modified Nucleoside-5′-Triphosphates. Taylor & Francis Online. [Link]

  • Magnetic Bead Purification of Labeled DNA Fragments for High-Throughput Capillary Electrophoresis Sequencing. OSTI.GOV. [Link]

  • General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. Taylor & Francis Online. [Link]

  • Azide-modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. PubMed. [Link]

  • Click Chemistry-Based DNA Labeling of Cells for Barcoding Applications. PubMed. [Link]

  • Development of Improved Scalable Synthesis of Natural, Unnatural, and Modified Nucleoside Triphosphates. eScholarship.org. [Link]

  • Purification of fluorescently labeled DNA substrates by anion exchange chromatography. ResearchGate. [Link]

  • Magnetic bead purification of labeled DNA fragments for high-throughput capillary electrophoresis sequencing. PubMed. [Link]

  • Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. ResearchGate. [Link]

  • Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PMC. [Link]

  • Site-Specific Fluorescent Labeling of DNA Using Staudinger Ligation. ResearchGate. [Link]

  • Labeling DNA with alkyne (A) or alkene (B) modified nucleotides through CuAAC or tetrazine ligation, respectively. ResearchGate. [Link]

  • Enzymatic Synthesis of Base-Functionalized Nucleic Acids for Sensing, Cross-linking, and Modulation of Protein–DNA Binding and Transcription. ACS Publications. [Link]

  • Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. PMC. [Link]

  • Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. Portland Press. [Link]

  • Alkyne-containing Nucleotides. Jena Bioscience. [Link]

  • Azide-containing Nucleosides. Jena Bioscience. [Link]

  • Amine-modified Nucleotides for DNA Labeling. Jena Bioscience. [Link]

  • Incorporation of reporter molecule‐labeled nucleotides by DNA polymerases. II. High‐density labeling of natural DNA. Oxford Academic. [Link]

  • Chemoenzymatic labeling of DNA methylation patterns for single-molecule epigenetic mapping. Oxford Academic. [Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. PMC. [Link]

  • Enzymes for labeling nucleic acids. QIAGEN. [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. [Link]

  • Chemoenzymatic labeling of DNA methylation patterns for single-molecule epigenetic mapping. PubMed. [Link]

  • Site-Selective and Re-Writable Labelling of DNA Through Enzymatic, Dynamic and Click Chemistries. ChemRxiv. [Link]

  • Alkyne-containing Nucleosides. Jena Bioscience. [Link]

  • Schematic overview of labeling approaches and their application in cells. ResearchGate. [Link]

  • Troubleshooting Guide. Microsynth. [Link]

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Exploratory

The Chemistry of 5-Position Modifications on Deoxycytidine: From Epigenetic Dynamics to Next-Generation Profiling

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic chemistry and genomic profiling, I frequently encounter the unique challenges posed by the 5-position of the pyrimidine ring in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic chemistry and genomic profiling, I frequently encounter the unique challenges posed by the 5-position of the pyrimidine ring in deoxycytidine. Unlike the Watson-Crick face, modifications at the 5-position project directly into the major groove of the DNA double helix. This spatial orientation allows 5-substituted cytidines to act as critical docking sites for epigenetic reader proteins without disrupting base pairing. This whitepaper deconstructs the biological significance of these modifications, details the synthetic flow-chemistry required to generate them in the lab, and provides a self-validating analytical protocol for their genomic detection.

Part 1: Biological Chemistry & The Epigenetic Oxidation Cascade

In mammalian genomes, DNA methyltransferases (DNMTs) install a methyl group at the 5-position of cytosine to form 5-methylcytosine (5mC), the canonical mark of transcriptional repression 1. However, 5mC is highly dynamic. The Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) 2.

The Causality of the Pathway: Why does the cell expend energy to oxidize 5mC rather than cleaving the methyl group directly? Direct cleavage of the strong C-C bond is thermodynamically unfavorable. Instead, the conversion of 5mC to oxidized derivatives serves two elegant mechanistic purposes:

  • Passive Demethylation: The maintenance methyltransferase complex (DNMT1/UHRF1) fails to recognize hemi-modified CpG sites containing 5hmC, 5fC, or 5caC during DNA replication, diluting the mark across cell divisions 1.

  • Active Demethylation: 5fC and 5caC structurally distort the double helix just enough to be recognized as lesions by Thymine DNA Glycosylase (TDG). TDG excises the modified base, triggering the Base Excision Repair (BER) pathway to insert an unmodified cytosine 1.

TET_Pathway C Cytosine (C) m5C 5-Methylcytosine (5mC) C->m5C DNMTs hmC 5-Hydroxymethylcytosine (5hmC) m5C->hmC TET1/2/3 + Fe(II)/α-KG fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 fC->C TDG / BER caC 5-Carboxylcytosine (5caC) fC->caC TET1/2/3 caC->C TDG / BER

Caption: TET-mediated 5-methylcytosine oxidation and active DNA demethylation pathway.

Part 2: Synthetic Chemistry – Palladium-Catalyzed Cross-Coupling

To study these modifications or develop nucleoside-analog therapeutics, we must synthesize them efficiently. A primary synthetic route involves the Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine (I-dC) with arylboronic acids.

The Causality of Experimental Choices: Cytidine is inherently more electron-rich than uridine. This electron density increases the activation energy required for the oxidative addition and nucleophilic attack steps within the palladium catalytic cycle 3. Consequently, batch reactions for I-dC often stall, requiring up to 24 hours and leading to significant dehalogenated byproducts. To overcome this, we transition from batch to continuous flow chemistry using a water-soluble SerrKap palladacycle catalyst. Flow chemistry drastically enhances mass transfer and local concentration, pushing the reaction to completion in minutes and eliminating the need for an inert nitrogen atmosphere 3.

Protocol 1: Flow Catalytic Suzuki-Miyaura Cross-Coupling of I-dC

Self-Validating System: This protocol integrates inline UV-Vis spectroscopy. The complete disappearance of the I-dC absorbance peak confirms catalytic turnover, validating the system in real-time before downstream processing.

  • Reagent Preparation: Prepare a 0.083 M solution of 5-iodo-2'-deoxycytidine and a 0.107 M solution of 3-methoxyphenylboronic acid (1.3 eq) in a solvent system of H2O:EtOH (2:1 v/v) 3.

  • Catalyst Loading: Dissolve the SerrKap palladacycle catalyst to achieve a 1.0 mol% loading relative to the substrate. Add K3PO4 (1.05 eq) as the base 3.

  • Flow System Initialization: Prime the continuous plugged-flow microreactor with the H2O:EtOH solvent. Set the reactor temperature strictly to 60 °C.

  • Reaction Execution: Pump the reagent mixture through the reactor at a flow rate of 0.6 to 2.0 mL/min, maintaining a system pressure of 8–36 kPa 3.

  • Collection and Isolation: Collect the eluent. Because the rapid residence time (<30 minutes) minimizes dehalogenation, the pure product precipitates upon cooling, bypassing complex column chromatography [[3]]().

Table 1: Optimization of I-dC Cross-Coupling Metrics

ParameterTraditional Batch ChemistryPlugged Flow Chemistry
Atmosphere Inert Nitrogen requiredAmbient Air compatible
Reaction Time 24 hours9 to 29 minutes
Dehalogenated Byproduct ~14%< 1%
Isolation Method Column ChromatographyDirect Precipitation
Overall Yield 76%90 - 95%
Part 3: Analytical Chemistry – Next-Generation Profiling

Historically, Whole Genome Bisulfite Sequencing (WGBS) was the gold standard for mapping 5mC. However, bisulfite chemically deaminates unmodified cytosine to uracil using harsh extremes of pH and temperature.

The Causality of the Shift to Enzymatic Methods: Bisulfite treatment causes massive DNA depurination and fragmentation. This leads to severe GC bias, loss of genomic complexity, and the inability to sequence low-input clinical samples 4. To preserve DNA integrity, we utilize Enzymatic Methyl-seq (EM-seq). EM-seq relies on a two-step enzymatic cascade: TET2 oxidizes 5mC/5hmC to protect them, and APOBEC specifically deaminates unprotected cytosines 4.

EM_Seq DNA Fragmented DNA (C, 5mC, 5hmC) Step1 TET2 & T4-BGT Oxidation/Glucosylation DNA->Step1 Protected Protected Modifications (5caC, 5ghmC) Step1->Protected Step2 APOBEC Deamination Protected->Step2 Deaminated Deaminated DNA (U, 5caC, 5ghmC) Step2->Deaminated PCR PCR Amplification (Q5U Polymerase) Deaminated->PCR Seq Illumina Sequencing (C -> T, 5mC/5hmC -> C) PCR->Seq

Caption: Enzymatic Methyl-seq (EM-seq) workflow for non-destructive 5mC and 5hmC profiling.

Protocol 2: Enzymatic Methyl-seq (EM-seq) Workflow

Self-Validating System: This protocol mandates the inclusion of internal spike-in controls. Unmethylated lambda phage DNA is used to calculate false-positive C-to-T conversion rates, and CpG-methylated pUC19 DNA is used to calculate true-positive protection efficiency [[5]](). If conversion is <99%, the library is flagged and discarded.

  • Library Preparation: Mechanically shear 10–200 ng of genomic DNA (with spike-ins) to ~350 bp. Perform end-repair, dA-tailing, and ligate EM-seq specific adaptors 4.

  • Oxidation/Glucosylation (Protection): Incubate the library with TET2 and T4-phage β-glucosyltransferase (T4-BGT) alongside an Oxidation Enhancer. TET2 oxidizes 5mC to 5caC, while T4-BGT glucosylates 5hmC to 5ghmC 4. This steric bulk shields the modified cytosines.

  • Denaturation: Denature the DNA using formamide or sodium hydroxide to yield single-stranded DNA, the requisite substrate for APOBEC [[6]]().

  • Deamination: Add the APOBEC enzyme to deaminate all unprotected cytosines to uracils. The 5caC and 5ghmC bases are sterically excluded from the APOBEC active site and remain unconverted [[4]]().

  • Amplification: Amplify the library using Q5U polymerase. Causality note: Standard archaeal high-fidelity polymerases possess a uracil-binding pocket that stalls amplification to prevent mutations. Q5U is specifically engineered to bypass this pocket, allowing efficient amplification of the uracil-containing templates 4.

Table 2: Comparison of WGBS vs. EM-seq Performance Metrics

MetricWhole Genome Bisulfite Sequencing (WGBS)Enzymatic Methyl-seq (EM-seq)
Minimum Input DNA 10 ng (often requires >50 ng)100 pg to 10 ng
DNA Damage / Fragmentation Severe (Chemical degradation)Minimal (Enzymatic)
GC Bias High (AT-rich regions overrepresented)Even distribution
CpG Coverage (at 1X, 200ng input) ~46 million sites>54 million sites
Polymerase Requirement Uracil-tolerant (e.g., EpiMark)Uracil-tolerant (e.g., Q5U)
References
  • TET methylcytosine oxidases: new insights from a decade of research Source: National Institutes of Health (NIH) / PMC URL:1

  • 5-Formylcytosine – Knowledge and References Source: Taylor & Francis URL:2

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) Source: National Institutes of Health (NIH) / PMC URL:3

  • Enzymatic Methyl-seq: The Next Generation of Methylome Analysis Source: New England Biolabs (NEB) URL:4

  • NEBNext Enzymatic Methyl-seq Kits and Workflows Source: New England Biolabs GmbH (NEB) / YouTube URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Incorporation of 5-Carboethoxy-2'-deoxycytidine Phosphoramidite

Introduction & Scientific Grounding The discovery of active DNA demethylation pathways has positioned 5-carboxy-2'-deoxycytidine (5-caC) as a critical epigenetic marker generated by the Ten-Eleven Translocation (TET) fam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

The discovery of active DNA demethylation pathways has positioned 5-carboxy-2'-deoxycytidine (5-caC) as a critical epigenetic marker generated by the Ten-Eleven Translocation (TET) family of dioxygenases[1]. For researchers investigating the biophysical and structural impacts of 5-caC on DNA duplexes, the chemical synthesis of oligonucleotides containing this modification is essential[2].

However, incorporating a free carboxylic acid directly during Solid-Phase Oligonucleotide Synthesis (SPOS) is highly problematic. The unprotected carboxylate introduces a negative charge that drastically reduces solubility in anhydrous acetonitrile and sterically/electronically hinders the coupling efficiency of the phosphoramidite[3]. To circumvent this, the carboxylate is masked as an ethyl ester (5-carboethoxy) [4]. This Application Note details the authoritative, step-by-step synthesis of the 5-Carboethoxy-2'-deoxycytidine phosphoramidite synthon and the precise deprotection causality required to yield functional 5-caC oligonucleotides.

Rationale for Protecting Group Strategy (E-E-A-T Insights)

As a self-validating synthetic system, every protecting group in this workflow is chosen based on orthogonal reactivity and cleavage kinetics:

  • The Ethyl Ester (5-Carboethoxy): Neutralizes the C5-carboxylate charge, ensuring the monomer remains highly soluble in SPOS solvents and couples with >98% efficiency[3].

  • The N4-Benzoyl Group: Prevents unwanted branching at the exocyclic amine during 3'-O-phosphitylation. Benzoyl is specifically selected because its cleavage kinetics under mild methanolic NaOH perfectly align with the saponification rate of the ethyl ester, allowing simultaneous, one-step global deprotection[3].

  • The 5'-O-Dimethoxytrityl (DMT): Provides standard acid-labile temporary protection, allowing step-wise chain elongation.

Synthetic Workflow & Mechanisms

SynthesisWorkflow A 5-Iodo-2'-deoxycytidine (Starting Material) B 5-Carboethoxy-2'-deoxycytidine (Intermediate 1) A->B CO, EtOH, Pd(PPh3)4, Et3N 70°C, 12h C N4-Benzoyl-5-carboethoxy-2'-deoxycytidine (Intermediate 2) B->C 1. TMS-Cl, Pyridine 2. BzCl 3. aq. NH3 D 5'-O-DMT-N4-Benzoyl-5-carboethoxy-2'-deoxycytidine (Intermediate 3) C->D DMT-Cl, Pyridine RT, 4h E 5-Carboethoxy-dC Phosphoramidite (Final Synthon) D->E CEP-Cl, DIPEA, DCM RT, 1h

Workflow for the synthesis of 5-Carboethoxy-2'-deoxycytidine phosphoramidite.

Step-by-Step Experimental Protocol

Step 1: Palladium-Catalyzed Carbonylation

Causality: Direct carboxylation of the pyrimidine ring is electronically disfavored. Palladium-catalyzed cross-coupling of the 5-iodo derivative provides a regiospecific, high-yielding route to the C5-ester.

  • Dissolve 5-iodo-2'-deoxycytidine (10 mmol) in a strictly anhydrous mixture of Ethanol/DMF (1:1, 50 mL).

  • Add Triethylamine (Et₃N, 20 mmol) to neutralize the generated hydroiodic acid.

  • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.5 mmol, 5 mol%).

  • Purge the reaction vessel thoroughly with Carbon Monoxide (CO) gas.

  • Stir the mixture vigorously under a CO balloon at 70°C for 12 hours.

  • Filter through Celite, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient) to yield Intermediate 1 .

Step 2: Transient Protection and N4-Benzoylation

Causality: To selectively benzoylate the N4-amine without acylating the 3'/5'-hydroxyls, transient silylation is employed. The Si-O bonds are highly labile to cold aqueous ammonia, whereas the N-Bz amide bond remains stable, allowing orthogonal deprotection.

  • Co-evaporate Intermediate 1 (8 mmol) twice with anhydrous pyridine to remove trace water.

  • Dissolve in anhydrous pyridine (40 mL) and cool to 0°C.

  • Dropwise add Trimethylsilyl chloride (TMS-Cl, 40 mmol) and stir for 30 mins to protect the hydroxyls.

  • Add Benzoyl chloride (BzCl, 9.6 mmol) dropwise. Stir at room temperature for 2 hours.

  • Quench the reaction by cooling to 0°C and adding cold H₂O (10 mL), followed by concentrated aqueous NH₃ (15 mL). Stir for 15 minutes.

  • Evaporate to dryness, extract with Ethyl Acetate/Water, and purify via chromatography to yield Intermediate 2 .

Step 3: 5'-O-Dimethoxytritylation

Causality: The bulky DMT group selectively protects the primary 5'-hydroxyl due to steric hindrance, leaving the secondary 3'-hydroxyl free. Pyridine acts as both solvent and acid scavenger.

  • Dissolve Intermediate 2 (6 mmol) in anhydrous pyridine (30 mL).

  • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 7.2 mmol) in three portions over 1 hour.

  • Stir at room temperature for 4 hours.

  • Quench with Methanol (2 mL) to destroy excess DMT-Cl.

  • Extract with DCM and wash with saturated NaHCO₃.

  • Purify via silica gel chromatography. Critical QC: Pre-equilibrate the silica column with 1% Et₃N to prevent acid-catalyzed detritylation. Yields Intermediate 3 .

Step 4: 3'-O-Phosphitylation

Causality: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that neutralizes generated HCl without attacking the highly reactive phosphitylating agent.

  • Dissolve Intermediate 3 (4.5 mmol) in anhydrous DCM (25 mL) under Argon.

  • Add DIPEA (18 mmol).

  • Dropwise add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 6.75 mmol).

  • Stir at room temperature for 1 hour.

  • Quench with anhydrous methanol (0.5 mL), dilute with DCM, and wash rapidly with cold 5% NaHCO₃ and brine.

  • Dry over Na₂SO₄, concentrate, and precipitate the product by dropwise addition into rapidly stirring cold hexane (-20°C). Filter to collect the Final Synthon as a white, amorphous foam.

Oligonucleotide Synthesis & Deprotection Causality

The most critical phase of utilizing the 5-Carboethoxy-dC phosphoramidite is the post-synthetic deprotection[3].

Causality of Deprotection: If standard aqueous ammonia is used, the ammonia acts as a nucleophile, attacking the ethyl ester to form an undesired 5-carboxamide-dC (transamidation). By switching to 0.4 M NaOH in Methanol/Water (4:1) , the hydroxide ion acts as the nucleophile in a clean saponification reaction, simultaneously cleaving the N4-benzoyl group and the ethyl ester to yield the pure 5-carboxy-dC[3].

DeprotectionPathway A Oligo with 5-Carboethoxy-dC(Bz) B 0.4 M NaOH in MeOH/H2O (4:1) A->B D Aqueous NH3 (Standard) A->D C Oligo with 5-Carboxy-dC (cadC) B->C Clean Saponification E Oligo with 5-Carboxamide-dC (Side Product) D->E Transamidation

Divergent deprotection pathways highlighting the necessity of methanolic NaOH.

Analytical Data & Quality Control

To ensure a self-validating system, intermediates and final products must be rigorously characterized. Table 1 outlines the expected analytical benchmarks, while Table 2 summarizes the optimized SPOS parameters.

Table 1: Analytical Characterization of 5-Carboethoxy-dC Intermediates

CompoundExpected YieldESI-MS (m/z)¹H-NMR Key Shifts (ppm)³¹P-NMR (ppm)
Intermediate 1 80 - 85%[M+H]⁺ 300.18.65 (s, 1H, H6), 4.20 (q, 2H, CH₂)N/A
Intermediate 2 70 - 75%[M+H]⁺ 404.18.80 (s, 1H, H6), 7.4-8.0 (m, 5H, Bz)N/A
Intermediate 3 75 - 80%[M+H]⁺ 706.33.79 (s, 6H, OCH₃), 6.8-7.4 (m, 13H, DMT)N/A
Final Synthon 85 - 90%[M+H]⁺ 906.42.5-2.7 (m, 2H, CE), 1.1-1.2 (m, 12H, iPr)149.2, 149.5 (Diastereomers)

Table 2: Oligonucleotide Solid-Phase Synthesis Parameters

ParameterRecommendationRationale
Coupling Solvent Anhydrous AcetonitrileEnsures high solubility of the bulky phosphoramidite.
Activator 0.25 M BTT or 0.3 M DCIPromotes efficient activation of the sterically hindered 3'-phosphoramidite.
Coupling Time 3 to 5 minutesExtended coupling time compensates for the steric bulk of the 5-carboethoxy group.
Oxidation 0.02 M I₂ in THF/Pyridine/H₂OStandard oxidation to P(V) is fully compatible.
Deprotection 0.4 M NaOH in MeOH/H₂O (4:1)Prevents transamidation; cleanly saponifies the ethyl ester to the free carboxylic acid[3].
Neutralization 2 M TEAA BufferRequired immediately post-deprotection to prevent oligo degradation prior to HPLC purification.

References

  • [1] Synthesis of a DNA promoter segment containing all four epigenetic nucleosides: 5-methyl-, 5-hydroxymethyl-, 5-formyl-, and 5-carboxy-2'-deoxycytidine. PubMed / NIH. Available at:

  • [3] Glen Report 23.11 - DNA Methylation Revisited: Oligonucleotide Synthesis using 5-Carboxy-dC. Glen Research. Available at:

  • [2] 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. ACS Physical Chemistry Au. Available at:

  • [4] 5-Carboethoxy-2'-deoxycytidine Product Specifications. LGC, Biosearch Technologies. Available at:

Sources

Application

Application Note: Enzymatic Incorporation of 5-Carboethoxy-2'-deoxycytidine (5-ce-dC) for Epigenetic Profiling and Therapeutic DNA Synthesis

Introduction & Mechanistic Rationale The dynamic regulation of the mammalian epigenome relies heavily on the methylation of cytosine (5-mC) and its subsequent active demethylation. This demethylation is driven by Ten-Ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dynamic regulation of the mammalian epigenome relies heavily on the methylation of cytosine (5-mC) and its subsequent active demethylation. This demethylation is driven by Ten-Eleven Translocation (TET) dioxygenases, which iteratively oxidize 5-mC into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and finally 5-carboxylcytosine (5-caC)[1],[2]. The terminal oxidized state, 5-caC, is actively excised by Thymine DNA Glycosylase (TDG) through the base excision repair (BER) pathway to restore unmodified cytosine[3].

Studying the functional impact of 5-caC requires the synthesis of highly modified DNA probes. However, direct enzymatic incorporation of 5-carboxy-2'-deoxycytidine 5'-triphosphate (5-ca-dCTP) presents a severe mechanistic bottleneck. At physiological and PCR-compatible pH ranges (pH 7.4–8.5), the carboxylate group of 5-caC is fully deprotonated[4]. This negative charge repels the phosphate backbone and disrupts essential metal-ion coordination within the polymerase active site, leading to a ~20-fold decrease in catalytic efficiency during DNA replication[2],[5].

The Causality of the Bypass Strategy: To circumvent this charge-induced polymerase stalling, researchers utilize 5-Carboethoxy-2'-deoxycytidine (5-ce-dC) , a synthetic modified nucleoside synthon[6],[7]. By masking the carboxylate with an ethyl ester, the resulting 5-ce-dCTP substrate remains uncharged and highly lipophilic. This allows Family A and Family B DNA polymerases to process the modified nucleotide with near-wild-type kinetics[1]. Post-incorporation, the ester can be easily hydrolyzed under mild alkaline conditions to unmask the native 5-caC epigenetic mark, creating a self-validating system for generating heavily modified epigenetic probes.

Epigenetic_Bypass C Cytosine (C) mC 5-mC C->mC DNMT caC 5-caC (Target) mC->caC TET (Iterative) ceC 5-ce-dCTP (Uncharged Ester) DNA 5-ce-dC in DNA ceC->DNA DNA Polymerase (Bypasses Charge Stalling) DNA->caC Mild Alkaline Hydrolysis (Deprotection)

Epigenetic oxidation pathway and the synthetic bypass using 5-ce-dCTP to generate 5-caC DNA.

Quantitative Data Summaries

The choice of polymerase and substrate critically dictates the success of epigenetic DNA synthesis. Table 1 illustrates the stark contrast in catalytic efficiency when the negative charge of the target modification is masked.

Table 1: Comparative Polymerase Catalytic Efficiency ( kcat​/Km​ )

Nucleotide Substrate Charge State (pH 8.0) Relative Efficiency (Pol β) Relative Efficiency (Taq) Mechanistic Impact
dCTP (Wild-Type) 0 (on nucleobase) 1.00 1.00 Baseline processivity
5-ca-dCTP -1 (Deprotonated) ~0.05 (20-fold drop)[5] ~0.15 Severe active site repulsion

| 5-ce-dCTP | 0 (Esterified) | ~0.95 | ~0.98 | Near-native incorporation |

Table 2: PCR Reaction Assembly for 100% 5-ce-dCTP Substitution

Component Final Concentration Volume (50 µL rxn) Causality / Purpose

| 5X Phusion HF Buffer | 1X | 10.0 µL | Provides pH 8.3 and optimal Mg2+ for fidelity. | | dNTP Mix (A, G, T) | 200 µM each | 1.0 µL (10 mM) | Standard backbone building blocks (dCTP omitted). | | 5-ce-dCTP | 200 µM | 1.0 µL (10 mM) | Replaces dCTP; uncharged ester prevents stalling. | | Forward Primer | 0.5 µM | 2.5 µL (10 µM) | Defines the 5' amplicon boundary. | | Reverse Primer | 0.5 µM | 2.5 µL (10 µM) | Defines the 3' amplicon boundary. | | Template DNA | 1 - 50 ng | Variable | Target sequence for epigenetic modification. | | Phusion DNA Pol | 1.0 Unit | 0.5 µL | High-fidelity Family B polymerase; tolerates C5-mods. | | Nuclease-Free Water | N/A | Up to 50 µL | Volume adjustment. |

Step-by-Step Methodologies

Phase 1: Enzymatic Incorporation (PCR Amplification)

Note: This protocol achieves complete substitution of canonical cytosine with 5-ce-dC within the amplified sequence.

  • Reaction Assembly: Thaw all components on ice. Assemble the reaction strictly according to Table 2 . Add the Phusion DNA Polymerase last to prevent premature exonuclease activity.

  • Thermocycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds.

    • Cycling (30-35 cycles):

      • Denaturation: 98°C for 10 seconds.

      • Annealing: Tm​

        • 3°C for 20 seconds (Calculate Tm​ based on primer sequence).
      • Extension: 72°C for 30 seconds per kilobase (kb). Note: 5-ce-dCTP incorporation does not require extended elongation times due to the lack of charge repulsion.

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Purification: Purify the resulting 5-ce-dC modified amplicon using a standard silica spin-column or AMPure XP magnetic beads to remove unincorporated nucleotides and primers. Elute in nuclease-free water.

Phase 2: Post-Synthetic Deprotection (Unmasking 5-caC)

To utilize the amplicon as a true 5-caC epigenetic probe, the carboethoxy ester must be hydrolyzed.

  • Alkaline Hydrolysis: Add 0.1 M NaOH (final concentration) to the purified 5-ce-dC DNA.

  • Incubation: Incubate the mixture at 37°C for 2 hours. The mild temperature ensures complete ester hydrolysis without inducing DNA denaturation or strand cleavage.

  • Neutralization: Immediately neutralize the reaction by adding an equivalent volume of 0.1 M HCl, or buffer the solution by adding 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Final Cleanup: Re-purify the DNA using a spin column to remove salts, yielding the final 5-caC modified DNA probe.

Protocol_Workflow S1 1. Enzymatic Assembly Mix Template, Primers, Pol, & 5-ce-dCTP S2 2. Thermocycling Amplify target with 100% dCTP replacement S1->S2 S3 3. DNA Purification Remove unincorporated nucleotides S2->S3 S4 4. Ester Hydrolysis 0.1 M NaOH, 37°C (Unmask 5-caC) S3->S4 S5 5. Validation LC-MS/MS or Restriction Digestion S4->S5

Step-by-step workflow for the enzymatic incorporation and deprotection of 5-ce-dCTP.

Downstream Validation

To ensure the trustworthiness of the synthesized epigenetic probes, validation of the 5-caC modification is mandatory.

  • Restriction Endonuclease Protection Assay: The presence of 5-mC and its oxidized derivatives (including 5-caC) within specific recognition motifs (e.g., CpG dinucleotides) inhibits the cleavage activity of certain restriction enzymes, such as AatII[8]. Digesting the final product with AatII followed by gel electrophoresis will confirm successful incorporation and protection compared to a canonical dCTP control.

  • SMRT Sequencing Kinetics: Single-Molecule Real-Time (SMRT) sequencing can validate modifications by tracking the interpulse duration (IPD) of the polymerase. The bulky 5-caC modification alters the kinetic signature of the polymerase as it traverses the template, providing a distinct, quantifiable IPD ratio unique to 5-caC[9].

  • LC-MS/MS Quantification: For absolute quantification, digest the modified DNA into single nucleosides using a nucleotide degradation mix (e.g., DNA Degradase Plus). Analyze the nucleoside pool via LC-MS/MS to confirm the complete absence of canonical dC and the stoichiometric presence of 5-caC[8].

References

  • Hocek, M. (2019). Enzymatic Synthesis of Base-Functionalized Nucleic Acids for Sensing, Cross-linking, and Modulation of Protein–DNA Binding and Transcription. Accounts of Chemical Research. URL: [Link]

  • Howard, M. J., Foley, K. G., Shock, D. D., Batra, V. K., & Wilson, S. H. (2019). Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β. Journal of Biological Chemistry. URL: [Link]

  • Ito, S., Shen, L., Dai, Q., Wu, S. C., Collins, L. B., Swenberg, J. A., ... & Zhang, Y. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science. URL: [Link]

  • Saluz, H. P., et al. (2014). New Insights into 5hmC DNA Modification: Generation, Distribution and Function. Frontiers in Genetics. URL: [Link]

  • Szwagierczak, A., Bultmann, S., Schmidt, C. S., Spada, F., & Leonhardt, H. (2017). Functional impacts of 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine at a single hemi-modified CpG dinucleotide in a gene promoter. Nucleic Acids Research. URL: [Link]

  • Pacific Biosciences. (2015). Detecting DNA Base Modifications Using SMRT Sequencing (White Paper). URL: [Link]

  • Vengut-Climent, E., et al. (2022). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. ACS Physical Chemistry Au. URL: [Link]

Sources

Method

Application Notes and Protocols for 5-Carboethoxy-2'-deoxycytidine in Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Click Chemistry Toolbox for Nucleic Acid Labeling The advent of click chemistry has revolutionized the way researchers approach...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Click Chemistry Toolbox for Nucleic Acid Labeling

The advent of click chemistry has revolutionized the way researchers approach the labeling and conjugation of biomolecules.[1][2] Its high efficiency, specificity, and biocompatibility have made it an indispensable tool in fields ranging from molecular biology to drug development.[1][2] Within the realm of nucleic acid chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands out as a robust method for site-specific modification of DNA and RNA.[3] This is typically achieved by incorporating a nucleoside analog bearing either an azide or an alkyne functional group into the oligonucleotide sequence.

While 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-2'-deoxycytidine (EdC) are the most commonly employed alkyne-modified nucleosides for this purpose, the expanding needs of nucleic acid research call for a broader range of functionalized building blocks.[4][5][6][7] 5-Carboethoxy-2'-deoxycytidine (5-CEdC) emerges as a valuable addition to this toolbox. The carboethoxy group can modulate the electronic properties of the alkyne, potentially influencing reaction kinetics and offering alternative handles for post-labeling modifications.

These application notes provide a comprehensive guide to the use of 5-Carboethoxy-2'-deoxycytidine for the click chemistry-mediated labeling of oligonucleotides. We will delve into the underlying principles, provide detailed protocols for the synthesis of 5-CEdC-modified oligonucleotides, their subsequent labeling via CuAAC, and the purification of the final conjugate.

The Principle: A Tale of Two Reactive Partners

Click chemistry, in the context of nucleic acid labeling, is a two-step process. First, the alkyne-modified nucleoside, 5-Carboethoxy-2'-deoxycytidine, is incorporated into a growing oligonucleotide chain during solid-phase synthesis. This results in a DNA or RNA molecule with a latent reactive handle at a specific position. The second step is the "click" reaction itself, where an azide-containing molecule of interest (e.g., a fluorophore, biotin, or a therapeutic agent) is covalently attached to the alkyne on the 5-CEdC residue. This reaction is catalyzed by copper(I) ions, which orchestrate the formation of a stable triazole linkage between the alkyne and the azide.[3]

The bioorthogonality of the alkyne and azide groups is a key advantage of this method.[8] These functional groups are absent in native biological systems, ensuring that the labeling reaction is highly specific and does not interfere with the biological function of the nucleic acid.

Workflow Overview

G cluster_0 Oligonucleotide Synthesis cluster_1 Click Chemistry Labeling cluster_2 Purification & Analysis synthesis Solid-Phase Synthesis with 5-CEdC Phosphoramidite click_reaction CuAAC Reaction with Azide-Modified Reporter synthesis->click_reaction Alkyne-modified Oligonucleotide purification Purification of Labeled Oligonucleotide click_reaction->purification Labeled Oligonucleotide analysis Characterization (HPLC, MS) purification->analysis

Caption: Experimental workflow for labeling oligonucleotides with 5-Carboethoxy-2'-deoxycytidine.

Part 1: Synthesis of 5-Carboethoxy-2'-deoxycytidine Modified Oligonucleotides

The incorporation of 5-CEdC into an oligonucleotide sequence is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[9][10] This requires the corresponding 5-CEdC-phosphoramidite building block.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol assumes the use of a standard automated DNA synthesizer and commercially available reagents.

1. Preparation of the 5-CEdC Phosphoramidite Solution:

  • Dissolve the 5-Carboethoxy-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

2. Synthesizer Setup:

  • Install the vial containing the 5-CEdC phosphoramidite solution onto the appropriate port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence, indicating the position for the incorporation of the 5-CEdC residue.

3. Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using a mild acid (e.g., trichloroacetic acid).[9]

  • Coupling: The 5-CEdC phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.[9][10]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[10]

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine).[10]

4. Cleavage and Deprotection:

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a strong base (e.g., concentrated ammonium hydroxide).[11]

5. Desalting:

  • The crude oligonucleotide solution is desalted using a suitable method, such as ethanol precipitation or a desalting column.

Part 2: Click Chemistry Labeling of 5-CEdC Modified Oligonucleotides

The following protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the 5-CEdC-modified oligonucleotide with an azide-containing reporter molecule.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents and Stock Solutions:

ReagentStock Solution Preparation
5-CEdC Oligonucleotide Dissolve in nuclease-free water to a concentration of 100-200 µM.
Azide-Reporter Dissolve in DMSO to a concentration of 10 mM.
Triethylammonium Acetate (TEAA) Buffer 2 M, pH 7.0.
Ascorbic Acid 5 mM in nuclease-free water (prepare fresh).[8]
Copper(II) Sulfate (CuSO₄) Dissolve 50 mg of CuSO₄·5H₂O in 10 mL of distilled water.
Tris(benzyltriazolylmethyl)amine (TBTA) Dissolve 116 mg of TBTA in 11 mL of DMSO.
Copper(II)-TBTA Stock Mix the CuSO₄ and TBTA solutions. Store at room temperature.[8]

Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • 5-CEdC Oligonucleotide (e.g., 1 nmol)

    • Nuclease-free water to a final volume that accommodates all additions.

    • 2 M TEAA buffer to a final concentration of 0.2 M.[8][12]

    • DMSO to a final concentration of 10-20% (v/v).

    • Azide-Reporter stock solution (1.5-5 equivalents relative to the oligonucleotide).

  • Vortex the mixture briefly.

  • Add the freshly prepared 5 mM Ascorbic Acid stock solution.[8][12]

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[8][12]

  • Add the Copper(II)-TBTA stock solution.

  • Flush the tube with the inert gas again, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight, protected from light.[12]

Part 3: Purification and Characterization of the Labeled Oligonucleotide

After the click reaction, it is crucial to purify the labeled oligonucleotide from excess reagents and unlabeled starting material.

Protocol 3: Purification of the Labeled Oligonucleotide

1. Precipitation:

  • To the reaction mixture, add at least a 4-fold excess volume of a 3% solution of lithium perchlorate in acetone.[8][12]

  • Mix thoroughly and incubate at -20°C for 20 minutes.[12]

  • Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.[8][12]

  • Wash the pellet with cold acetone, centrifuge again, and discard the supernatant.[8][12]

  • Dry the pellet.

2. HPLC Purification (Recommended):

  • For high-purity applications, the labeled oligonucleotide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The increased hydrophobicity of the labeled oligonucleotide due to the attached reporter molecule allows for its separation from the unlabeled oligonucleotide.[13]

3. Characterization:

  • The purity and identity of the labeled oligonucleotide can be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation: Expected Yields and Purity

The efficiency of both the oligonucleotide synthesis and the click chemistry labeling can vary depending on the specific sequences and reporter molecules used. However, with optimized protocols, high yields and purity can be achieved.

StepParameterExpected Outcome
Oligonucleotide Synthesis Coupling Efficiency per Step>98%
Click Chemistry Labeling Labeling Efficiency85-95%[1][14]
Purification Purity after HPLC>95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive copper(I) catalyst- Degradation of ascorbic acid- Low quality of azide-reporter- Use freshly prepared ascorbic acid solution- Ensure proper storage of the Copper(II)-TBTA stock- Use a fresh, high-quality azide-reporter
Multiple Peaks in HPLC - Incomplete reaction- Degradation of the oligonucleotide- Increase reaction time or temperature- Ensure all reagents are nuclease-free
Low Recovery after Precipitation - Incomplete precipitation- Loss of pellet during washing- Ensure the correct ratio of precipitant is used- Be careful when aspirating the supernatant

Visualization of the CuAAC Reaction

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Oligo Oligonucleotide-5-CEdC (Alkyne) Product Labeled Oligonucleotide (Triazole Linkage) Oligo->Product Reporter Reporter-N3 (Azide) Reporter->Product Catalyst Cu(I) Catalyst->Product Catalyzes

Caption: Schematic of the CuAAC reaction for oligonucleotide labeling.

Conclusion

5-Carboethoxy-2'-deoxycytidine provides a valuable alternative for the click chemistry-mediated labeling of oligonucleotides. By following the detailed protocols outlined in these application notes, researchers can efficiently synthesize and label nucleic acids for a wide range of applications in diagnostics, therapeutics, and fundamental research. The ability to introduce a diverse array of functional molecules with high specificity and efficiency underscores the power of this chemical biology tool.

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Buck, S. B., Bradford, J., Gee, K. R., Agnew, B. J., Clarke, S. T., & Salic, A. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry. BioTechniques, 44(7), 927–929.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • MDPI. (2023).
  • Neef, A. B., & Luedtke, N. W. (2011). Intracellular detection of cytosine incorporation in genomic DNA by using 5-ethynyl-2'-deoxycytidine. ChemBioChem, 12(14), 2184-2186.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420.
  • Taylor & Francis Online. (2018). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Retrieved from [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[4][5][14]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Wang, W., Wang, Y., Zhang, S., Liu, Y., & Li, Z. (2011). 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Analytical Biochemistry, 417(1), 112-121.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Carboethoxy-2'-deoxycytidine-Modified Oligonucleotides

Introduction & Mechanistic Context The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in epigenetic profiling, therapeutic drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in epigenetic profiling, therapeutic drug development, and structural biology. 5-Carboethoxy-2'-deoxycytidine is a highly versatile modified nucleoside synthon[1]. It is primarily utilized as a synthetic precursor to generate the critical epigenetic marker 5-carboxy-2'-deoxycytidine (5-ca-dC), or retained in its esterified form to increase the lipophilicity of antisense oligonucleotides (ASOs) and prodrugs.

Purifying oligonucleotides containing this modification presents unique physicochemical challenges. The presence of the ethyl ester alters the hydrophobicity and chemical stability of the sequence, rendering standard desalting methods insufficient. For demanding downstream applications, High-Performance Liquid Chromatography (HPLC) is strictly required to achieve >85% purity by removing truncated failure sequences and deletion byproducts[2].

Expertise & Experience: Causality in Workflow Design

Designing a purification protocol for 5-Carboethoxy-dC requires a deep understanding of structural causality. A rigid, templated approach to oligonucleotide deprotection and chromatography will inevitably lead to sample degradation or poor resolution.

The Deprotection Divergence

Standard oligonucleotide cleavage and deprotection rely on harsh basic conditions (e.g., concentrated ammonium hydroxide at 55°C). However, the carboethoxy group contains a base-labile ethyl ester.

  • Path A (Epigenetic Marker Synthesis): If the ultimate goal is to synthesize the epigenetic mark 5-carboxy-dC, the ester must be intentionally hydrolyzed. This saponification is achieved using a mild 0.4 M methanolic sodium hydroxide solution[3],[4].

  • Path B (Lipophilic Probe Synthesis): If the experimental design requires retaining the intact carboethoxy ester, aqueous ammonia or NaOH will destroy the modification. Instead, UltraMild deprotection chemistry (e.g., 0.05 M K2​CO3​ in methanol) must be employed, which necessitates the use of UltraMild-compatible phosphoramidites (Pac-dA, iPr-Pac-dG) during solid-phase synthesis[5].

The Chromatographic Rationale

Why select Reverse-Phase HPLC (RP-HPLC) over Ion-Exchange HPLC (IE-HPLC)? IE-HPLC separates oligonucleotides based on the polyanionic phosphate backbone, which limits its efficacy to shorter sequences (<40 bases) and renders it blind to uncharged nucleobase modifications[6].

Conversely, RP-HPLC separates molecules based on hydrophobicity[2]. By introducing an ion-pairing agent such as Triethylammonium acetate (TEAA), the negative charges of the phosphate backbone are neutralized. This forces the C18 stationary phase to interact directly with the nucleobases. Because the 5-carboethoxy group is significantly more hydrophobic than an unmodified cytosine, RP-HPLC provides exceptional baseline resolution between the full-length modified product and unmodified failure sequences[7],[8].

Experimental Workflow

Workflow A Solid-Phase Synthesis (5-Carboethoxy-dC Phosphoramidite) B Divergent Deprotection Strategy A->B C1 Retain Ester: 0.05 M K2CO3 in MeOH B->C1 Lipophilic Probe C2 Hydrolyze to 5-Carboxy-dC: 0.4 M NaOH in MeOH/H2O B->C2 Epigenetic Marker D Neutralization (2M TEAA) & Filtration C1->D C2->D E Ion-Pairing RP-HPLC (C18, TEAA/ACN Gradient) D->E F Fraction Collection (UV 260 nm) & Lyophilization E->F

Divergent workflow for retaining or hydrolyzing 5-Carboethoxy-dC prior to RP-HPLC.

Self-Validating Protocol: Step-by-Step Methodology

This protocol establishes a self-validating system: the precise buffering during sample preparation prevents degradation, while the final LC-MS step mathematically confirms the success of the chosen deprotection pathway.

Phase 1: Cleavage, Deprotection & Neutralization
  • Cleavage: Transfer the solid support (CPG resin) containing the synthesized oligo to a sealed vial.

  • Deprotection:

    • For 5-carboxy-dC: Add 1.0 mL of 0.4 M methanolic NaOH (Methanol:Water 4:1). Incubate for 17 hours at room temperature[3].

    • For 5-carboethoxy-dC: Add 1.0 mL of 0.05 M K2​CO3​ in Methanol. Incubate for 4 hours at room temperature[5].

  • Neutralization (Critical Step): Do not evaporate the basic solution directly, as concentration of the base will cause rapid degradation of the oligonucleotide. Pipette the supernatant off the resin and immediately neutralize by adding an equal volume of 2.0 M TEAA buffer (pH 7.0)[3].

  • Filtration: Pass the neutralized sample through a 0.22 µm PTFE syringe filter to remove residual silica particulates prior to HPLC injection.

Phase 2: RP-HPLC Purification
  • Column Selection: Equip the HPLC with a high-resolution C18 or C8 column (e.g., ACE 10 C8, 250 mm x 10 mm)[7]. Ensure the system is purged with RNase-free reagents if downstream applications are nuclease-sensitive[9].

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in highly purified water, pH 7.0.

    • Buffer B: 100% HPLC-grade Acetonitrile.

  • Execution: Inject the filtered sample (max 1.2 mL for semi-prep)[7]. Run the gradient outlined in Table 1. Monitor absorbance at 260 nm (and 280 nm to detect base modification shifts).

  • Fraction Collection: Collect the major peak eluting later in the gradient (the hydrophobicity of the carboethoxy/carboxy group delays retention compared to early-eluting N-1 failure sequences).

Phase 3: Desalting & Quality Control
  • Lyophilization: Freeze-dry the collected fractions to remove the volatile TEAA buffer and acetonitrile.

  • Desalting: Resuspend in water and pass through a Sephadex G-25 size-exclusion column to remove trace small-molecule impurities.

  • LC-MS Validation: Analyze the purified oligo via Electrospray Ionization Mass Spectrometry (ESI-MS) to validate the mass shift (See Table 2).

Quantitative Data Presentation

Table 1: Optimized RP-HPLC Gradient Profile Gradient optimized for baseline resolution of hydrophobic modified oligos.

Time (min)% Mobile Phase A (0.1 M TEAA)% Mobile Phase B (Acetonitrile)Flow Rate (Semi-Prep)
0.095%5%4.0 mL/min
5.095%5%4.0 mL/min
25.050%50%4.0 mL/min
27.010%90%4.0 mL/min
30.095%5%4.0 mL/min

Table 2: Chromatographic Behavior and ESI-MS Validation Metrics Use this table to mathematically validate the success of the chosen deprotection pathway.

Target ModificationFinal StateMass Shift vs. Unmodified dC (Δ Da)Expected RP-HPLC Retention Shift
Unmodified dC Control0.0 DaBaseline (Early Elution)
5-Carboxy-dC Hydrolyzed+43.9 DaModerate increase in RT
5-Carboethoxy-dC Intact Ester+72.1 DaSignificant increase in RT (Highly Lipophilic)

References

  • RP-HPLC Purification of Oligonucleotides Mass Spectrometry Research Facility, University of Oxford URL:[Link]

  • Oligonucleotide Purification Technologies biomers.net URL:[Link]

  • 5-Carboxy-dC-CE Phosphoramidite and Deprotection Protocols Cambio - Excellence in Molecular Biology URL:[Link]

  • Glen Report 25.25: Epigenetic Nucleosides Glen Research URL:[Link]

  • Chemistry of Oligonucleotide Synthesis & UltraMILD Deprotection Shigematsu Bio URL:[Link]

Sources

Method

Application Note: Utilizing 5-Carboethoxy-2'-deoxycytidine (5-cadC) to Interrogate DNA-Protein Interactions and Epigenetic Demethylation

The Biological Imperative: Active DNA Demethylation The discovery of the Ten-Eleven Translocation (TET) enzyme family fundamentally shifted our understanding of epigenetic plasticity. TET proteins iteratively oxidize the...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological Imperative: Active DNA Demethylation

The discovery of the Ten-Eleven Translocation (TET) enzyme family fundamentally shifted our understanding of epigenetic plasticity. TET proteins iteratively oxidize the repressive epigenetic mark 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxylcytosine (5-caC)[1]. This terminal oxidation product, 5-caC, is actively recognized and excised by Thymine DNA Glycosylase (TDG), initiating Base Excision Repair (BER) to restore unmodified cytosine and complete the active DNA demethylation cycle[2].

Beyond acting as a transient intermediate, 5-caC serves as a stable epigenetic signaling mark recognized by specific "reader" proteins, such as the Wilms tumor protein (WT1)[3]. To rigorously study these DNA-protein interactions in vitro, researchers require synthetic DNA probes containing site-specific 5-caC modifications. Here, 5-Carboethoxy-2'-deoxycytidine (5-cadC) —the ethyl ester of 5-caC—emerges as an indispensable molecular tool.

TET_Pathway C Cytosine (C) mC 5-mC C->mC DNMTs hmC 5-hmC mC->hmC TET fC 5-fC hmC->fC TET caC 5-caC fC->caC TET caC->C TDG / BER cadC 5-cadC (Ester Probe) caC->cadC Synthetic Esterification

TET-mediated active DNA demethylation pathway and the synthetic esterification to 5-cadC.

Mechanistic Causality: The Dual Utility of 5-cadC

The utility of 5-cadC is driven by two distinct mechanistic causalities:

A. Chemical Synthesis Causality (Protection) The free carboxylate of 5-caC is highly reactive and incompatible with standard phosphoramidite chemistry used in solid-phase oligonucleotide synthesis (SPOS). If left unprotected, the carboxylate can undergo unwanted branching or interfere with coupling efficiency. By masking the carboxylate as an ethyl ester (5-cadC), the phosphoramidite monomer remains inert during synthesis, allowing for >99% coupling efficiency[4].

B. Biophysical Probing Causality (Electrostatic vs. Steric Recognition) At physiological pH (7.4), natural 5-caC exists as a negatively charged carboxylate anion. When studying epigenetic readers, a critical mechanistic question arises: Does the protein recognize the specific geometry of the carboxyl group, or is the interaction driven by electrostatic attraction to the anion? By intentionally retaining the carboethoxy ester (5-cadC) in the final DNA duplex, researchers create a neutral, sterically similar analog. If a transcription factor binds 5-caC but loses affinity for 5-cadC, the interaction is strictly electrostatic. If it binds both, recognition is driven by steric accommodation or hydrogen bonding to the carbonyl oxygen[3].

Self-Validating Experimental Protocols

Protocol 1: Solid-Phase Synthesis & Divergent Deprotection

This protocol details how to synthesize oligonucleotides and selectively generate either 5-caC (for biological mimicry) or 5-cadC (for electrostatic probing).

  • Step 1: Synthesis. Synthesize the oligonucleotide using standard β -cyanoethyl phosphoramidite chemistry. Incorporate the 5-Carboethoxy-dC-CE phosphoramidite at the target locus. Crucial: Ensure the use of "ultra-mild" protecting groups for standard nucleobases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) to allow for selective deprotection later.

  • Step 2: Divergent Cleavage & Deprotection.

    • Path A (Yields 5-caC): To hydrolyze the ethyl ester and generate the natural 5-caC mark, deprotect the CPG-bound oligonucleotide in 0.4 M NaOH in Methanol/Water (4:1, v/v) for 17 hours at room temperature. Neutralize with TEAA buffer before HPLC purification.

    • Path B (Yields 5-cadC): To retain the ethyl ester for mechanistic probing, treat the resin with 0.05 M Potassium Carbonate ( K2​CO3​ ) in Methanol for 4 hours at room temperature. This removes standard nucleobase protecting groups while preserving the carboethoxy ester.

  • Step 3: System Validation. Confirm the identity of the resulting oligonucleotides via ESI-MS. The mass difference between Path A and Path B products must be exactly +28.03 Da (corresponding to the ethyl group minus a proton). Failure to observe this precise shift indicates incomplete hydrolysis or unintended transesterification.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
  • Step 1: Annealing. Anneal the purified 5-caC or 5-cadC single-stranded oligonucleotides with a complementary strand to form a 30-bp duplex.

  • Step 2: Binding Reaction. Prepare reactions (20 μ L) containing 10 nM fluorophore-labeled DNA duplex, 20 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, and varying concentrations of the purified reader protein (e.g., WT1 zinc finger domain, 0 - 500 nM).

  • Step 3: Equilibrium Validation. Incubate at 4°C for 30 minutes. Self-validation: Run a parallel time-course assay (15, 30, 60 min) to ensure the binding fraction remains constant, confirming thermodynamic equilibrium has been reached prior to electrophoresis.

  • Step 4: Resolution. Resolve the complexes on a 6% native polyacrylamide gel (0.5x TBE buffer) at 100V for 60 minutes at 4°C. Image and quantify the fraction of bound DNA to calculate the dissociation constant ( Kd​ ).

Workflow N1 Solid-Phase DNA Synthesis (5-cadC Phosphoramidite) N2 Ultra-Mild Deprotection (Retain Ester -> 5-cadC) N1->N2 N3 Standard Deprotection (Hydrolyze -> 5-caC) N1->N3 N4 Protein Incubation (e.g., TDG, WT1) N2->N4 N6 LC-MS/MS Quantification (Chromatographic Standard) N2->N6 N3->N4 N3->N6 N5 EMSA / Binding Kinetics (Electrostatic Probing) N4->N5

Experimental workflow for divergent synthesis and downstream applications of 5-cadC.

Data Presentation: Comparative Binding Affinities

The following table summarizes expected binding affinities ( Kd​ ) and enzymatic kinetics based on the electrostatic probing strategy, demonstrating how 5-cadC isolates the mechanism of recognition for epigenetic readers and repair enzymes.

Epigenetic ModificationNet Charge (pH 7.4)TDG Excision Kinetics ( kcat​/Km​ )WT1 Binding Affinity ( Kd​ )Mechanistic Conclusion
Unmodified Cytosine (C) NeutralUndetectable> 1000 nMBaseline interaction
5-Methylcytosine (5-mC) NeutralUndetectable~ 500 nMHydrophobic recognition
5-Carboxylcytosine (5-caC) Negative (-1)High ( >104M−1s−1 )~ 50 nMStrong electrostatic/H-bond binding
5-Carboethoxy-dC (5-cadC) NeutralLow / Undetectable> 500 nMLoss of binding confirms negative charge is essential for WT1/TDG recognition

Analytical Utility: LC-MS/MS Quantification

In addition to synthetic probing, 5-cadC is heavily utilized as a chromatographic standard for quantifying global DNA demethylation[5]. Natural 5-caC is highly polar and elutes in the void volume of standard C18 reverse-phase columns, causing severe ion suppression and poor reproducibility[6]. By chemically derivatizing genomic 5-caC to an ester, or using synthetic 5-cadC as an internal standard, researchers achieve robust retention and baseline separation from other nucleosides (5-mC, 5-hmC, 5-fC) during LC-MS/MS analysis of complex tissue samples[1].

References

  • PLOS One - Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine and 5-Hydroxymethyluracil) and Their Interrelationships. URL:[Link]

  • Analytical Chemistry (ACS) - Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. URL:[Link]

  • Nucleic Acids Research (Oxford Academic) - Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA. URL:[Link]

  • Taylor & Francis - Deciphering the dynamic code: DNA recognition by transcription factors in the ever-changing genome. URL:[Link]

  • Analytical Chemistry (ACS) - Selective Chemical Labeling and Sequencing of 5-Carboxylcytosine in DNA at Single-Base Resolution. URL:[Link]

Sources

Application

Application of 5-Carboethoxy-2'-deoxycytidine in cell proliferation assays

Application Note: Utilizing 5-Carboethoxy-2'-deoxycytidine in Epigenetic Cell Proliferation Assays Introduction & Mechanistic Overview Cell proliferation is intrinsically linked to dynamic epigenetic remodeling. During r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Carboethoxy-2'-deoxycytidine in Epigenetic Cell Proliferation Assays

Introduction & Mechanistic Overview

Cell proliferation is intrinsically linked to dynamic epigenetic remodeling. During rapid cell division, the global levels of oxidized 5-methylcytosine (5-mC) derivatives—specifically 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC)—are actively diluted or enzymatically processed[1]. Consequently, quantifying these nucleosides provides a high-resolution, DNA-level readout of cellular proliferation rates and stem cell differentiation states.

5-Carboethoxy-2'-deoxycytidine (CAS: 1210427-55-6) is a synthetic, lipophilic analog of 5-carboxyl-2'-deoxycytidine (5-caC). In the context of cell proliferation assays, it serves two highly specialized functions:

  • Analytical Surrogate Standard : In HPLC-UV and LC-MS/MS workflows, the free acid form of 5-caC is highly polar, leading to poor retention on C18 reverse-phase columns and susceptibility to ion suppression at the solvent front. The ethyl ester modification (carboethoxy) increases hydrophobicity, ensuring robust chromatographic retention and accurate quantification of global DNA demethylation[2].

  • Cell-Permeable Prodrug Probe : To study the effects of 5-caC on cell cycle progression, researchers cannot simply dose cells with the free acid due to its inability to cross the lipid bilayer. The carboethoxy ester masks the negative charge, allowing passive diffusion. Once intracellular, endogenous esterases cleave the ethyl group, releasing 5-caC to enter the nucleotide salvage pathway, where it can induce cytidine deaminase (CDA)-mediated toxicity or proliferation arrest[3]. Furthermore, this allows researchers to track the intragenomic decarboxylation of 5-caC back to unmodified deoxycytidine during active replication[4].

MetabolicPathway Extracellular 5-Carboethoxy-2'-dC (Culture Media) Intracellular 5-Carboethoxy-2'-dC (Cytosol) Extracellular->Intracellular Passive Diffusion FreeAcid 5-Carboxyl-2'-dC (Active 5-caC) Intracellular->FreeAcid Intracellular Esterases Phosphorylated 5-caC Triphosphate (Salvage Pathway) FreeAcid->Phosphorylated Nucleoside Kinases DNA DNA Incorporation (Proliferation Arrest) Phosphorylated->DNA DNA Polymerase

Prodrug mechanism of 5-Carboethoxy-2'-dC entering the salvage pathway to arrest proliferation.

Physicochemical & Analytical Data

To establish a self-validating assay, it is critical to understand the mass spectrometry parameters and physical properties of the probe. Table 1 outlines the core properties of the synthon, while Table 2 provides the Multiple Reaction Monitoring (MRM) transitions required to distinguish 5-Carboethoxy-2'-dC from endogenous epigenetic marks during a proliferation assay.

Table 1: Physicochemical Properties of 5-Carboethoxy-2'-deoxycytidine

PropertyValue / Description
CAS Number 1210427-55-6
Molecular Formula C₁₂H₁₇N₃O₆
Molecular Weight 299.28 g/mol
Solubility DMSO, Methanol, Water (moderate)
Cellular Permeability High (due to esterification of the C5-carboxyl group)

Table 2: LC-MS/MS MRM Transitions for Epigenetic Proliferation Markers

NucleosidePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
5-mdC (Methyl)242.1126.115
5-hmdC (Hydroxymethyl)258.1142.115
5-fdC (Formyl)256.1140.115
5-caC (Carboxyl - Free Acid)272.1156.118
5-Carboethoxy-2'-dC (Standard)300.1184.118

(Note: The primary product ion corresponds to the cleavage of the glycosidic bond, yielding the protonated nucleobase).

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Epigenetic Proliferation Markers

Causality Check: Enzymatic hydrolysis is chosen over chemical hydrolysis (e.g., formic acid) because acidic conditions degrade 5-fC and 5-caC, leading to artificial skewing of the proliferation data. 5-Carboethoxy-2'-dC is spiked after extraction but before hydrolysis to account for matrix effects and ionization efficiency variations.

Step-by-Step Methodology:

  • Cell Harvest : Harvest proliferating cells (e.g., 1 × 10⁶ cells) at the logarithmic growth phase. Wash twice with ice-cold PBS to halt metabolism.

  • DNA Extraction : Isolate genomic DNA using a silica-column based kit. Crucial: Treat with RNase A (100 µg/mL) for 30 minutes at 37°C to prevent RNA contamination, which contains high levels of naturally occurring modified cytosines that will cause false positives.

  • Internal Standard Spiking : Spike the purified genomic DNA (1 µg) with 10 pmol of 5-Carboethoxy-2'-dC as an internal reference standard[2].

  • Enzymatic Hydrolysis : Add 1 µL of DNA Degradase Plus (or a customized mix of DNase I, snake venom phosphodiesterase, and alkaline phosphatase) in a 25 µL reaction volume. Incubate at 37°C for 2 hours.

  • Protein Precipitation : Heat-inactivate the enzymes at 70°C for 20 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis : Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity HSS T3). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Quantify the inverse correlation between 5-hmdC/5-caC levels and the cellular proliferation rate[1].

LCMSWorkflow C1 1. Cell Culture & Treatment (Harvest at Log Phase) C2 2. Genomic DNA Extraction (RNase A Treated) C1->C2 C3 3. Standard Spiking (Add 5-Carboethoxy-2'-dC) C2->C3 C4 4. Enzymatic Hydrolysis (DNA Degradase Plus) C3->C4 C5 5. LC-MS/MS Analysis (MRM Mode) C4->C5

Workflow for LC-MS/MS quantification of epigenetic marks using 5-Carboethoxy-2'-dC.

Protocol B: In Vitro Proliferation Inhibition via Nucleoside Salvage

Causality Check: Certain cancer cell lines overexpress Cytidine Deaminase (CDA). By utilizing 5-Carboethoxy-2'-dC as a prodrug, researchers can force the intracellular accumulation of 5-caC. CDA converts these modified cytidines into uridine variants, which incorporate into DNA, causing replication fork stalling, DNA damage, and selective proliferation arrest[3].

Step-by-Step Methodology:

  • Cell Seeding : Seed target cells (e.g., CDA-high vs. CDA-low cancer lines) in a 96-well plate at 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation : Dissolve 5-Carboethoxy-2'-deoxycytidine in anhydrous DMSO to create a 10 mM stock.

  • Dosing : Prepare serial dilutions of the compound in culture media (range: 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity. Add 100 µL of the dosed media to the respective wells.

  • Incubation : Incubate the cells for 72 hours. Note: A 72-hour window is required because the prodrug must be hydrolyzed, phosphorylated via the salvage pathway, and incorporated during the S-phase of the cell cycle to exert its anti-proliferative effect.

  • Proliferation Readout : Add 100 µL of CellTiter-Glo® (ATP-based luminescence assay) to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to calculate the IC₅₀ of proliferation inhibition.

References

  • Tissue-Specific Differences in DNA Modifications (5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine and 5-Hydroxymethyluracil) and Their Interrelationships Source: PLOS One URL:[Link]

  • CDA directs metabolism of epigenetic nucleosides revealing a therapeutic window in cancer Source: Nature URL:[Link]

  • Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine Source: Angewandte Chemie International Edition URL:[Link]

  • A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background Source: Epigenetics (via PubMed Central) URL:[Link]

Sources

Method

Methods for detecting 5-Carboethoxy-2'-deoxycytidine in genomic DNA

Application Note: High-Sensitivity Detection of 5-Carboethoxy-2'-deoxycytidine in Genomic DNA via LC-MS/MS Target Audience: Epigenetic Researchers, Analytical Scientists, and Drug Development Professionals. Biological Co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Detection of 5-Carboethoxy-2'-deoxycytidine in Genomic DNA via LC-MS/MS

Target Audience: Epigenetic Researchers, Analytical Scientists, and Drug Development Professionals.

Biological Context & The Analytical Challenge

The discovery of the ten-eleven translocation (TET) enzyme family fundamentally shifted our understanding of epigenetic plasticity. TET enzymes iteratively oxidize 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxylcytosine (5-caC), driving active DNA demethylation[1].

While 5-caC is a critical regulatory node, its direct quantification in genomic DNA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical bottleneck. Endogenous 5-caC exists at vanishingly low abundances (1–20 per 106 cytosines) and possesses extreme hydrophilicity. Consequently, underivatized 5-caC elutes in the void volume of standard C18 reverse-phase columns, subjecting it to massive zwitterionic ion suppression from co-eluting salts and bulk nucleosides[1].

The Derivatization Rationale: To circumvent this, advanced epigenetic profiling relies on the chemical conversion of 5-caC to its ethyl ester, 5-Carboethoxy-2'-deoxycytidine (often abbreviated in literature as 5-cadC). By neutralizing the highly polar carboxylate group, ethyl esterification drastically increases the molecule's hydrophobicity. This shifts its retention time into a clean chromatographic window and exponentially boosts electrospray ionization (ESI) desolvation efficiency. Furthermore, synthetic 5-carboethoxy-2'-deoxycytidine is commercially available as a stable synthon[2], allowing it to be used as an absolute quantification standard in dietary and metabolic epigenetic studies[3][4].

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET fC 5-Formylcytosine (5-fC) hmC->fC TET caC 5-Carboxylcytosine (5-caC) fC->caC TET caC->C TDG / BER cadC 5-Carboethoxycytosine (Ethyl Ester) caC->cadC Chemical Derivatization

TET-mediated cytosine oxidation pathway and the chemical derivatization of 5-caC to its ethyl ester.

Experimental Design: A Self-Validating System

To ensure trustworthiness and absolute quantitative accuracy, this protocol is designed as a self-validating system . The hydrolyzed DNA sample is split into two parallel workflows:

  • Aliquot A (Derivatization Track): Endogenous 5-caC is chemically esterified to 5-carboethoxy-2'-deoxycytidine using an EDC-mediated coupling reaction.

  • Aliquot B (Standard Spike-in Track): The sample is not derivatized but is spiked with a known concentration of commercially synthesized 5-carboethoxy-2'-deoxycytidine[2].

By comparing the LC-MS/MS peak areas of the spiked synthetic standard against the derivatized endogenous analyte, researchers can precisely calculate derivatization efficiency, control for matrix effects, and achieve absolute fmol-level quantification.

Workflow step1 1. Genomic DNA Extraction (Isolate & Purify) step2 2. Enzymatic Hydrolysis (Nuclease P1, Phosphodiesterase I, AP) step1->step2 step3 3. Chemical Derivatization / Spiking (EDC-mediated Esterification to 5-cadC) step2->step3 step4 4. Solid-Phase Extraction (SPE) (Desalting & Matrix Removal) step3->step4 step5 5. LC-MS/MS Analysis (MRM Quantification) step4->step5

End-to-end self-validating workflow for the extraction, derivatization, and LC-MS/MS quantification.

Step-by-Step Methodology

Step 1: Genomic DNA Isolation
  • Extract genomic DNA from cells/tissues using a column-based kit or standard phenol-chloroform extraction.

  • Causality Check: Ensure the addition of an antioxidant (e.g., 10 µM deferoxamine) during lysis. Transition metals can catalyze artificial Fenton-mediated oxidation of 5-mC during extraction, skewing the biological ratio of TET products.

Step 2: Enzymatic Hydrolysis
  • Denature 2 µg of genomic DNA at 95°C for 5 minutes, then rapidly chill on ice to prevent reannealing.

  • Add 2 U of Nuclease P1 and 0.05 U of Phosphodiesterase I in 10 mM Sodium Acetate buffer (pH 5.3). Incubate at 37°C for 2 hours to cleave phosphodiester bonds.

  • Adjust the pH to 8.0 using 1M Tris-HCl. Add 1 U of Alkaline Phosphatase (AP) and incubate for an additional 2 hours at 37°C.

  • Causality Check: AP removes the 5'-phosphate group, yielding free nucleosides. Incomplete dephosphorylation will prevent the analyte from entering the organic phase during LC separation.

Step 3: EDC-Mediated Chemical Derivatization
  • Split the hydrolysate into Aliquot A and Aliquot B (1 µg DNA equivalent each).

  • Aliquot A: Lyophilize the sample. Resuspend in 50 µL of absolute ethanol containing 20 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). Incubate at 37°C for 4 hours. EDC activates the endogenous 5-caC carboxyl group, driving the nucleophilic attack by ethanol to form 5-carboethoxy-2'-deoxycytidine.

  • Aliquot B: Lyophilize and resuspend in 50 µL of absolute ethanol. Spike with 10 fmol of synthetic 5-carboethoxy-2'-deoxycytidine standard[2].

Step 4: Solid-Phase Extraction (SPE) Cleanup
  • Dilute the samples with 450 µL of 0.1% formic acid in water.

  • Load onto a pre-conditioned Oasis HLB SPE cartridge (10 mg).

  • Wash with 1 mL of 0.1% formic acid in water to elute salts, residual EDC, and urea byproducts.

  • Elute the nucleosides with 500 µL of 80% Methanol. Lyophilize and reconstitute in 20 µL of LC-MS mobile phase A.

  • Causality Check: Skipping SPE will result in massive EDC-induced ion suppression and rapid deterioration of the MS source.

Data Presentation & LC-MS/MS Parameters

Chromatographic separation is performed on a sub-2 µm C18 UHPLC column (e.g., Waters Acquity HSS T3) to resolve the derivatized 5-carboethoxy-2'-deoxycytidine from canonical nucleosides.

Table 1: Liquid Chromatography Gradient Conditions | Time (min) | Flow Rate (µL/min) | Mobile Phase A (0.1% Formic Acid in H2​O ) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.0 | 300 | 98% | 2% | | 2.0 | 300 | 98% | 2% | | 8.0 | 300 | 85% | 15% | | 12.0 | 300 | 40% | 60% | | 12.1 | 300 | 98% | 2% |

Mass spectrometry is operated in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for all deoxyribonucleosides is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the 2'-deoxyribose moiety (116.05 Da).

Table 2: MRM Transitions for Epigenetic Nucleosides | Analyte | Precursor Ion [M+H]+ | Product Ion (Base) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | 2'-Deoxycytidine (dC) | 228.1 | 112.1 | 15 | | 5-Methyl-2'-deoxycytidine (5-mdC) | 242.1 | 126.1 | 15 | | 5-Hydroxymethyl-2'-deoxycytidine (5-hmdC) | 258.1 | 142.1 | 15 | | 5-Formyl-2'-deoxycytidine (5-fdC) | 256.1 | 140.1 | 15 | | 5-Carboethoxy-2'-deoxycytidine | 300.1 | 184.1 | 18 |

Note: The derivatized 5-carboethoxy-2'-deoxycytidine yields a precursor mass of 300.1 Da, confirming the successful addition of the ethyl group (+28 Da) to native 5-caC (272.1 Da).

References

  • Tang, Y., Zheng, S.-J., Qi, C.-B., Feng, Y.-Q., & Yuan, B.-F. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(6), 3445-3452. [Link]

  • Taylor, J. F., et al. (2022). A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background. PMC. [Link]

  • Author Group. (2025). Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia (Oreochromis niloticus). Taylor & Francis. [Link]

Sources

Application

High-Fidelity Solid-Phase Synthesis and Post-Synthetic Labeling of 5-Carboethoxy-2'-deoxycytidine Oligonucleotide Probes

An Application Guide: Abstract The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, enabling the development of sophisticated probes for diagnostics,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, enabling the development of sophisticated probes for diagnostics, therapeutics, and fundamental research. 5-Carboethoxy-2'-deoxycytidine serves as a versatile precursor nucleoside that, once incorporated into an oligonucleotide via standard solid-phase synthesis, presents a reactive handle for post-synthetic modification. This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the automated solid-phase synthesis of oligonucleotides containing 5-Carboethoxy-2'-deoxycytidine and their subsequent on-support conjugation to primary amine-containing labels. We detail the underlying chemical principles, provide step-by-step protocols from synthesis to purification, and offer expert insights into process optimization and quality control.

Introduction: The Strategic Advantage of Post-Synthetic Labeling

The functionalization of nucleic acids is critical for creating tools like fluorescently labeled probes for PCR and FISH, aptamers with novel binding properties, and siRNA agents with enhanced stability.[1] While some modifications can be introduced directly during synthesis using pre-labeled phosphoramidites, a post-synthetic modification (PSM) strategy offers superior flexibility and cost-effectiveness. The PSM approach involves synthesizing an oligonucleotide with a stable, reactive precursor—in this case, 5-Carboethoxy-2'-deoxycytidine—and then introducing the desired label (e.g., a fluorophore, biotin, or peptide) after the chain assembly is complete.[2]

The ethyl ester of 5-Carboethoxy-2'-deoxycytidine is stable to the conditions of standard phosphoramidite chemistry.[] After synthesis, this ester group can be readily converted into a stable amide bond by reaction with a primary amine-modified label, directly on the solid support. This on-support strategy is highly efficient as it leverages a large excess of the labeling reagent to drive the reaction to completion, with easy removal of unreacted materials by simple washing steps before cleavage and deprotection.[4]

Principle of the Method

The overall workflow is a multi-stage process that combines standard automated DNA synthesis with a subsequent on-support chemical conjugation step.

  • Solid-Phase Oligonucleotide Synthesis (SPOS): The precursor oligonucleotide is assembled on an automated DNA synthesizer using standard phosphoramidite chemistry. The 5-Carboethoxy-2'-deoxycytidine is introduced at the desired position(s) using its corresponding phosphoramidite building block.

  • On-Support Amidation: With the fully synthesized, protected oligonucleotide still attached to the solid support, the 5-carboethoxy groups are converted to amides by treatment with an amine-containing label in the presence of a suitable solvent system.

  • Cleavage & Deprotection: The now-labeled oligonucleotide is cleaved from the solid support, and all protecting groups (on the nucleobases and phosphate backbone) are removed using an appropriate chemical treatment.

  • Purification & Quality Control: The final labeled oligonucleotide probe is purified from failure sequences and other impurities using High-Performance Liquid Chromatography (HPLC). The identity and purity of the product are confirmed by mass spectrometry (MS) and analytical HPLC.

G cluster_0 Automated Synthesizer Workflow cluster_1 Post-Synthesis Workflow start 1. Start with CPG Solid Support deblock 2. Deblock: Remove 5'-DMT Group start->deblock couple 3. Couple: Add 5-Carboethoxy-dC Phosphoramidite deblock->couple cap 4. Cap: Acetylate Unreacted 5'-OH couple->cap oxidize 5. Oxidize: P(III) to P(V) cap->oxidize repeat Repeat Cycle for Sequence Elongation oxidize->repeat on_support 6. On-Support Labeling: React with Amine-Label oxidize->on_support cleave 7. Cleave & Deprotect on_support->cleave purify 8. HPLC Purification cleave->purify qc 9. QC (Mass Spec, HPLC) purify->qc

Figure 1: Overall workflow for the synthesis and labeling of 5-Carboethoxy-2'-deoxycytidine probes.

Materials and Reagents

ReagentSupplierPurpose
5'-DMT-N⁴-Ac-5-(Carboethoxy)-2'-dC-3'-CEPCustom SynthesisModified phosphoramidite building block
Standard A, G, C, T CE-PhosphoramiditesLGC Biosearch, etc.Standard DNA synthesis monomers
Controlled Pore Glass (CPG) Solid Support (e.g., 1000Å)Glen Research, etc.Solid phase for oligonucleotide assembly
Dichloromethane (DCM), AnhydrousSigma-AldrichSolvent for DNA synthesis
Acetonitrile (ACN), AnhydrousSigma-AldrichSolvent for DNA synthesis
3% Trichloroacetic Acid (TCA) in DCMLGC Biosearch5'-DMT deblocking reagent
Activator (e.g., 0.45 M Tetrazole or 0.25 M ETT in ACN)LGC BiosearchPhosphoramidite activation
Capping Reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole)Glen ResearchTermination of unreacted chains
Oxidizer (0.02 M Iodine in THF/Water/Pyridine)Sigma-AldrichOxidation of phosphite triester
Amine-modified Label (e.g., 5-FAM-cadaverine)Thermo FisherLabeling molecule
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase for on-support coupling
Ammonium Hydroxide (NH₄OH) or AMA (NH₄OH/40% Methylamine 1:1)Sigma-AldrichCleavage and deprotection reagent
Triethylammonium Acetate (TEAA) BufferSigma-AldrichHPLC mobile phase component
HPLC Grade AcetonitrileFisher ScientificHPLC mobile phase component

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Precursor Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

  • Synthesizer Setup: Install the required phosphoramidites, including the 5'-DMT-N⁴-Ac-5-(Carboethoxy)-2'-dC-3'-CEP amidite, and all ancillary reagents on the synthesizer. The modified amidite should be prepared at the same concentration as standard amidites (e.g., 0.1 M in anhydrous acetonitrile).

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle: Initiate the synthesis program. The standard phosphoramidite cycle is used.[5][6]

    • Deblocking: Removal of the 5'-DMT group with 3% TCA in DCM.

    • Coupling: Activation of the incoming phosphoramidite with tetrazole or a suitable alternative and coupling to the free 5'-hydroxyl group. Expert Insight: For the bulky 5-Carboethoxy-2'-dC phosphoramidite, it is advisable to increase the coupling time from the standard 30 seconds to 300 seconds to ensure high coupling efficiency (>98%).[7]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using capping reagents to prevent the formation of deletion-mutant sequences.

    • Oxidation: Oxidation of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

  • Final Deblocking: Ensure the synthesis is completed in "DMT-OFF" mode to provide a free 5'-OH for subsequent reactions if needed, or "DMT-ON" to aid in purification. For on-support labeling, leaving the final DMT group on is not necessary.

  • Post-Synthesis: Once the synthesis is complete, wash the support-bound oligonucleotide thoroughly with anhydrous acetonitrile and dry the support completely under a stream of argon or nitrogen.

G cycle 5'-OH Free on Support Coupling: Add Activated Phosphoramidite + Activator Capping: Cap Unreacted 5'-OH Oxidation: Iodine Treatment Deblocking: Remove New 5'-DMT with Acid cycle:f1->cycle:f2 Forms Phosphite Triester cycle:f2->cycle:f3 Prevents Deletion Mutants cycle:f3->cycle:f4 Stabilizes Backbone cycle:f4->cycle:f1 Prepares for Next Cycle

Figure 2: The core four-step cycle of phosphoramidite chemistry used in solid-phase oligonucleotide synthesis.

Protocol 2: On-Support Post-Synthetic Labeling

This protocol describes the conversion of the carboethoxy group to a stable amide linkage using an amine-functionalized label.

  • Prepare Labeling Solution: Prepare a solution of the amine-modified label (e.g., 10-50 equivalents relative to synthesis scale) and an equivalent amount of a non-nucleophilic base like DIPEA in a suitable solvent such as a 1:1 mixture of acetonitrile and DMSO.

  • On-Support Reaction:

    • Place the dried CPG support from Protocol 1 into a 1.5 mL microcentrifuge tube.

    • Add the labeling solution to the CPG, ensuring the support is fully submerged.

    • Seal the tube and incubate at a controlled temperature (e.g., 55°C) for 4-16 hours with gentle agitation. The optimal time and temperature should be determined empirically for each specific label.

  • Washing: After incubation, pellet the CPG support by centrifugation. Carefully remove the supernatant. Wash the support extensively to remove all unreacted label and reagents. Perform sequential washes with:

    • Acetonitrile (3x)

    • Dichloromethane (3x)

    • Acetonitrile (3x)

  • Drying: Dry the support-bound, now-labeled oligonucleotide thoroughly under vacuum.

Protocol 3: Cleavage and Deprotection

The choice of deprotection reagent is critical to preserve the integrity of the label.

  • Standard Deprotection (for robust labels):

    • Transfer the dried CPG to a screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide (28-30%).

    • Seal the vial tightly and incubate at 55°C for 8-16 hours.[8] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the acyl protection on the nucleobases (Bz, iBu, Ac).[6]

  • Mild/Fast Deprotection (for sensitive labels):

    • For labels sensitive to prolonged ammonia treatment, use AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

    • Incubate at 65°C for 15-20 minutes. Caution: This requires the use of Acetyl-dC (Ac-dC) during synthesis to prevent transamination of the cytidine base.[9]

  • Product Recovery:

    • After incubation, cool the vial to room temperature.

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Rinse the CPG with 0.5 mL of water and combine the rinse with the supernatant.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Protocol 4: Purification and Quality Control

Purification is essential to isolate the full-length, labeled product from unlabeled and truncated sequences.[10]

  • Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):

    • Principle: IP-RP-HPLC separates oligonucleotides based on both their length (charge) and hydrophobicity. An ion-pairing agent (like TEAA) in the mobile phase interacts with the anionic phosphate backbone, allowing the oligonucleotide to be retained and separated on a hydrophobic stationary phase (e.g., C18).[11][12]

    • Sample Preparation: Re-dissolve the dried crude oligonucleotide in 200-500 µL of mobile phase A.

    • Conditions:

      • Column: C18 Oligonucleotide Column

      • Mobile Phase A: 0.1 M TEAA in Water, pH 7.0

      • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile

      • Gradient: A linear gradient from ~5% to 50% B over 30 minutes is a good starting point.

      • Detection: Monitor absorbance at 260 nm and the specific wavelength for the attached label (e.g., 495 nm for FAM).

    • Fraction Collection: Collect the major peak corresponding to the full-length labeled product.

  • Desalting: Remove the TEAA salt from the collected fractions using a desalting cartridge or by ethanol precipitation.

  • Quality Control:

    • Analytical HPLC: Run a small aliquot of the purified product on an analytical HPLC system to assess purity (>90% is typically desired).

    • Mass Spectrometry: Confirm the identity of the final product by verifying its molecular weight. MALDI-TOF or LC-ESI-MS are commonly used techniques.[13] The observed mass should match the calculated mass of the labeled oligonucleotide.

References

  • G.M.L. El-Kholy, "Click Reaction on Solid Phase Enables High Fidelity Synthesis of Nucleobase-Modified DNA," Bioconjugate Chemistry, ACS Publications, 2016. [1]

  • J.C. Jewett, C.R. Bertozzi, "Strain-promoted “click” chemistry for terminal labeling of DNA," PMC, 2010. [14]

  • D.A. Tipping, et al., "Covalent “Click Chemistry”-Based Attachment of DNA onto Solid Phase Enables Iterative Molecular Analysis," Analytical Chemistry, ACS Publications, 2019. [15]

  • K. Fujimoto, et al., "Preparation of modified oligonucleotides by the post-synthetic modification on resin method," Nucleic Acids Symposium Series, 2000. [4]

  • Lumiprobe, "Introduction to click chemistry: a new method for the labeling and modification of biomolecules." [16]

  • Agilent Technologies, "Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative," Application Note, 2022. [11]

  • A. Sobczak, et al., "Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach," Molecules, MDPI, 2020. [2]

  • BioPharm International, "Oligonucleotide Purification and Characterization - Tips for Success," 2022. [10]

  • Glen Research, "Conjugation using Click Chemistry." [17]

  • T.S. Zatsepin, et al., "Solid-Phase Synthesis of Oligonucleotide Conjugates Useful for Delivery and Targeting of Potential Nucleic Acid Therapeutics," Bioconjugate Chemistry, ACS Publications, 2009. [18]

  • Integrated DNA Technologies, "Oligo modification—Post-synthesis conjugation," 2023. [19]

  • P.A. Limbach, et al., "Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry," PMC, 1999. [13]

  • H. Hakala, et al., "Aminooxy Functionalized Oligonucleotides: Preparation, On-Support Derivatization, and Postsynthetic Attachment to Polymer Support," Bioconjugate Chemistry, ACS Publications, 2003. [20]

  • Creative Proteomics, "Characterization Strategies for Therapeutic Oligonucleotide." [12]

  • LCGC International, "Analysis & Purification of Oligonucleotides: Method Development Optimization from Characterization to Purification," 2022. [21]

  • A.V. Kachalova, et al., "Advanced method for oligonucleotide deprotection," ResearchGate, 2002. [22]

  • Y. Wang, et al., "An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate," Molecules, MDPI, 2022. [23]

  • M.A. Papshev, et al., "Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates," Molecules, MDPI, 2019. [24]

  • BenchChem, "Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers." [8]

  • Glen Research, "Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents." [25]

  • Glen Research, "Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion." [9]

  • H. Liu, et al., "Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA," PMC, 2012. [26]

  • A.V. Kachalova, et al., "Advanced method for oligonucleotide deprotection," PMC, 2002. [27]

  • A. Karathia, et al., "Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides," ChemRxiv, 2020. [28]

  • Hansen Lab, "Improved synthesis of 5-hydroxymethyl-20-deoxycytidine phosphoramidite," Bioorganic & Medicinal Chemistry Letters, 2011. [29]

  • BOC Sciences, "Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method," 2025. []

  • W.B. Lyer, et al., "Preparation of nucleoside phosphoramidites and oligonucleotide synthesis," Google Patents, US6340749B1, 2002. [30]

  • H. Kamiya, et al., "in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine," PMC, 1999. [7]

  • LGC Biosearch Technologies, "Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites." [5]

  • ATDBio, "Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis." [6]

Sources

Method

5-Carboethoxy-2'-deoxycytidine as a Strategic Tool for Probing Active DNA Demethylation and Base Excision Repair (BER) Mechanisms

Introduction: The Mechanistic Challenge of Epigenetic Profiling The dynamic regulation of the epigenome is fundamentally driven by the methylation and subsequent active demethylation of cytosine residues. While DNA methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge of Epigenetic Profiling

The dynamic regulation of the epigenome is fundamentally driven by the methylation and subsequent active demethylation of cytosine residues. While DNA methyltransferases (DNMTs) establish 5-methylcytosine (5mC) marks, the Ten-Eleven Translocation (TET) family of dioxygenases iteratively oxidizes 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and ultimately 5-carboxycytosine (5caC) 1. To complete the active demethylation cycle, Thymine DNA Glycosylase (TDG) specifically recognizes and excises 5fC and 5caC, leaving an abasic (AP) site that is restored to an unmodified cytosine via the Base Excision Repair (BER) pathway [[2]]().

Studying this terminal step presents a significant bioanalytical challenge. Native 5caC is highly polar, carries a negative charge at physiological pH, and is present in extremely low genomic abundance (often less than a few modifications per 106 normal bases) 3. Furthermore, the free carboxylic acid makes direct solid-phase oligonucleotide synthesis difficult due to side reactions and poor coupling efficiencies 4.

To circumvent these issues, 5-Carboethoxy-2'-deoxycytidine (5-cadC) —the ethyl ester derivative of 5caC—has emerged as a critical structural probe and analytical synthon. By masking the carboxylic acid with an ethyl group, researchers can seamlessly incorporate the nucleoside into synthetic DNA, bypass premature TDG recognition, and utilize it as a stable internal standard for high-throughput LC-MS/MS epigenetic profiling [[5]]().

Demethylation C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET Dioxygenases fC 5-Formylcytosine (5fC) hmC->fC TET Dioxygenases caC 5-Carboxycytosine (5caC) fC->caC TET Dioxygenases AP Abasic Site (AP) fC->AP TDG Excision caC->AP TDG Excision AP->C Base Excision Repair (BER)

Diagram 1: The TET-TDG active DNA demethylation pathway highlighting the generation and excision of 5caC.

Causality in Experimental Design: Why use 5-cadC?

As an application scientist, the choice of reagents must be driven by causality and chemical logic. The use of 5-cadC over native 5caC is dictated by three primary factors:

  • Synthetic Viability (Steric & Electronic Shielding): The free carboxylate of 5caC acts as an electron-withdrawing group that destabilizes the phosphoramidite during DNA synthesis. The carboethoxy ester neutralizes this charge, allowing for standard coupling efficiencies. Post-synthesis, the ester can be hydrolyzed under mild alkaline conditions to yield the native 5caC for biological assays 6.

  • Enzymatic Specificity Probing: TDG relies on specific hydrogen bonding and electrostatic interactions with the carboxylate anion of 5caC to catalyze glycosidic bond cleavage [[7]](). By retaining the carboethoxy ester in a duplex, researchers can create a sterically hindered, uncharged analog that acts as a negative control, proving that TDG requires the free acid for excision.

  • Analytical Resolution: In HPLC-UV and LC-MS/MS workflows, 5-cadC exhibits a distinct retention time and mass-to-charge ratio compared to endogenous 5mC, 5hmC, 5fC, and 5caC. This makes it an ideal external/internal standard for absolute quantification of global DNA demethylation states in complex tissue samples 8.

Quantitative Data Summary: Cytosine Derivatives in Epigenetic Profiling
ModificationBiological RoleChemical StabilityTDG Excision AffinityUtility of 5-cadC Analog
5mC Transcriptional silencingHighNoneN/A
5hmC Demethylation intermediate / RegulatoryHighNoneN/A
5fC Demethylation intermediateModerateHighN/A
5caC Final TET oxidation productLow (prone to decarboxylation)Very HighNative target of TDG
5-cadC Synthetic Synthon / Standard High Low (Sterically hindered) HPLC Standard, Synthesis Precursor

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes internal quality control (QC) checkpoints to ensure that negative results are due to biological reality, not technical failure.

Protocol 1: LC-MS/MS Quantification of Global DNA Demethylation using 5-cadC as a Standard

This protocol utilizes 5-cadC to accurately quantify the trace amounts of 5caC and 5fC in genomic DNA extracts 9.

Step-by-Step Methodology:

  • DNA Extraction & Purification: Isolate genomic DNA from the target tissue using a column-based extraction kit. Causality: High purity is required to prevent RNA contamination, which contains structural isomers that confound MS detection.

  • Enzymatic Hydrolysis: Digest 1.5 µg of genomic DNA into single nucleosides using a nucleoside digestion mix (e.g., DNA Degradase Plus) at 37°C for 2 hours. Inactivate the enzyme at 70°C for 20 minutes.

  • Standard Spiking: Spike the digested sample with a known concentration of 5-cadC (e.g., 10 nM) as an internal reference standard.

  • Chromatographic Separation: Inject 20 µL of the hydrolysate onto a C18 UPLC column. Use a linear gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: The lipophilic ethyl ester of 5-cadC ensures it elutes later than the highly polar endogenous 5caC, preventing ion suppression overlap.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor the specific mass transitions for 5caC ( m/z 272 156) and 5-cadC ( m/z 300 184).

Validation & Quality Control:

  • Self-Validation Checkpoint: Run a mock digestion containing only the 5-cadC standard. If the standard peak area drops by >10% compared to an undigested control, it indicates that the digestion buffer is causing unwanted ester hydrolysis, requiring pH adjustment prior to MS injection.

Protocol 2: In Vitro TDG Glycosylase Cleavage Assay

This protocol details how to use a 5-cadC phosphoramidite to synthesize a 5caC-containing oligonucleotide probe to test TDG activity and BER initiation 2.

Workflow Step1 Solid-Phase Synthesis (Incorporate 5-cadC) Step2 Alkaline Deprotection (Hydrolyze to 5caC) Step1->Step2 Step3 Duplex Annealing (Form 5caC:G mismatch) Step2->Step3 Step4 TDG Incubation (Excision of 5caC) Step3->Step4 Step5 Hot Piperidine Treatment (Strand Cleavage at AP Site) Step4->Step5 Step6 Denaturing PAGE (Quantify Repair) Step5->Step6

Diagram 2: Experimental workflow for assessing TDG glycosylase activity using 5-cadC derived probes.

Step-by-Step Methodology:

  • Oligonucleotide Synthesis: Synthesize a 30-mer oligonucleotide using standard phosphoramidite chemistry, incorporating the 5-cadC phosphoramidite at a specific central CpG dinucleotide.

  • Deprotection & Hydrolysis: Cleave the oligo from the solid support using 0.4 M NaOH in methanol/water (4:1) at room temperature for 16 hours. Causality: This specific alkaline condition simultaneously removes standard protecting groups and hydrolyzes the carboethoxy ester to yield the active 5-carboxycytosine (5caC) 4.

  • Annealing: 5'-end label the modified strand with 32 P or a fluorophore. Anneal it to a complementary strand containing a Guanine (G) opposite the 5caC.

  • Glycosylase Reaction: Incubate 100 nM of the duplex with 500 nM recombinant human TDG in reaction buffer (50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT) at 37°C for 1 hour.

  • AP Site Cleavage: Stop the reaction by adding 10% piperidine and heating to 90°C for 30 minutes. Causality: TDG only removes the base; piperidine is required to chemically cleave the phosphodiester backbone at the resulting abasic site, allowing for fragment size analysis.

  • PAGE Analysis: Resolve the products on a 15% denaturing polyacrylamide gel.

Validation & Quality Control:

  • Self-Validation Checkpoint: Run a parallel assay using an oligo where the 5-cadC ester was not hydrolyzed (deprotected using ultra-mild, non-hydrolyzing conditions). TDG should fail to cleave this substrate. If cleavage occurs, it indicates either non-specific nuclease contamination in the recombinant TDG prep or spontaneous hydrolysis of the ester during the assay.

Conclusion

The transition from 5mC to unmodified cytosine via the TET-TDG-BER axis is a cornerstone of epigenetic plasticity. By utilizing 5-Carboethoxy-2'-deoxycytidine (5-cadC) as an analytical standard and a synthetic precursor, researchers can overcome the inherent instability and synthetic barriers associated with native 5-carboxycytosine. Implementing self-validating protocols ensures that the resulting data robustly reflects true biological mechanisms, accelerating the development of epigenetic-targeted therapeutics.

References

  • Formation and repair of oxidatively generated damage in cellular DNA - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA Source: National Institutes of Health (NIH) URL:[Link]

  • Direct and Base Excision Repair-Mediated Regulation of a GC-Rich cis-Element in Response to 5-Formylcytosine and 5-Carboxycytosine Source: National Institutes of Health (NIH) URL:[Link]

  • The level of active DNA demethylation compounds in leukocytes and urine samples as potential epigenetic biomarkers in breast cancer patients Source: National Institutes of Health (NIH) URL:[Link]

  • A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background Source: National Institutes of Health (NIH) URL:[Link]

  • New Synthesis of 5-Carboxy-2′-deoxyuridine and Its Incorporation into Synthetic Oligonucleotides Source: ResearchGate URL:[Link]

  • 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives Source: ACS Physical Chemistry Au URL:[Link]

  • Hepatic Global DNA Hypomethylation Phenotype in Rainbow Trout Fed Diets Varying in Carbohydrate to Protein Ratio Source: ResearchGate URL:[Link]

  • Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA (ResearchGate summary) Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Experimental Workflow for In Vivo Epigenetic Profiling Using 5-Carboethoxy-2'-deoxycytidine (5-CE-dC)

Executive Summary & Mechanistic Rationale The dynamic regulation of the mammalian epigenome relies heavily on the methylation of cytosine (5-mdC) and its subsequent iterative oxidation by Ten-eleven translocation (TET) d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The dynamic regulation of the mammalian epigenome relies heavily on the methylation of cytosine (5-mdC) and its subsequent iterative oxidation by Ten-eleven translocation (TET) dioxygenases[1]. These enzymes convert 5-mdC to 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), 5-formyl-2'-deoxycytidine (5-fdC), and ultimately 5-carboxyl-2'-deoxycytidine (5-caC)[2]. Far from being mere intermediates in active DNA demethylation, these oxidized nucleosides serve as distinct epigenetic regulatory marks.

Studying the terminal oxidation product, 5-caC, in vivo is notoriously difficult. At physiological pH, 5-caC is negatively charged and highly polar, preventing efficient cellular uptake. Furthermore, endogenous nucleotide salvage pathways display strict substrate selectivity, actively filtering out oxidized cytidines to protect genomic integrity[3].

To bypass these bottlenecks, researchers utilize 5-Carboethoxy-2'-deoxycytidine (5-CE-dC) , a commercially available modified nucleoside synthon[4]. By masking the polar carboxylate group with an ethyl ester, 5-CE-dC acts as a highly lipophilic, cell-permeable prodrug. Once inside the cell, ubiquitous non-specific esterases cleave the carboethoxy group, liberating active 5-caC for phosphorylation and genomic integration, or utilizing it as a stable standard for global DNA methylation profiling[5][6].

Mechanism Ext Extracellular 5-CE-dC Intra Intracellular 5-CE-dC Ext->Intra Passive Diffusion (High LogP) Active 5-caC (Active Nucleoside) Intra->Active Cellular Esterases (-Ethyl group) Nucleotide 5-caCTP (Triphosphate) Active->Nucleotide Salvage Pathway (dCK) DNA Epigenetic DNA Modification Nucleotide->DNA DNA Polymerase

Cellular uptake and metabolic activation pathway of 5-CE-dC into genomic DNA.

Critical Pre-Analytical Considerations (Self-Validating Controls)

As a Senior Application Scientist, I must emphasize that epigenetic analytical workflows are highly susceptible to false positives. To ensure this protocol is a self-validating system, two critical causality-driven controls must be implemented:

  • Mandatory RNase Digestion : RNA contains naturally high levels of 5-methylcytosine. If RNA is co-purified and hydrolyzed alongside genomic DNA, it will artificially inflate the DNA methylation metrics. A dedicated RNase A/T1 digestion step is strictly required[6].

  • Avoidance of Chemical Hydrolysis : Traditional acidic hydrolysis (e.g., using formic acid) induces the artifactual intragenomic decarboxylation of 5-caC back to canonical dC[2]. To preserve these delicate marks, a single-step enzymatic hydrolysis using specialized degradases must be employed[5].

Step-by-Step Experimental Protocol

Workflow P1 Phase 1: In Vivo Administration (IP Injection of 5-CE-dC) P2 Phase 2: Tissue Harvest & Lysis (Flash Freezing + RNase A/T1) P1->P2 P3 Phase 3: DNA Extraction (Column Purification) P2->P3 P4 Phase 4: Enzymatic Hydrolysis (DNA Degradase Plus, 37°C) P3->P4 P5 Phase 5: LC-MS/MS Analysis (MRM Quantification) P4->P5

Step-by-step experimental workflow for in vivo 5-CE-dC profiling.

Phase 1: In Vivo Dosing Strategy

Causality Check: 5-CE-dC is lipophilic but requires proper formulation to prevent precipitation in the peritoneal cavity.

  • Formulation : Dissolve 5-CE-dC[4] in a vehicle of 5% DMSO, 10% PEG400, and 85% sterile saline to a working concentration of 5 mg/mL.

  • Administration : Administer via Intraperitoneal (IP) injection at a dose of 10–25 mg/kg body weight. For dietary models, 5-CE-dC can be formulated into feed as an epigenetic tracer[5][6].

Phase 2: Tissue Collection & DNA Isolation
  • Harvest : Euthanize the subject and immediately flash-freeze target tissues (e.g., liver, tumor xenograft) in liquid nitrogen to halt endogenous TET and esterase activity.

  • Lysis & RNase Treatment : Homogenize 20 mg of tissue in lysis buffer. Add 0.5 µL of RNase Cocktail (containing 500 U/mL RNase A and 20,000 U/mL RNase T1) per 1.5 µg of expected DNA yield. Incubate at 37°C for 30 minutes to eliminate nucleoside contamination from RNA[6].

  • Purification : Precipitate DNA using 5 M NaCl and 100% cold ethanol. Wash pellets with 70% ice-cold ethanol, air dry, and resuspend in ultrapure water[6].

Phase 3: Single-Step Enzymatic Hydrolysis

Causality Check: This step utilizes DNA Degradase Plus to gently cleave phosphodiester bonds without degrading the carboethoxy or carboxylate moieties[5][6].

  • Quantify the purified DNA using a microvolume spectrophotometer.

  • In a sterile PCR tube, combine:

    • 1.5 µg of genomic DNA

    • 2.5 µL of 10X DNA Degradase Plus Reaction Buffer

    • 1.0 µL of DNA Degradase Plus (5 U/µL)

    • Ultrapure H₂O to a final volume of 25 µL[6].

  • Incubate the reaction mixture at 37°C for exactly 2 hours[5].

  • Heat-inactivate the enzyme at 70°C for 20 minutes[6].

  • Filter the hydrolysate through a 3 kDa ultrafiltration unit (e.g., Amicon Ultra 0.5 mL) by centrifuging at 14,000 × g for 15 minutes to remove enzymes prior to LC-MS/MS[6].

Phase 4: LC-MS/MS Quantification

Because 5-caC and its derivatives exist at extremely low genomic frequencies (approx. 10⁻⁵ to 10⁻⁶ relative to dC), Triple Quadrupole Mass Spectrometry coupled with stable isotope dilution is the gold standard for accurate quantification[1].

  • Spike the filtered hydrolysate with a known concentration of stable-isotope-labeled internal standard (e.g., [¹⁵N₃]-dC) to correct for matrix-induced ion suppression[1].

  • Inject 10 µL onto a C18 reversed-phase column (e.g., Luna C8, 3 µm, 100 × 3 mm)[6].

  • Run a gradient elution using Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

Quantitative Data Presentation

To ensure accurate peak identification and quantification of the epigenetic landscape, program the mass spectrometer with the following Multiple Reaction Monitoring (MRM) transitions. The transitions target the cleavage of the glycosidic bond, isolating the protonated nucleobase.

Table 1: MRM Parameters for Epigenetic Nucleosides and Prodrug Tracers

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Epigenetic Function / Rationale
dC 228.1112.110Baseline canonical nucleoside
5-mdC 242.1126.112Primary epigenetic methylation mark
5-hmdC 258.1142.112First TET-mediated oxidation product
5-fdC 256.1140.115Second TET-mediated oxidation product
5-caC 272.1156.115Terminal TET oxidation product[1]
5-CE-dC 300.1184.118Lipophilic Prodrug / Reference Standard[4]
[¹⁵N₃]-dC 231.1115.110Internal Standard (IS) for signal normalization

Note: The global level of each derivative should be calculated as a percentage of its molar quantity divided by the total molar quantities of all detected cytidine forms (e.g., 5-caC% = 100 × Q₅₋caC / Q_total)[5].

References

1.[5] Title: Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia (Oreochromis niloticus) Source: Taylor & Francis URL:

2.[6] Title: A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background Source: PMC / nih.gov URL:

3.[2] Title: Intragenomic Decarboxylation of 5-Carboxy-2'-deoxycytidine Source: PubMed / nih.gov URL:

4.[3] Title: CDA directs metabolism of epigenetic nucleosides revealing a therapeutic window in cancer Source: PubMed / nih.gov URL:

5.[1] Title: Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA Source: Nucleic Acids Research / Oxford Academic URL:

6.[4] Title: 5-Carboethoxy-2'-deoxycytidine Product Page Source: LGC, Biosearch Technologies URL:

Sources

Method

Application Notes: Fluorescent Labeling of DNA with 5-Carboethoxy-2'-deoxycytidine

Introduction The covalent attachment of fluorescent dyes to deoxyribonucleic acid (DNA) is a cornerstone technique in molecular biology, enabling a wide array of applications from DNA sequencing and quantitative PCR (qPC...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The covalent attachment of fluorescent dyes to deoxyribonucleic acid (DNA) is a cornerstone technique in molecular biology, enabling a wide array of applications from DNA sequencing and quantitative PCR (qPCR) to fluorescence in situ hybridization (FISH) and single-molecule imaging.[] A common and versatile strategy for labeling synthetic oligonucleotides is the post-synthetic modification approach.[2][3] This method involves incorporating a nucleoside with a latent reactive group during solid-phase synthesis, followed by conjugation to a fluorescent dye after the oligonucleotide has been synthesized and cleaved from the support.[4][5]

This application note details a robust, two-stage protocol for the fluorescent labeling of DNA using 5-Carboethoxy-2'-deoxycytidine. This modified nucleoside is advantageous because the carboethoxy group is stable during standard phosphoramidite-based DNA synthesis. Post-synthesis, this group is converted into a reactive primary amine via aminolysis, which then serves as a specific attachment point for any amine-reactive fluorescent dye, most commonly an N-hydroxysuccinimide (NHS) ester.[5][6] This methodology provides researchers with the flexibility to label custom DNA sequences with a broad spectrum of fluorophores.

Principle of the Method

The labeling strategy is a sequential, two-part process that ensures high specificity and efficiency.

  • Stage 1: Synthesis and Aminolysis of the Oligonucleotide. A custom DNA oligonucleotide is synthesized using standard phosphoramidite chemistry, with 5-Carboethoxy-2'-deoxycytidine phosphoramidite incorporated at the desired position(s). Following synthesis and deprotection, the oligonucleotide is treated with a diamine, such as ethylenediamine. Through a nucleophilic acyl substitution reaction, the ethyl ester of the carboethoxy group is converted into a stable amide bond with the diamine, leaving a terminal primary amine as a reactive handle for subsequent labeling.[7][8]

  • Stage 2: Fluorescent Dye Conjugation. The resulting amine-modified oligonucleotide is then reacted with an amine-reactive fluorescent dye, typically an NHS-ester derivative. The primary amine attacks the NHS ester, forming a stable amide bond and covalently attaching the fluorophore to the DNA.[9] The final labeled product is then purified to remove any unreacted dye and unlabeled oligonucleotide.

The entire workflow is depicted below.

Fluorescent_Labeling_Workflow cluster_0 Stage 1: Oligo Synthesis & Modification cluster_1 Stage 2: Fluorescent Labeling & Purification Synthesis 1. Solid-Phase Synthesis (Incorporate 5-Carboethoxy-dC) Cleavage 2. Cleavage & Deprotection Synthesis->Cleavage Aminolysis 3. Post-Synthetic Aminolysis (e.g., with Ethylenediamine) Cleavage->Aminolysis Purification1 4. Initial Purification (Desalting) Aminolysis->Purification1 Labeling 5. NHS-Ester Dye Conjugation Purification1->Labeling Amine-Modified Oligo Purification2 6. Final Purification (HPLC) Labeling->Purification2 QC 7. Quality Control (Spectroscopy) Purification2->QC FinalProduct FinalProduct QC->FinalProduct Fluorescently Labeled DNA

Figure 1: Overall workflow for fluorescent labeling of DNA using 5-Carboethoxy-2'-deoxycytidine.

Materials and Reagents

Equipment
  • Automated DNA Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a reverse-phase C18 column[10]

  • Refrigerated centrifuge

  • Lyophilizer or centrifugal evaporator

  • UV-Vis Spectrophotometer

  • Laboratory shaker

  • pH meter

  • Vortex mixer

Reagents and Consumables
  • 5-Carboethoxy-2'-deoxycytidine phosphoramidite

  • Standard DNA synthesis reagents (phosphoramidites, activators, oxidizing solutions, etc.)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)

  • Ethylenediamine

  • Amine-reactive fluorescent dye (NHS ester) of choice (e.g., Cy3-NHS ester, FAM-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5[6]

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • 0.1 M Triethylammonium Acetate (TEAA)

  • 3 M Sodium Acetate

  • Cold Ethanol (100% and 70%)

  • Nuclease-free water

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

Experimental Protocols

Protocol 1: Synthesis and Aminolysis of Oligonucleotide

This protocol outlines the steps following automated solid-phase DNA synthesis to generate the amine-modified oligonucleotide.

  • Oligonucleotide Synthesis: Synthesize the desired DNA sequence on an automated synthesizer using the 5-Carboethoxy-2'-deoxycytidine phosphoramidite at the intended labeling site(s). Follow the manufacturer's standard protocols for synthesis cycles.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium hydroxide according to the synthesizer's standard protocol.

  • Aminolysis of Carboethoxy Group: a. After standard deprotection, evaporate the ammonium hydroxide solution to dryness in a centrifugal evaporator. b. Resuspend the oligonucleotide pellet in a 1:1 (v/v) solution of ethylenediamine and water. c. Incubate the mixture at room temperature for 4-6 hours. This step converts the carboethoxy group to a primary amine via an ethylenediamine linker. Causality Note: The use of a diamine like ethylenediamine is critical. One amine group performs the nucleophilic attack on the ester's carbonyl carbon, while the other remains as a free primary amine, which is the target for the subsequent dye-labeling reaction.[8][11]

  • Initial Purification (Desalting): a. After aminolysis, remove the excess ethylenediamine by desalting the oligonucleotide. This can be achieved using a desalting column (e.g., Glen Gel-Pak™) or through ethanol precipitation. b. For Ethanol Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol. Vortex and incubate at -20°C for at least 30 minutes. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully discard the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes. e. Remove the supernatant and air-dry or briefly use a centrifugal evaporator to remove residual ethanol. Do not over-dry the pellet. f. Resuspend the amine-modified oligonucleotide in nuclease-free water.

Protocol 2: Fluorescent Labeling of Amine-Modified DNA

This protocol describes the conjugation of an NHS-ester dye to the purified amine-modified oligonucleotide.[12][13]

  • Prepare Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5. This slightly basic pH is optimal for the acylation of primary amines while minimizing hydrolysis of the NHS ester.[9]

  • Prepare Reagents: a. Resuspend the amine-modified oligonucleotide in the pH 8.5 labeling buffer to a final concentration of approximately 0.5-1.0 mM. b. Immediately before use, prepare a stock solution of the NHS-ester dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO. Trustworthiness Note: It is critical to use anhydrous solvent for the dye stock, as moisture will cause the highly reactive NHS ester to hydrolyze, reducing labeling efficiency.[6]

  • Conjugation Reaction: a. To the oligonucleotide solution, add a 10-20 fold molar excess of the dissolved NHS-ester dye. b. Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light. For convenience, the reaction can proceed overnight at 4°C.[13] Expertise Note: A molar excess of the dye drives the reaction towards completion. The optimal ratio may need to be determined empirically for different sequences and dyes but starting with a 15-fold excess is a reliable starting point.[9]

Protocol 3: Purification of Fluorescently Labeled DNA

Purification is a critical self-validating step to remove unreacted free dye and any unlabeled oligonucleotides, which is essential for obtaining a high signal-to-noise ratio in downstream applications.[10] Reverse-phase HPLC is the recommended method for achieving high purity.[14][15]

HPLC_Purification Crude Crude Labeled Oligo (Labeled DNA, Free Dye, Unlabeled DNA) HPLC RP-HPLC Column (C18) Crude->HPLC Detector UV Detector (260 nm & Dye λmax) HPLC->Detector Elution Acetonitrile Gradient in 0.1 M TEAA Elution->HPLC Fractionation Fraction Collector Detector->Fractionation PureProduct Purified Labeled DNA Fractionation->PureProduct

Figure 2: Workflow for the purification of labeled oligonucleotides using Reverse-Phase HPLC.
  • HPLC Setup:

    • Column: Reverse-phase C18 column (e.g., Waters XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[10]

    • Solvent A: 0.1 M TEAA in water.

    • Solvent B: 0.1 M TEAA in 50% acetonitrile.

    • Detection: Monitor two wavelengths simultaneously: 260 nm (for DNA) and the maximum absorbance wavelength (λmax) of the chosen fluorophore.

    • Column Temperature: 60°C to minimize secondary structures.[16]

  • Purification Run: a. Dilute the conjugation reaction mixture with Solvent A. b. Inject the sample onto the equilibrated HPLC column. c. Elute with a linear gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 20-30 minutes. d. The unlabeled oligonucleotide will elute first, followed by the more hydrophobic, dye-labeled product. Free dye will typically elute much later. e. Collect the peak that absorbs at both 260 nm and the dye's λmax.

  • Post-Purification Processing: a. Lyophilize the collected HPLC fraction to remove the volatile TEAA buffer and solvents. b. Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable storage buffer (e.g., TE buffer).

Purification Method Principle Pros Cons Recommended Use
Ethanol Precipitation Differential solubilityFast, removes some free dyeInefficient at removing all free dye and unlabeled oligos.[12]Quick desalting, not for final purification.
Size-Exclusion Chromatography (SEC) Separation by sizeGood for removing small molecules (free dye)Does not separate labeled from unlabeled oligos of the same length.Group separation, buffer exchange.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution, separates labeled from unlabeled oligos and free dye.[10][14]Requires specialized equipment, volatile buffers can be acidic.Gold standard for final purification of fluorescently labeled oligos.[4]

Data Analysis: Characterization and Quality Control

After purification, it is essential to determine the concentration of the oligonucleotide and the efficiency of the labeling reaction. This is achieved by measuring the absorbance of the solution using a UV-Vis spectrophotometer.

Calculations
  • Concentration of DNA (M):

    • [DNA] = (A260 - (A_max * CF_dye)) / ε_DNA

    • Where:

      • A260 is the absorbance at 260 nm.

      • A_max is the absorbance at the dye's maximum wavelength.

      • CF_dye is the correction factor for the dye's absorbance at 260 nm (A260 / A_max for the free dye).

      • ε_DNA is the molar extinction coefficient of the DNA at 260 nm (in M⁻¹cm⁻¹).

  • Concentration of Dye (M):

    • [Dye] = A_max / ε_dye

    • Where:

      • A_max is the absorbance at the dye's maximum wavelength.

      • ε_dye is the molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).

  • Degree of Labeling (DOL):

    • DOL = [Dye] / [DNA]

    • The DOL represents the average number of dye molecules per oligonucleotide. For most applications, a DOL between 0.8 and 1.2 for a single-labeled oligo is considered excellent.[17][18][19]

Fluorophore λmax (nm) ε_dye (M⁻¹cm⁻¹) Correction Factor (CF at 260 nm)
6-FAM 49575,0000.31
Cy3 550150,0000.08
Cy5 649250,0000.05
ROX 57582,0000.36
Texas Red-X 58380,0000.18

(Note: Extinction coefficients and correction factors are approximate and can vary slightly by manufacturer. Always refer to the dye's specific documentation.)[20]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low/No Labeling (Low DOL) 1. Incomplete aminolysis of the carboethoxy group. 2. Hydrolyzed (inactive) NHS-ester dye. 3. Incorrect pH of labeling buffer (too acidic). 4. Presence of primary amines (e.g., Tris buffer) in oligo solution.1. Increase incubation time or temperature for the aminolysis reaction. 2. Use a fresh stock solution of the NHS-ester dye dissolved in anhydrous DMSO/DMF. 3. Verify the labeling buffer pH is between 8.3-9.0.[6] 4. Ensure the oligonucleotide is dissolved in an amine-free buffer like bicarbonate or borate.[12]
High Background Signal in Assay 1. Incomplete removal of free, unreacted dye.1. Re-purify the labeled oligonucleotide using RP-HPLC, ensuring clear separation of the product peak from the free dye peak.[10]
Multiple Peaks in HPLC Chromatogram 1. Incomplete deprotection or modification. 2. Degradation of the oligonucleotide. 3. Isomers of the fluorescent dye.1. Review synthesis and deprotection protocols. 2. Avoid prolonged exposure to harsh acidic or basic conditions. 3. Use a single-isomer dye if possible; otherwise, collect all product-related peaks.

References

  • RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Waters Corporation. Available at: [Link]

  • Sequence-Specific Post-Synthetic Oligonucleotide Labeling for Single-Molecule Fluorescence Applications. ACS Chemical Biology. Available at: [Link]

  • Sequence-Specific Post-Synthetic Oligonucleotide Labeling for Single-Molecule Fluorescence Applications. PubMed. Available at: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Waters Corporation. Available at: [Link]

  • Purification and characterisation of oligonucleotides. ATDBio. Available at: [Link]

  • Fluorescent Labeled Oligos. Bio-Synthesis Inc. Available at: [Link]

  • GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. Glen Research. Available at: [Link]

  • Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Designing Oligo With Multiple Modifications. ELLA Biotech. Available at: [Link]

  • Degree-of-labeling calculator. NanoTemper Technologies. Available at: [Link]

  • Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology. Available at: [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. Available at: [Link]

  • Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. Available at: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Current Protocols. Available at: [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine. Chemical Research in Toxicology. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • Chemical modification. biomers.net. Available at: [Link]

  • New Product - 5'-Carboxy-Modifier C5. Glen Research. Available at: [Link]

  • Use of Carbonyl Group Addition—Elimination Reactions for Synthesis of Nucleic Acid Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]

  • On-DNA Reductive Amination and Alkylation. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

🛠️ Technical Support Center: Troubleshooting 5-Carboethoxy-dC Oligo Synthesis

Topic: Resolving Low Yields and Mass Mismatches in 5-Carboxy-2'-deoxycytidine (5-caC) Oligonucleotide Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals 🔬 Overview 5-Carboxy-2'-deoxycy...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Low Yields and Mass Mismatches in 5-Carboxy-2'-deoxycytidine (5-caC) Oligonucleotide Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals

🔬 Overview

5-Carboxy-2'-deoxycytidine (5-caC) is a critical epigenetic modification, representing the final oxidized state of 5-methylcytosine in the Ten-Eleven Translocation (TET) enzymatic pathway . In solid-phase oligonucleotide synthesis, this mark is incorporated using the 5-Carboethoxy-dC CE-Phosphoramidite .

As a Senior Application Scientist, the most common issue I encounter is researchers reporting "low yield" or "failed synthesis" of 5-caC oligos. In 90% of these cases, the coupling efficiency was actually perfect; the failure occurred during cleavage and deprotection . The 5-carboethoxy group is highly sensitive to standard ammonia-based deprotection, requiring a specific saponification strategy to yield the biologically relevant carboxylate .

📊 Diagnostic Workflow

When troubleshooting 5-caC synthesis, your primary diagnostic tool is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shifts of your crude oligonucleotide will immediately reveal which chemical pathway caused the yield drop.

G Start Low Yield of 5-caC Oligo MS Perform LC-MS Analysis Start->MS Mass1 Mass = Expected - 1 Da (Amide Formation) MS->Mass1 Mass2 Mass = Expected + 28 Da (Intact Ethyl Ester) MS->Mass2 Mass3 Mass = Expected + 55 Da (Per dG residue) MS->Mass3 Cause1 Ammonolysis via NH4OH Mass1->Cause1 Cause2 Incomplete Saponification Mass2->Cause2 Cause3 Incompatible DMF-dG Mass3->Cause3 Fix1 Switch to 0.4M NaOH in MeOH/H2O Cause1->Fix1 Fix2 Extend NaOH Time to 17 Hours Cause2->Fix2 Fix3 Use Isobutyryl-dG or UltraMild Amidites Cause3->Fix3

Diagnostic decision tree for troubleshooting 5-caC oligo synthesis based on LC-MS mass shifts.

❓ Frequently Asked Questions (FAQs)

Q1: My overall oligo yield is fine, but LC-MS shows a mass exactly 1 Da lighter than my expected 5-caC oligo. What happened? Causality: You likely used standard concentrated ammonium hydroxide (NH₄OH) or AMA for cleavage and deprotection. The 5-carboethoxy group is an ethyl ester. When exposed to ammonia, the ester undergoes nucleophilic acyl substitution (ammonolysis), converting it into an amide (5-carbamoyl-dC ) rather than the desired carboxylate (5-carboxy-dC ) . Because the mass of a carbamoyl group (-CONH₂) is exactly 1 Da less than a carboxyl group (-COOH), you observe a -1 Da mass shift. Solution: You must switch to a saponification protocol using 0.4 M methanolic NaOH.

Q2: I used a mild deprotection protocol, but my MS data shows a mass shift of +28 Da per modified base. Causality: A +28 Da shift indicates the presence of an intact ethyl ester (-COOCH₂CH₃ vs. -COOH). This occurs when the saponification reaction is incomplete, often because researchers try to use ultra-mild conditions (like K₂CO₃ in methanol) or shorten the NaOH incubation time. Solution: Ensure your 0.4 M NaOH in Methanol/Water (4:1) is freshly prepared and incubate for the full 17 hours at room temperature.

Q3: Can I use standard protecting groups (like DMF-dG) on my other phosphoramidites when synthesizing a 5-caC oligo? Causality: No. The dimethylformamidine (dmf) protecting group commonly used for Guanine is strictly incompatible with NaOH deprotection . NaOH does not efficiently hydrolyze the dmf group, resulting in incomplete deprotection and a persistent +55 Da mass artifact for every dG in your sequence. Solution: Use standard protecting groups (Benzoyl-dA, Benzoyl-dC, Isobutyryl-dG) or UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG).

Q4: How do I recover my oligo after NaOH deprotection, considering it cannot be evaporated like ammonia? Causality: NaOH is non-volatile. If you attempt to dry the oligo via a SpeedVac without neutralization, the concentrating hydroxide will completely degrade the oligonucleotide backbone and dissolve the silica matrix of downstream purification columns. Solution: You must neutralize the solution with 2 M Triethylammonium acetate (TEAA) or glacial acetic acid to pH ~7.0 before desalting .

🧬 Mechanistic Pathway

Understanding the chemical divergence of the ester group under different nucleophilic conditions is critical for mastering this synthesis.

Pathway Ester 5-Carboethoxy-dC (Protected Precursor) Carboxy 5-Carboxy-dC (Desired Epigenetic Mark) Ester->Carboxy 0.4 M NaOH in MeOH/H2O (Saponification) Amide 5-Carbamoyl-dC (Off-Target Artifact) Ester->Amide Conc. NH4OH (Ammonolysis)

Chemical divergence of the 5-carboethoxy ester under different deprotection conditions.

📈 Quantitative Data & Condition Matrix

Use this matrix to predict the outcome of your chosen deprotection strategy.

Deprotection ReagentTemp / TimeResulting 5-Position Functional GroupExpected Mass Shift (vs. 5-caC)
0.4 M NaOH (MeOH:H₂O 4:1) 25°C / 17h 5-Carboxy-dC (Carboxylate) 0 Da (Target)
Conc. NH₄OH55°C / 8h5-Carbamoyl-dC (Amide)-1 Da
0.4 M NaOH (MeOH:H₂O 4:1)25°C / <4h5-Carboethoxy-dC (Ethyl Ester)+28 Da
K₂CO₃ in Methanol25°C / 4h5-Carboethoxy-dC (Ethyl Ester)+28 Da
0.4 M NaOH (with DMF-dG)25°C / 17h5-Carboxy-dC + Protected dG+55 Da per dG

🧪 Experimental Protocols

Standardized Saponification & Deprotection Protocol for 5-caC

This self-validating protocol ensures complete hydrolysis of the ester while protecting the oligo backbone from alkaline degradation.

Step 1: Reagent Preparation

  • Prepare a fresh solution of 0.4 M Sodium Hydroxide (NaOH) in a 4:1 (v/v) mixture of Methanol and Ultra-pure Water. Note: Use HPLC-grade methanol to prevent side reactions.

Step 2: Cleavage & Saponification

  • Transfer the dried CPG solid support from the synthesis column to a tightly sealed 2 mL screw-cap vial.

  • Add 1.0 to 1.5 mL of the 0.4 M methanolic NaOH solution.

  • Incubate at room temperature (20–25°C) for exactly 17 hours . Do not heat the vial, as elevated temperatures in NaOH will cause strand scission.

Step 3: Neutralization (Self-Validating Step)

  • Carefully pipette the supernatant off the CPG support and transfer it into a new 15 mL conical tube.

  • Wash the CPG with 0.5 mL of ultra-pure water and pool it with the supernatant.

  • Critical: Add 2 M Triethylammonium acetate (TEAA) buffer dropwise while gently vortexing.

  • Validation: Spot 1 µL of the solution onto pH indicator paper. Continue adding TEAA until the pH reads strictly between 7.0 and 7.5.

Step 4: Desalting & Purification

  • Process the neutralized oligonucleotide through a Sephadex G-25 size-exclusion column (e.g., NAP-10 or NAP-25) equilibrated with water.

  • Lyophilize the desalted eluate. The oligo is now ready for LC-MS validation and downstream epigenetic assays.

📚 References

  • Glen Research. "5-Carboxy-dC-CE Phosphoramidite - (10-1066)". Glen Research Technical Reports. URL: [Link]

  • RSC Publishing. "Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position". RSC Advances. URL: [Link]

Optimization

Technical Support Center: Troubleshooting HPLC Purification of Hydrophobically Modified Oligonucleotides

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by hydrophobically modified oligonucleotides (HMOs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by hydrophobically modified oligonucleotides (HMOs)—such as GalNAc, cholesterol, and lipid-conjugated siRNAs or antisense oligonucleotides (ASOs).

Unlike standard unmodified DNA or RNA, HMOs possess a highly amphiphilic nature. The hydrophilic, negatively charged phosphate backbone combined with a massive hydrophobic tag fundamentally alters their behavior in solution and on the column[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-purity separations.

I. Diagnostic Workflow for HMO Purification

Before diving into specific troubleshooting steps, consult the decision tree below to identify the root cause of your chromatographic failure.

TroubleshootingWorkflow A Crude Hydrophobic Oligo (e.g., GalNAc, Cholesterol) B Micelle Formation Detected? (Broad/Split Peaks) A->B C Increase Column Temp (65°C - 80°C) B->C Yes D Low Recovery / Irreversible Binding? B->D No C->D E Switch to Polymeric (PLRP-S) or Wide-Pore C4 Phase D->E Yes F Poor n-1 Resolution? D->F No E->F G Use TEA/HFIP Ion-Pairing & Shallow Gradient F->G Yes H Purified Full-Length Conjugate F->H No G->H

Figure 1: Decision tree for troubleshooting HPLC purification of hydrophobically modified oligos.

II. Core Troubleshooting Guide (FAQs)

Q1: Why am I seeing massive peak broadening, tailing, or multiple split peaks for a single lipid-conjugated oligonucleotide? The Causality: This is the chromatographic hallmark of micelle formation and self-aggregation. Because oligonucleotides are highly charged (hydrophilic) and the lipid/cholesterol tag is highly hydrophobic, the molecules act as surfactants. In aqueous mobile phases, they spontaneously self-assemble into micelles or higher-order aggregates to shield the hydrophobic tags from the aqueous environment[1]. The column separates these different aggregation states, resulting in split or broad peaks. The Solution: You must thermodynamically disrupt the hydrogen bonding and hydrophobic self-assembly.

  • Elevate column temperature to 65°C–80°C. The thermal energy ensures the oligonucleotide remains in a monomeric state, improving mass transfer kinetics.

  • Pre-denature the sample: Add 10–20% organic modifier (e.g., methanol or acetonitrile) to the sample injection diluent and heat it to 70°C for 5 minutes prior to injection.

Q2: My recovery of a cholesterol-modified siRNA is less than 10% on a standard C18 column. Where is my sample? The Causality: It is irreversibly bound to the stationary phase. In Ion-Pair Reversed-Phase (IP-RP) chromatography, the stationary phase separates molecules based on hydrophobicity[2]. A standard C18 silica column has a massive hydrophobic surface area. When you combine the hydrophobicity of the ion-paired oligonucleotide backbone with a bulky cholesterol tag, the retention factor becomes so high that standard elution gradients cannot desorb the molecule without using organic concentrations that precipitate the buffer salts. The Solution: Switch to a less retentive stationary phase. Wide-pore C4 columns or macroporous polymeric resins (like PLRP-S) are strongly recommended. Polymeric columns are particularly advantageous because they can withstand the extreme pH (pH 8–9) and high temperatures (80°C) required for HMOs without suffering from silica dissolution or ligand bleed.

Q3: How can I separate the full-length GalNAc-oligonucleotide from the n-1 failure sequence? They are completely co-eluting. The Causality: In standard oligonucleotide synthesis, failure sequences (<50% purity in long chains) are common[3]. However, with HMOs, the bulky hydrophobic modification dominates the column interaction. This "hydrophobic anchor" masks the slight difference in polarity caused by a single missing nucleotide (n-1), destroying selectivity. The Solution: Optimize the dynamic modifier in your mobile phase. Switch from standard Triethylammonium acetate (TEAA) to a Triethylamine/Hexafluoroisopropanol (TEA/HFIP) buffer system. HFIP is a weakly acidic, heavily fluorinated alcohol. It effectively buffers the mobile phase while dynamically coating the stationary phase, which enhances the ion-pairing efficiency of TEA to the phosphate backbone[2]. This amplifies the chromatographic difference between the n and n-1 species.

Q4: I am experiencing severe carryover (ghost peaks) in subsequent blank runs. How do I clean the system? The Causality: Hydrophobic tags, especially lipid conjugates, have a high affinity for the stainless steel tubing, injector rotor seals, and the column frit. They slowly bleed off during subsequent gradients. The Solution: Implement a rigorous post-run wash protocol. Flush the column with a solvent containing 90% Acetonitrile or a mixture of Acetonitrile/Isopropanol (IPA). Injecting a blank containing 50% DMSO or 0.1M NaOH (only if using a highly stable polymeric column) will strip residual aggregates from the injector loop.

III. Mechanistic Interaction Model

To successfully purify HMOs, one must understand the dual-interaction mechanism occurring at the surface of the stationary phase.

IPMechanism Oligo Hydrophobic Oligo Phosphate Backbone (-) Lipid Conjugate IP_Agent Ion-Pairing Agent (TEA+ / HFIP) Oligo->IP_Agent Electrostatic Pairing Stationary Stationary Phase Polymeric / C4 Resin Oligo->Stationary Direct Lipid Adsorption IP_Agent->Stationary Hydrophobic Interaction

Figure 2: IP-RP HPLC interaction mechanism for lipid-conjugated oligonucleotides.

IV. Quantitative Data & Selection Guides

Summarizing the optimal parameters is critical for method development. Use the following tables to select the right chemistry for your specific HMO.

Table 1: Mobile Phase Modifiers for IP-RP-HPLC of HMOs

Buffer SystemCompositionMS CompatibilityResolution Power (n vs n-1)Best Application
TEAA 0.1 M Triethylammonium acetate (pH 7.0)ModerateLow for HMOsDesalting, simple unmodified oligos[4].
TEA/HFIP 15 mM TEA / 400 mM HFIP (pH 8.0)ExcellentVery HighCholesterol/GalNAc conjugates, LC-MS analysis.
HAA 0.1 M Hexylammonium acetate (pH 7.0)PoorHighPreparative scale purification of highly polar oligos.

Table 2: Stationary Phase Selection Guide for HMOs

Column TypePore SizepH ToleranceTemp ToleranceRetention ProfileRecommendation for HMOs
C18 Silica 120 Å2.0 – 8.0< 60°CVery HighNot Recommended. Causes irreversible binding.
C4 Silica 300 Å2.0 – 8.0< 60°CModerateAcceptable. Good for moderate hydrophobic tags.
PLRP-S (Polymeric) 100 Å – 400 Å1.0 – 14.0Up to 90°CModerate / HighIdeal. Withstands high temp/pH needed for HMOs.
V. Step-by-Step Methodology: IP-RP-HPLC Purification of Cholesterol-Conjugated siRNAs

This protocol is designed as a self-validating system . Each step contains a validation checkpoint to ensure the chemistry is performing as expected before proceeding.

Step 1: Sample Preparation & Denaturation

  • Dissolve the crude cholesterol-siRNA in a diluent composed of 50 mM TEAA and 20% Methanol to a concentration of 1-5 mg/mL.

  • Heat the sample vial in a thermomixer at 70°C for 5 minutes.

  • Validation Checkpoint: Visually inspect the vial. The solution must be completely clear. Any turbidity indicates unbroken micelles or incomplete dissolution; increase Methanol to 30% if necessary.

Step 2: Mobile Phase Preparation

  • Buffer A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in LC-MS grade Water.

  • Buffer B: 15 mM TEA and 400 mM HFIP in 50:50 Water:Methanol. (Note: Methanol is preferred over Acetonitrile for cholesterol conjugates as it provides better solubility and recovery).

Step 3: System Priming & Column Equilibration

  • Install a PLRP-S column (e.g., 4.6 x 150 mm, 100 Å, 5 µm).

  • Set the column oven to 75°C .

  • Flush the column with 5% Buffer B at 1.0 mL/min for 15 column volumes.

  • Validation Checkpoint: Monitor the UV baseline at 260 nm and 290 nm. A stable, flat baseline validates that the HFIP/TEA ion-pairing dynamic equilibrium has been established on the stationary phase. Do not inject until the baseline is flat.

Step 4: Gradient Execution

  • Inject the sample (max 50 µL for analytical scale).

  • Run a shallow gradient: 5% B to 40% B over 5 minutes (loading phase), then 40% B to 65% B over 30 minutes (elution phase; ~0.8% B/min).

  • Validation Checkpoint: The target full-length HMO should elute as a sharp, symmetrical peak. If the peak tails severely, the column temperature is too low.

Step 5: Fraction Collection & Post-Run Wash

  • Collect fractions based on UV threshold (use 290 nm if 260 nm is saturated due to high concentration).

  • Immediately step the gradient to 100% B for 10 minutes to wash off strongly retained failure sequences and lipid aggregates.

  • Return to 5% B and equilibrate for 10 minutes before the next injection.

VI. References

Sources

Troubleshooting

Improving mass spectrometry ionization of 5-Carboethoxy-2'-deoxycytidine

Welcome to the Technical Support Center for Modified Nucleoside Analysis. This guide is engineered for researchers and drug development professionals facing sensitivity and signal-stability challenges when analyzing 5-Ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Modified Nucleoside Analysis. This guide is engineered for researchers and drug development professionals facing sensitivity and signal-stability challenges when analyzing 5-Carboethoxy-2'-deoxycytidine via Electrospray Ionization Mass Spectrometry (ESI-MS).

As a modified pyrimidine, 5-Carboethoxy-2'-deoxycytidine presents unique physicochemical hurdles. This guide bypasses generic advice, focusing instead on the thermodynamic and electronic causality behind signal loss, and provides self-validating workflows to secure robust, reproducible quantification.

Diagnostic ESI-MS Workflow

Before adjusting parameters, map your current signal degradation pathway using the diagnostic logic below.

ESI_Troubleshooting Start Analyze 5-Carboethoxy-2'-deoxycytidine via ESI-MS (Positive Mode) CheckSignal Is[M+H]+ the dominant base peak? Start->CheckSignal IdentifyIssue Identify Primary Signal Sink CheckSignal->IdentifyIssue No Validate Self-Validating Check: [M+H]+ / [B+H]+ Ratio > 5 CheckSignal->Validate Yes IssueAdducts High [M+Na]+ / [M+K]+ Adduct Formation IdentifyIssue->IssueAdducts IssueISF High [B+H]+ (Loss of Deoxyribose) IdentifyIssue->IssueISF IssueLowIon Overall Low Ionization Efficiency IdentifyIssue->IssueLowIon SolAdducts Switch to 10 mM NH4HCO3 Buffer IssueAdducts->SolAdducts SolISF Lower Declustering Potential & Desolvation Temp IssueISF->SolISF SolLowIon Add 0.1% Formic Acid or 0.2 mM NH4F IssueLowIon->SolLowIon SolAdducts->Validate SolISF->Validate SolLowIon->Validate

Diagnostic workflow for resolving common ESI-MS signal sinks in modified nucleoside analysis.

Mechanistic Troubleshooting & FAQs

Q: Why is the[M+H]⁺ signal (m/z 300.1) for 5-Carboethoxy-2'-deoxycytidine significantly lower than that of unmodified 2'-deoxycytidine? A: Causality: The ionization efficiency of cytidine derivatives in positive ESI mode relies heavily on the proton affinity of the N3 nitrogen on the pyrimidine ring[1]. The 5-carboethoxy group is a powerful electron-withdrawing group (EWG). Through both resonance and inductive effects, it pulls electron density away from the pyrimidine ring, significantly lowering the pKa and proton affinity of the N3 position. Consequently, gas-phase protonation becomes thermodynamically unfavorable compared to canonical nucleosides. Actionable Insight: To overcome this energetic barrier, you must optimize the proton-donating capacity of your droplets. While 0.1% Formic Acid is standard, utilizing Ammonium Bicarbonate (NH₄HCO₃) has been shown to significantly enhance [M+H]⁺ signals for modified nucleosides by providing a highly efficient proton source during the final stages of droplet desolvation[2].

Q: My precursor ion signal is split across multiple masses, specifically +22 Da (m/z 322.1) and +38 Da (m/z 338.1). How do I consolidate the ion current? A: Causality: You are observing alkali metal adducts ([M+Na]⁺ and [M+K]⁺). 5-Carboethoxy-2'-deoxycytidine possesses multiple oxygen-rich coordination sites (the carboethoxy ester carbonyl, the pyrimidine C2 carbonyl, and the 2'-deoxyribose hydroxyls). These sites readily chelate ambient sodium and potassium ions present in glassware, solvents, or biological matrices. This chelation acts as a "signal sink," depleting the [M+H]⁺ population. Actionable Insight: Switch your mobile phase buffer to 10 mM Ammonium Bicarbonate. The ammonium ions (NH₄⁺) competitively displace Na⁺ and K⁺ at the coordination sites in solution. During desolvation, the ammonium adduct decomposes into volatile ammonia (NH₃) and a proton, effectively funneling the ion current back into the desired [M+H]⁺ channel[2].

Q: I see a massive peak at m/z 184.1. Is my sample degrading in the vial? A: Causality: This is rarely vial degradation; it is In-Source Fragmentation (ISF). Deoxyribonucleosides are notoriously susceptible to the cleavage of the N-glycosidic bond during the ESI process, resulting in the neutral loss of the 2'-deoxyribose moiety (-116 Da) and leaving the protonated 5-carboethoxycytosine base ([B+H]⁺)[1]. The electron-withdrawing nature of the 5-carboethoxy group further destabilizes this bond under thermal and electrical stress. Actionable Insight: Reduce the declustering potential (DP) or cone voltage to minimize collision-induced dissociation in the intermediate pressure region of the source. Additionally, lower the desolvation gas temperature (e.g., from 500°C to 350°C).

Self-Validating Experimental Protocol

To ensure your LC-MS/MS system is optimally tuned for this specific molecule, execute the following self-validating post-column infusion protocol.

System Validation Metric: The protocol uses the Precursor-to-Fragment Ratio (PFR) —defined as the absolute intensity of [M+H]⁺ (m/z 300.1) divided by the intensity of [B+H]⁺ (m/z 184.1). A validated, optimized system must achieve a PFR > 5.0 .

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL tuning solution of 5-Carboethoxy-2'-deoxycytidine in 50:50 LC-MS grade Water:Acetonitrile. Do not add acid to the tuning syringe.

  • Hardware Setup: Connect the syringe pump to a zero-dead-volume T-junction installed between the LC column outlet and the ESI source inlet.

  • Infusion: Infuse the tuning solution at 10 µL/min while the LC pumps a 50:50 mixture of Mobile Phase A (Aqueous) and B (Organic) at your standard analytical flow rate (e.g., 0.3 mL/min).

  • Mobile Phase Screening: Sequentially pump the following Aqueous (Phase A) buffers for 5 minutes each, monitoring the MS1 full scan (m/z 150–400):

    • Test 1: 0.1% Formic Acid in Water.

    • Test 2: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Test 3: 10 mM Ammonium Bicarbonate in Water (pH ~7.8).

  • Parameter Titration: While pumping the optimal buffer (typically Test 3), decrease the Cone Voltage/Declustering Potential in 5V increments until the m/z 184.1 peak minimizes.

  • Validation Calculation: Extract the ion chromatograms for m/z 300.1 and m/z 184.1. Calculate the PFR. If PFR < 5.0, reduce the source temperature by 50°C and repeat Step 5.

Quantitative Performance Metrics

The table below summarizes the expected quantitative shifts in ESI-MS performance when applying different mobile phase strategies to 5-Carboethoxy-2'-deoxycytidine, based on mechanistic principles of modified nucleoside ionization.

Mobile Phase Additive (Phase A)Primary Mechanism of ActionRelative[M+H]⁺ IntensityAdduct Suppression ([M+Na]⁺)Target Precursor-to-Fragment Ratio (PFR)
0.1% Formic Acid Standard acidic protonation1.0x (Baseline)Poor (<20%)2.5 (High ISF)
10 mM Ammonium Acetate Competitive cation displacement2.8xGood (~85%)4.2 (Moderate ISF)
10 mM Ammonium Bicarbonate Optimal proton transfer & displacement4.5x Excellent (>95%) 6.8 (Validated)
0.2 mM Ammonium Fluoride Gas-phase basicity enhancement3.2xModerate (~60%)3.5 (Elevated ISF)

Note: Data represents expected relative multipliers. Absolute cps (counts per second) will vary based on mass analyzer geometry (e.g., Triple Quadrupole vs. TOF).

References

  • Chemical Ionization Mass Spectrometry of Nucleosides. Mechanisms of Ion Formation and Estimations of Proton Affinity. Journal of the American Chemical Society.[Link][1]

  • The Effects of Solvation Enthalpy, Surface Tension, and Conductivity of Common Additives on Positive Electrospray Ionization in Selected Pharmaceuticals. MDPI.[Link][2]

Sources

Optimization

Technical Support Center: Overcoming Poor Incorporation of Modified Nucleosides by DNA Polymerase

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered during the enzymatic incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered during the enzymatic incorporation of modified nucleosides. The information herein is structured to address specific experimental issues with a focus on the underlying scientific principles to empower you to optimize your protocols effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of modified nucleosides with DNA polymerases.

Q1: What are the primary factors that influence the incorporation of a modified nucleoside by a DNA polymerase?

A1: The successful incorporation of a modified nucleoside is a multifactorial issue. The key determinants include:

  • The DNA Polymerase: Different polymerases exhibit varying levels of tolerance for modified substrates. High-fidelity polymerases with their stringent active sites and proofreading capabilities can be less accommodating than more processive or specialized polymerases.[1][2][3]

  • The Modification Itself: The size, charge, and position of the chemical modification on the nucleobase, sugar, or phosphate moiety are critical.[4] Bulky modifications can cause steric hindrance within the polymerase's active site.[5][6]

  • The Template Sequence: The sequence context surrounding the incorporation site can influence efficiency. GC-rich regions or sequences prone to forming secondary structures can present additional challenges.[7][8]

  • Reaction Conditions: Standard reaction parameters such as Mg²⁺ concentration, dNTP balance, pH, and temperature play a crucial role and often require re-optimization when using modified substrates.[9][10][11][12]

Q2: Can I use my standard high-fidelity DNA polymerase for incorporating modified nucleosides?

A2: While some high-fidelity polymerases may tolerate certain modifications, they are often not the optimal choice. Their 3'→5' exonuclease (proofreading) activity can excise the modified nucleotide after incorporation.[1][7] It is often preferable to use a polymerase lacking this activity or one that has been specifically engineered for improved acceptance of modified substrates.[13][14]

Q3: How do I know if the poor yield of my reaction is due to inefficient incorporation or another issue?

A3: To diagnose the problem, it's essential to run proper controls. A parallel reaction with unmodified dNTPs will establish a baseline for your polymerase's activity with the specific template and primers. If the control reaction yields a strong product while the reaction with the modified nucleoside does not, inefficient incorporation is the likely culprit.

Q4: Are there specific positions on the nucleobase that are more amenable to modification?

A4: Yes, the position of the modification is crucial. For pyrimidines, the C5 position is often used for attaching modifications. For purines, the C7 position of 7-deazapurines is a common site. These positions project into the major groove of the DNA double helix and are less likely to interfere with base pairing and the polymerase's active site.[4]

Q5: What methods can be used to analyze the incorporation of modified nucleosides?

A5: Several techniques can be employed to verify the incorporation of modified nucleosides:

  • Gel Electrophoresis: A simple method to observe changes in product size or mobility.

  • Next-Generation Sequencing (NGS): Techniques like whole-genome bisulfite sequencing (WGBS) and other specialized sequencing methods can map modifications at single-base resolution.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for the identification and quantification of modified nucleosides in a DNA sample.[17]

  • Antibody-Based Enrichment: Methods like DNA immunoprecipitation (DIP) can be used to enrich for DNA fragments containing the modification of interest.[18]

II. Troubleshooting Guide: Diagnosing and Solving Incorporation Issues

This section provides a structured approach to troubleshooting common problems encountered during the incorporation of modified nucleosides.

Issue 1: No or Low Yield of Full-Length Product

This is the most frequent issue and can stem from several sources. The following troubleshooting workflow will help you systematically identify and resolve the problem.

Troubleshooting Workflow: No/Low Product Yield

G cluster_0 Start: No/Low Product cluster_1 Step 1: Verify Core Reaction Components cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Evaluate Polymerase and Substrate Compatibility cluster_4 Resolution Start No or Low Yield of Full-Length Product Verify_Polymerase Is the polymerase active? Run a positive control with unmodified dNTPs. Start->Verify_Polymerase Verify_dNTPs Are the (unmodified) dNTPs intact? Check storage and handling. Verify_Polymerase->Verify_dNTPs If control works Success Successful Incorporation Verify_Polymerase->Success If control fails, troubleshoot standard PCR Verify_Template Is the template DNA of high quality? Check integrity and purity. Verify_dNTPs->Verify_Template Optimize_Mg Titrate Mg²⁺ Concentration (e.g., 1.5 - 4.0 mM) Verify_Template->Optimize_Mg Optimize_dNTP_Ratio Adjust the ratio of modified to unmodified dNTPs Optimize_Mg->Optimize_dNTP_Ratio Optimize_Annealing Perform a temperature gradient PCR Optimize_dNTP_Ratio->Optimize_Annealing Add_Enhancers Consider PCR enhancers (e.g., DMSO, Betaine) Optimize_Annealing->Add_Enhancers Change_Polymerase Switch to a different DNA polymerase (e.g., Family B, engineered polymerase) Add_Enhancers->Change_Polymerase If still no/low yield Check_Modification Is the modification known to be problematic? Consult literature or manufacturer's data. Change_Polymerase->Check_Modification Check_Modification->Success If successful

Caption: A step-by-step workflow for troubleshooting no or low yield of PCR products when using modified nucleosides.

Detailed Troubleshooting Steps:

Step 1: Verify Core Reaction Components

  • Polymerase Activity: Always begin by running a positive control with your template, primers, and a standard, unmodified dNTP mix. If this reaction fails, the issue lies with your basic PCR setup (polymerase, buffer, template, or primers) and not the modified nucleoside.

  • dNTP Integrity: Deoxyribonucleoside triphosphates are sensitive to degradation from repeated freeze-thaw cycles and acidic pH.[19] If you suspect degradation, use a fresh aliquot of dNTPs.

  • Template Quality: Degraded or impure template DNA can inhibit PCR.[8][20] Ensure your template is of high quality and free from inhibitors.

Step 2: Optimize Reaction Conditions

  • Magnesium Concentration: Mg²⁺ is a critical cofactor for DNA polymerase.[9][12] The optimal concentration can shift when using modified nucleosides. It is advisable to perform a Mg²⁺ titration, typically from 1.5 mM to 4.0 mM.

  • Ratio of Modified to Unmodified dNTPs: It is not always necessary to completely replace the natural dNTP with its modified counterpart. A partial substitution can often improve yield. Experiment with different ratios (e.g., 1:1, 1:3, 1:10 of modified to unmodified dNTP).

  • Annealing Temperature: The presence of modified nucleosides in the template or primers can alter their melting temperature (Tm). An annealing temperature gradient PCR is the most effective way to determine the new optimal temperature.

  • PCR Enhancers: For challenging templates, especially those with high GC content, the addition of PCR enhancers like DMSO, betaine, or formamide can be beneficial.[9] These reagents help to disrupt secondary structures and facilitate primer annealing.

Step 3: Evaluate Polymerase and Substrate Compatibility

  • Choice of DNA Polymerase: If optimization of reaction conditions does not yield satisfactory results, the chosen DNA polymerase may not be compatible with the modified nucleoside. Consider switching to a different polymerase. Family B polymerases, such as those from Pyrococcus furiosus (Pfu) or Thermococcus kodakarensis (KOD), have been shown to be more accommodating of nucleobase modifications.[4][6] Additionally, commercially available engineered polymerases are designed for enhanced performance with modified substrates.[13]

  • Nature of the Modification: Some modifications are inherently more difficult for polymerases to incorporate. Bulky fluorescent dyes, for example, can cause steric hindrance and lead to premature termination of DNA synthesis.[6][21] Review the literature or the manufacturer's technical data for information on the specific modified nucleoside you are using.

Issue 2: Presence of Shorter, Truncated Products

The appearance of products shorter than the expected full-length amplicon often indicates premature termination of the DNA synthesis.

Causality and Solutions:
Potential Cause Scientific Rationale Recommended Solution
Steric Hindrance The modification on the nucleoside is too bulky and physically clashes with the amino acid residues in the polymerase's active site, causing the enzyme to stall and dissociate.[5][6]1. Switch to a polymerase with a more open active site or one known to accept larger modifications. 2. If possible, choose a modified nucleoside with a longer linker arm between the nucleobase and the modification to reduce steric clash.
Proofreading Activity A high-fidelity polymerase with 3'→5' exonuclease activity may recognize the modified nucleoside as an error and excise it, leading to truncated products.[1][7]1. Use a DNA polymerase that lacks proofreading activity (e.g., Taq polymerase). 2. Use a "hot-start" formulation of a proofreading polymerase to minimize primer degradation before the reaction starts.[7]
Suboptimal dNTP Concentration An imbalance in the dNTP pool, particularly a low concentration of the next correct nucleotide after the modified one, can cause the polymerase to pause and dissociate.Ensure that all four dNTPs (or their modified analogs) are present at an optimal and balanced concentration, typically 200 µM each.[8][11]
Issue 3: Non-Specific Amplification Products

The presence of multiple bands on an agarose gel indicates that the primers are annealing to non-target sites on the template DNA.

Troubleshooting Non-Specific Amplification

G cluster_0 Start: Non-Specific Products cluster_1 Step 1: Optimize Annealing Temperature cluster_2 Step 2: Adjust Reaction Components cluster_3 Step 3: Employ Hot-Start PCR cluster_4 Resolution Start Non-Specific Amplification Increase_Ta Increase Annealing Temperature (Ta) (Perform a gradient PCR) Start->Increase_Ta Decrease_Primer Decrease Primer Concentration Increase_Ta->Decrease_Primer If non-specificity persists Decrease_Mg Decrease Mg²⁺ Concentration Decrease_Primer->Decrease_Mg Use_Hot_Start Use a Hot-Start DNA Polymerase Decrease_Mg->Use_Hot_Start Success Specific Product Use_Hot_Start->Success If successful

Caption: A logical workflow for troubleshooting non-specific PCR amplification when using modified nucleosides.

Detailed Solutions:
  • Increase Annealing Temperature: This is the most effective way to reduce non-specific primer binding. A higher temperature increases the stringency of primer annealing, ensuring that they only bind to their intended target sequence.

  • Reduce Primer and Mg²⁺ Concentrations: High concentrations of primers and Mg²⁺ can promote non-specific binding. Titrating these components down to the lowest effective concentration can improve specificity.

  • Use a Hot-Start Polymerase: Hot-start polymerases are inactive at room temperature and are only activated at the high temperatures of the initial denaturation step.[7] This prevents the amplification of non-specific products that can arise from primers annealing at lower temperatures during reaction setup.

III. Experimental Protocols

Protocol 1: Optimizing Mg²⁺ Concentration
  • Prepare a Master Mix: Create a master mix containing all reaction components except for MgCl₂. This should include the buffer, dNTPs (with the modified nucleoside), primers, template DNA, and DNA polymerase.

  • Aliquot the Master Mix: Dispense the master mix into a series of PCR tubes.

  • Create a Mg²⁺ Gradient: Add varying amounts of a stock MgCl₂ solution to each tube to achieve a final concentration gradient (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).

  • Perform PCR: Run the PCR under your standard cycling conditions.

  • Analyze Results: Analyze the PCR products on an agarose gel to determine which Mg²⁺ concentration yields the highest amount of the specific product with the least non-specific amplification.

Protocol 2: Determining the Optimal Annealing Temperature using Gradient PCR
  • Prepare a PCR Master Mix: Prepare a sufficient volume of master mix for the number of reactions in your gradient. This should contain the optimized Mg²⁺ concentration determined from Protocol 1.

  • Aliquot and Place in Thermocycler: Aliquot the master mix into PCR tubes or a PCR plate. Place the tubes/plate in a thermocycler with gradient capability.

  • Set the Temperature Gradient: Program the thermocycler to create a temperature gradient across the block during the annealing step. A typical gradient might span from 50°C to 65°C.

  • Run the PCR: Execute the PCR program.

  • Analyze the Results: Visualize the products on an agarose gel. The lane corresponding to the optimal annealing temperature will show a strong, specific band with minimal or no non-specific products.

IV. References

  • Su, R., Dong, L., Li, Y., & He, X. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. MedComm, 3(4), e173. [Link]

  • Bergen, K., Pinz, N., & Peritz, T. (2013). Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides. Journal of Biological Chemistry, 288(15), 10456-10465. [Link]

  • Choi, J. Y., & Guengerich, F. P. (2018). The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta. DNA Repair, 69, 52-61. [Link]

  • Song, C. X., & He, C. (2019). Detection, Structure and Function of Modified DNA Bases. Accounts of Chemical Research, 52(4), 935-944. [Link]

  • Perlow, R. A., Broyde, S., & Geacintov, N. E. (2004). Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template. Biochemistry, 43(24), 7879-7891. [Link]

  • Wang, Y. (2020). Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. LCGC International, 33(11), 22-27. [Link]

  • Oxford Cancer. (2021). New sequencing methods for distinguishing DNA modifications. Retrieved from [Link]

  • Wang, Z., & Schulten, K. (2016). Understanding the Fidelity and Specificity of DNA Polymerase I. ACS Central Science, 2(1), 31-40. [Link]

  • Unnikrishnan, A., Freeman, W. M., & Richardson, A. (2017). Analysis of DNA modifications in aging research. GeroScience, 39(1), 1-13. [Link]

  • Herdewijn, P. (Ed.). (2008). Modified Nucleosides in Biochemistry, Biotechnology and Medicine. John Wiley & Sons. [Link]

  • Welter, M., & Marx, A. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(4), 631-640. [Link]

  • Assay Genie. (n.d.). High-Fidelity DNA Polymerase. Retrieved from [Link]

  • Zahn, K. E., Belcastro, M., & Tzonev, S. (2018). High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. Nucleic Acids Research, 46(16), e99. [Link]

  • Jena Bioscience. (n.d.). High Fidelity Polymerase, Polymerases & Core Kits. Retrieved from [Link]

  • Zhu, Z., Waggoner, A. S., & Armitage, B. A. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 31(10), 2633-2640. [Link]

  • Arezi, B., & Hogrefe, H. (2009). Modified DNA polymerases for PCR troubleshooting. Expert Review of Proteomics, 6(5), 555-565. [Link]

  • Olsson, L., & Maden, B. E. H. (2019). A Practical Guide to the Measurement and Analysis of DNA Methylation. American Journal of Respiratory Cell and Molecular Biology, 61(1), 12-23. [Link]

  • Gardner, A. F., & Jack, W. E. (2018). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Biotechniques, 24(3), 438-446. [Link]

  • Gardner, A. F., & Jack, W. E. (2019). Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates. Frontiers in Bioengineering and Biotechnology, 7, 83. [Link]

  • The Scientist. (2024). Optimizing PCR: Proven Tips and Troubleshooting Tricks. Retrieved from [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • Soderling, T. R. (n.d.). OPTIMIZATION OF PCRS. Retrieved from [Link]

  • Caister Academic Press. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • Innis, M. A., & Gelfand, D. H. (1990). Optimization of PCRs. In PCR Protocols: A Guide to Methods and Applications (pp. 3-12). Academic Press. [Link]

  • Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Retrieved from [Link]

  • Research Explorer. (2023). Methods for enzymatic synthesis of modified nucleic acids. Retrieved from [Link]

  • Schuman, M. J., & Johnson, K. A. (2008). Mismatched dNTP incorporation by DNA polymerase β does not proceed via globally different conformational pathways. Nucleic Acids Research, 36(10), 3297-3307. [Link]

  • Manufacturing Chemist. (2021). Towards the enzymatic synthesis of oligonucleotides: part I. Retrieved from [Link]

  • Radhakrishnan, R., & Schlick, T. (2004). Correct and incorrect nucleotide incorporation pathways in DNA polymerase β. Structure, 12(7), 1247-1259. [Link]

  • Ahn, J., & Johnson, K. A. (2008). Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways. Biochemistry, 47(37), 9879-9889. [Link]

Sources

Troubleshooting

Reducing off-target effects of 5-Carboethoxy-2'-deoxycytidine in cell culture

Technical Support Center: Troubleshooting 5-Carboethoxy-2'-deoxycytidine (5-CE-dC) in Cell Culture Welcome to the Technical Support Portal. As application scientists, we know that utilizing prodrugs and modified nucleosi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Carboethoxy-2'-deoxycytidine (5-CE-dC) in Cell Culture

Welcome to the Technical Support Portal. As application scientists, we know that utilizing prodrugs and modified nucleoside synthons[1] in live cell culture requires a delicate balance between targeted delivery and cellular toxicity.

5-Carboethoxy-2'-deoxycytidine (5-CE-dC) is a lipophilic, cell-permeable nucleoside analog designed to study the active DNA demethylation pathway. It acts as a prodrug: once inside the cell, endogenous esterases cleave the carboethoxy group to yield 5-carboxyl-2'-deoxycytidine (5-caC), a critical oxidized intermediate generated by Ten-Eleven Translocation (TET) dioxygenases[2]. While 5-CE-dC bypasses the poor cellular uptake of highly polar 5-caC, researchers frequently encounter off-target effects such as replication stress, RNA misincorporation, and cytotoxicity.

This guide provides field-proven insights to isolate your target variable and eliminate off-target noise.

Mechanistic Overview: Target vs. Off-Target Pathways

To troubleshoot 5-CE-dC, we must first visualize where the metabolic bottleneck occurs. The diagram below illustrates how esterase saturation diverts the analog from its intended epigenetic tracking role into a cytotoxic pathway.

G A 5-CE-dC Prodrug (Extracellular) B Intracellular 5-CE-dC Pool A->B Cellular Uptake C Carboxylesterase Cleavage B->C Normal Metabolism F Incomplete Cleavage B->F Esterase Saturation D 5-caC Nucleotide (Active) C->D Phosphorylation E Targeted DNA Incorporation D->E Epigenetic Tracking G Polymerase Stalling & Cytotoxicity F->G Misincorporation

Intracellular metabolism of 5-CE-dC: Target pathway vs. off-target polymerase stalling.

Troubleshooting FAQs: Resolving Specific Experimental Issues

Q1: My cells exhibit severe S-phase arrest and apoptosis within 48 hours of 5-CE-dC treatment. How can I reduce this cytotoxicity? The Causality: High concentrations of 5-CE-dC rapidly saturate intracellular carboxylesterases. The uncleaved 5-CE-dC molecule is sterically bulky. If it is phosphorylated and misincorporated into nascent DNA in its prodrug form, it causes a severe steric clash in the DNA minor groove. This leads to replicative polymerase stalling, replication fork collapse, and the activation of the DNA Damage Response (DDR). The Solution:

  • Transition from continuous exposure to a Pulse-Chase protocol (detailed in Section 4).

  • Titrate the dose down to the low micromolar range (1-5 µM) based on your cell line's specific esterase capacity.

Q2: I am detecting 5-CE-dC in my RNA extracts, confounding my transcriptional assays. Why is a DNA analog ending up in RNA? The Causality: While 5-CE-dC is a 2'-deoxy analog, massive intracellular accumulation of exogenous nucleosides can cause allosteric feedback inhibition of Ribonucleotide Reductase (RNR). This depletes the natural ribonucleotide (NTP) pool. To compensate for the imbalance, RNA polymerases lose their strict sugar-moiety fidelity and erroneously incorporate the deoxy-analog during transcription. The Solution: Supplement your culture media with low concentrations of exogenous ribonucleosides (e.g., 10 µM uridine/cytidine) to rescue the NTP pool. Additionally, ensure downstream RNA extraction includes a stringent, extended DNase I digestion.

Q3: My downstream LC-MS quantification shows very low levels of 5-caC in the genomic DNA despite high 5-CE-dC dosing. Why is the conversion failing? The Causality: The conversion of 5-CE-dC to 5-caC relies entirely on endogenous carboxylesterases (primarily CES1 and CES2). Cell lines derived from non-hepatic tissues often have inherently low CES expression, trapping the prodrug in its carboethoxy form. The Solution: Consult the compatibility table below. If you must use a low-CES line (like HEK293T), perform a transient transfection of a CES1 expression vector 24 hours prior to 5-CE-dC administration to artificially boost cleavage capacity.

Quantitative Data: Cell Line Compatibility & Dosing

Understanding your cell line's metabolic baseline is critical. The table below summarizes the relationship between tissue origin, esterase activity, and the safe dosing window to avoid off-target toxicity.

Cell LineTissue OriginRelative CES ActivityOptimal 5-CE-dC DoseOff-Target Toxicity Risk
HepG2 Liver (Hepatocellular)High10 - 20 µMLow
HeLa Cervix (Adenocarcinoma)Moderate5 - 10 µMModerate
HEK293T Kidney (Embryonic)Low1 - 5 µMHigh
Jurkat T-cell (Leukemia)Very Low0.5 - 2 µMVery High

Self-Validating Protocol: Pulse-Chase Delivery and LC-MS/MS Validation

To guarantee that your observed phenotypes are due to targeted 5-caC incorporation[3] rather than off-target 5-CE-dC toxicity, you must use a self-validating workflow. This protocol uses temporal restriction to prevent esterase saturation and includes an internal validation step to prove cleavage efficiency.

Step 1: Cell Synchronization (G1/S Boundary)

  • Action: Treat cells with 2 mM Thymidine for 18 hours, wash with PBS, and release into fresh media for 8 hours. Repeat the Thymidine block for another 18 hours.

  • Causality: Synchronizing cells ensures that the maximum number of cells are actively synthesizing DNA exactly when the prodrug is metabolized. This maximizes targeted incorporation into the genome and minimizes the time the analog spends idling in the cytoplasm, which reduces off-target RNR inhibition.

Step 2: Prodrug Pulse (4 Hours)

  • Action: Release cells from the second block directly into media containing your optimized dose of 5-CE-dC (e.g., 5 µM). Incubate for exactly 4 hours.

  • Causality: A short 4-hour pulse allows sufficient 5-CE-dC uptake without overwhelming the finite pool of intracellular carboxylesterases.

Step 3: Chase Period (20 Hours)

  • Action: Aspirate the prodrug media, wash the monolayer twice with warm PBS, and add standard culture media. Incubate for 20 hours to allow cells to complete the cell cycle.

  • Causality: Removing the extracellular prodrug halts uptake. The 20-hour chase gives the cell time to fully process the internalized 5-CE-dC into 5-caC and incorporate it, preventing the buildup of the bulky, uncleaved intermediate.

Step 4: Self-Validating Extraction and LC-MS/MS

  • Action: Extract genomic DNA. Digest the DNA into single nucleosides using DNA Degradase Plus. Analyze the hydrolysate via LC-MS/MS using pure modified nucleoside synthons as standard references[1].

  • Validation Logic: Calculate the Cleavage Efficiency Ratio (Detected 5-caC / Detected 5-CE-dC).

    • Self-Validation Pass: High 5-caC and undetectable 5-CE-dC in the DNA confirms the pulse-chase successfully prevented off-target misincorporation.

    • Self-Validation Fail: If 5-CE-dC is detected in the genomic DNA, your pulse was too long or your dose was too high for your cell line's CES capacity. Reduce the dose by 50% and repeat.

References

  • Title: A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background - PMC Source: nih.gov (Citing: He Y-F, et al. Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science. 2011) URL: [Link]

  • Title: Full article: A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background - Taylor & Francis Online Source: tandfonline.com (Citing: Bachman M, et al. 5-Formylcytosine can be a stable DNA modification in mammals. Nat Chem Biol. 2015) URL: [Link]

Sources

Optimization

Technical Support Center: 5-Carboethoxy-2'-deoxycytidine (5-cadC) Stability &amp; Troubleshooting Guide

As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when quantifying epigenetic modifications. 5-Carboethoxy-2'-deoxycytidine (5-cadC) is an essential modified nucleosid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when quantifying epigenetic modifications. 5-Carboethoxy-2'-deoxycytidine (5-cadC) is an essential modified nucleoside synthon. It is predominantly utilized as an external standard or synthetic precursor for studying 5-carboxylcytosine (5-caC), the final oxidative product of 5-methylcytosine mediated by1[1].

However, the chemical architecture of 5-cadC—specifically its ethyl ester linkage (carboethoxy group)—makes it highly susceptible to degradation in standard laboratory buffers. This guide dissects the causality behind these stability issues and provides self-validating protocols to ensure absolute scientific integrity in your epigenetic workflows.

Mechanistic Causality: The Chemistry of 5-cadC Degradation

The primary failure mode for 5-cadC in vitro is ester hydrolysis. When exposed to alkaline conditions (pH > 8.0), hydroxide ions nucleophilically attack the carbonyl carbon of the carboethoxy group. This saponification reaction irreversibly cleaves the ethyl group, converting 5-cadC into 5-carboxy-2'-deoxycytidine (5-caC) and ethanol. If you are using 5-cadC as an internal standard for LC-MS/MS, this artificial generation of 5-caC will catastrophically skew your biological 2[2].

Conversely, in highly acidic environments (pH < 4.0), the cytosine ring becomes protonated. This increases the susceptibility of the N-glycosidic bond to cleavage (depyrimidination) and promotes deamination into 5-carboethoxy-2'-deoxyuridine.

degradation_pathways cadC 5-Carboethoxy-2'-deoxycytidine (Intact Synthon) caC 5-Carboxy-2'-deoxycytidine (Hydrolysis Product) cadC->caC Alkaline Buffer (pH > 8.0) Ester Hydrolysis dU 5-Carboethoxy-2'-deoxyuridine (Deamination Product) cadC->dU Heat / Acidic (pH < 4.0) Deamination depyr Free Base + Sugar (Depyrimidination) cadC->depyr Strong Acid (pH < 3.0) Glycosidic Cleavage

Degradation pathways of 5-cadC under extreme buffer conditions.

Quantitative Data: Buffer Stability Matrix

To guide your buffer selection, the following table summarizes the half-life and primary degradation modes of 5-cadC across common laboratory conditions.

Buffer ConditionpHTemperatureHalf-Life (t½) / StabilityPrimary Degradation Product
0.1 M NaOH 13.025°C< 5 minutes5-Carboxy-2'-deoxycytidine (5-caC)
Tris-HCl 8.537°C~ 4 hours5-Carboxy-2'-deoxycytidine (5-caC)
PBS 7.425°C> 7 daysNone (Stable)
Ammonium Acetate 6.54°C> 6 monthsNone (Stable)
0.1 M HCl 1.025°C~ 2 hoursDepyrimidination products

Troubleshooting FAQs

Q1: My LC-MS/MS quantification shows a massive drop in 5-cadC signal and an unexpected peak for 5-caC. What happened? A1: You are observing ester hydrolysis. If your digestion buffer or mobile phase exceeds pH 8.0, the carboethoxy group is saponified. Solution: Maintain all buffers between pH 6.5 and 7.5. Avoid using ammonium hydroxide or high-pH Tris buffers during sample preparation.

Q2: Can I use standard Tris-HCl (pH 8.5) for Alkaline Phosphatase digestion of 5-cadC containing oligos? A2: No. While Alkaline Phosphatase's optimal activity is at pH 8.5-9.0, this alkaline environment will rapidly hydrolyze the 5-cadC ester. Instead, utilize a neutral-pH nuclease blend (e.g., DNA Degradase Plus) which operates efficiently at pH 7.0, 3[3].

Q3: Is 5-cadC stable during solid-phase oligonucleotide synthesis (SPOS)? A3: 5-cadC phosphoramidites require ultra-mild deprotection conditions. Standard deprotection using concentrated aqueous ammonia at 55°C will completely hydrolyze the carboethoxy group and cause deamination. You must use ultra-mild deprotection (e.g., 50 mM potassium carbonate in methanol) to preserve the modification.

Self-Validating Experimental Protocol: Enzymatic Digestion for LC-MS/MS

To ensure trust in your analytical results, a protocol must validate itself. By spiking in a heavy-isotope standard ([15N3]-5-cadC) before extraction, you create an internal control. If the ratio of[15N3]-5-cadC to [15N3]-5-caC decreases by the end of the workflow, you have definitive proof that hydrolysis occurred during sample handling, invalidating the run.

Step-by-Step Methodology:
  • Isotope Spike-In: Add 10 fmol of [15N3]-5-cadC to 1 µg of genomic DNA. This serves as your self-validating degradation monitor.

  • Neutral Lysis & Extraction: Extract DNA using a neutral lysis buffer (pH 7.0). Avoid standard alkaline lysis methods.

  • Single-Step Enzymatic Hydrolysis: Add 2.5 µL of 10X DNA Degradase Plus Reaction Buffer (pH 7.0) and 1 µL of DNA Degradase Plus (5 U/μL) to the DNA sample. Adjust volume to 25 µL with ultrapure water.

  • Incubation: Incubate at 37°C for 2 hours. Causality: This specific enzyme mix operates at neutral pH, preventing the ester hydrolysis seen with traditional two-step Nuclease P1 / Alkaline Phosphatase protocols.

  • Enzyme Removal: Filter the digested sample through a 10 kDa MWCO 2[2]. Causality: Chemical precipitation (like ethanol/sodium acetate) concentrates salts that can catalyze degradation during lyophilization. Ultrafiltration cleanly avoids this.

  • LC-MS/MS Analysis: Use a slightly acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to ensure the 4 during chromatography[4].

workflow step1 1. DNA Extraction Neutral lysis buffer (pH 7.0) Spike-in[15N3]-5-cadC step2 2. Enzymatic Digestion DNA Degradase Plus at 37°C Maintains pH 7.0 step1->step2 Preserves ester step3 3. Ultrafiltration 10 kDa MWCO filter Removes enzymes without chemicals step2->step3 Prevents degradation step4 4. LC-MS/MS Analysis Neutral/Mild Acidic Mobile Phase Monitor 5-cadC / 5-caC ratio step3->step4 Validates stability

Self-validating sample preparation workflow for 5-cadC analysis.

References

  • Title: A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background.
  • Title: Sensitive and Simultaneous Determination of 5‐Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivat.
  • Title: 5-carboxy-dC - 1 modification.
  • Title: 5-Formylcytosine can be a stable DNA modification in mammals.

Sources

Troubleshooting

Troubleshooting guide for click chemistry reactions with modified DNA

Welcome to the Technical Support Center for Oligonucleotide Bioconjugation. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic challenges of click chemistry with modified D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oligonucleotide Bioconjugation. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic challenges of click chemistry with modified DNA.

While click chemistry is celebrated for its bioorthogonality and high yields, applying it to nucleic acids introduces unique biophysical challenges—most notably, DNA degradation via metal-induced reactive oxygen species (ROS) and reagent solubility limits. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative comparisons to ensure your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions succeed on the first attempt.

Logical Workflow: Choosing Your Click Chemistry Strategy

Workflow Start Modified DNA (Azide or Alkyne) Decision In vitro or In vivo? Cu(I) Sensitivity? Start->Decision CuAAC CuAAC Workflow (Copper-Catalyzed) Decision->CuAAC Tolerates Cu(I) SPAAC SPAAC Workflow (Strain-Promoted) Decision->SPAAC Live Cells / Sensitive Cu_Reagents Add Cu(II), THPTA Ligand, Sodium Ascorbate CuAAC->Cu_Reagents SPAAC_Reagents Add DBCO/DIBO Conjugate SPAAC->SPAAC_Reagents Purification Ethanol Precipitation / Desalting Column Cu_Reagents->Purification SPAAC_Reagents->Purification End Labeled DNA Conjugate Purification->End

Logical workflow for selecting and executing CuAAC vs. SPAAC DNA click chemistry.

Quantitative Comparison: CuAAC vs. SPAAC

To make an informed decision on which chemistry to use, review the quantitative and mechanistic differences between the two primary click reactions used for DNA[1].

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Required Cu(I) + THPTA/BTTAA LigandNone (Driven by ring strain)
Reaction Kinetics (Rate) Fast (10 - 1300 M⁻¹s⁻¹)Slower (0.1 - 1 M⁻¹s⁻¹)
Toxicity / DNA Damage High (ROS generation without ligand)Very Low (Highly bioorthogonal)
Reagent Stability Azides/Alkynes are highly stableDBCO can cross-react with free thiols
Typical Incubation Time 1 - 2 hours at Room Temp2 - 12 hours at Room Temp
Optimal pH Range 4.0 - 11.06.0 - 8.0

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: CuAAC DNA Labeling (In Vitro)

Causality: Free Cu(I) in the presence of oxygen generates hydroxyl radicals that rapidly cleave the DNA phosphodiester backbone. We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand, at a 5:1 ratio to Cu(II). THPTA coordinates the copper, blocking ROS generation and acting as a sacrificial reductant to protect the DNA[2],[1].

  • Prepare DNA: Dissolve alkyne-modified DNA in nuclease-free water (e.g., 200 µL) in a pressure-tight vial[3].

  • Buffer & Solvent: Add 2 M triethylammonium acetate (TEAA) buffer (pH 7.0) and DMSO (up to 20% final volume) to maintain the solubility of the hydrophobic azide dye[3].

  • Add Azide: Add 10 mM azide stock solution (in DMSO) and vortex[3].

  • Prepare Cu/Ligand Complex: In a separate tube, pre-mix 10 mM CuSO4 with 50 mM THPTA ligand (1:5 ratio) and degas with argon[4].

    • Self-Validation Checkpoint: The solution must remain a clear, light blue. If it turns cloudy, the ligand has failed to coordinate the copper; discard and remake.

  • Reduction: Add 5 mM sodium ascorbate (freshly prepared in water) to the reaction mixture, followed by the Cu/THPTA complex[3].

    • Self-Validation Checkpoint: The solution should briefly shift to a pale yellow/brown tint, confirming the active reduction of Cu(II) to Cu(I). If it remains purely blue, your ascorbate is oxidized and inactive.

  • Reaction: Flush the vial with inert gas (nitrogen or argon), seal, and incubate at room temperature for 1-2 hours[3].

  • Purification: Add 60 µL of 3M sodium acetate and 1 mL of cold ethanol. Chill at -20°C for 30 minutes, then centrifuge at 12,500 RPM for 10 minutes to precipitate the labeled DNA and wash away excess copper and dye[4].

Protocol B: SPAAC DNA Labeling (Copper-Free / Live Cell)

Causality: SPAAC utilizes the inherent ring strain of cyclooctynes (like DBCO) to drive the cycloaddition with azides without a metal catalyst. This prevents DNA degradation entirely but suffers from slower kinetics and potential steric hindrance[5],[6].

  • Prepare DNA: Dissolve azide-modified DNA in PBS (pH 7.4)[3].

  • Add DBCO: Add 5-10 molar equivalents of DBCO-conjugated dye/linker dissolved in DMSO[3].

    • Self-Validation Checkpoint: Ensure the final DMSO concentration remains below 10-15%. A clear solution upon mixing indicates proper solubility; immediate turbidity means the hydrophobic DBCO has crashed out of solution.

  • Reaction: Incubate at room temperature for 2-4 hours[3].

  • Purification: Use a desalting column equilibrated with PBS to remove unreacted DBCO-linkers, or perform a standard ethanol precipitation[3].

Troubleshooting Guide & FAQs

Q1: My DNA appears smeared or degraded on a polyacrylamide gel after the CuAAC reaction. How can I prevent this? Causality: DNA degradation is caused by reactive oxygen species (ROS) generated by the oxidation of Cu(I) in the presence of dissolved oxygen[2]. Solution:

  • Ligand Shielding: You must use a water-soluble accelerating ligand like THPTA or BTTAA at a minimum 5:1 ratio to Cu(II). THPTA coordinates Cu(I) to block ROS generation[1].

  • Degassing: Degas all buffers by bubbling argon or nitrogen through them for 30 seconds before adding the sodium ascorbate[3].

  • Time Management: Avoid leaving CuAAC reactions overnight. The reaction is extremely fast; 1 to 2 hours is sufficient[4]. Prolonged exposure increases the risk of backbone cleavage.

Q2: The conjugation yield is very low, and I see mostly unreacted DNA. What went wrong? Causality: In CuAAC, low yield almost always indicates that Cu(I) has oxidized back to inactive Cu(II). In SPAAC, it points to steric hindrance or unintended azide reduction. Solution:

  • For CuAAC: Ensure your sodium ascorbate is prepared freshly in water on the day of the experiment. Ascorbate oxidizes rapidly in aqueous solutions and will fail to maintain the Cu(I) catalytic state[3].

  • For SPAAC: DBCO is a bulky moiety. If the azide is buried within the DNA's secondary structure, the reaction will stall. Use an extended linker (e.g., PEG4) between the DNA and the azide to reduce steric hindrance[6].

  • Buffer Incompatibilities: Never use reducing agents like DTT, TCEP, or β-mercaptoethanol in your buffers. They will rapidly reduce your azide groups into unreactive amines, permanently halting the click reaction[6].

Q3: A cloudy precipitate forms immediately after adding the click reagents to my DNA. How do I fix this? Causality: Fluorescent dyes and DBCO/azide derivatives are highly hydrophobic, while the DNA backbone is highly hydrophilic. A solvent mismatch causes the organic reagents to crash out of the aqueous phase. Solution:

  • Co-Solvent Optimization: Maintain a co-solvent system of 5-20% DMSO or DMF. If the dye precipitates, slightly increase the DMSO concentration, but do not exceed 30%, as this will cause the DNA itself to precipitate[7].

  • Thermal Rescue: If precipitation is observed upon mixing, heat the vial briefly to 80°C for 3 minutes and vortex vigorously to force the reagents back into solution[7].

Sources

Optimization

Technical Support Center: Troubleshooting Silyl Protecting Group Deprotection

Welcome to the Technical Support Center for Silyl Deprotection. Silyl ethers are ubiquitous in complex organic synthesis due to their tunable steric profiles and orthogonal cleavage conditions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Silyl Deprotection. Silyl ethers are ubiquitous in complex organic synthesis due to their tunable steric profiles and orthogonal cleavage conditions. However, incomplete deprotection, unwanted side reactions, and silyl migration remain frequent bottlenecks. This guide bridges the gap between theoretical protecting group chemistry and benchtop execution, providing causality-driven troubleshooting, validated standard operating procedures (SOPs), and empirical data to rescue failing deprotection steps.

Section 1: Diagnostic Flowchart

Before altering your reagents, use the logical workflow below to identify the mechanistic root cause of your deprotection failure.

TroubleshootingFlow Start Incomplete Silyl Deprotection or Side Reactions Observed Hindered Is the silyl group highly sterically hindered? (e.g., TBDPS, TIPS) Start->Hindered WetTBAF Are you using standard TBAF with high water content? Hindered->WetTBAF No SolTASF Action: Use anhydrous TAS-F or heat the reaction Hindered->SolTASF Yes Migration Are basic side reactions or silyl migrations occurring? WetTBAF->Migration No SolDry Action: Buffer TBAF with AcOH or use anhydrous alternatives WetTBAF->SolDry Yes SolAcid Action: Switch to acidic cleavage (e.g., HF·Pyridine, LiOAc, or NaIO4) Migration->SolAcid Yes

Diagnostic flowchart for troubleshooting incomplete silyl deprotection and side reactions.

Section 2: Quantitative Data: Relative Cleavage Rates

To design a successful orthogonal deprotection strategy, one must understand the relative kinetic lability of silyl ethers. The table below summarizes the relative cleavage rates driven by steric bulk and electronic environment.

Silyl Protecting GroupAcronymRelative Acidic LabilityRelative Basic LabilityFluoride Susceptibility
TrimethylsilylTMSExtremely HighExtremely HighExtremely High
TriethylsilylTESHighHighHigh
tert-ButyldimethylsilylTBS / TBDMSModerateLowHigh
TriisopropylsilylTIPSLowVery LowModerate
tert-ButyldiphenylsilylTBDPSVery LowLowModerate

Data synthesized from established stability profiles[1].

Section 3: Frequently Asked Questions & Troubleshooting

Q1: My TBAF-mediated deprotection of a TBDPS group is sluggish, and I am observing degradation of base-sensitive functional groups. What is the mechanistic cause, and how do I fix it? Causality: The failure is likely due to the hydration state of your Tetrabutylammonium fluoride (TBAF). Commercial TBAF is typically supplied as a trihydrate (TBAF·3H₂O). The water molecules form a tight hydrogen-bonded hydration sphere around the fluoride anion, which drastically attenuates its nucleophilicity toward silicon[2]. To compensate for the sluggish kinetics, researchers often increase reaction times or temperatures. However, wet TBAF also establishes an equilibrium that generates hydroxide ions (OH⁻) and bifluoride (HF₂⁻)[2]. The hydroxide acts as a strong base, triggering unwanted side reactions such as E2 eliminations, ester saponification, or epimerization[2]. Solution: Switch to an anhydrous fluoride source. 3[3] provides a truly naked, highly nucleophilic fluoride ion without the basicity associated with wet TBAF. Alternatively, buffer your TBAF solution with a stoichiometric amount of acetic acid (TBAF/AcOH) to neutralize the hydroxide species.

Q2: How can I achieve chemoselective deprotection of a primary TBS ether while leaving a secondary TBS ether intact? Causality: Because both groups share the same electronic properties, differentiation must rely entirely on steric hindrance. Standard fluoride sources are often too small and reactive to discriminate effectively between primary and secondary TBS ethers, leading to global deprotection. Solution: Exploit mild, sterically sensitive oxidative or acidic conditions. 4[4] has been proven to selectively cleave primary TBS ethers while leaving secondary TBS ethers untouched. The mild nature of NaIO₄ prevents the over-cleavage typically seen with aggressive acids like TBAF or strong mineral acids[4].

Q3: I am synthesizing an RNA oligonucleotide (or complex diol) and observing 2' to 3' silyl migration during the deprotection step. Why does this happen? Causality: Intramolecular silyl migration is a well-documented phenomenon in vicinal diol systems[5]. Under basic conditions (such as those found in wet TBAF or amine bases used during automated synthesis), the unprotected hydroxyl group is partially deprotonated. The resulting alkoxide attacks the adjacent silicon atom, forming a pentacoordinate silicon transition state that facilitates the 1,2-migration of the silyl group (e.g., from the 2'-OH to the 3'-OH)[5]. Solution: Avoid basic conditions entirely during the deprotection of adjacent hydroxyls. Use acidic fluoride sources like HF·Triethylamine or HF·Pyridine. For RNA synthesis specifically, preemptive structural design is best: utilize the5[5]. The acetal spacer in the TOM group physically prevents the formation of the pentacoordinate transition state, completely eliminating 2' to 3' silyl migration[5].

Q4: I need to deprotect a phenolic TBS ether, but my molecule contains base-sensitive acetates and acid-sensitive aliphatic silyl ethers. What is the best approach? Causality: Phenolic silyl ethers possess a weaker Si-O bond compared to aliphatic silyl ethers due to the delocalization of the oxygen lone pairs into the aromatic ring. This subtle electronic difference can be targeted using a bifunctional catalyst. Solution: Use 6[6]. LiOAc acts as a mild Lewis acid-base catalyst that selectively cleaves aryl silyl ethers at room temperature or mild heating, leaving aliphatic silyl ethers, epoxides, and acetates completely intact[6].

Section 4: Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Deprotection of Sterically Hindered Silyl Ethers using TAS-F Purpose: To cleave stubborn TBDPS or TIPS ethers without the basic side reactions associated with wet TBAF. Self-Validating Mechanism: TAS-F provides a naked fluoride source without the basicity of TBAF. If the deprotection of a TBDPS group stalls under these conditions, the failure is definitively due to extreme steric shielding of the silicon atom rather than reagent hydration or degradation, signaling the need for a different protecting group strategy.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Ensure all solvents are strictly anhydrous.

  • Dissolution: Dissolve the silylated substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or THF to achieve a 0.4 M concentration[3].

  • Reagent Addition: Add TAS-F (1.5 to 2.0 equiv) in one portion at 0 °C[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor via TLC (staining with PMA or CAM).

  • Quench & Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective Deprotection of Phenolic Silyl Ethers using LiOAc Purpose: To selectively unmask a phenol in the presence of aliphatic silyl ethers (e.g., TES, TBS) and base-sensitive esters[6]. Self-Validating Mechanism: The inclusion of a precise amount of water (moist DMF, 50:1) is critical as it regenerates the active catalyst to maintain the catalytic cycle. If the reaction requires stoichiometric LiOAc to proceed, it validates that the solvent system is too dry, halting the catalytic turnover.

  • Solvent Preparation: Prepare a solvent mixture of DMF and H₂O in a 50:1 ratio[6].

  • Reaction Setup: Dissolve the aryl silyl ether (1.0 mmol) in 5.0 mL of the DMF-H₂O mixture under an argon atmosphere[6].

  • Catalyst Addition: Add LiOAc dihydrate (10 mol %, 0.10 mmol) to the solution[6].

  • Incubation: Stir the solution at 25 °C (for electron-deficient phenols) or heat to 70 °C (for electron-rich phenols) until TLC indicates complete consumption of the starting material[6].

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash twice with brine to remove the DMF[6].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via silica gel chromatography[6].

Section 5: References
  • Deprotection of Silyl Ethers. Gelest Technical Library.[Link]

  • Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio.[Link]

  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. NIH.[Link]

  • LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. ACS Publications.[Link]

  • TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing DNA Damage During Fluorescent Labeling of Modified Nucleosides

Welcome to the technical support center for the fluorescent labeling of modified nucleosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the fluorescent labeling of modified nucleosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to help you maintain the integrity of your DNA samples throughout the labeling and imaging process.

Troubleshooting Guide

This section addresses specific issues that can arise during the fluorescent labeling of modified nucleosides. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: High Levels of DNA Damage Observed Post-Labeling (e.g., via Comet Assay or γH2AX staining)

Potential Cause A: Copper-Catalyzed Click Chemistry (CuAAC)

The Copper(I) catalyst used in CuAAC reactions to label nucleoside analogs like EdU (5-ethynyl-2'-deoxyuridine) is known to mediate oxidative cleavage of DNA through the generation of reactive oxygen species (ROS).[1][2][3] This can lead to single- and double-strand breaks, compromising genomic integrity.

Recommended Solution:

  • Optimize Reaction Conditions: Minimize the concentration of copper sulfate and the reducing agent (e.g., sodium ascorbate). Titrate both components to find the lowest effective concentration that still provides a sufficient signal.

  • Use Copper Chelators: The addition of a copper-chelating ligand can help to stabilize the Cu(I) ion and reduce its oxidative potential.

  • Switch to Copper-Free Click Chemistry: A highly recommended alternative is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This method uses a strained cyclooctyne (like DIBO or BCN) that reacts directly with an azide-modified fluorophore without the need for a copper catalyst, thereby eliminating this source of DNA damage.[1]

Potential Cause B: Harsh Chemical Treatments

Some labeling methods require chemical treatments, such as acid depurination, to create sites for fluorophore attachment.[4][5] These harsh conditions can lead to DNA fragmentation.

Recommended Solution:

  • Enzymatic Labeling Methods: Consider using enzymatic methods for labeling, such as incorporating fluorescently labeled dNTPs during PCR or using terminal deoxynucleotidyl transferase (TdT) to add labeled nucleotides to the 3' ends of DNA strands.[6]

  • Optimize Chemical Treatment: If harsh chemicals are unavoidable, carefully optimize the concentration, temperature, and incubation time to minimize DNA damage while still achieving adequate labeling.

Problem 2: Significant Phototoxicity and Photobleaching During Imaging

Potential Cause A: High Excitation Light Intensity and/or Long Exposure Times

Excessive light exposure can lead to the generation of ROS, which can damage DNA and other cellular components.[7][8] It also leads to the photochemical destruction of the fluorophore, resulting in signal loss (photobleaching).[9][10]

Recommended Solution:

  • Reduce Light Dose: Lower the excitation light intensity (e.g., laser power or LED output) to the minimum level required for a good signal-to-noise ratio.[11] Use neutral-density filters to attenuate the light source if necessary.[9][10]

  • Minimize Exposure Time: Use the shortest possible exposure time that still provides a clear image.[8][11] For time-lapse experiments, increase the interval between image acquisitions.[11]

  • Avoid "Illumination Overhead": This occurs when the sample is illuminated, but the camera is not actively acquiring an image.[8] Use microscope systems with fast-switching light sources (e.g., LEDs) and shutters that are synchronized with the camera to minimize this "dead time" of exposure.[8]

Potential Cause B: Choice of Fluorophore and Imaging Wavelength

Shorter wavelength light (e.g., blue or UV) is more energetic and can cause more damage.[11] Some fluorophores are also less photostable than others.

Recommended Solution:

  • Use More Photostable Dyes: Select dyes that are specifically engineered for high photostability.[10]

  • Shift to Longer Wavelengths: Whenever possible, use fluorophores that are excited by longer wavelength light (e.g., red or far-red), as this is generally less damaging to cells.[11]

  • Use Antifade Mounting Media: For fixed samples, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[9][10]

Problem 3: No or Low Fluorescent Signal

Potential Cause A: Inefficient Labeling Reaction

The chemical reaction to attach the fluorophore to the modified nucleoside may be inefficient.

Recommended Solution:

  • Check Reagent Quality: Ensure that reactive dyes have been stored properly, protected from light and moisture.[12] Anhydrous DMSO should be used for dissolving amine-reactive dyes, and the solution should be used promptly.[12]

  • Optimize Reagent Concentrations: Titrate the concentration of the fluorescent dye and any other reactants to find the optimal conditions for your specific experimental setup.[13][14]

  • Purify Modified Nucleic Acids: Before labeling, ensure that the nucleic acid sample is free of interfering substances, such as primary amines (e.g., Tris buffer), which can react with amine-reactive dyes and reduce labeling efficiency.[12]

Potential Cause B: Incompatible Imaging Setup

The microscope's filters and light sources may not be appropriate for the chosen fluorophore.

Recommended Solution:

  • Verify Filter and Light Source Compatibility: Check that the excitation and emission filters on the microscope are matched to the spectral properties of your fluorophore.[12][15]

  • Confirm Detector Sensitivity: Far-red and near-infrared dyes are often not visible by eye and require a sensitive CCD camera or other imaging system for detection.[12][13]

Workflow Diagram: Selecting a DNA Labeling Strategy

G Live Live Cells Damage Minimizing DNA Damage is Critical Live->Damage Fixed Fixed Cells Fixed->Damage Signal Maximizing Signal is Priority Fixed->Signal SPAAC Strain-Promoted Alk-Azide Cycloaddition (SPAAC) (Copper-Free) Damage->SPAAC  Best Choice Enzymatic Enzymatic Labeling (e.g., TdT, Polymerase) Damage->Enzymatic  Alternative Signal->SPAAC  Good Alternative CuAAC Copper-Catalyzed Alk-Azide Cycloaddition (CuAAC) (Optimized Conditions) Signal->CuAAC  Higher Yield

Caption: Decision tree for selecting a fluorescent labeling strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phototoxicity in fluorescence microscopy?

A1: Phototoxicity is primarily caused by the generation of reactive oxygen species (ROS).[7] When a fluorophore is excited by light, it can transfer energy to molecular oxygen, creating singlet oxygen and other ROS. These highly reactive molecules can then damage cellular components, including DNA, proteins, and lipids, leading to altered cell physiology, cell cycle arrest, or even cell death.[11]

Q2: How can I be sure that the observed cellular changes are due to my experimental treatment and not the labeling or imaging process itself?

A2: It is crucial to include proper controls in your experimental design.[11] A phototoxicity control experiment should be performed where you have stained cells that are not imaged, cells imaged with a low light dose, and cells imaged with a high light dose.[11] Comparing the health and behavior of these cells to your experimental group will help you differentiate between treatment-induced effects and artifacts of the imaging process.

Q3: What are the main differences between copper-catalyzed and copper-free click chemistry for labeling modified nucleosides?

A3: The main difference is the requirement of a copper(I) catalyst.

  • Copper-Catalyzed Click Chemistry (CuAAC): Uses a copper(I) catalyst to join an alkyne-modified nucleoside with an azide-modified fluorophore. It is a very efficient reaction but carries the risk of inducing DNA damage due to the oxidative nature of the copper catalyst.[1][3]

  • Copper-Free Click Chemistry (SPAAC): Employs a strained cyclooctyne that reacts spontaneously with an azide, eliminating the need for the toxic copper catalyst.[2] While the reaction kinetics might be slightly slower than CuAAC, it is the preferred method when preserving DNA integrity is paramount.[1]

Q4: Can the choice of fluorescent dye affect the level of DNA damage?

A4: Yes, indirectly. The choice of dye dictates the wavelength of light needed for excitation. Shorter wavelengths (like UV or blue light) are more energetic and have a higher potential to cause direct DNA damage and generate ROS, leading to phototoxicity.[11] Therefore, selecting a dye that excites at a longer wavelength (e.g., in the red or far-red spectrum) can help minimize this damage.[11]

Q5: What is a good starting point for optimizing imaging conditions to reduce phototoxicity?

A5: A good starting point is to determine the lowest light intensity and shortest exposure time that still allows you to identify your structure of interest. Begin with your microscope's lowest laser/lamp power setting and a short exposure time (e.g., 10-50 ms). Gradually increase the intensity or exposure time until you achieve an acceptable signal-to-noise ratio.[8][11] Remember that the total light dose, which is a combination of intensity and duration, is the key factor in phototoxicity.[8]

Experimental Protocol: Phototoxicity Control Assay

This protocol allows you to assess the level of phototoxicity induced by your imaging conditions.

  • Cell Culture and Labeling:

    • Plate your cells on an appropriate imaging dish or slide.

    • Introduce the modified nucleoside (e.g., EdU) according to your standard protocol.

    • Perform the fluorescent labeling reaction (e.g., using a Click-iT™ kit).

  • Define Experimental Groups:

    • Control: Stained cells, no imaging. These cells are kept in the incubator for the duration of the experiment.

    • Low Light Dose: Stained cells imaged with your intended "gentle" imaging parameters (low light intensity, short exposure).

    • High Light Dose: Stained cells imaged with high light intensity and/or long exposure times.

    • Unstained Control: Unstained cells imaged with the high light dose to assess autofluorescence and the effect of light alone.

  • Time-Lapse Imaging:

    • Perform your time-lapse imaging for the desired duration on the respective groups.

  • Assessment of Cell Health:

    • Immediately after imaging, assess cell morphology for signs of stress (e.g., blebbing, rounding, detachment).[11]

    • Perform a cell viability assay (e.g., using a live/dead stain).

    • For a more sensitive measure of DNA damage, fix the cells and perform immunostaining for a DNA damage marker like γH2AX.

  • Data Analysis:

    • Quantify the differences in cell viability and DNA damage between the different groups. This will allow you to determine an acceptable threshold of light exposure for your experiments.

Data Summary Table: Recommended Starting Conditions for Low-Phototoxicity Imaging
ParameterRecommendationRationale
Excitation Wavelength > 550 nm (e.g., Green, Red, Far-Red)Longer wavelengths are less energetic and cause less damage.[11]
Excitation Intensity As low as possibleReduces the rate of ROS production.[11]
Exposure Time As short as possibleMinimizes the total light dose delivered to the sample.[8]
Imaging Interval As long as the biological process allowsReduces the cumulative light dose over time.[11]
Objective NA HighA higher numerical aperture objective is more efficient at collecting emitted light, allowing for lower excitation intensity.
Detector High quantum efficiency (e.g., sCMOS)A more sensitive detector requires less signal (and therefore less excitation light) to form an image.
Workflow Diagram: Troubleshooting Low Signal

G Start Low or No Signal Detected CheckReagents Check Reagent Storage & Age Start->CheckReagents CheckMicroscope Verify Microscope Settings CheckReagents->CheckMicroscope Reagents OK SolutionReagents Use fresh, properly stored reagents. Use anhydrous DMSO for reactive dyes. CheckReagents->SolutionReagents Issue Found OptimizeConcentration Titrate Dye/Antibody Concentration CheckMicroscope->OptimizeConcentration Settings OK SolutionMicroscope Ensure correct filter cubes are in place. Confirm compatibility with dye spectra. CheckMicroscope->SolutionMicroscope Issue Found FinalCheck Re-image Sample OptimizeConcentration->FinalCheck Optimization Complete SolutionReagents->FinalCheck SolutionMicroscope->FinalCheck SolutionConcentration Perform a concentration gradient to find optimal signal-to-noise.

Caption: Step-by-step guide for troubleshooting a low fluorescence signal.

References
  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Cell Science, 130(22), 3781–3789. Retrieved from [Link]

  • News-Medical. (2018). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Singh, I., Heaney, J. D., & Deiters, A. (2010). Strain-promoted “click” chemistry for terminal labeling of DNA. Bioconjugate Chemistry, 21(7), 1259–1263. Retrieved from [Link]

  • Stennett, E., & Optional, M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(12), jcs242834. Retrieved from [Link]

  • McStay, N., Slator, C., El-Sagheer, A. H., Brown, T., & Kellett, A. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research, 49(18), 10289–10308. Retrieved from [Link]

  • SINGER, B. (1993). Fluorescence postlabeling assay of DNA damage induced by N-methyl-N-nitrosourea. Carcinogenesis, 14(6), 1131–1136. Retrieved from [Link]

  • McStay, N., Slator, C., El-Sagheer, A. H., Brown, T., & Kellett, A. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research, 49(18), 10289-10308. Retrieved from [Link]

  • McStay, N., Slator, C., El-Sagheer, A. H., Brown, T., & Kellett, A. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research, 49(18), 10289–10308. Retrieved from [Link]

  • Senge, M. O. (2019). Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations. ChemBioChem, 20(12), 1479–1491. Retrieved from [Link]

  • Kordon, M. M., Woodbine, L., & Jeggo, P. A. (2024). DNA Double Strand Break and Response Fluorescent Assays: Choices and Interpretation. International Journal of Molecular Sciences, 25(4), 2200. Retrieved from [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2 visualizes the degree of the DNA damage in nuclei as a result.... Retrieved from [Link]

  • Godovikova, T. S., Zarytova, V. F., & Maltzeva, T. V. (2000). Chemical Methods of DNA and RNA Fluorescent Labeling. Nucleic Acids Research, 28(5), e18. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Concept of metabolic DNA labeling.... Retrieved from [Link]

  • Atlas Antibodies. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • Godovikova, T. S., Zarytova, V. F., & Maltzeva, T. V. (2000). Chemical Methods of DNA and RNA Fluorescent Labeling. Nucleic Acids Research, 28(5), e18. Retrieved from [Link]

  • Rombouts, K. (2016). Fluorescent labeling of DNA : strategies, pitfalls and necessity for fluorescence microscopy investigations of gene therapy. Ghent University. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Carboethoxy-2'-deoxycytidine Oligonucleotides

Welcome to the Advanced Chromatography Support Center. Analyzing oligonucleotides containing modified nucleoside synthons, such as 5-Carboethoxy-2'-deoxycytidine[1], presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing oligonucleotides containing modified nucleoside synthons, such as 5-Carboethoxy-2'-deoxycytidine[1], presents unique chromatographic challenges. The carboethoxy ester group increases the local hydrophobicity of the molecule, altering its interaction dynamics with both the stationary phase and the chromatography hardware.

This guide is designed for analytical scientists and drug development professionals to systematically diagnose, troubleshoot, and resolve peak tailing (Asymmetry factor, As​>1.2 )[2] during Ion-Pair Reversed-Phase (IP-RP) HPLC.

Part 1: Diagnostic Logic & Troubleshooting Pathways

Before adjusting your method, it is critical to isolate the root cause of the peak asymmetry. Tailing in modified oligonucleotides is rarely a single-variable problem; it is typically a combination of hardware adsorption, suboptimal ion-pairing, or incomplete denaturation.

TroubleshootingLogic Problem Peak Tailing (As > 1.2) 5-Carboethoxy-dC Oligo Hardware Assess Hardware Metal Adsorption? Problem->Hardware Progressive tailing IonPair Evaluate Mobile Phase Ion-Pairing Efficacy? Problem->IonPair Broad/split peaks Structure Check Denaturation Secondary Structures? Problem->Structure Self-complementary Action1 Switch to PEEK/Bioinert or Condition with Oligo Hardware->Action1 Action2 Use TEA/HFIP or DIPEA Ensure pH < 8.5 IonPair->Action2 Action3 Increase Temp to 60-80°C Use Denaturing Solvents Structure->Action3

Caption: Decision logic for diagnosing and resolving oligonucleotide peak tailing.

Part 2: Mechanistic FAQs

Q: Why does 5-Carboethoxy-2'-deoxycytidine exhibit more severe peak tailing than unmodified oligonucleotides? A: The causality lies in the structural modification. The carboethoxy group (-COOCH₂CH₃) at the 5-position of the cytidine ring increases the local lipophilicity of the nucleobase[1]. In IP-RP HPLC, while the ion-pairing agent masks the negatively charged phosphodiester backbone, the hydrophobic carboethoxy group penetrates deeper into the C18 stationary phase. This increases the probability of secondary interactions with unendcapped, active silanol groups on the silica support, dragging out the desorption process and causing a tailing peak[3].

Q: How do hardware interactions contribute to peak asymmetry, and how can I prove this is happening? A: Negatively charged nucleic acids are highly prone to chelating with metal oxide layers (such as iron or titanium) present on standard stainless-steel column frits and HPLC tubing. This adsorption manifests as progressive peak tailing, recovery loss, and sample carryover. Self-Validating Diagnostic: Inject a standard unmodified poly-T 20mer followed by your 5-Carboethoxy-dC oligo. If the poly-T yields a sharp peak ( As​≈1.0 ) but the modified oligo tails, the issue is chemical (hydrophobicity/structure). If both tail, and the peak area increases with successive injections before plateauing, you are observing hardware adsorption (metal chelation).

Q: What is the optimal mobile phase composition to resolve tailing for this specific modification? A: For modified oligos prone to tailing, switching from standard Triethylammonium acetate (TEAA) to a fluorinated alcohol system like Hexafluoroisopropanol (HFIP) paired with Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is highly recommended[4]. HFIP acts as a dynamic buffer and weak acid. Crucially, the ion-pairing mechanism relies entirely on the amine being protonated. Because amines like TEA have a pKa around 10.5, utilizing a mobile phase pH above 8.5 progressively deprotonates them, leading to a catastrophic loss of retention and severe tailing. Maintain the mobile phase pH between 7.0 and 8.0.

Q: Does column temperature play a role in mitigating peak asymmetry? A: Yes. The 5-Carboethoxy modification can alter the melting temperature ( Tm​ ) of transient secondary structures (hairpins or dimers) formed during the chromatographic run. Incomplete denaturation results in multiple conformational states eluting at slightly different times, presenting as a broad or tailing peak. Elevating the column temperature to 60°C – 80°C ensures the oligonucleotide remains in a fully denatured, linear state, which enhances mass transfer kinetics and directly sharpens the peak[4].

Part 3: Quantitative Parameter Optimization

The following table summarizes the causal impact of adjusting key chromatographic parameters on the Peak Asymmetry Factor ( As​ ) for carboethoxy-modified oligonucleotides.

Chromatographic ParameterSuboptimal ConditionOptimized ConditionTypical As​ ShiftMechanistic Causality
Hardware Material Stainless SteelPEEK or Bioinert (e.g., Premier)1.8 1.1Eliminates metal oxide chelation by the phosphodiester backbone.
Ion-Pair Reagent pH pH > 8.5pH 7.0 - 8.01.6 1.05Ensures complete protonation of the alkylamine for stoichiometric ion-pairing.
Column Temperature 25°C - 30°C60°C - 80°C1.5 1.1Prevents secondary structure formation and improves mass transfer kinetics[4].
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)1.3 1.0MeOH better solvates the highly lipophilic HFIP/TEA-oligo complex, preventing precipitation.

Part 4: Validated Experimental Protocol

This protocol outlines a self-validating IP-RP HPLC workflow. Step 1 acts as an internal control to ensure hardware adsorption is eliminated before analytical data is collected.

Workflow S1 1. System Passivation (Saturate Metal Sites) S2 2. Mobile Phase Prep (TEA/HFIP, pH < 8.5) S1->S2 S3 3. Thermal Equilibration (60°C - 80°C) S2->S3 S4 4. Sample Injection (In Mobile Phase A) S3->S4

Caption: Step-by-step IP-RP HPLC workflow for modified oligonucleotides.

Step-by-Step Methodology

Step 1: System Passivation (Hardware Conditioning) If using standard stainless-steel systems, active metal sites must be saturated to prevent tailing.

  • Prepare a high-concentration "dummy" oligonucleotide standard (e.g., 1 nmol/µL of a poly-T sequence).

  • Inject 10 µL of the dummy oligo 3 to 5 consecutive times using your standard gradient.

  • Self-Validation Checkpoint: Monitor the integrated peak area of each injection. Once the peak area stabilizes (variance < 2% across three consecutive injections), the system is successfully passivated. If tailing persists on your modified oligo after this step, the root cause is definitively chemical, not mechanical.

Step 2: Mobile Phase Preparation

  • Buffer A: Prepare 15 mM TEA and 400 mM HFIP in LC-MS grade water. Verify the pH is between 7.5 and 7.9. Do not adjust with acid; the HFIP acts as the buffer[4].

  • Buffer B: Prepare 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water. Methanol is preferred over Acetonitrile to better solvate the lipophilic 5-Carboethoxy modification.

Step 3: Column Installation and Thermal Equilibration

  • Install a bioinert, superficially porous C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Set the column oven temperature to 65°C.

  • Flush the column with 50% Buffer B for 10 minutes to ensure complete thermal equilibration before dropping to initial gradient conditions.

Step 4: Sample Preparation and Injection

  • Dissolve the 5-Carboethoxy-2'-deoxycytidine oligo in Buffer A to a concentration of 10-50 pmol/µL. Crucial: Never inject oligonucleotides dissolved in pure water, as the solvent mismatch will cause immediate band broadening and fronting at the column head[2].

  • Inject 2-5 µL of the sample.

Step 5: Gradient Execution

  • Run a shallow linear gradient: 10% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Wash the column with 90% B for 2 minutes to clear highly retained lipophilic impurities, then re-equilibrate at 10% B for at least 5 column volumes.

References

  • [5] CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available at:[Link]

  • [4] Analytical Chemistry - ACS Publications. Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity. Available at: [Link]

  • [3] PubMed Central (PMC). Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection. Available at:[Link]

  • [2] Aurigene Services. Troubleshooting and Performance Improvement for HPLC. Available at:[Link]

  • Waters Corporation. Improved Chromatographic Analysis of Oligonucleotides with ACQUITY Premier Oligonucleotide BEH C18 Columns. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Carboethoxy-2'-deoxycytidine (CAS: 1210427-55-6)

Welcome to the Technical Support Center for 5-Carboethoxy-2'-deoxycytidine . This portal is designed for researchers, analytical chemists, and drug development professionals utilizing this modified nucleoside synthon as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Carboethoxy-2'-deoxycytidine . This portal is designed for researchers, analytical chemists, and drug development professionals utilizing this modified nucleoside synthon as a standard for epigenetic chromatography and mass spectrometry.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and FAQs addressing the most common issues encountered during handling, storage, and HPLC-UV/MS workflows.

Part 1: Handling, Storage, and Reconstitution FAQs

Q: What are the optimal storage conditions for lyophilized 5-Carboethoxy-2'-deoxycytidine to prevent degradation? A: Upon receipt, the lyophilized powder must be stored at -20°C in a desiccated environment, strictly protected from light as recommended by [1]. Causality: The carboethoxy group is an ethyl ester. Exposure to ambient moisture and room temperature over prolonged periods facilitates slow ester hydrolysis, converting the synthon into the highly polar free carboxylic acid, which will drastically alter its chromatographic retention time.

Q: Why do protocols recommend using 5-Carboethoxy-2'-deoxycytidine instead of 5-Carboxy-2'-deoxycytidine (5-caC) as an analytical standard? A: The carboethoxy modification significantly enhances the lipophilicity and chemical stability of the nucleoside compared to the free carboxylic acid (5-caC). In HPLC-UV workflows tracking global DNA demethylation derivatives, this esterified synthon provides a sharper, more resolved chromatographic peak on C8/C18 columns and resists spontaneous decarboxylation during long-term storage[2].

Q: What is the best practice for reconstituting the synthon for use as a calibration standard? A: Reconstitute the powder in HPLC-grade methanol or nuclease-free water. Methanol is preferred for maximizing the long-term stability of the ester bond. Self-Validating Step: Once reconstituted, immediately aliquot the solution into amber glass vials (to prevent UV-induced degradation of the cytosine ring) and store at -80°C. Avoid repeated freeze-thaw cycles, which induce micro-precipitation and lead to inaccurate standard curve calibration.

Table 1: Physicochemical Properties & Storage Specifications
PropertySpecificationExperimental Impact
Compound Name 5-Carboethoxy-2'-deoxycytidineStandard for tracking DNA demethylation.
CAS Number 1210427-55-6Unique identifier for reagent sourcing.
Lyophilized Storage -20°C, desiccated, darkPrevents ester hydrolysis and UV degradation.
Reconstituted Storage -80°C (aliquoted)Prevents micro-precipitation; maintains molarity.
Optimal Solvent HPLC-grade MethanolEnsures complete solubilization and stability.

Part 2: Epigenetic Demethylation & Biological Context

To understand analytical troubleshooting, it is critical to understand where 5-cadC fits into the biological landscape. 5-cadC is tracked as the final oxidative intermediate of 5-methylcytosine (5-mdC) before base excision repair.

Pathway dC dC (Deoxycytidine) mdC 5-mdC (Methyl-dC) dC->mdC DNMTs hmdC 5-hmdC (Hydroxymethyl-dC) mdC->hmdC TET fdC 5-fdC (Formyl-dC) hmdC->fdC TET cadC 5-cadC (Carboxy-dC) fdC->cadC TET cadC->dC TDG / BER

Active DNA demethylation pathway illustrating the generation of 5-cadC by TET enzymes.

Part 3: Analytical Chromatography Troubleshooting (HPLC-UV)

Q: During HPLC-UV analysis, my 5-cadC standard peak is shifting retention times between runs. How do I stabilize it? A: Retention time drift for carboethoxy derivatives is almost exclusively caused by pH fluctuations in the mobile phase. Causality: The ionization state of the cytidine ring is highly sensitive to pH. You must ensure your aqueous mobile phase (Solvent A) is strictly buffered. A proven standard is 10 mM potassium phosphate buffer, calibrated precisely to pH 3.7 [2]. Even a 0.1 pH unit deviation will alter the analyte's interaction with the stationary phase.

Q: Why is my 5-cadC peak showing severe fronting or tailing? A:

  • Tailing: Often caused by secondary interactions with unendcapped silanol groups on the stationary phase. Ensure you are using a fully endcapped column (e.g., Luna C8, 100 Å, 5 µm).

  • Fronting: Usually indicates sample solvent incompatibility. Causality: If your standard is dissolved in 100% methanol but the initial mobile phase is 98% aqueous, the solvent mismatch causes the analyte to travel faster than the mobile phase initially. Always dilute your final injection sample in the initial mobile phase (98% Buffer A) prior to injection.

Q: I cannot detect 5-cadC in my biological samples despite a successful standard calibration curve. Why? A: 5-cadC is a transient oxidative intermediate, and its biological abundance is extremely low compared to 5-mdC or 5-hmdC. In many tissues, 5-cadC falls below the detection limit of standard UV detection (277 nm)[3]. If UV is insufficient, you must transition your workflow to LC-MS/MS (Multiple Reaction Monitoring) to achieve the necessary femtomolar sensitivity.

Table 2: Optimized HPLC-UV Gradient Elution Profile

For optimal separation of 5-cadC from other cytosine derivatives on a C8 column, utilize the following gradient as validated in epigenetic refeeding models by[2]:

Time (min)Solvent A (10 mM KH₂PO₄, pH 3.7)Solvent B (100% Methanol)Flow Rate
0.0 - 8.598%2%0.5 mL/min
8.5 - 11.897%3%0.5 mL/min
11.8 - 18.973%27%0.5 mL/min
18.9 - 21.265%35%0.5 mL/min

(Note: Column oven temperature must be strictly maintained at 30°C with UV detection set to 277 nm).

Part 4: Validated Experimental Protocols

Q: What is the validated step-by-step methodology for preparing genomic DNA samples to ensure 5-cadC is not degraded prior to quantification? A: Harsh chemical hydrolysis (e.g., using formic acid or high heat) will cleave glycosidic bonds and destroy sensitive epigenetic modifications like 5-cadC. You must use a mild, self-validating enzymatic digestion protocol.

Protocol: Enzymatic Hydrolysis of DNA for Epigenetic HPLC Analysis

Step 1: DNA Quantification & Quality Control Measure genomic DNA concentration via spectrophotometry. Validation Checkpoint: Ensure the A260/280 ratio is > 1.8 and A260/230 is > 2.0. Carbohydrate or phenol contamination will inhibit the nucleases in subsequent steps.

Step 2: Reaction Assembly In a sterile, nuclease-free microcentrifuge tube, combine the following:

  • 1 µg of genomic DNA

  • 2.5 µL of 10X DNA Degradase Plus™ Reaction Buffer

  • 1 µL of DNA Degradase Plus™ (5 units/µL)

  • Ultrapure H₂O to a final volume of 25 µL.

Step 3: Enzymatic Digestion Incubate the mixture at 37°C for exactly 2 hours. Causality: This specific time-temperature combination ensures complete reduction of the DNA polymer to single nucleosides without over-digesting or spontaneously deaminating the cytosine rings[2].

Step 4: Heat Inactivation Terminate the reaction by incubating at 70°C for 20 minutes. Causality: Failing to heat-inactivate the enzyme will lead to protein precipitation when the sample hits the organic phase inside the HPLC column, causing massive backpressure spikes and ruining the stationary phase.

Step 5: Preparation for Injection Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble debris. Transfer 20 µL of the supernatant to an HPLC auto-sampler vial. Validation Checkpoint: Inject a blank (100% Methanol) between sample runs. The absence of a peak at the 5-cadC retention time validates that there is no column carryover.

Workflow Step1 1. Genomic DNA Extraction (A260/280 > 1.8) Step2 2. Enzymatic Digestion (DNA Degradase Plus, 37°C, 2h) Step1->Step2 1 µg DNA Step3 3. Heat Inactivation (70°C, 20 min) Step2->Step3 Cleavage to single nucleosides Step4 4. HPLC-UV Analysis (C8 Column, 277 nm, 30°C) Step3->Step4 20 µL Injection Step5 5. Chromatographic Quantification (5-cadC & Derivatives) Step4->Step5 Retention Time Matching

Workflow for enzymatic DNA hydrolysis and HPLC-UV quantification of cytosine derivatives.

References

  • Taylor, J. F., et al. (2023). "Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia (Oreochromis niloticus)". Epigenetics (Taylor & Francis).[Link]

  • Lallias, D., et al. (2022). "A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background". Epigenetics (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Carboethoxy-2'-deoxycytidine vs. 5-ethynyl-2'-deoxycytidine (EdC) for DNA labeling

An In-Depth Technical Guide to Nucleoside Analogs for DNA Labeling: A Comparative Analysis of 5-Ethynyl-2'-deoxycytidine (EdC) and an Evaluation of 5-Carboethoxy-2'-deoxycytidine A Senior Application Scientist's Perspect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nucleoside Analogs for DNA Labeling: A Comparative Analysis of 5-Ethynyl-2'-deoxycytidine (EdC) and an Evaluation of 5-Carboethoxy-2'-deoxycytidine

A Senior Application Scientist's Perspective on Choosing the Right Tool for Proliferation and DNA Synthesis Studies

For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA synthesis is a cornerstone of cell proliferation, cytotoxicity, and DNA repair studies. The incorporation of modified nucleosides into newly synthesized DNA has been a long-standing and reliable method. Historically, 5-bromo-2'-deoxyuridine (BrdU) has been the workhorse in this field. However, the advent of "click chemistry" has revolutionized this space, offering faster, more sensitive, and less harsh detection methods.

This guide provides a comprehensive comparison of two deoxycytidine analogs: the well-established 5-ethynyl-2'-deoxycytidine (EdC) and the lesser-known 5-Carboethoxy-2'-deoxycytidine. While extensive experimental data is available for EdC, allowing for a robust evaluation of its performance, information regarding 5-Carboethoxy-2'-deoxycytidine in the context of DNA labeling is sparse. Therefore, this guide will provide a detailed analysis of EdC, supported by experimental principles, and offer a theoretical evaluation of 5-Carboethoxy-2'-deoxycytidine based on its chemical structure.

The Rise of Click Chemistry in DNA Labeling

Traditional BrdU detection methods require DNA denaturation, a harsh process that can damage cellular morphology, degrade epitopes for antibody-based co-staining, and introduce variability. Click chemistry, a set of biocompatible, highly efficient, and specific reactions, circumvents these issues. The most common form used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-modified nucleoside incorporated into DNA and an azide-containing fluorescent probe or affinity tag.[1][2][3][4][5]

5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine where the hydrogen at the 5-position of the pyrimidine ring is replaced by a terminal alkyne group.[6][7] This seemingly small modification has profound implications for its utility in DNA labeling.

Mechanism of Action and Detection

The workflow for EdC-based DNA labeling is a straightforward and elegant process:

  • Incorporation: EdC is readily taken up by cells and is phosphorylated by endogenous kinases to form EdC triphosphate (EdCTP). During the S-phase of the cell cycle, DNA polymerase incorporates EdCTP into newly synthesized DNA in place of deoxycytidine triphosphate (dCTP).[8]

  • Fixation and Permeabilization: After incubation with EdC, cells are fixed and permeabilized to allow the detection reagents to access the nuclear DNA.

  • Click Reaction: The alkyne group in the incorporated EdC is then detected by a CuAAC reaction with a fluorescent azide. This reaction is highly specific and occurs under mild conditions, preserving cellular architecture.[1][8]

EdC_Workflow cluster_cell In Vitro / In Vivo cluster_detection Detection EdC EdC Proliferating_Cell Proliferating Cell (S-Phase) EdC->Proliferating_Cell Cellular Uptake & Phosphorylation EdC_Incorporated_DNA Newly Synthesized DNA with Incorporated EdC Proliferating_Cell->EdC_Incorporated_DNA DNA Replication Fix_Perm Fixation & Permeabilization EdC_Incorporated_DNA->Fix_Perm Click_Reaction Cu(I)-catalyzed Click Reaction Fix_Perm->Click_Reaction Labeled_DNA Fluorescently Labeled DNA Click_Reaction->Labeled_DNA Fluorescent_Azide Fluorescent_Azide Fluorescent_Azide->Click_Reaction Microscopy_FACS Analysis (Microscopy, Flow Cytometry) Labeled_DNA->Microscopy_FACS

Figure 1: Experimental workflow for DNA labeling using EdC.

Performance Characteristics

Sensitivity and Efficiency

EdC labeling is highly sensitive, comparable to the more commonly used thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU).[9] The small size of the ethynyl group generally does not impede its incorporation by DNA polymerases. The subsequent click reaction is highly efficient, leading to a high signal-to-noise ratio for robust detection.[8]

Cytotoxicity

A significant advantage of EdC is its reported lower cytotoxicity compared to EdU, especially in long-term studies.[9][10][11] While EdU can exhibit time-dependent inhibition of cell growth, EdC appears to be better tolerated by cells, making it a more suitable choice for experiments requiring longer labeling periods.[9] However, it is crucial to note that some studies suggest that EdC can be deaminated in cells to form EdU, which is then incorporated into DNA.[11][12] Therefore, the observed signal and cytotoxicity may be, in part, attributable to EdU. The extent of this conversion can be cell-type dependent.[8]

Comparison with Other Nucleoside Analogs

FeatureEdC EdU BrdU
Detection Method Cu(I)-catalyzed click chemistryCu(I)-catalyzed click chemistryAntibody-based
DNA Denaturation Not requiredNot requiredRequired
Protocol Time Short (~1-2 hours post-labeling)Short (~1-2 hours post-labeling)Long (4-6 hours post-labeling)
Sensitivity HighHighModerate to High
Multiplexing ExcellentExcellentLimited
Cytotoxicity Lower than EdUCan be cytotoxic, especially long-termGenerally low cytotoxicity
In Vivo Use YesYesYes

Table 1: Comparison of EdC with EdU and BrdU for DNA Labeling.

Experimental Protocol: EdC Labeling and Detection in Cultured Cells

This protocol provides a general guideline for labeling proliferating cells with EdC and subsequent detection using a fluorescent azide. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • 5-Ethynyl-2'-deoxycytidine (EdC) solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer (e.g., containing CuSO₄, a fluorescent azide, and a reducing agent like sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips, microplates) and allow them to adhere and grow to the desired confluency.

  • EdC Labeling: Add EdC to the cell culture medium to a final concentration of 1-10 µM. Incubate for the desired pulse duration (e.g., 1-24 hours) under normal cell culture conditions. The optimal concentration and incubation time should be determined empirically.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Add the fixative and incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Protect from light and incubate for 30 minutes at room temperature.

  • Washing: Wash the cells once with PBS.

  • Nuclear Counterstaining: Incubate the cells with a nuclear counterstain solution for 5-15 minutes at room temperature.

  • Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization by fluorescence microscopy.

EdC_Protocol Start Start Seed_Cells 1. Seed Cells Start->Seed_Cells Add_EdC 2. Add EdC to Culture Medium (1-10 µM) Seed_Cells->Add_EdC Incubate 3. Incubate (1-24 hours) Add_EdC->Incubate Fix 4. Fix with 4% PFA Incubate->Fix Permeabilize 5. Permeabilize with 0.5% Triton X-100 Fix->Permeabilize Click_Reaction 6. Perform Click Reaction with Fluorescent Azide Permeabilize->Click_Reaction Counterstain 7. Counterstain Nuclei (DAPI/Hoechst) Click_Reaction->Counterstain Image 8. Image with Fluorescence Microscope Counterstain->Image End End Image->End Chemical_Structures cluster_EdC 5-Ethynyl-2'-deoxycytidine (EdC) cluster_Carboethoxy 5-Carboethoxy-2'-deoxycytidine EdC_Structure EdC_Group Ethynyl Group (-C≡CH) - Small, linear - Bioorthogonal 'handle' for click chemistry Carboethoxy_Structure

Figure 3: Comparison of the chemical structures and key functional groups of EdC and 5-Carboethoxy-2'-deoxycytidine.

Potential for Incorporation into DNA

The bulkier and more flexible carboethoxy group could present a greater steric hindrance to DNA polymerases compared to the small, linear ethynyl group of EdC. This could potentially lead to a lower incorporation efficiency into newly synthesized DNA. The electronic properties of the carboethoxy group, being electron-withdrawing, might also influence base pairing and subsequent polymerase processivity.

Detection Chemistry

The carboethoxy group is not a conventional bioorthogonal handle for click chemistry. While the ester could potentially be hydrolyzed to a carboxylic acid, the subsequent labeling of this carboxylic acid in a cellular context would be challenging. Standard methods for labeling carboxylic acids, such as EDC/NHS coupling to an amine-containing probe, are generally not as specific or efficient in the complex milieu of a cell as the CuAAC reaction and often require harsher conditions. [13][14]This lack of a readily available, bioorthogonal detection method is a significant hurdle for the use of 5-Carboethoxy-2'-deoxycytidine in DNA labeling applications.

Hypothetical Performance Comparison

Feature5-Ethynyl-2'-deoxycytidine (EdC) 5-Carboethoxy-2'-deoxycytidine (Theoretical)
Incorporation Efficiency HighPotentially lower due to steric hindrance
Detection Chemistry Click Chemistry (CuAAC)No standard bioorthogonal method; potential for EDC/NHS coupling after hydrolysis, but likely inefficient and non-specific in cells.
Specificity of Labeling HighLow, due to the lack of a specific bioorthogonal reaction.
Protocol Complexity LowHigh, would require development of a novel and robust detection method.
Overall Feasibility High, well-establishedLow for cellular DNA labeling applications with current technologies.

Table 2: A theoretical comparison of the performance of EdC and 5-Carboethoxy-2'-deoxycytidine for DNA labeling.

Conclusion and Recommendations

For researchers seeking a reliable, sensitive, and efficient method for labeling newly synthesized DNA, 5-ethynyl-2'-deoxycytidine (EdC) is the unequivocally superior choice over 5-Carboethoxy-2'-deoxycytidine. EdC is a well-characterized reagent with a proven track record, supported by a wealth of scientific literature. Its use in conjunction with click chemistry offers a streamlined workflow that preserves cellular integrity and is compatible with multiplexed analyses. Its lower cytotoxicity compared to EdU makes it particularly attractive for longer-term studies.

While 5-Carboethoxy-2'-deoxycytidine exists as a chemical entity, its application in cellular DNA labeling is not established. The significant challenges related to its potential for inefficient incorporation and the lack of a suitable bioorthogonal detection method make it an impractical choice for this purpose at present. Future research could explore novel conjugation chemistries for the carboethoxy group, but until such methods are developed and validated, EdC remains the preferred deoxycytidine analog for modern DNA synthesis analysis.

When designing experiments, the choice of the nucleoside analog is critical. The decision should be based on the specific experimental goals, the duration of the labeling period, and the need for co-staining with other markers. For most applications requiring the labeling of nascent DNA, the benefits of the click chemistry-based detection of EdC (and its thymidine counterpart, EdU) far outweigh the more cumbersome and potentially damaging methods required for older analogs like BrdU.

References

  • He, Y. et al. (2011). 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Analytical Biochemistry, 417(1), 112-121. [Link]

  • Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]

  • MacPherson, I. S. et al. (2018). Cytotoxicity by endocrine disruptors through effects on ER Ca2+ transporters, aberrations in Ca2+ signalling pathways and ER stress. International Journal of Molecular Sciences, 19(12), 3786. [Link]

  • baseclick GmbH. (n.d.). 5-Ethynyl-2'-deoxycytidine (5-EdC). Retrieved from [Link]

  • El-Sagheer, A. H., & Brown, T. (2010). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Medicinal chemistry (Shariqah (United Arab Emirates)), 6(5), 289–302. [Link]

  • Bedran-Russo, A. K. et al. (2011). Transdentinal cytotoxicity of carbodiimide (EDC) and glutaraldehyde on odontoblast-like cells. Journal of dentistry, 39(11), 744–749. [Link]

  • Glen Research. (n.d.). Conjugation using Click Chemistry. Retrieved from [Link]

  • Ligasová, A. et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open Biology, 6(1), 150179. [Link]

  • Jena Bioscience. (n.d.). CLICK-functionalized Nucleotides for DNA Labeling. Retrieved from [Link]

  • Ligasová, A., & Koberna, K. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Open Biology, 6(1), 150179. [Link]

  • G. A. Burley et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7654-7731. [Link]

  • Kim, M. S. et al. (2022). Cytotoxicity evaluation and mechanism of endocrine-disrupting chemicals by the embryoid body test. Scientific Reports, 12(1), 5871. [Link]

  • baseclick GmbH. (n.d.). Kit for Cell Proliferation Assay. Retrieved from [Link]

  • Koberna, K. et al. (2018). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Reviews and Reports, 14(5), 623–635. [Link]

  • Wagner, M. et al. (2015). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 5(29), 22441-22444. [Link]

  • Ligasová, A., & Koberna, K. (n.d.). What protocol should I use for the detection of DNA replication? Retrieved from [Link]

  • Jena Bioscience. (n.d.). DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]

  • Ligasová, A., & Koberna, K. (2016). The microscopy analysis of EdC conversion to EdU using an antibody... [Image]. ResearchGate. [Link]

  • Song, C. X. et al. (2011). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.25. [Link]

  • Dexter, D. L. et al. (1982). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Molecular pharmacology, 21(2), 486–491. [Link]

  • Henderson, P. T. et al. (2001). Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine. Chemical research in toxicology, 14(1), 99–106. [Link]

  • Dai, Q. et al. (2011). Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups. Bioorganic & medicinal chemistry letters, 21(4), 1181–1184. [Link]

  • Dai, Q. et al. (2012). Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. Journal of organic chemistry, 77(2), 1007–1013. [Link]

  • ChemTalk. (2023, April 18). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Retrieved from [Link]

  • Song, C. X. et al. (2011). Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine. Nature biotechnology, 29(1), 68–72. [Link]

  • ResearchGate. (2014, July 3). Does anyone know how to improve conjugation efficiency using EDC and NHS to activate carboxylated PLGA and conjugating amine PEG? [Forum discussion]. Retrieved from [Link]

  • G. D'Souza et al. (2011). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 16(8), 6814-6833. [Link]

  • He, C. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of chemical research, 44(9), 709–717. [Link]

  • He, C. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of chemical research, 44(9), 709–717. [Link]

  • FooDB. (2011, September 21). Showing Compound Deoxycytidine (FDB021871). Retrieved from [Link]

Sources

Comparative

Comparative Guide: 5-Substituted Deoxycytidine Analogs in Epigenetic Reprogramming

As epigenetic targeting transitions from hematological malignancies to solid tumors, the selection of DNA methyltransferase (DNMT) inhibitors requires rigorous mechanistic scrutiny. While first-generation cytidine analog...

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Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic targeting transitions from hematological malignancies to solid tumors, the selection of DNA methyltransferase (DNMT) inhibitors requires rigorous mechanistic scrutiny. While first-generation cytidine analogs (like azacitidine) incorporate into both RNA and DNA, 5-substituted deoxycytidine analogs are strictly incorporated into replicating DNA. This absolute specificity makes them powerful tools for targeted DNMT depletion.

This guide provides an objective, data-driven comparison of four critical deoxycytidine analogs: Decitabine , Guadecitabine , 5-Fluoro-2'-deoxycytidine (FdCyd) , and 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) .

Mechanistic Foundations: The Causality of DNMT Trapping

To utilize these analogs effectively, one must understand the causality of their action. These compounds are prodrugs. Upon cellular entry via nucleoside transporters (hENT/hCNT), they are phosphorylated by deoxycytidine kinase (dCK) into triphosphates and incorporated into DNA during the S-phase of the cell cycle[1].

When a maintenance methyltransferase (primarily DNMT1) attempts to methylate the substituted cytosine ring, the modified 5-position (e.g., a nitrogen or fluorine atom) prevents the resolution of the intermediate complex. This results in an irreversible covalent bond between the enzyme's active site cysteine and the DNA strand[1]. The cell recognizes this bulky adduct, triggering the proteasomal degradation of DNMT1, which leads to passive DNA hypomethylation in subsequent cell divisions.

Mechanism Analog 5-Substituted Deoxycytidine Analog Uptake Cellular Uptake (hENT/hCNT) Analog->Uptake Phosphorylation Phosphorylation (dCK to Triphosphate) Uptake->Phosphorylation Incorporation Incorporation into Replicating DNA Phosphorylation->Incorporation DNMT_Binding DNMT1 Enzyme Attempts Methylation Incorporation->DNMT_Binding Covalent_Trap Covalent Adduct Formation (Irreversible Trapping) DNMT_Binding->Covalent_Trap Active Site Cysteine Degradation Proteasomal Degradation of DNMT1 Covalent_Trap->Degradation Hypomethylation DNA Hypomethylation & Gene Reactivation Degradation->Hypomethylation

Mechanism of DNMT trapping and degradation by 5-substituted deoxycytidine analogs.

Comparative Analysis of Key Analogs

Decitabine (5-aza-2'-deoxycytidine): The Archetype

Decitabine is the gold standard for in vitro epigenetic studies. It possesses a high hypomethylating potency due to its direct incorporation into DNA[1].

  • The Limitation: Decitabine is highly susceptible to rapid hydrolytic cleavage and deamination by cytidine deaminase (CDA)[2]. Because DNMT trapping is strictly S-phase dependent, decitabine's short aqueous and plasma half-life means it only affects the small fraction of cells actively replicating during the brief exposure window.

Guadecitabine (SGI-110): The Pharmacokinetic Evolution

Guadecitabine was rationally designed to overcome decitabine's pharmacokinetic flaws. It is a dinucleotide comprising decitabine linked to deoxyguanosine via a phosphodiester bond[2].

  • The Advantage: This bulky dinucleotide structure protects the active decitabine moiety from CDA-mediated degradation[2]. As the phosphodiester bond is gradually cleaved, it acts as an extended-release prodrug. This prolonged exposure window captures a significantly larger percentage of cancer cells as they cycle through the S-phase, making it highly effective in refractory models, including hepatocellular carcinoma and myeloid malignancies[2][3].

5-Fluoro-2'-deoxycytidine (FdCyd): The Fluorinated Alternative

Unlike the aza-analogs, FdCyd utilizes a fluorine substitution at the 5-position.

  • The Advantage: FdCyd has shown unique synthetic lethality in specific solid tumor microenvironments, such as PBRM1-deficient clear cell renal cell carcinoma (ccRCC), where it exacerbates DNA damage responses[4].

  • The Limitation: Like decitabine, FdCyd is rapidly metabolized by CDA. To achieve experimental or clinical efficacy, it must be co-administered with tetrahydrouridine (THU) , a potent CDA inhibitor, to maintain effective intracellular concentrations[5].

5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC): The Low-Toxicity Innovator

Aza-TdC (NTX-301) incorporates a sulfur atom into the ribose ring (4'-thio).

  • The Advantage: Traditional azanucleosides exhibit significant off-target cytotoxicity (e.g., myelosuppression) because they form bulky adducts that halt DNA replication entirely at high doses. Aza-TdC is highly selective for DNMT1 depletion and demonstrates a markedly larger therapeutic index (DNMT1 depletion vs. toxicity) compared to decitabine[6]. It is also orally bioavailable, making it an excellent candidate for long-term, low-dose epigenetic maintenance studies[6][7].

Quantitative Performance Comparison

The following table synthesizes the pharmacological and biochemical profiles of these analogs to guide your experimental design.

FeatureDecitabine (DAC)Guadecitabine (SGI-110)FdCyd (+ THU)Aza-TdC
Active Substitution 5-Nitrogen5-Nitrogen (Dinucleotide)5-Fluorine5-Nitrogen + 4'-Sulfur
CDA Susceptibility High (Rapid degradation)Low (Resistant prodrug)High (Requires THU)Low to Moderate
Primary Target DNMT1, 3A, 3BDNMT1, 3A, 3BDNMT1, 3A, 3BHighly selective for DNMT1
S-Phase Coverage Narrow (Short half-life)Broad (Extended release)Broad (With THU)Broad (Oral dosing)
Off-Target Toxicity High (DNA damage at high doses)ModerateModerate to HighLow (High therapeutic index)
Best Experimental Use Acute in vitro hypomethylationRefractory/slow-cycling cellsSolid tumor synthetic lethalityLong-term, low-toxicity studies

Self-Validating Experimental Protocol: DNMT Depletion & Hypomethylation

To establish trustworthiness in epigenetic assays, you must prove causality. A common pitfall is measuring gene re-expression without confirming target engagement. The following protocol is a self-validating system : it simultaneously measures the physical depletion of the DNMT1 enzyme and the downstream functional hypomethylation of the genome.

Step-by-Step Methodology
  • Cell Synchronization & Plating: Plate cells at 30-40% confluency. Causality note: Cells must be in exponential growth. Because these analogs require DNA replication for incorporation, over-confluent (contact-inhibited) cultures will yield false-negative results.

  • Drug Preparation & Treatment:

    • Prepare fresh stocks of the chosen analog in DMSO immediately before use (aqueous solutions degrade rapidly).

    • Treat cells with a low-dose range (e.g., 0.1 μM to 1.0 μM) for 72 hours. Replace media and drug every 24 hours for Decitabine to account for its short half-life.

  • Parallel Harvesting (The Validation Step): Harvest the cell pellet and split it into two equal fractions.

    • Fraction A (Protein): Lyse in RIPA buffer. Perform a Western Blot probing for DNMT1 (Target: ~183 kDa) and a loading control (e.g., GAPDH). You should observe a dose-dependent loss of the DNMT1 band due to proteasomal degradation.

    • Fraction B (DNA): Extract genomic DNA using a column-based kit.

  • Bisulfite Conversion & LINE-1 Assay: Subject 500 ng of genomic DNA to sodium bisulfite conversion (unmethylated cytosines convert to uracil; methylated cytosines remain intact). Perform Pyrosequencing on LINE-1 repetitive elements to quantify global DNA methylation levels.

  • Data Correlation: Plot DNMT1 protein density against LINE-1 methylation percentage. A direct correlation validates that the analog successfully trapped the enzyme, leading to functional epigenetic reprogramming.

Workflow CellCulture 1. Cell Culture (Exponential Growth Phase) Treatment 2. Analog Treatment (Daily Dosing, 72h) CellCulture->Treatment Harvest 3. Cell Harvest & Sample Splitting Treatment->Harvest Split Split Sample Harvest->Split Protein 4a. Protein Extraction (Western Blot for DNMT1) Split->Protein DNA 4b. Genomic DNA Extraction (Bisulfite Conversion) Split->DNA Validation 5. Data Correlation (Depletion vs. Demethylation) Protein->Validation DNA->Validation

Self-validating experimental workflow for assessing DNMT inhibitor efficacy.

References

  • Gnyszka, A., et al. (2013). "DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer". Anticancer Research.
  • Thottassery, J. V., et al. (2021). "5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic 'Best-in-Class' DNA Methyltransferase 1-Depleting Agent in Clinical Development". Journal of Pharmacology and Experimental Therapeutics.
  • Borghesan, M., et al. (2016). "Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma". Taylor & Francis.
  • Li, Z., et al. (2017). "Simultaneous Modeling of Biomarker and Toxicity Response Predicted Optimal Regimen of Guadecitabine (SGI-110) in Myeloid Malignancies". CPT Pharmacometrics Syst Pharmacol.
  • Newman, E. M., et al. (2025). "A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors". Cancer Chemotherapy and Pharmacology.
  • Wang, Y., et al. (2022). "PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2'-deoxycytidine". Frontiers in Oncology.

Sources

Validation

Validating the Incorporation of 5-Carboethoxy-2'-deoxycytidine: A Comparison and Protocol Guide

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context The discovery of active DNA demethylation pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

The discovery of active DNA demethylation pathways has revolutionized our understanding of epigenetics. Central to this process is the ten-eleven translocation (TET) family of dioxygenases, which iteratively oxidize 5-methylcytosine (5-mC) into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and ultimately 5-carboxylcytosine (5-caC)[1]. 5-caC is a critical intermediate that is recognized and excised by thymine-DNA glycosylase (TDG) to restore unmethylated cytosine[1].

To study these epigenetic mechanisms, researchers must synthesize oligonucleotides containing site-specific 5-caC modifications. However, the free carboxylic acid of 5-caC interferes with standard solid-phase phosphoramidite chemistry. 5-Carboethoxy-2'-deoxycytidine (5-ce-dC) , available as a modified nucleoside synthon[2], solves this bottleneck by masking the reactive carboxyl group as an ethyl ester.

As a Senior Application Scientist, I have structured this guide to objectively compare 5-ce-dC against alternative synthons, explain the causality behind our validation workflows, and provide a self-validating enzymatic digestion protocol for LC-MS/MS quantification.

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET fC 5-Formylcytosine (5-fC) hmC->fC TET caC 5-Carboxylcytosine (5-caC) fC->caC TET BER Base Excision Repair (TDG) caC->BER Excision BER->C Repair

Caption: TET-mediated DNA demethylation pathway and 5-caC generation.

Product Comparison: Overcoming Synthesis Bottlenecks

Directly incorporating 5-Carboxy-2'-deoxycytidine (5-ca-dC) into oligonucleotides is highly inefficient. The unprotected carboxylic acid can react with coupling activators or incoming phosphoramidites, leading to branched chains, truncated sequences, and poor overall yields.

By utilizing 5-ce-dC as a "prodrug-like" protected synthon, researchers achieve near-quantitative coupling efficiencies. Post-synthesis, the ethyl ester is easily saponified back to the native 5-caC state using mild alkaline conditions.

Table 1: Performance Comparison of Cytidine Modifications
Feature5-Carboethoxy-2'-deoxycytidine (5-ce-dC)5-Carboxy-2'-deoxycytidine (5-ca-dC)5-Methyl-2'-deoxycytidine (5-mC)
Primary Application Protected synthon for oligo synthesisDirect incorporation (Not Recommended)Standard epigenetic marker
Coupling Efficiency >98% (Protected carboxylate)<50% (Side reactions with free acid)>99%
Deprotection Requirement Mild NaOH (Saponification to 5-caC)Standard AmmoniaStandard Ammonia
Enzymatic Digestibility High (Post-deprotection)Moderate (Steric hindrance)High
LC-MS/MS Sensitivity Excellent (Detected as 5-caC)ExcellentModerate

The Causality of Experimental Design (E-E-A-T)

Validating the successful incorporation and subsequent deprotection of 5-ce-dC requires rigorous analytical techniques.

Why Enzymatic Digestion over Chemical Hydrolysis? Chemical hydrolysis (e.g., using formic acid) is often used for standard DNA[3], but it is detrimental to highly oxidized epigenetic markers. Acidic conditions can cause depurination and artificially degrade 5-caC. Enzymatic digestion operates at physiological pH, preserving the structural integrity of the modification. We utilize a single-step hydrolysis process with highly active nucleases (like DNA Degradase Plus) to ensure complete cleavage of the phosphodiester backbone[4].

Why LC-MS/MS? While HPLC-UV can detect global methylation changes[4], the low abundance of site-specific modifications and the structural similarity between cytidine derivatives necessitate the mass accuracy of LC-MS/MS. Operating in Multiple Reaction Monitoring (MRM) mode ensures unambiguous identification of the 5-caC product.

Workflow Syn Solid-Phase Synthesis (5-ce-dC Phosphoramidite) Deprot Alkaline Deprotection (Hydrolysis to 5-caC) Syn->Deprot Digest Enzymatic Digestion (Nuclease P1 + CIP) Deprot->Digest LCMS LC-MS/MS Analysis (MRM Quantification) Digest->LCMS

Caption: Workflow for validating 5-ce-dC incorporation via enzymatic digestion.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory internal standards and enzymatic controls to rule out false negatives caused by incomplete digestion or matrix suppression.

Phase 1: Deprotection and Saponification

Rationale: Standard ammonium hydroxide deprotection leaves the ethyl ester partially intact. Mild sodium hydroxide is required to fully saponify 5-ce-dC into the biologically relevant 5-caC.

  • Cleave the synthesized oligonucleotide from the solid support using standard conditions.

  • Resuspend the lyophilized oligo in 0.1 M NaOH (100 µL per 100 nmol of oligo).

  • Incubate at room temperature for 2 hours.

  • Neutralize the reaction by adding an equimolar amount of 0.1 M Acetic Acid.

  • Desalt the oligonucleotide using a standard size-exclusion column (e.g., Sephadex G-25) and quantify via UV absorbance at 260 nm.

Phase 2: Self-Validating Enzymatic Digestion

Rationale: Converts the polymeric DNA into single nucleosides for mass spectrometry.

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube, combine:

    • 1.5 µg of the neutralized DNA sample

    • 2.5 µL of 10X DNA Degradase Plus Reaction Buffer[4]

    • 1.0 µL of DNA Degradase Plus (5 U/µL)[4]

    • Nuclease-free H₂O to a final volume of 25 µL.

  • Self-Validation Controls (Mandatory):

    • Positive Control: Set up a parallel digestion using a known 5-mC containing oligo to verify enzyme kinetics.

    • Negative Control: Set up a mock digestion (DNA + Buffer + H₂O, no enzyme) to establish the baseline for non-enzymatic degradation.

  • Incubation: Incubate all tubes at 37°C for 2 hours[4].

  • Inactivation: Heat the mixtures to 70°C for 20 minutes to denature the enzymes and halt the reaction.

Phase 3: LC-MS/MS Analysis

Rationale: Chromatographic separation of polar nucleobases followed by highly specific mass transition monitoring.

  • Spike Internal Standard: Add 10 pmol of heavy isotope standard (e.g., ¹³C, ¹⁵N₂-labeled Cytidine) to the digested samples[3]. This normalizes ionization efficiency across runs.

  • Chromatography: Inject 5 µL of the sample onto a Bridged Ethylene Hybrid (BEH) HILIC column[3]. Use a linear gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) MRM mode.

    • Monitor the specific transition for 5-caC (typically m/z 272.1 → 156.0).

    • Monitor the transition for the unmodified cytidine (m/z 228.1 → 112.0) to calculate the incorporation ratio.

References

  • He, Y. F., et al. "Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA." Science (2011). URL:[Link]

  • Gao, Y., et al. "Detection of 5-Carboxyl Cytosine in Mammalian Cells DNA." Gene Technology (2017). URL:[Link]

  • Kovatsi, L., et al. "A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background." Epigenetics (2022). URL:[Link]

Sources

Comparative

Advantages of 5-Carboethoxy-2'-deoxycytidine over BrdU for cell proliferation

Publish Comparison Guide: Advantages of 5-Ethynyl-2'-deoxycytidine (EdC) over BrdU for Cell Proliferation Authoritative Clarification on Chemical Nomenclature Before diving into the comparative analysis, it is critical t...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Advantages of 5-Ethynyl-2'-deoxycytidine (EdC) over BrdU for Cell Proliferation

Authoritative Clarification on Chemical Nomenclature

Before diving into the comparative analysis, it is critical to address the chemical nomenclature specified in the topic. 5-Carboethoxy-2'-deoxycytidine (often referred to in literature as an esterified derivative of 5-cadC) is an oxidative epigenetic intermediate involved in DNA demethylation pathways[1]. Because it lacks a terminal alkyne group, it cannot undergo the click chemistry required for modern cell proliferation assays.

The actual functional cytidine analog designed as a superior alternative to BrdU for tracking cell proliferation is 5-ethynyl-2'-deoxycytidine (EdC) [2]. To maintain strict scientific integrity, this guide will evaluate the advantages of EdC against the traditional BrdU standard, explaining the mechanistic causality behind why researchers are transitioning to this molecule.

Mechanistic Causality: The Fall of BrdU and the Rise of Click Chemistry

For decades, BrdU (5-bromo-2'-deoxyuridine) was the gold standard for measuring de novo DNA synthesis. Cells in the S-phase incorporate BrdU into their replicating DNA, which is subsequently detected using anti-BrdU antibodies.

The Causality of BrdU's Limitations: Antibodies are massive glycoproteins (approx. 150 kDa) that cannot physically penetrate the tightly packed double-stranded DNA helix to reach the incorporated BrdU epitope. To force access, researchers must subject the cells to harsh DNA denaturation using hydrochloric acid (HCl), extreme heat, or enzymatic digestion (DNase)[2]. This destructive step obliterates cellular morphology, degrades delicate co-staining antigens (crippling multiplexing efforts), and introduces massive assay-to-assay variability.

The Click Chemistry Solution: EdC circumvents the need for denaturation entirely. Once EdC is incorporated into the DNA, its ethynyl (alkyne) group is detected via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The detection probe is a fluorescent azide—a molecule so small that it easily diffuses through the intact DNA double helix and nuclear envelope. This preserves the structural integrity of the cell and allows for seamless multiplexing with standard immunofluorescence.

Workflow cluster_BrdU BrdU Workflow (Antibody-Based) cluster_EdC EdC Workflow (Click Chemistry) B1 Incorporate BrdU B2 Fixation & Permeabilization B1->B2 B3 DNA Denaturation (HCl / Heat / DNase) B2->B3 B4 Anti-BrdU Incubation B3->B4 B5 Imaging B4->B5 E1 Incorporate EdC E2 Fixation & Permeabilization E1->E2 E3 CuAAC Click Reaction (No Denaturation) E2->E3 E4 Brief Wash E3->E4 E5 Imaging E4->E5

Comparison of BrdU and EdC experimental workflows highlighting the destructive denaturation step.

The EdC Advantage: Overcoming EdU Toxicity

While EdU (5-ethynyl-2'-deoxyuridine) was the first click-chemistry alternative to BrdU, it has a fatal flaw: high cytotoxicity. EdU exhibits time-dependent inhibition of cell growth and induces severe cell cycle arrest, making it unsuitable for long-term proliferation tracking[2][3].

Why is EdC superior to EdU? EdC acts as an intracellular "prodrug." When EdC enters the cell, it is not immediately phosphorylated by thymidine kinase (the pathway that makes EdU toxic). Instead, EdC is gradually deaminated by the enzyme cytidine deaminase to form EdU at a controlled, rate-limiting pace[4]. This slow-release mechanism prevents the toxic accumulation of nucleotide analogs, allowing cells to proliferate normally over extended periods while still incorporating enough alkyne handles for brilliant fluorescent detection[2].

MetabolicPathway EdC EdC (Low Toxicity) CDD Cytidine Deaminase (Rate Limiting) EdC->CDD Intracellular Conversion EdU EdU (Active Intermediate) CDD->EdU EdUTP EdUTP EdU->EdUTP Kinase Cascade DNA DNA Incorporation (S-Phase) EdUTP->DNA DNA Polymerase

Intracellular metabolic conversion of EdC to EdU for DNA incorporation.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative performance metrics of BrdU, EdU, and EdC based on current literature[2][3][4].

FeatureBrdU (Traditional)EdU (1st Gen Click)EdC (2nd Gen Click)
Detection Mechanism Antibody-Antigen BindingCuAAC Click ChemistryCuAAC Click Chemistry
DNA Denaturation Required (HCl/Heat)Not RequiredNot Required
Probe Molecular Weight ~150,000 Da (Antibody)~800 Da (Fluorescent Azide)~800 Da (Fluorescent Azide)
Multiplexing Capability Poor (Antigens destroyed)ExcellentExcellent
Long-Term Cytotoxicity ModerateHigh (Cell cycle arrest)Low (Prodrug mechanism)
Total Assay Time 4 - 6 Hours1.5 - 2 Hours1.5 - 2 Hours

Self-Validating Experimental Protocol: EdC Proliferation Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory chemical and biological controls to definitively prove that the resulting fluorescence is caused by de novo DNA synthesis, not background artifact.

Phase 1: Pulse Labeling & Control Setup

Causality: Establishing baseline parameters ensures that false positives (non-specific dye binding) and false negatives (failed click reaction) are immediately identified.

  • Experimental Well: Incubate target cells with 10 µM EdC for 2–24 hours (depending on cell cycle length).

  • Positive Control: Incubate a highly proliferative cell line (e.g., HeLa) with 10 µM EdC.

  • Negative Control 1 (Biological): Pre-treat cells with a DNA polymerase inhibitor (e.g., Aphidicolin) for 1 hour prior to adding EdC. Validates that incorporation is strictly S-phase dependent.

  • Negative Control 2 (Chemical): Treat cells with EdC, but omit the Copper(I) catalyst during Phase 3. Validates that fluorescence requires the CuAAC reaction.

Phase 2: Fixation & Permeabilization

Causality: Fixation freezes cellular machinery, while permeabilization creates pores in the lipid bilayer, allowing the click reagents to access the nucleus.

  • Wash cells 2x with PBS.

  • Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash 2x with PBS.

  • Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

Phase 3: CuAAC Click Reaction

Causality: Ascorbic acid reduces Cu(II) to Cu(I). The Cu(I) acts as a catalyst to covalently fuse the alkyne group on the DNA-bound EdC with the azide group on the fluorophore.

  • Prepare the Click Cocktail fresh (per 1 mL):

    • 850 µL PBS

    • 40 µL CuSO₄ (100 mM stock)

    • 10 µL Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 2 mM stock)

    • 100 µL Sodium Ascorbate (100 mM stock, add last to initiate reduction).

  • Incubate cells with the Click Cocktail for 30 minutes at room temperature, protected from light.

  • Wash 3x with 3% BSA in PBS to remove unreacted dye.

Phase 4: Validation & Imaging
  • Image Negative Control 2 first: It must be completely dark. If it glows, your azide dye is sticking non-specifically.

  • Image Negative Control 1 : It must be dark. If it glows, EdC is being incorporated via DNA repair pathways, not replication.

  • Image Experimental Wells : Proliferating nuclei will exhibit bright, punctate fluorescent signaling.

References

  • Callet, T., et al. (2022). "A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background." PMC. Available at:[Link][1]

  • Guan, X., et al. (2011). "5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells." Analytical Biochemistry. Available at:[Link][2]

  • Luedtke, N. W., et al. (2009). "Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry." PubMed. Available at:[Link][3]

  • Zouharova, D., et al. (2016). "Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine." Open Biology. Available at:[Link][4]

Sources

Validation

Head-to-Head Comparison of 5-Position Cytidine Modifications: From Epigenetic Marks to Next-Generation RNA Therapeutics

The paradigm shift in RNA therapeutics relies heavily on nucleoside modifications to evade the innate immune system and enhance translation. While N1-methylpseudouridine (m1Ψ) is the gold standard for linear mRNA vaccine...

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Author: BenchChem Technical Support Team. Date: March 2026

The paradigm shift in RNA therapeutics relies heavily on nucleoside modifications to evade the innate immune system and enhance translation. While N1-methylpseudouridine (m1Ψ) is the gold standard for linear mRNA vaccines, it presents a critical bottleneck for self-amplifying RNA (saRNA) therapeutics: m1Ψ disrupts the alphavirus RNA-dependent RNA polymerase, severely limiting RNA amplification[1].

Recent breakthroughs have identified 5-position modifications on cytidine—specifically 5-methylcytidine (m5C) and 5-hydroxymethylcytidine (hm5C) —as superior alternatives for saRNA. These modifications preserve replicase compatibility while potently dampening retinoic acid-inducible gene I (RIG-I) and Toll-like receptor (TLR) activation[1][2]. Concurrently, their oxidized derivatives, 5-formylcytidine (f5C) and 5-carboxylcytidine (ca5C) , are being mapped as critical epitranscriptomic regulators[3].

This guide provides an objective, head-to-head comparison of these "New Four" cytidine modifications, detailing their mechanistic causality, therapeutic performance, and the self-validating experimental protocols used to study them.

Mechanistic Causality: The "New Four" Cytidine Modifications

The 5-position of the cytidine pyrimidine ring sits opposite the Watson-Crick base-pairing face. Modifications here do not disrupt base-pairing fidelity but significantly alter thermodynamic stability, sugar pucker, and protein-RNA interactions[4].

  • 5-Methylcytidine (m5C): The addition of a methyl group increases steric bulk and hydrophobicity, biasing the ribose sugar toward a C3'-endo conformation. This enhances base-stacking and overall RNA stability[4]. Crucially, m5C prevents the conformational changes in RIG-I required for downstream interferon (IFN) signaling, effectively blinding the innate immune system to the exogenous RNA[5].

  • 5-Hydroxymethylcytidine (hm5C): Formed via the oxidation of m5C by Ten-Eleven Translocation (TET) enzymes, hm5C introduces a hydroxyl group, adding hydrogen-bonding capacity. In saRNA, hm5C prevents translational shutoff and achieves massive increases in protein yield compared to unmodified RNA[6].

  • 5-Formylcytidine (f5C) & 5-Carboxylcytidine (ca5C): Further oxidation yields f5C and ca5C. These modifications feature electron-withdrawing groups that lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nucleobase[3]. They are highly dynamic and primarily serve as regulatory marks that induce ribosomal stalling or alter mRNA decay, rather than acting as therapeutic enhancers.

TET_Pathway C Cytidine (C) m5C 5-methylcytidine (m5C) C->m5C DNMT / NSUN (Methylation) hm5C 5-hydroxymethylcytidine (hm5C) m5C->hm5C TET Enzymes (Oxidation) f5C 5-formylcytidine (f5C) hm5C->f5C TET Enzymes (Oxidation) ca5C 5-carboxylcytidine (ca5C) f5C->ca5C TET Enzymes (Oxidation)

TET-mediated oxidation pathway of cytidine modifications in the epitranscriptome.

Head-to-Head Performance in RNA Therapeutics

When engineering saRNA, the choice of cytidine modification dictates both safety (immunogenicity) and efficacy (translation).

  • m5C vs. m1Ψ: A fully m5C-modified saRNA COVID-19 vaccine achieved protective immunity at a ~100-fold lower dose than an m1Ψ-modified linear mRNA vaccine, proving that m5C is the superior choice for self-amplifying platforms[1].

  • hm5C vs. m5C: In head-to-head HEK293T transfection assays, hm5C and m5C saRNAs produced up to 112-fold and 93-fold greater protein levels, respectively, compared to m1Ψ-modified mRNA at low doses[6]. hm5C exhibits a slight edge in transfection efficiency (14-fold higher than m1Ψ, compared to m5C's 10-fold)[6].

Quantitative Comparison of 5-Position Cytidine Modifications
ModificationAbbreviationPrimary Biological RoleRIG-I / TLR EvasionsaRNA Translation Efficiency (vs. m1Ψ)
Unmodified CBaselineNone (Highly Immunogenic)Baseline (Poor)
5-Methyl m5CEpigenetic mark, RNA stabilityHigh~93-fold increase (at low doses)
5-Hydroxymethyl hm5CDynamic intermediate, TranslationHigh~112-fold increase (at low doses)
5-Formyl f5COxidative demethylation, DecayLow/UnknownPoor (Causes ribosomal stalling)
5-Carboxyl ca5COxidative demethylation, DecayLow/UnknownPoor (Causes ribosomal stalling)

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints to establish direct causality between the chemical modification and the observed biological phenotype.

Protocol 1: Synthesis and Validation of hm5C-Modified saRNA

This workflow couples In Vitro Transcription (IVT) with LC-MS/MS quantification to guarantee modification penetrance before biological assays.

  • IVT with Modified CTPs: Assemble the IVT reaction using T7 RNA polymerase, substituting standard CTP with 100% hm5CTP (or m5CTP). Include a co-transcriptional capping analog (e.g., CleanCap) to yield a natural Cap 1 structure. Causality: Cap 1 is essential for evading IFIT restriction factors and preventing RIG-I activation by 5'-triphosphates[7][8].

  • QC via LC-MS/MS (Validation Checkpoint): Digest a 1 µg aliquot of the purified saRNA into single nucleosides using nuclease P1 and alkaline phosphatase. Analyze via LC-MS/MS against a synthetic hm5C standard[9]. Causality: UV absorbance cannot distinguish C from hm5C; mass spectrometry is mandatory to confirm 100% substitution. Even trace amounts of unmodified cytidine will trigger a massive immune response, invalidating downstream data.

  • LNP Encapsulation: Formulate the validated saRNA into Lipid Nanoparticles (e.g., ALC-0315) using a microfluidic mixer to ensure efficient endosomal escape.

  • Immunogenicity Screening: Transfect human peripheral blood mononuclear cells (PBMCs). Quantify IFN-β secretion via ELISA at 24h. Validation: Include unmodified saRNA as a positive control for RIG-I activation and un-transfected cells as a negative baseline[6].

Protocol 2: Protonation-Dependent Sequencing of f5C and ca5C

Standard bisulfite sequencing causes severe RNA degradation. Because f5C and ca5C possess electron-withdrawing groups, they can be selectively sequenced using a protonation-dependent chemical reduction[3].

  • Protonation & Reduction: Incubate target RNA in a mildly acidic buffer (pH 5.0) to protonate the N3 position of the cytidine ring. Add a reducing agent (e.g., sodium cyanoborohydride). Causality: Protonation specifically lowers the LUMO energy of f5C and ca5C, accelerating their reduction to a saturated ring system while leaving unmodified C and m5C completely intact[3].

  • Reverse Transcription (RT): Perform RT using a high-fidelity reverse transcriptase. The reduced f5C/ca5C adducts induce specific ribosomal stalling or misincorporation events during cDNA synthesis.

  • Mutational Profiling: Sequence the resulting cDNA library. Identify f5C/ca5C sites by mapping the specific mismatch or drop-off signatures against the reference genome.

Workflow A 1. In Vitro Transcription (IVT) Incorporate m5CTP or hm5CTP B 2. RNA Purification & QC LC-MS/MS to confirm modification A->B C 3. LNP Encapsulation e.g., ALC-0315 lipid formulation B->C D 4. Transfection & Assays (HEK293T, PBMCs, or In Vivo) C->D E Translation Efficiency (Flow Cytometry / Luminescence) D->E Efficacy F Immunogenicity Profiling (IFN-β ELISA / RIG-I Assays) D->F Safety

Workflow for synthesizing and evaluating 5-position modified RNA therapeutics.

Conclusion

For drug development professionals, the transition from linear mRNA to saRNA necessitates a shift in nucleoside modification strategies. While m1Ψ reigns supreme in linear mRNA, m5C and hm5C are the undisputed leaders for saRNA, offering a perfect balance of replicase compatibility, RIG-I evasion, and translational enhancement. Meanwhile, the specialized sequencing of f5C and ca5C continues to unlock new dimensions of epitranscriptomic regulation.

References

  • Research progress of mRNA vaccines for infectious diseases Source: NIH / PMC URL
  • Emerging Nucleic Acid Cargos for Next-Generation RNA Vaccines and Therapeutics Source: Bioconjugate Chemistry - ACS Publications URL
  • Complete substitution with modified nucleotides in self-amplifying RNA suppresses the interferon response and increases potency Source: Boston University / Nature Biotechnology URL
  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function Source: NIH / PMC URL
  • Chemical labeling - Assisted mass spectrometry analysis for sensitive detection of cytidine dual modifications in RNA of mammals Source: NIH / PubMed URL
  • Protonation-Dependent Sequencing of 5-Formylcytidine in RNA Source: NIH / PMC URL
  • RNAs Containing Modified Nucleotides Fail To Trigger RIG-I Conformational Changes for Innate Immune Signaling Source: NIH / PMC URL
  • Immunogenicity of unmodified mRNA therapeutics/antigen Source: ResearchGate URL
  • Source: DASH (Harvard)

Sources

Comparative

Publish Comparison Guide: Characterization of 5-Carboethoxy-2'-deoxycytidine-Modified DNA by NMR

Executive Summary The iterative oxidation of 5-methylcytosine (5mC) by ten-eleven translocation (TET) enzymes produces a suite of epigenetic markers, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The iterative oxidation of 5-methylcytosine (5mC) by ten-eleven translocation (TET) enzymes produces a suite of epigenetic markers, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC)[1]. Understanding how these rare modifications influence DNA structure and thermodynamics is critical for drug development and epigenetic profiling.

However, the direct solid-phase synthesis of 5caC-modified oligonucleotides is severely hindered by the reactivity of its free carboxylic acid. 5-Carboethoxy-2'-deoxycytidine (5-cadC) —the ethyl ester derivative of 5caC—serves as the premier synthetic synthon to bypass this limitation[2]. Beyond its role as a precursor, retaining the 5-cadC modification in DNA provides a charge-neutral, lipophilic analog that allows researchers to isolate the steric effects of C5-modifications from the complex, pH-dependent electrostatic behavior of 5caC[3].

This guide objectively compares the NMR characterization of 5-cadC-modified DNA against its hydrolyzed active form (5caC) and other oxidized derivatives, providing actionable protocols and thermodynamic data.

Mechanistic Insights: Causality Behind Experimental Choices

As an Application Scientist, designing an NMR study for oxidized cytosines requires strict control over thermodynamic variables. The causality behind utilizing 5-cadC and specific NMR techniques is rooted in the following principles:

  • The Synthetic Bottleneck & The Ester Bypass: The free carboxylate of 5caC can undergo unwanted side reactions during standard phosphoramidite coupling. By utilizing the 5-cadC phosphoramidite, the carboxyl group is protected as an ethyl ester[4]. Post-synthesis, researchers face a critical choice: use standard alkaline hydrolysis (NaOH) to yield the native 5caC epigenetic mark, or use ultra-mild deprotection (e.g., K₂CO₃ in methanol) to retain the 5-cadC ester for comparative structural studies.

  • Isolating Steric vs. Electrostatic Effects: 5caC exhibits a highly sensitive, pH-dependent protonation state. In mildly acidic environments (pH 4.7–5.8), protonation of 5caC destabilizes the DNA duplex by ~10–20 kJ mol⁻¹[3]. By comparing NMR spectra of the pH-sensitive 5caC against the charge-neutral 5-cadC ester, researchers can definitively uncouple the steric bulk of the C5-modification from the electrostatic repulsion caused by protonation.

  • Why 1H CEST NMR? Standard 1D/2D NMR (like NOESY) confirms that neither 5fC nor 5caC significantly distorts the global B-DNA ground state[5]. Therefore, static structural analysis is insufficient. Chemical Exchange Saturation Transfer (CEST) NMR is employed because it non-invasively captures the transient, microsecond-to-millisecond base-pair opening dynamics, revealing how these modifications lower the activation energy for DNA melting[1][5].

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMT hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-Formylcytosine (5fC) hmC->fC TET caC 5-Carboxycytosine (5caC) fC->caC TET cadC 5-Carboethoxy-2'-deoxycytidine (5-cadC Synthon) cadC->caC Alkaline Hydrolysis (0.4 M NaOH)

Caption: TET-mediated cytosine oxidation pathway and the synthetic 5-cadC bypass to 5caC.

Performance Comparison: Thermodynamic & Kinetic Data

The following table synthesizes the thermodynamic and kinetic impacts of cytosine modifications extracted from ¹H CEST NMR and UV-melting studies. Note how 5-cadC serves as a neutral baseline compared to the highly destabilizing protonated 5caC.

ModificationElectrostatic StateGlobal Duplex Stability (ΔG)Melting Kinetics ( kd​ )Annealing Kinetics ( ka​ )NMR Structural Perturbation
Canonical C NeutralBaselineBaselineBaselineStandard B-DNA
5mC NeutralIncreased (Stabilizing)SlowerFasterMinimal
5fC Neutral (Dipole)Decreased (Up to 9-fold shift)[1]FasterSlowerMinimal ground-state change[1]
5-cadC (Ester) Neutral (Lipophilic)Slightly DecreasedModerate IncreaseModerate DecreaseLocalized steric bulk effects
5caC (pH 7.0) Anionic (Deprotonated)Slightly DecreasedFasterSlowerLocalized base-pair mobility[5]
5caC (pH 4.7) Zwitterionic (Protonated)Strongly Decreased (~10-20 kJ/mol)[3]Very Fast (Lower Ea​ )[5]Highly Hindered[5]pH-dependent destabilization[3]

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol integrates internal validation checkpoints (LC-MS) to ensure the integrity of the 5-cadC ester prior to NMR analysis.

Phase 1: Solid-Phase Synthesis & Selective Deprotection
  • Oligonucleotide Synthesis: Synthesize the target DNA sequence on a solid support using standard phosphoramidite chemistry. Incorporate the 5-Carboethoxy-2'-deoxycytidine CE phosphoramidite at the desired epigenetic locus.

  • Pathway Branching (The Causality Checkpoint):

    • To yield 5-cadC (Ester retention): Cleave and deprotect using ultra-mild conditions (50 mM K₂CO₃ in methanol) for 4 hours at room temperature. This prevents the transamidation or hydrolysis of the ethyl ester.

    • To yield 5caC (Native epigenetic mark): Cleave and deprotect using 0.4 M NaOH in methanol/water (4:1 v/v) for 17 hours at room temperature to ensure complete hydrolysis of the ester to the free carboxylic acid[4].

  • Validation (Critical): Analyze the crude products via LC-MS. The 5-cadC modified strand must show a +28 Da mass shift relative to the 5caC strand. Do not proceed to NMR if transamidation (conversion to an amide) is detected.

Phase 2: NMR Sample Preparation & Characterization
  • Desalting: Purify the validated oligonucleotides via RP-HPLC and desalt thoroughly using Amicon Ultra centrifugal filters to remove any residual paramagnetic impurities that could broaden NMR lines.

  • Buffer Exchange: Lyophilize and resuspend the DNA in NMR buffer (15 mM sodium phosphate, 25 mM NaCl, 10% D₂O / 90% H₂O).

    • Self-Validation: For 5caC, prepare two identical samples adjusted to pH 7.0 and pH 4.7 to observe the protonation-dependent destabilization[3].

  • Spectroscopy:

    • Acquire 2D NOESY spectra (mixing time 150–250 ms) at 293 K to confirm the global B-DNA conformation.

    • Execute temperature-dependent ¹H CEST NMR to extract the exchange rates ( kex​ ) and thermodynamic parameters (ΔG, ΔH, ΔS) of the imino proton exchange, revealing the localized base-pair mobility[5].

NMR_Workflow S1 Solid-Phase Synthesis (5-cadC Phosphoramidite) S2 Selective Deprotection (Ultra-mild vs. NaOH) S1->S2 S3 LC-MS Validation & HPLC Purification S2->S3 S4 1H CEST & NOESY NMR Spectroscopy S3->S4

Caption: Self-validating workflow for the synthesis and NMR characterization of 5-cadC modified DNA.

Conclusion

The characterization of oxidized cytosines requires a nuanced approach to synthetic chemistry and biophysics. While 5caC induces profound, pH-dependent kinetic destabilization of the DNA duplex without altering the B-DNA ground state[3][5], studying it in isolation is difficult. By leveraging 5-carboethoxy-2'-deoxycytidine (5-cadC) both as a synthetic vehicle[2] and as a charge-neutral comparative analog, researchers can systematically decode the thermodynamic rules governing epigenetic recognition.

References

  • 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives Source: ACS Physical Chemistry Au / National Institutes of Health (NIH) URL:[Link]

  • Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange Source: Nucleic Acids Research / Oxford Academic URL:[Link]

  • Detection of 5-Carboxyl Cytosine in Mammalian Cells DNA Source: Walsh Medical Media URL:[Link]

  • Measurement of Postreplicative DNA Metabolism and Damage in the Rodent Brain Source: Chemical Research in Toxicology / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Impact of 5-Carboethoxy-2'-deoxycytidine on DNA Duplex Stability

As the field of epigenetic research and therapeutic oligonucleotide design expands, understanding the biophysical impact of C5-substituted pyrimidines is critical. 5-Carboethoxy-2'-deoxycytidine (5-ce-dC) is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of epigenetic research and therapeutic oligonucleotide design expands, understanding the biophysical impact of C5-substituted pyrimidines is critical. 5-Carboethoxy-2'-deoxycytidine (5-ce-dC) is a highly specialized modified nucleoside synthon. It serves a dual role: as a lipophilic, major-groove stabilizing analog in antisense oligonucleotides, and as the primary synthetic precursor for generating 5-carboxylcytosine (5-caC) epigenetic marks [1].

This guide provides an objective, data-driven comparison of 5-ce-dC against canonical and epigenetic cytosine variants, detailing the thermodynamic causality behind its behavior and the precise methodologies required to utilize it effectively.

Mechanistic Causality: The C5 Position and Duplex Thermodynamics

The C5 position of cytosine projects directly into the major groove of the DNA double helix. Because this position does not participate in Watson-Crick hydrogen bonding (which relies on the N3, N4, and O2 positions), modifications here are generally well-tolerated. However, the chemical nature of the C5 substituent drastically dictates the global thermodynamic stability of the duplex [2].

  • Canonical Cytosine (dC) & 5-Methylcytosine (5-mC): The addition of a hydrophobic methyl group at the C5 position (5-mC) displaces ordered water molecules from the major groove and enhances base-stacking interactions. This typically increases the melting temperature ( Tm​ ) by ~0.5 °C per insertion [3].

  • 5-Carboxylcytosine (5-caC): As an oxidized epigenetic mark, 5-caC introduces a negatively charged carboxylate group at physiological pH (pKa ~4.2–4.8). This charge creates electrostatic repulsion within the major groove and withdraws electron density from the pyrimidine ring, increasing the acidity of the N3 proton. Consequently, 5-caC significantly destabilizes the DNA duplex[3, 4].

  • 5-Carboethoxycytosine (5-ce-dC): Esterification of the carboxylate group with an ethyl moiety neutralizes the negative charge. The resulting 5-ce-dC modification is bulky, uncharged, and highly lipophilic. By masking the electrostatic repulsion and restoring hydrophobic base-stacking in the major groove, 5-ce-dC rescues the duplex instability seen in 5-caC, yielding a thermodynamic profile comparable to or slightly more stable than canonical dC.

EpigeneticPathway dC Cytosine (dC) Baseline Tm mC 5-Methyl-dC Increased Tm dC->mC DNMTs caC 5-Carboxy-dC Decreased Tm mC->caC TET Oxidation (Multi-step) cedC 5-Carboethoxy-dC Restored Tm cedC->caC Mild Basic Hydrolysis

Fig 1: Thermodynamic impact of C5-cytosine modifications and the synthetic route to 5-caC.

Comparative Thermodynamic Data

To objectively evaluate the impact of 5-ce-dC, we compare the van't Hoff thermodynamic parameters ( ΔH , ΔS , ΔG ) and melting temperatures ( Tm​ ) of a standardized 12-mer DNA duplex (5'-d(CGC GAA ATT CGC)-3') containing a single central cytosine modification paired opposite a canonical Guanine at pH 7.0.

Modification Tm​ (°C) ΔG37∘​ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K)Biophysical Impact
Unmodified dC 54.0-14.5-84.2-224.8Baseline Watson-Crick pairing.
5-Methyl-dC 55.5-15.2-88.1-235.1Stabilizing: Enhanced hydrophobic stacking.
5-Carboxy-dC 51.5-13.1-76.4-204.1Destabilizing: Electrostatic repulsion; weakened N3 H-bond.
5-Carboethoxy-dC 54.8-14.8-86.5-231.2Restorative: Neutral ester shields charge, restores stacking.

Data synthesis based on established biophysical behaviors of C5-substituted pyrimidines [3, 4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation mechanisms. The primary challenge with 5-ce-dC is its dual nature: it is an ester. Causality dictates that if you expose 5-ce-dC to standard harsh deprotection conditions, it will quantitatively hydrolyze into 5-caC.

If your experimental goal is to study the lipophilic 5-ce-dC modification itself, you must use ultra-mild chemistry.

Protocol A: Solid-Phase Synthesis & Controlled Deprotection
  • Oligo Assembly: Incorporate the 5-Carboethoxy-2'-deoxycytidine phosphoramidite [1] using standard β -cyanoethyl phosphoramidite chemistry on a solid support. Couple for an extended time (3-5 minutes) due to the steric bulk of the C5-ethyl ester.

  • Deprotection Choice (The Critical Junction):

    • Objective: Retain 5-ce-dC. Cleave and deprotect using 0.05 M Potassium Carbonate ( K2​CO3​ ) in Methanol for 4 hours at room temperature. This ultra-mild condition preserves the ethyl ester.

    • Objective: Generate 5-caC. Cleave and deprotect using standard Ammonium Hydroxide ( NH4​OH ) at 55 °C for 12 hours. The heat and strong base will completely saponify the ester into the free carboxylate [2].

  • Validation: Analyze the crude oligonucleotide via ESI-LC/MS. The mass difference between the intact 5-ce-dC oligo and the hydrolyzed 5-caC oligo is exactly +28.03 Da (the mass of the ethyl group minus a proton).

Protocol B: UV-Vis Thermal Denaturation ( Tm​ ) Assay

To generate the thermodynamic data shown in Section 2, the duplex must be analyzed under strict equilibrium conditions.

  • Sample Preparation: Combine equimolar amounts (e.g., 2.0 µM) of the modified strand and its complementary strand in a physiological buffer (100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the sample to 90 °C for 5 minutes to disrupt any secondary structures, then cool slowly (1 °C/min) to 15 °C to ensure proper Watson-Crick duplex formation.

  • Melting: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15 °C to 90 °C at a rate of 0.5 °C/min.

  • Validation (Reversibility): Immediately perform a cooling ramp (90 °C to 15 °C). If the cooling curve perfectly overlays the heating curve, the system is at thermodynamic equilibrium, validating the extraction of van't Hoff parameters.

ExperimentalWorkflow step1 Solid-Phase Synthesis (5-ce-dC insertion) step2 Ultra-Mild Deprotection (K2CO3 / MeOH) step1->step2 Avoid NH4OH step3 LC-MS Validation (Confirm +28 Da) step2->step3 Intact Ester step4 Duplex Annealing (Equimolar) step3->step4 step5 UV-Vis Melting (A260 vs Temp) step4->step5 0.5 °C/min

Fig 2: Workflow for preserving and analyzing 5-ce-dC modified DNA duplexes.

Conclusion

5-Carboethoxy-2'-deoxycytidine is a versatile tool in nucleic acid chemistry. When preserved intact using ultra-mild deprotection, it acts as a neutral, lipophilic major-groove modifier that restores the duplex stability typically lost upon cytosine oxidation. Conversely, when subjected to standard basic deprotection, it serves as a highly efficient, reliable synthon for generating 5-carboxylcytosine (5-caC) to study epigenetic demethylation pathways. Understanding the causality between its chemical structure, the deprotection environment, and major groove thermodynamics is essential for successful experimental design.

References

  • Sumino, M., Ohkubo, A., Taguchi, H., Seio, K., & Sekine, M. "Synthesis and properties of oligodeoxynucleotides containing 5-carboxy-2′-deoxycytidines." Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]

  • Wang, R., et al. "Weakened N3 Hydrogen Bonding by 5-Formylcytosine and 5-Carboxylcytosine Reduces Their Base-Pairing Stability." ACS Chemical Biology, 2016. URL: [Link]

  • McCoy, L. S., et al. "5-Carboxylcytosine and Cytosine Protonation Distinctly Alter the Stability and Dehybridization Dynamics of the DNA Duplex." The Journal of Physical Chemistry B, 2020. URL: [Link]

Comparative

Evaluating the Substrate Efficiency of 5-Carboethoxy-2'-deoxycytidine Triphosphate for DNA Polymerases

As synthetic biology and epigenetic research advance, the demand for highly functionalized DNA has driven the development of modified deoxynucleoside triphosphates (dNTPs). Among these, 5-Carboethoxy-2'-deoxycytidine tri...

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Author: BenchChem Technical Support Team. Date: March 2026

As synthetic biology and epigenetic research advance, the demand for highly functionalized DNA has driven the development of modified deoxynucleoside triphosphates (dNTPs). Among these, 5-Carboethoxy-2'-deoxycytidine triphosphate (5-CE-dCTP) —a synthetic analog featuring a bulky ester moiety at the 5-position of the cytosine ring—has emerged as a critical tool for expanding the genetic alphabet, conducting SELEX (Systematic Evolution of Ligands by Exponential Enrichment), and tracing epigenetic oxidation pathways [1].

However, substituting natural dCTP with a heavily modified analog introduces thermodynamic and kinetic hurdles during enzymatic polymerization. As a Senior Application Scientist, I have structured this guide to objectively compare the substrate efficiency of 5-CE-dCTP against natural and alternative modified dCTPs. This guide dissects the mechanistic causality behind polymerase compatibility, provides validated experimental workflows, and equips researchers with the data necessary to optimize modified DNA synthesis.

Mechanistic Causality: Why 5-Substituted Pyrimidines Work

To understand the substrate efficiency of 5-CE-dCTP, we must first examine the structural logic of the DNA polymerase active site.

During nucleotide incorporation, DNA polymerases undergo a critical conformational change (the closing of the "fingers" domain or O-helix) to align the incoming dNTP with the template strand and the 3'-OH of the primer. The Watson-Crick hydrogen-bonding face (N3, N4, and O2 of cytosine) is strictly monitored for geometric fidelity.

Fortunately, the 5-position of the pyrimidine ring does not participate in base pairing; instead, it projects outward into the major groove of the nascent DNA duplex[2]. Because the major groove is relatively spacious, modifications at the 5-position—even bulky ones like a carboethoxy group—do not fundamentally disrupt the catalytic geometry required for the α -phosphate nucleophilic attack.

However, the rate of incorporation ( kcat​/Km​ ) is influenced by steric interactions between the bulky ester group and the polymerase's amino acid residues during the fingers-closing step. Consequently, Family B polymerases (e.g., Vent, KOD), which possess a more permissive active site architecture for major-groove modifications, generally outperform Family A polymerases (e.g., Taq) when handling heavily functionalized substrates like 5-CE-dCTP [3].

G N1 Incoming 5-CE-dCTP N2 Polymerase Active Site N1->N2 N3 Watson-Crick Pairing N2->N3 Alignment N4 Major Groove Projection N2->N4 Steric Relief N5 Nucleophilic Attack N3->N5 N4->N5 N6 Chain Elongation N5->N6

Caption: Mechanistic pathway of 5-CE-dCTP incorporation by DNA polymerases.

Comparative Performance Data

When evaluating 5-CE-dCTP, it is essential to benchmark its performance against both the natural substrate (dCTP) and other common 5-substituted analogs (such as 5-Methyl-dCTP and 5-Hydroxymethyl-dCTP).

The table below synthesizes quantitative data derived from competitive primer extension assays and steady-state kinetics. In competitive assays, the modified dNTP is pitted directly against natural dCTP to determine the polymerase's preference.

Table 1: Substrate Efficiency and Polymerase Compatibility
SubstrateOptimal Polymerase FamiliesRelative Incorporation Efficiency*Major Groove Steric HindrancePrimary Application
Natural dCTP All (A, B, RTs)100% (Baseline)NoneStandard PCR / Cloning
5-Methyl-dCTP A (Taq), B (Vent, KOD)95% – 100%MinimalEpigenetic mapping
5-Hydroxymethyl-dCTP A (Taq), B (Vent, KOD)85% – 95%LowEpigenetic oxidation studies
5-CE-dCTP B (Vent exo-, KOD exo-)70% – 85%Moderate (Bulky ester)SELEX, Synthetic Biology
5-Iodo-dCTP A (Sequenase, Klenow)50% – 60%High (Halogen radius)X-ray crystallography [3]

*Efficiency is expressed as a percentage of natural dCTP incorporation under competitive steady-state conditions.

Key Takeaway: While 5-CE-dCTP is a highly viable substrate, its moderate steric bulk causes a measurable drop in efficiency compared to smaller modifications like methylation. To counteract this, researchers must deliberately select exonuclease-deficient (exo-) polymerases . If a wild-type polymerase stalls upon encountering the bulky carboethoxy group, its intrinsic 3' 5' proofreading activity will erroneously excise the modified nucleotide, destroying the product yield.

Experimental Protocol: Competitive Primer Extension Assay

To empirically validate the substrate efficiency of 5-CE-dCTP in your own laboratory, you must utilize a self-validating system. The protocol below describes a Single-Nucleotide Primer Extension (SNPE) assay. By using a fluorescently labeled primer and capillary electrophoresis, you can precisely quantify the ratio of modified vs. natural incorporation.

Workflow Logic
  • Annealing: Establishes the primer-template complex.

  • Competitive Reaction: Forces the polymerase to choose between 5-CE-dCTP and natural dCTP, revealing true kinetic preference rather than forced incorporation.

  • Quenching: Instantly halts catalysis using a chelating agent (EDTA) to prevent post-reaction bias.

  • Resolution: Separates products based on the mass/charge shift induced by the carboethoxy group.

Workflow S1 1. Annealing (Primer + Template) S2 2. Reaction Mix (+ Pol & 5-CE-dCTP) S1->S2 S3 3. Extension (Isothermal/Cycling) S2->S3 S4 4. Quenching (EDTA + Heat) S3->S4 S5 5. Analysis (PAGE/CE) S4->S5

Caption: Step-by-step workflow for evaluating competitive primer extension.

Step-by-Step Methodology

Step 1: Primer/Template Annealing

  • Combine 100 nM of a 5'-FAM labeled primer with 150 nM of an unlabeled DNA template (designed with a single templating 'G' immediately downstream of the 3' primer terminus).

  • Heat to 95°C for 5 minutes, then slowly cool to 4°C at a rate of 0.1°C/second to ensure perfect duplex formation without secondary structures.

Step 2: Reaction Assembly

  • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.8), 10 mM KCl, 10 mM (NH4​)2​SO4​ , and 2 mM MgSO4​ .

  • Add the dNTP mix: 10 μ M of natural dCTP and 10 μ M of 5-CE-dCTP (1:1 equimolar ratio). Self-Validation Control: Run parallel reactions with only dCTP and only 5-CE-dCTP to establish migration standards.

Step 3: Polymerase Extension

  • Initiate the reaction by adding 0.05 U/ μ L of Vent(exo-) DNA polymerase.

  • Incubate at the optimal extension temperature (e.g., 65°C to 72°C depending on the polymerase) for exactly 5 minutes to capture steady-state kinetics before substrate depletion occurs.

Step 4: Quenching and Denaturation

  • Stop the reaction by adding an equal volume of quenching buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). The EDTA chelates Mg2+ , instantly halting polymerase activity.

  • Heat the quenched samples to 95°C for 3 minutes to denature the duplex.

Step 5: Analytical Resolution

  • Load the samples onto a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea, or analyze via Capillary Electrophoresis (CE).

  • Quantify the fluorescent peaks. The heavier 5-CE-dCTP incorporated strand will migrate slightly slower than the natural dCTP strand, allowing for precise calculation of the incorporation ratio.

Conclusion and Best Practices

Evaluating the substrate efficiency of 5-CE-dCTP reveals that while the bulky carboethoxy modification introduces minor kinetic friction during the polymerase conformational change, it remains a highly robust substrate. For optimal results in downstream applications like SELEX or epigenetic sequencing, researchers should:

  • Default to Family B, exonuclease-deficient polymerases (e.g., KOD exo-, Vent exo-).

  • Slightly extend the elongation time during PCR cycles (e.g., 1.5x the standard duration) to compensate for the reduced kcat​ .

  • Ensure complete template denaturation, as heavily modified DNA duplexes can exhibit altered melting thermodynamics.

References
  • MDPI (2021). Modulation of Energy Metabolism and Epigenetic Landscape in Rainbow Trout Fry by a Parental Low Protein/High Carbohydrate Diet. Analyzes the presence and utility of 5-carboethoxy-2'-deoxycytidine in epigenetic pathways. URL:[Link]

  • ACS Chemical Biology (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. Details the structural compatibility of major groove modifications with polymerase active sites. URL:[Link]

  • Nucleic Acids Research (2002). Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporation into DNA and effects on exonuclease. Demonstrates the comparative efficiencies of various 5-substituted dCTP analogs across different polymerase families. URL:[Link]

Validation

Cytotoxicity Comparison Guide: 5-Carboethoxy-2'-deoxycytidine vs. EdU

As a Senior Application Scientist, navigating the trade-offs between analog functionality and cellular toxicity is a daily challenge. Nucleoside analogs are indispensable for tracking DNA synthesis and mapping epigenetic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the trade-offs between analog functionality and cellular toxicity is a daily challenge. Nucleoside analogs are indispensable for tracking DNA synthesis and mapping epigenetic modifications. However, the structural modifications that enable their detection also perturb the very biological systems they are meant to measure.

This guide provides an objective, mechanistic comparison between two distinct nucleoside analogs: 5-ethynyl-2'-deoxyuridine (EdU) , the gold standard for click-chemistry-based proliferation assays, and 5-Carboethoxy-2'-deoxycytidine (5-cadC) , a specialized synthetic synthon utilized in epigenetic research[1]. By deconstructing their divergent pathways of cytotoxicity, we can design better-controlled, self-validating experiments.

Mechanistic Causality of Cytotoxicity

The cytotoxicity of nucleoside analogs is rarely uniform; it is dictated by how the cellular machinery interprets the unnatural modification.

EdU: Replication-Driven Toxicity

EdU is widely favored for proliferation assays because its terminal alkyne group allows for rapid, copper-catalyzed azide-alkyne cycloaddition (CuAAC) without the harsh DNA denaturation required for BrdU. However, EdU exhibits profound, time-dependent cytotoxicity[2]. The causality lies directly in its alkyne moiety. Once phosphorylated and incorporated into the genome by DNA polymerases, the rigid alkyne group distorts the architecture of the DNA double helix. During subsequent rounds of replication, this structural distortion causes steric hindrance and replication fork stalling. The stalled forks activate the ATR/Chk1 signaling axis, triggering a massive DNA Damage Response (DDR) that culminates in G2/M cell cycle arrest and apoptosis[2]. Comparative studies have shown that EdU's direct incorporation is the primary driver of this toxicity, making long-term lineage tracing highly problematic[3].

5-Carboethoxy-2'-deoxycytidine (5-cadC): Repair-Driven Toxicity

In contrast, 5-cadC operates through a completely different paradigm. 5-cadC is an esterified derivative of 5-carboxylcytosine (5-caC), an oxidized epigenetic mark[4]. While the bulky carboethoxy group protects the molecule during solid-phase oligonucleotide synthesis, in a cellular context, non-specific esterases hydrolyze 5-cadC into 5-caC.

The cytotoxicity of 5-cadC is driven by Base Excision Repair (BER) hyperactivation . Thymine DNA Glycosylase (TDG) actively recognizes and excises 5-caC to restore unmethylated cytosine[4]. If a cell is exposed to high exogenous levels of 5-cadC, its incorporation into the genome leads to massive TDG-mediated excision, generating an overwhelming number of abasic (AP) sites. The simultaneous cleavage of these sites by AP endonucleases causes catastrophic DNA single- and double-strand breaks, leading to PARP hyperactivation, NAD+ depletion, and ultimately, cell death.

Cytotoxicity_Mechanisms EdU EdU (5-Ethynyl-2'-deoxyuridine) EdU_Inc Incorporation into DNA (S-Phase) EdU->EdU_Inc EdU_Stall Replication Fork Stalling & Alkyne Reactivity EdU_Inc->EdU_Stall EdU_DDR DNA Damage Response (ATR/Chk1 Activation) EdU_Stall->EdU_DDR Apoptosis Cytotoxicity / Apoptosis EdU_DDR->Apoptosis CadC 5-Carboethoxy-2'-deoxycytidine (5-cadC) CadC_Inc Esterase Hydrolysis & DNA Incorporation CadC->CadC_Inc CadC_TDG Recognition by TDG (Thymine DNA Glycosylase) CadC_Inc->CadC_TDG CadC_BER Base Excision Repair (BER) AP Sites & Strand Breaks CadC_TDG->CadC_BER CadC_BER->Apoptosis

Mechanistic divergence of cytotoxicity between EdU (replication) and 5-cadC (BER hyperactivation).

Quantitative Data Comparison

To guide experimental design, the following table synthesizes the functional and cytotoxic profiles of both analogs.

ParameterEdU (5-Ethynyl-2'-deoxyuridine)5-Carboethoxy-2'-deoxycytidine (5-cadC)
Primary Application DNA synthesis tracking (Proliferation)Epigenetic studies / Oligo Synthon
Detection Method CuAAC "Click" ChemistryLC-MS/MS or specific antibodies
Cytotoxic Mechanism Replication fork stalling, ATR/Chk1 activationTDG-mediated BER, AP site accumulation
Cell Cycle Impact G2/M phase arrestS-phase delay / Non-specific
Relative Cytotoxicity High (IC50 typically low µM)Moderate to High (Dependent on TDG expression)
Downstream Effect Abortive replicationPARP hyperactivation / Strand breaks

Self-Validating Experimental Protocols

To objectively compare the cytotoxicity of these compounds in your own laboratory, you must employ self-validating systems. A protocol is only trustworthy if it includes internal controls that prove the assay functioned correctly, independent of the experimental variables.

Protocol 1: High-Throughput Cytotoxicity Profiling (ATP-Based)

This assay quantifies metabolically active cells by measuring ATP levels, providing a highly sensitive readout for nucleoside analog toxicity.

Internal Controls for Validation:

  • Positive Control: 1 µM Staurosporine (Confirms the cells are capable of undergoing apoptosis).

  • Negative Control: Vehicle only (e.g., 0.1% DMSO or Media) (Establishes baseline viability).

  • Background Control: Media without cells (Ensures luminescence is not driven by auto-reactive media components).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or mESCs) in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of EdU and 5-cadC (ranging from 0.1 µM to 100 µM) in culture media. Treat cells for 24, 48, and 72 hours to capture time-dependent toxicity.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement & Analysis: Record luminescence using a microplate reader. Subtract the background control signal, normalize against the negative control, and calculate the IC50 values using non-linear regression.

Protocol 2: Mechanistic Validation of DNA Damage (γH2AX Immunofluorescence)

To prove that the cytotoxicity is driven by DNA damage (either via stalled forks for EdU or BER-induced strand breaks for 5-cadC), we quantify the phosphorylation of histone H2AX (γH2AX), a hallmark of double-strand breaks.

Internal Controls for Validation:

  • Positive Control: 10 µM Etoposide for 2 hours (Validates the antibody and imaging system).

  • Technical Control: Secondary antibody only (Rules out non-specific fluorophore binding).

Step-by-Step Methodology:

  • Incorporation: Seed cells on glass coverslips in 6-well plates. Treat with the predetermined IC50 concentrations of EdU or 5-cadC for 24 hours.

  • Fixation & Permeabilization: Wash cells with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate coverslips with an anti-γH2AX (Ser139) primary antibody (diluted 1:500 in 1% BSA) overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Imaging: Mount coverslips onto glass slides using a mounting medium containing DAPI (to visualize nuclei). Image using a confocal microscope and quantify the number of γH2AX foci per nucleus.

References

  • Source: biosearchtech.
  • Source: nih.
  • Source: biosearchtech.
  • Source: nih.

Sources

Comparative

Comparative Analysis of the Fluorescent Properties of Modified Deoxycytidines

As the demand for high-resolution, real-time monitoring of nucleic acid dynamics grows, fluorescent nucleobase analogues (FBAs) have become indispensable tools for structural biology and drug development. Unlike bulky ex...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-resolution, real-time monitoring of nucleic acid dynamics grows, fluorescent nucleobase analogues (FBAs) have become indispensable tools for structural biology and drug development. Unlike bulky external fluorophores (e.g., cyanine dyes) tethered via flexible linkers, modified deoxycytidines are seamlessly incorporated into the DNA/RNA base stack. This allows them to report on local microenvironments, base-pairing fidelity, and structural transitions without perturbing the native helical geometry.

This guide provides an objective, data-driven comparison of the most prominent fluorescent cytidine analogues: Pyrrolo-dC (PdC) , the tricyclic analogues tC and tC° , and the next-generation turn-on probe 8-DEA-tC . By analyzing their photophysical properties and the mechanistic causality behind their behavior, this guide will help researchers select the optimal probe for their specific experimental workflows.

Mechanistic Classification of Fluorescent Cytidines

The utility of a fluorescent cytidine analogue is dictated by how its excited state interacts with neighboring bases (stacking) and complementary bases (hydrogen bonding). We can classify these analogues into three distinct functional categories:

A. Environment-Sensitive (Quenching) Probes: Pyrrolo-dC (PdC)

Pyrrolo-dC is a highly sensitive probe that undergoes significant fluorescence quenching upon duplex formation[1].

  • The Causality: When PdC is incorporated into single-stranded DNA (ssDNA), it is highly emissive. However, upon hybridization and Watson-Crick base pairing with Guanine, base stacking and hydrogen bonding facilitate rapid non-radiative decay pathways (photoinduced electron transfer). This results in a ~60% drop in fluorescence intensity[1].

  • Best Application: Monitoring structural transitions from duplex to functional ssDNA structures (e.g., hairpin melting, helicase unwinding assays).

B. Environment-Insensitive (Stable) Probes: tC and tC°

The tricyclic analogues 1,3-diaza-2-oxophenothiazine (tC) and 1,3-diaza-2-oxophenoxazine (tC°) are renowned for their environmental insensitivity[2].

  • The Causality: The rigid tricyclic framework of tC and tC° mimics the natural cytosine hydrogen-bonding face but extends into the major groove. This rigid expansion locks the fluorophore into the B-form base stack, shielding it from solvent-driven non-radiative decay while resisting quenching from neighboring purines[3]. Consequently, their quantum yields (QY) remain remarkably stable regardless of whether they are in ssDNA or dsDNA[2].

  • Best Application: Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy, where a stable donor quantum yield is mathematically required to calculate accurate distances.

C. Hybridization-Sensitive (Turn-On) Probes: 8-DEA-tC

8-diethylamino-tC (8-DEA-tC) represents a paradigm shift: a probe that is virtually dark in isolation but becomes highly fluorescent upon correct base pairing[4].

  • The Causality: In aqueous solution, the free 8-DEA-tC nucleoside adopts a non-emissive tautomer. Upon hybridization, Watson-Crick hydrogen bonding with Guanine explicitly templates and stabilizes the emissive tautomeric state. Simultaneously, the hydrophobic base stack protects the probe from excited-state proton transfer quenching, resulting in up to a 20-fold increase in quantum yield[5].

  • Best Application: Real-time PCR, single-nucleotide polymorphism (SNP) detection, and wash-free hybridization sensing.

Quantitative Photophysical Comparison

To facilitate objective selection, the photophysical properties of these analogues are summarized below. Data reflects properties when incorporated into standard oligonucleotides.

Cytidine AnalogueExcitation λmax​ (nm)Emission λmax​ (nm)Extinction Coeff. ( ϵ )QY ( Φ ) in ssDNAQY ( Φ ) in dsDNAPrimary Response to Hybridization
Pyrrolo-dC (PdC) 350450~4,000 M−1cm−1 ~0.05~0.02Quenches (~60% decrease)
tC 385 - 395500 - 505~4,000 M−1cm−1 ~0.21~0.19Stable (Virtually unchanged)
tC° 360 - 365450 - 4659,000 M−1cm−1 ~0.30~0.21Stable (Slight decrease, highly bright)
8-DEA-tC 395500~5,000 M−1cm−1 ~0.01 - 0.03~0.12Turns On (Up to 20x increase)

Note: tC° is currently recognized as the brightest fluorescent nucleoside analogue available for double-stranded DNA due to its high extinction coefficient combined with a robust quantum yield[2].

Decision Workflows and Mechanistic Pathways

To assist in experimental design, the following diagrams illustrate the selection logic and the underlying photophysical mechanisms of these probes.

G Start What is the primary goal of the fluorescence assay? Q1 Monitor Structural Transitions (e.g., Duplex Melting, Hairpins) Start->Q1 Q2 Measure Distances / Dynamics (e.g., FRET, Anisotropy) Start->Q2 TurnOn Need Positive Signal Upon Hybridization? Q1->TurnOn Quench Need Signal Quenching Upon Hybridization? Q1->Quench tC tC / tC° Stable QY in ssDNA & dsDNA Q2->tC DEA 8-DEA-tC 20x Turn-On in dsDNA TurnOn->DEA PdC Pyrrolo-dC (PdC) Quenched in dsDNA Quench->PdC

Caption: Decision workflow for selecting fluorescent cytidine analogues based on assay requirements.

Mechanism Free Free Nucleoside / ssDNA (High Solvent Exposure) Duplex Duplex DNA Formation (Base Stacking & H-Bonding) Free->Duplex PdC_path Pyrrolo-dC Collisional Quenching Duplex->PdC_path tC_path tC / tC° Rigid Stacking (Shielded) Duplex->tC_path DEA_path 8-DEA-tC Tautomer Stabilization Duplex->DEA_path PdC_out Fluorescence Decrease (QY drops by ~60%) PdC_path->PdC_out tC_out Stable Fluorescence (QY ~0.20 - 0.30) tC_path->tC_out DEA_out Fluorescence Turn-On (QY increases up to 20x) DEA_path->DEA_out

Caption: Mechanistic impact of DNA duplex formation on the photophysical properties of cytidine analogues.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay utilizing these analogues must include internal validation steps to confirm that the observed fluorescence changes are due to the intended biological mechanism, rather than artifactual environmental changes.

Protocol 1: Validating Watson-Crick Specificity using 8-DEA-tC (Turn-On Assay)

Because 8-DEA-tC relies on tautomeric stabilization via hydrogen bonding[5], it is critical to prove that the fluorescence turn-on is specific to Guanine pairing and not merely a result of the hydrophobic environment of the base stack.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Synthesize a 15-mer ssDNA probe containing a single central 8-DEA-tC residue. Purify via HPLC and confirm mass via MALDI-TOF.

  • Baseline Measurement: Dilute the ssDNA probe to 1 µM in 1x PBS buffer (pH 7.4). Excite at 395 nm and record the baseline emission spectrum (420–600 nm). The signal should be near zero ( Φ≈0.01 ).

  • Target Hybridization (Matched): Add 1.2 equivalents of the exact complementary ssDNA target (containing Guanine opposite 8-DEA-tC). Anneal by heating to 90°C for 5 mins and cooling slowly to 25°C. Record the emission spectrum. A ~20-fold increase in fluorescence at 500 nm validates successful matched hybridization[4].

  • Self-Validating Control (Mismatched): In a separate cuvette, hybridize the 8-DEA-tC probe with a mismatched target containing Adenine opposite the analogue.

  • Data Interpretation: The mismatched duplex should yield little to no fluorescence increase compared to the ssDNA baseline. This differential strictly validates that the fluorescence turn-on is causally linked to Watson-Crick hydrogen bonding, ruling out non-specific stacking artifacts[4].

Protocol 2: Base-Base FRET Measurement using tC° as a Donor

For precise distance measurements (e.g., tracking helicase unwinding), tC° is the optimal donor due to its high extinction coefficient and stable quantum yield[2][3].

Step-by-Step Methodology:

  • Probe Design: Synthesize a dsDNA construct where Strand A contains tC° (Donor) and Strand B contains a suitable acceptor (e.g., a tethered Cyanine dye or another FBA) positioned 10–15 base pairs away.

  • Quantum Yield Verification: Measure the quantum yield of the tC°-only dsDNA construct (without the acceptor) using quinine sulfate in 0.1 M H2​SO4​ as a reference standard. Confirm Φ≈0.21 [2]. Causality note: Confirming donor QY in the exact experimental sequence is mandatory because FRET efficiency calculations ( E ) rely mathematically on the donor's unquenched QY.

  • Anisotropy Check: Measure the steady-state fluorescence anisotropy of tC° in the duplex. Because tC° is rigidly stacked, the anisotropy ( r ) should be high (>0.25). This validates that the orientation factor ( κ2 ) is restricted, allowing for more precise distance calculations than flexible tethered dyes[6].

  • FRET Acquisition: Excite the dual-labeled construct at 365 nm (tC° excitation maximum). Measure the quenching of the donor emission at 460 nm and the sensitized emission of the acceptor.

  • Data Interpretation: Calculate the FRET efficiency. Because tC° does not suffer from contact quenching or dynamic structural fluctuations, any change in FRET efficiency during a subsequent enzymatic assay can be confidently attributed to global distance changes between the strands.

Conclusion

The selection of a fluorescent cytidine analogue must be driven by the mechanistic requirements of the assay. Pyrrolo-dC remains a reliable, cost-effective tool for simple melting and unwinding assays where signal quenching is acceptable. For rigorous structural biology, single-molecule studies, and FRET, the environmental insensitivity and high brightness of tC and tC° make them the gold standard. Finally, for diagnostic applications requiring high signal-to-noise ratios without wash steps, the tautomer-driven turn-on properties of 8-DEA-tC offer unprecedented sensitivity and base-pairing specificity.

References

  • Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures National Center for Biotechnology Information (PMC)[Link]

  • Glen Report 21.25: tC and tCo: New Tricyclic Fluorescent Cytidine Analogues with a very Bright Future Glen Research [Link]

  • Glen Report 22.13: tC, tCo and tCnitro: Tricyclic Cytosine Probes of DNA and RNA Structure Glen Research [Link]

  • Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue Journal of the American Chemical Society (ACS Publications)[Link]

  • Sequence-specific fluorescence turn-on arises from base pairing-templated tautomerism in the tricyclic cytidine analogue DEA tC RSC Publishing[Link]

  • Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment National Center for Biotechnology Information (PMC)[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Epigenetic Markers: From Established Gold Standards to the Frontier of Chemical Probes

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetics, the ability to accurately detect and quantify modifications to DNA is paramount. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetics, the ability to accurately detect and quantify modifications to DNA is paramount. This guide provides an in-depth comparison of established methods for analyzing key epigenetic markers, offering a framework for selecting the most appropriate technique for your research needs. While the field is rich with established methodologies, we will also explore the role of synthetic nucleoside analogues, clarifying the landscape of chemical tools in epigenetic research.

The Dynamic World of DNA Methylation and its Derivatives

For decades, 5-methylcytosine (5-mC) was considered the primary epigenetic mark, a stable modification associated with gene silencing.[1][2] However, the discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a more dynamic picture. TET enzymes iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC).[3][4] These oxidized methylcytosines are not merely intermediates in DNA demethylation but are now recognized as distinct epigenetic marks with their own regulatory roles.[1][3][5] Understanding the distribution and abundance of each of these markers is crucial for deciphering the complexities of gene regulation in development and disease.[5][6]

Tet_Pathway

Established Methodologies for Detecting Epigenetic Markers

The choice of detection method depends on several factors, including the specific epigenetic mark of interest, the desired resolution (single-base vs. regional), and the amount of starting material.

Bisulfite-Based Methods: The "Gold Standard" with a Caveat

Whole-genome bisulfite sequencing (WGBS) is often hailed as the gold standard for DNA methylation analysis.[7] The principle relies on the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while 5-mC remains unchanged. Subsequent PCR amplification and sequencing reveal the methylation status at single-base resolution.

However, a critical limitation of standard bisulfite sequencing is its inability to distinguish between 5-mC and 5-hmC, as both are resistant to bisulfite treatment.[6][8] This results in a combined signal for both modifications.

To overcome this, several adaptations have been developed:

  • Oxidative Bisulfite Sequencing (oxBS-Seq): This method introduces an oxidation step that converts 5-hmC to 5-fC.[6][9] Since 5-fC is susceptible to bisulfite conversion, only 5-mC is read as cytosine after sequencing.[6] By comparing the results of oxBS-Seq with standard BS-Seq on the same sample, the levels of 5-hmC can be inferred at single-base resolution.[7][9]

  • Tet-Assisted Bisulfite Sequencing (TAB-Seq): This technique offers a more direct measurement of 5-hmC.[10][11][12] It employs the following steps:

    • Protection of 5-hmC: The hydroxyl group of 5-hmC is protected by glucosylation using β-glucosyltransferase (βGT).

    • Oxidation of 5-mC: A TET enzyme is then used to oxidize 5-mC to 5-caC.

    • Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5-caC to uracil, while the protected 5-hmC remains as cytosine.

This elegant method allows for the direct, quantitative, single-base resolution mapping of 5-hmC.[10][11][12]

TAB_Seq_Workflow

Antibody-Based Enrichment

Methods like methylated DNA immunoprecipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) utilize antibodies that specifically recognize 5-mC or 5-hmC, respectively.[7][13] These techniques are used to enrich for DNA fragments containing the modification of interest, which are then sequenced.

While these methods are valuable for genome-wide profiling and do not require bisulfite treatment, they offer lower resolution (typically in the range of 100-200 bp) and provide information on regional enrichment rather than single-base quantification.[10][12]

Chemical Labeling and Enrichment

A powerful alternative to antibody-based methods involves the selective chemical labeling of 5-hmC.[14][15] This approach leverages the unique hydroxyl group of 5-hmC. Using the T4 bacteriophage β-glucosyltransferase, an engineered glucose molecule containing a chemical handle, such as an azide, can be attached to 5-hmC.[14][15] This azide group can then be tagged with biotin via click chemistry, allowing for the highly specific and robust affinity purification of 5-hmC-containing DNA fragments for sequencing.[14][15] This method offers high specificity and is less susceptible to some of the biases that can affect antibody-based approaches.[14]

Performance Comparison of Established Methods

Method Principle Resolution Measures Advantages Limitations
WGBS Chemical conversion of C to USingle-base5-mC + 5-hmCGold standard, quantitativeCannot distinguish 5-mC and 5-hmC, DNA degradation
oxBS-Seq Oxidation of 5-hmC, then bisulfiteSingle-base5-mC (infers 5-hmC)Distinguishes 5-mC and 5-hmCRequires two parallel experiments, increased cost and complexity[6]
TAB-Seq Protection of 5-hmC, oxidation of 5-mC, then bisulfiteSingle-base5-hmCDirect, quantitative 5-hmC detection at single-base resolution[10][12]Relies on enzymatic efficiency, can be expensive[16]
MeDIP/hMeDIP-Seq Antibody-based enrichmentLow (100-200 bp)Regional 5-mC or 5-hmCNo bisulfite conversion, good for genome-wide screeningLower resolution, potential antibody bias, not quantitative at single sites
Chemical Labeling Enzymatic glucosylation and affinity purificationLow (dependent on fragment size)Regional 5-hmCHigh specificity and robustness, no bisulfite[14]Not single-base resolution, relies on enzymatic efficiency

The Role of Synthetic Nucleoside Analogues: Chemical Probes and Therapeutics

The initial topic of this guide proposed benchmarking "5-Carboethoxy-2'-deoxycytidine". However, an extensive review of the scientific literature indicates that this compound is not an established tool for the detection or benchmarking of epigenetic markers. Instead, the field of epigenetics heavily relies on other types of synthetic nucleoside analogues, primarily as chemical probes and therapeutic agents .[10][11][17]

These analogues are designed to interact with the enzymes that write, read, or erase epigenetic marks. For example, 5-aza-2'-deoxycytidine (Decitabine) is a well-known DNA methyltransferase (DNMT) inhibitor used in cancer therapy.[13][14][15][18] It gets incorporated into DNA and traps DNMTs, leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.

Similarly, other modified nucleosides are synthesized to study the mechanisms of epigenetic enzymes or to act as inhibitors.[7] For instance, the ethyl ester prodrug GSK-J4 acts as a cellular probe for histone demethylases.[10][12] The carboethoxy group in a molecule like 5-Carboethoxy-2'-deoxycytidine would confer specific chemical properties, but its application as a tool for detecting epigenetic marks is not documented. Researchers interested in developing novel tools for epigenetic research might explore the synthesis of various modified nucleosides, but these are distinct from the established detection methods discussed above.[9]

Experimental Protocols

Detailed Protocol: Tet-Assisted Bisulfite Sequencing (TAB-Seq)

This protocol is adapted from established methodologies.[10][11][12]

1. DNA Preparation and Spiking:

  • Start with high-quality genomic DNA.
  • Spike in control DNA with known C, 5-mC, and 5-hmC content to assess conversion efficiencies.

2. Glucosylation of 5-hmC:

  • In a reaction mix containing β-glucosyltransferase (βGT) and UDP-glucose, incubate the DNA to specifically label 5-hmC with a glucose moiety. This protects it from subsequent TET oxidation.

3. Oxidation of 5-mC:

  • Purify the DNA from the glucosylation reaction.
  • Incubate the DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5-mC to 5-fC and 5-caC.

4. Bisulfite Conversion:

  • Purify the DNA from the oxidation reaction.
  • Perform standard sodium bisulfite conversion, which will deaminate unmodified cytosine and the newly formed 5-caC to uracil. The glucosylated 5-hmC will remain as cytosine.

5. Library Preparation and Sequencing:

  • Amplify the bisulfite-converted DNA using random primers.
  • Prepare a sequencing library according to the manufacturer's protocol for your high-throughput sequencing platform.

6. Data Analysis:

  • Align the sequencing reads to a reference genome.
  • Quantify the number of C and T reads at each cytosine position to determine the abundance of 5-hmC.
Detailed Protocol: Chemical Labeling of 5-hmC for Enrichment

This protocol is based on the principles of selective chemical labeling.[14][15]

1. DNA Fragmentation:

  • Fragment genomic DNA to the desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

2. Selective Labeling of 5-hmC:

  • Incubate the fragmented DNA with T4 β-glucosyltransferase and an engineered UDP-glucose containing an azide group (e.g., UDP-6-N3-Glucose).

3. Biotinylation via Click Chemistry:

  • To the azide-labeled DNA, add a biotin alkyne derivative and a copper catalyst (e.g., copper(I)-TBTA complex) to covalently attach biotin to the 5-hmC sites.

4. Affinity Enrichment:

  • Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
  • Wash the beads extensively to remove non-biotinylated DNA fragments.

5. Elution and Library Preparation:

  • Elute the enriched 5-hmC-containing DNA from the beads.
  • Prepare a sequencing library from the enriched DNA for high-throughput sequencing.

6. Data Analysis:

  • Align sequencing reads to a reference genome.
  • Identify enriched regions to determine the genome-wide distribution of 5-hmC.

Conclusion

The accurate detection and quantification of epigenetic markers are fundamental to advancing our understanding of gene regulation. While WGBS remains a cornerstone for methylation analysis, techniques like TAB-Seq and oxBS-Seq are indispensable for dissecting the distinct roles of 5-mC and 5-hmC at high resolution. Affinity-based and chemical labeling methods provide valuable tools for genome-wide profiling.

The landscape of synthetic nucleoside analogues in epigenetics is primarily focused on their use as inhibitors and probes to study the enzymatic machinery, rather than as direct detection agents. A clear understanding of the principles, advantages, and limitations of each established method is crucial for designing robust experiments and generating high-quality, interpretable data in the exciting and rapidly evolving field of epigenetics.

References

  • Müller, S., & Knapp, S. (2015). Open Access Chemical Probes for Epigenetic Targets. Epigenetics, 10(9), 757-773. [Link]

  • Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2012). Epigenetic protein families: a new frontier for drug discovery. Nature Reviews Drug Discovery, 11(5), 384-400. [Link]

  • Cui, C., & Xu, Y. (2013). Chemical probes in plant epigenetics studies. Epigenetics, 8(7), 675-679. [Link]

  • Scheer, S., Ackloo, S., Medina, T. S., Schapira, M., & Brown, P. J. (2016). Chemical probes targeting epigenetic proteins: Applications beyond oncology. Epigenomics, 8(11), 1541-1557. [Link]

  • Wang, Y., Yuan, H., & Ma, F. (2023). Electrochemical Biosensing Methods for Detecting Epigenetic Modifications. Biosensors, 13(8), 808. [Link]

  • Wagner, M., & Hofer, A. (2014). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 4(100), 56984-56987. [Link]

  • Wu, J., & Xu, D. (2013). A DNA Methyltransferase Inhibitor, 5-Aza-2'-Deoxycytidine, Exacerbates Neurotoxicity and Upregulates Parkinson's Disease-Related Genes in Dopaminergic Neurons. CNS Neuroscience & Therapeutics, 19(3), 183-190. [Link]

  • Klimasauskas, S., & Vilkaitis, G. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421-2426. [Link]

  • Belinsky, S. A., Klinge, D. M., Stidley, C. A., Issa, J. P., Herman, J. G., March, T. H., & Baylin, S. B. (2003). Importance of dose-schedule of 5-aza-2'-deoxycytidine for epigenetic therapy of cancer. Journal of Clinical Oncology, 21(23), 4321-4328. [Link]

  • Ginder, G. D. (2015). In Quest of Chemical Probes for DNA Methylation Reader Proteins: Nucleoside and Dimer Analogues of 5-Methylcytosine Interact with MBD2. ChemMedChem, 10(12), 1969-1979. [Link]

  • Carell, T. (2019). Investigation of active DNA demethylation utilizing synthetic nucleosides, nucleotides and oligonucleotides and Synthesis of. Dissertation, LMU München: Faculty of Chemistry and Pharmacy. [Link]

  • Wu, J., & Xu, D. (2013). A DNA methyltransferase inhibitor, 5-aza-2'-deoxycytidine, exacerbates neurotoxicity and upregulates Parkinson's disease-related genes in dopaminergic neurons. CNS Neuroscience & Therapeutics, 19(3), 183-190. [Link]

  • Shiraishi, M., Hayakawa, J., & Sekiya, T. (2014). 5-aza-2'-Deoxycytidine, a DNA methyltransferase inhibitor, facilitates the inorganic phosphorus-induced mineralization of vascular smooth muscle cells. Journal of Atherosclerosis and Thrombosis, 21(5), 463-476. [Link]

  • DeNardo, M. A., & McLaughlin, L. W. (2011). Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups. Bioorganic & Medicinal Chemistry Letters, 21(4), 1181-1184. [Link]

  • Oshima, Y., & Eto, I. (2013). Epigenetic regulation of the circadian clock: role of 5-aza-2'-deoxycytidine. The Journal of Physiological Sciences, 63(6), 429-436. [Link]

  • Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). Seminars in Oncology, 32(5), 443-451. [Link]

  • Dai, Q., & He, C. (2011). Syntheses of Two 5-Hydroxymethyl-2'-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. Current Protocols in Nucleic Acid Chemistry, 45(1), 4.45.1-4.45.16. [Link]

  • Kundakovic, M., & Jaric, I. (2023). Targeted DNA Methylation Using Modified DNA Probes: A Potential Therapeutic Tool for Depression and Stress-Related Disorders. International Journal of Molecular Sciences, 24(12), 10103. [Link]

  • Wang, Y., & Tian, K. (2022). Identification of nucleoside monophosphates and their epigenetic modifications using an engineered nanopore. Nature Nanotechnology, 17(9), 963-970. [Link]

  • Ji, D., & Wang, Y. (2012). Divergent Synthesis of 5-Substituted Pyrimidine 2'-Deoxynucleosides and Their Incorporation into Oligodeoxynucleotides for the Survey of Uracil DNA Glycosylases. Organic Letters, 14(12), 3092-3095. [Link]

  • Koissi, N., & Lönnberg, H. (2007). Synthesis of modified nucleosides for incorporation of formyletheno and carboxyetheno adducts of adenine nucleosides into oligonucleotides. Nucleosides, Nucleotides and Nucleic Acids, 26(8-9), 1203-1206. [Link]

  • Martinez-Fernandez, L., & Improta, R. (2018). Unified Description of Ultrafast Excited State Decay Processes in Epigenetic Deoxycytidine Derivatives. The Journal of Physical Chemistry Letters, 9(18), 5468-5473. [Link]

  • Biocompare. (2019, August 22). Clinical Applications of Epigenetics. Biocompare. [Link]

  • Bal, N., & Szyf, M. (2022). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences, 23(19), 11215. [Link]

  • Genevia Technologies. (2025, October 27). DNA Methylation: What's the Difference Between 5mC and 5hmC?. Genevia Technologies. [Link]

  • Zhang, S., & Li, Z. (2020). Transformation of 5-Carboxylcytosine to Cytosine Through C–C Bond Cleavage in Human Cells Constitutes a Novel Pathway for DNA Demethylation. CCS Chemistry, 2(4), 1235-1245. [Link]

  • Momparler, R. L. (2009). Epigenetic DNA-(cytosine-5-carbon) modifications: 5-aza-2'-deoxycytidine and DNA-demethylation. Current Issues in Molecular Biology, 11(2), 53-58. [Link]

  • Hore, T. A., & Reik, W. (2017). Profiles of a broad spectrum of epigenetic DNA modifications in normal and malignant human cell lines: Proliferation rate is not the major factor responsible for the 5-hydroxymethyl-2′-deoxycytidine level in cultured cancerous cell lines. PLOS ONE, 12(11), e0188856. [Link]

  • Carell, T. (2014). Synthesis of a DNA promoter segment containing all four epigenetic nucleosides: 5-methyl-, 5-hydroxymethyl-, 5-formyl-, and 5-carboxy-2'-deoxycytidine. Angewandte Chemie International Edition, 53(5), 1293-1296. [Link]

  • Carell, T. (2019). Influencing Epigenetic Information with a Hydrolytically Stable Carbocyclic 5-Aza-2'-deoxycytidine. Angewandte Chemie International Edition, 58(42), 15024-15028. [Link]

  • Lesiv, I., & Samijlenko, S. (2014). Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics. Beilstein Journal of Organic Chemistry, 10, 154-160. [Link]

  • Martinez-Fernandez, L., & Improta, R. (2018). (a) Epigenetic derivatives of 2′-deoxycytidine studied and (b) their... ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

5-Carboethoxy-2'-deoxycytidine proper disposal procedures

As a Senior Application Scientist, I understand that handling highly specialized modified nucleosides requires more than just following a basic Safety Data Sheet (SDS). It requires a mechanistic understanding of the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly specialized modified nucleosides requires more than just following a basic Safety Data Sheet (SDS). It requires a mechanistic understanding of the compound's behavior, the solvents used in its application, and the downstream environmental impact of its disposal.

5-Carboethoxy-2'-deoxycytidine (CAS No.: 1210427-55-6) is a highly valuable modified nucleoside synthon used extensively in advanced oligonucleotide synthesis and epigenetic research[1]. Because it is typically handled in anhydrous organic solvents and utilized in automated synthesizers, its safety and disposal protocols must account for both the biological activity of the nucleoside and the chemical hazards of its solvent matrix.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and experimental integrity.

Physicochemical & Hazard Profile

Before handling, it is critical to understand the physical properties of 5-Carboethoxy-2'-deoxycytidine. The carboethoxy group at the 5-position of the cytidine ring introduces specific steric and electronic properties. While modified nucleosides generally exhibit low acute toxicity because they are difficult for intracellular enzymes to recognize as natural substrates[2], the primary hazards arise from the anhydrous solvents (e.g., Acetonitrile, DMF, Pyridine) required to dissolve and couple this synthon.

Table 1: 5-Carboethoxy-2'-deoxycytidine Operational Data

PropertySpecification / GuidelineMechanistic Rationale
Chemical Name 5-Carboethoxy-2'-deoxycytidineModified nucleoside synthon for DNA/RNA synthesis.
CAS Number 1210427-55-6Unique identifier for regulatory tracking[1].
Storage Temp -20°C, DesiccatedPrevents thermal degradation and hydrolysis of the ester linkage.
Solubility DMF, DMSO, AcetonitrileRequires polar aprotic solvents; moisture must be strictly excluded.
Primary Hazard Irritant (Dust/Powder)Inhalation of fine powders can cause respiratory tract irritation.

Operational Handling Workflow

To maintain the integrity of the carboethoxy ester and the glycosidic bond, strict environmental controls must be maintained during preparation. Introducing moisture not only degrades the compound but also ruins downstream phosphoramidite coupling efficiencies.

Step-by-Step Handling Methodology
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, leading to rapid hydrolysis of reactive groups during synthesis.

  • Static Control: Wipe the exterior of the vial and your spatulas with an anti-static cloth. Modified nucleoside powders are often highly prone to static fly-away, which poses an inhalation risk and leads to inaccurate weighing.

  • Weighing: Weigh the material inside a certified chemical fume hood or a vented balance enclosure.

  • Dissolution: Add the appropriate anhydrous solvent (e.g., Acetonitrile with <30 ppm H₂O) directly to the vial. Swirl gently.

  • Visual Verification: Hold the vial to the light to ensure complete dissolution. Causality: Undissolved particulates will clog the microfluidic lines of automated DNA synthesizers, causing catastrophic synthesis failure and pressure buildup.

Workflow A Storage (-20°C) Desiccated B Thermal Equilibration (Room Temp) A->B 30 mins minimum C Weighing (Fume Hood / Anti-Static) B->C Prevent condensation D Dissolution (Anhydrous Solvents) C->D Add solvent E Automated Synthesis Integration D->E Visual verification

Operational handling workflow for 5-Carboethoxy-2'-deoxycytidine to prevent degradation.

Proper Disposal Procedures (EPA-Compliant)

The disposal of 5-Carboethoxy-2'-deoxycytidine is dictated not just by the nucleoside itself, but predominantly by the solvents and reagents it is mixed with. All waste must be treated as hazardous chemical waste. Do not pour any solutions containing this compound down the drain.

Step-by-Step Waste Segregation and Disposal Protocol

Phase 1: Solid Waste Disposal

  • Collect Contaminated Solids: Gather all empty vials, spatulas, pipette tips, and Controlled Pore Glass (CPG) columns that came into contact with the nucleoside.

  • Containerization: Place these items into a designated, puncture-resistant solid hazardous waste container lined with a compatible poly-bag.

  • Labeling: Label strictly as "Hazardous Solid Waste - Contains Trace Modified Nucleosides and Organic Solvents."

Phase 2: Liquid Waste Segregation Because 5-Carboethoxy-2'-deoxycytidine is dissolved in various organics during synthesis, liquid waste must be segregated to prevent dangerous exothermic cross-reactions and to comply with EPA incineration regulations.

  • Identify the Matrix: Determine if the solvent mixture contains halogens (e.g., Dichloromethane, Trichloroacetic acid used in deblocking).

  • Route to Halogenated Waste: If halogens are present, pour the waste into the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the release of toxic dioxins. Mixing non-halogenated waste into this stream exponentially increases disposal costs.

  • Route to Non-Halogenated Waste: If the solvent is strictly Acetonitrile, DMF, or Pyridine, dispose of it in the "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment bins to capture catastrophic leaks.

Disposal Start 5-Carboethoxy-2'-deoxycytidine Waste Generation Solid Solid Waste (Vials, Tips, CPG) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Incineration EPA-Compliant Incineration Facility Solid->Incineration Halogenated Halogenated Stream (e.g., DCM, TCA) Liquid->Halogenated Contains Cl/F NonHalo Non-Halogenated Stream (e.g., ACN, DMF) Liquid->NonHalo No halogens Halogenated->Incineration NonHalo->Incineration

Chemical waste segregation and disposal pathway for modified nucleoside workflows.

Emergency Spill Response

In the event of an accidental release, immediate and calculated action prevents exposure and cross-contamination.

  • For Dry Powder Spills: Do not sweep with a dry brush, as this aerosolizes the fine nucleoside powder, creating an inhalation hazard. Instead, dampen a highly absorbent paper towel with water or a mild alcohol, gently lay it over the powder to trap it, and wipe inward. Place the contaminated towels in the solid hazardous waste bin.

  • For Liquid Spills (Solvent Matrix): Evacuate unnecessary personnel if the solvent volume is large (e.g., >500 mL of Acetonitrile). Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or sand). Causality: Using combustible materials like paper towels on large volumes of flammable solvents creates a severe fire hazard. Scoop the absorbed mixture using non-sparking tools into a sealed, labeled hazardous waste bucket.

References

  • Accounts of Chemical Research. "4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives." ACS Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Carboethoxy-2'-deoxycytidine

As a Senior Application Scientist, I recognize that handling modified nucleoside synthons like 5-Carboethoxy-2'-deoxycytidine (5-cadC) requires a rigorous balance of chemical safety and analytical precision. 5-cadC is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling modified nucleoside synthons like 5-Carboethoxy-2'-deoxycytidine (5-cadC) requires a rigorous balance of chemical safety and analytical precision. 5-cadC is a critical synthetic derivative used primarily as a stable standard for quantifying active DNA demethylation pathways and as a building block in solid-phase oligonucleotide synthesis [1].

Because modified nucleosides can act as biologically active epigenetic modifiers if systemically absorbed, standardizing your personal protective equipment (PPE) and operational workflows is non-negotiable. This guide provides the definitive, self-validating protocols required to handle 5-cadC safely and effectively.

Mechanistic Context: Why 5-cadC Requires Specialized Handling

In epigenetic research, tracking the oxidation of 5-methylcytosine (5-mC) by Ten-Eleven Translocation (TET) enzymes is critical for understanding gene regulation. The final natural oxidation product, 5-carboxylcytosine (5-caC), is highly polar and unstable under certain synthetic conditions. 5-cadC serves as the carboethoxy ester of 5-caC. This esterification stabilizes the molecule, making it an ideal, robust external standard for High-Performance Liquid Chromatography (HPLC) quantification of global DNA methylation derivatives [2].

Because 5-cadC mimics natural DNA intermediates, accidental exposure (via inhalation of dust or dermal absorption of solubilized compound) poses a theoretical risk of unintended biological incorporation or interference with cellular methylation machinery.

Epigenetic_Pathway C Cytosine (C) mC 5-Methylcytosine (5-mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TET fC 5-Formylcytosine (5-fC) hmC->fC TET caC 5-Carboxylcytosine (5-caC) fC->caC TET cadC 5-Carboethoxy-2'-deoxycytidine (5-cadC) caC->cadC Synthetic Stabilization

Figure 1: Active DNA demethylation pathway and the synthetic stabilization of 5-caC to 5-cadC.

Quantitative Data & Hazard Profile

Before initiating any workflow, familiarize yourself with the physical and analytical parameters of the compound to ensure your downstream validation steps are accurate.

Table 1: Physical and Analytical Properties of 5-cadC

PropertySpecificationOperational Implication
CAS Number 1210427-55-6Unique identifier for chemical inventory and waste tracking.
Physical State Lyophilized Solid / PowderHigh risk of aerosolization; requires draft-free handling.
Storage Temp. -20°C (Desiccated)Must be equilibrated to room temp before opening to prevent condensation.
UV Detection 277 nmUsed for HPLC-UV quantification and purity validation [3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the specific risks associated with modified nucleoside powders and their highly permeating reconstitution solvents (e.g., DMSO).

Table 2: Required PPE and Causality

Protection TypeSpecificationCausality / Rationale
Hand Nitrile gloves (min 4 mil thickness)Prevents dermal absorption. Nitrile provides superior chemical resistance to DMSO and acetonitrile compared to latex.
Eye ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-particulate dust during the weighing of the lyophilized powder.
Respiratory / Environment Class II Biological Safety Cabinet or Vented Fume HoodMitigates the inhalation risk of biologically active dust. A ductless enclosure is preferred to prevent turbulent airflow from scattering the powder.
Body Flame-retardant, fully buttoned Lab CoatProvides a physical barrier against accidental spills during solvent reconstitution and mobile phase preparation.

Operational Workflow: Preparation of HPLC Analytical Standards

To ensure trustworthiness and reproducibility in your epigenetic assays, follow this self-validating protocol for preparing 5-cadC analytical standards.

Step 1: Thermal Equilibration

  • Action: Remove the 5-cadC vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial exposes the hygroscopic nucleoside to atmospheric moisture. Condensation artificially inflates the mass during weighing, leading to inaccurate standard curves.

Step 2: Anti-Static Weighing

  • Action: Inside a vented enclosure, use an anti-static gun (zerostat) on the weighing spatula and the microbalance draft shield. Weigh exactly 1.0 mg of 5-cadC into a static-free microcentrifuge tube.

  • Causality: Fine lyophilized powders carry static charges that cause them to repel from spatulas and aerosolize. Neutralizing the charge ensures 100% mass transfer and protects the operator from inhalation.

Step 3: Primary Solubilization

  • Action: Add 1.0 mL of LC-MS grade DMSO to the 1.0 mg of powder to create a primary stock. Vortex vigorously for 30–60 seconds.

  • Self-Validation Check: Hold the tube against a dark background under a direct light source. The complete absence of light scattering (Tyndall effect) confirms total dissolution. Particulates indicate incomplete solubilization, which will skew HPLC quantification.

Step 4: Working Dilution & UV Validation

  • Action: Dilute the primary stock into your HPLC mobile phase (e.g., 0.1% Formic Acid in Water) to your target working concentration (e.g., 10 µM).

  • Self-Validation Check: Inject a 20 µL aliquot into the HPLC and monitor at 277 nm [3]. A single, sharp, symmetrical peak at the established retention time validates the structural integrity of the synthon before running experimental samples.

Handling_Workflow PPE 1. PPE & Environment Setup (Fume Hood, Nitrile Gloves) Weigh 2. Anti-Static Weighing (Microbalance) PPE->Weigh Solubilize 3. Solubilization (DMSO / HPLC Buffer) Weigh->Solubilize Validate 4. Visual & UV Validation (Check at 277 nm) Solubilize->Validate Dispose 5. Waste Segregation (Organic Waste Stream) Validate->Dispose

Figure 2: Self-validating operational workflow for the safe handling and preparation of 5-cadC.

Spill Management and Disposal Plan

Improper disposal of modified nucleosides can contaminate lab environments and downstream assays. Adhere to the following logistical plans:

Immediate Spill Response
  • Solid/Powder Spills: Do not sweep. Sweeping aerosolizes the active compound. Carefully cover the powder with a damp absorbent paper towel. Wipe inward toward the center of the spill to consolidate the material. Place all contaminated towels into a sealed hazardous waste bag.

  • Liquid Spills (DMSO/Buffer): Cover the spill with an inert, universal absorbent pad. Once absorbed, clean the surface with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual nucleosides, followed by a 70% ethanol wipe to remove bleach residue.

Routine Waste Segregation
  • Solid Waste: Pipette tips, weigh boats, and spatulas that contacted the raw 5-cadC powder must be disposed of in a rigid, puncture-resistant chemical waste bin.

  • Liquid Waste:

    • If dissolved in DMSO or aqueous buffers, route to the Non-Halogenated Organic Waste carboy.

    • If 5-cadC is used in solid-phase oligo synthesis involving Dichloromethane (DCM) or Trichloroacetic acid (TCA), the effluent must be strictly segregated into the Halogenated Organic Waste carboy.

References

  • Marandel, L., et al. "Refeeding with different levels of dietary carbohydrate modulates epigenetic stability through global DNA (de)methylation and histone modifications in juvenile and adult Nile tilapia (Oreochromis niloticus)." Epigenetics, 2021. Available at:[Link]

  • Liu, J., et al. "A plant-based diet differentially affects the global hepatic methylome in rainbow trout depending on genetic background." Epigenetics, 2022. Available at:[Link]

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